Methyltris(methylethylketoxime)silane
Description
The exact mass of the compound 2-Butanone, O,O',O''-(methylsilylidyne)trioxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
22984-54-9 |
|---|---|
Molecular Formula |
C13H27N3O3Si |
Molecular Weight |
301.46 g/mol |
IUPAC Name |
(Z)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-methylsilyl]oxybutan-2-imine |
InChI |
InChI=1S/C13H27N3O3Si/c1-8-11(4)14-17-20(7,18-15-12(5)9-2)19-16-13(6)10-3/h8-10H2,1-7H3/b14-11-,15-12-,16-13- |
InChI Key |
OGZPYBBKQGPQNU-KHFPHUMUSA-N |
SMILES |
CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C |
Isomeric SMILES |
CC/C(=N\O[Si](O/N=C(\CC)/C)(O/N=C(\CC)/C)C)/C |
Canonical SMILES |
CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C |
Other CAS No. |
22984-54-9 |
physical_description |
Liquid Clear to straw-colored liquid with a mild odor; [Gelest MSDS] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
Methyltris(methylethylketoxime)silane synthesis pathway
An In-Depth Technical Guide to the Synthesis of Methyltris(methylethylketoxime)silane
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Oxime Silanes
This compound (MTO), also known by its industry designation MOS, is a cornerstone of modern materials science. As a trifunctional organosilicon compound, its primary role is as a neutral crosslinking agent in the formulation of Room Temperature Vulcanizing (RTV) silicone sealants and adhesives.[1] The significance of MTO lies in its "neutral cure" mechanism. Upon exposure to atmospheric moisture, it hydrolyzes and releases methylethylketoxime (MEKO), a non-corrosive byproduct.[2] This contrasts sharply with acetoxy-cure systems that release corrosive acetic acid, making MTO-based formulations indispensable for applications involving sensitive electronic components or reactive metal surfaces.[2][3] This guide provides a comprehensive, field-proven pathway for the synthesis, purification, and characterization of MTO, grounded in established industrial practices and safety protocols.
Part 1: The Core Synthesis Pathway - A Mechanistic Overview
The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The process hinges on the high reactivity of the silicon-chlorine bonds in the starting material, methyltrichlorosilane (MTS), towards the nucleophilic nitrogen atom of 2-butanone oxime (methylethylketoxime, MEKO).
The Primary Reaction
The core transformation involves the stepwise replacement of three chlorine atoms on the silicon center of MTS with three methylethylketoxime groups.[4] For each substitution, a molecule of hydrogen chloride (HCl) is liberated.[4][5]
Reaction: CH₃SiCl₃ + 3 (CH₃)(C₂H₅)C=NOH → CH₃Si[ON=C(CH₃)(C₂H₅)]₃ + 3 HCl
This reaction is highly exothermic and requires careful thermal management to prevent dangerous runaway conditions.[6]
The Critical Role of the Acid Scavenger
The generation of HCl gas presents a significant challenge; its presence can lead to undesirable side reactions and equilibrium limitations. To drive the reaction to completion, the HCl must be neutralized in situ. There are two primary industrial strategies for this:
-
Excess Oxime Method: In this approach, the reaction is carried out with a significant excess of 2-butanone oxime. The excess oxime acts as a base, sequestering the HCl to form 2-butanone oxime hydrochloride, a salt-like byproduct that precipitates from the reaction medium.[6][7] This method simplifies the reagent profile but requires a subsequent step to recover the unreacted oxime.
-
Tertiary Amine/Ammonia Addition: A more efficient method involves the use of a dedicated acid scavenger, such as a tertiary amine or gaseous ammonia.[4][8] These bases react rapidly with HCl to form ammonium chloride salts. Ammonia is often preferred in continuous processes as it forms a solid precipitate (NH₄Cl) that is easily removed by filtration.[9] The amine can also act as a catalyst by forming a hypervalent silicon intermediate, increasing its susceptibility to nucleophilic attack by the oxime.[4]
The choice of method depends on factors such as batch vs. continuous processing, cost, and ease of byproduct removal.
Part 2: Experimental Protocol - From Reactants to Crude Product
This protocol outlines a laboratory-scale batch synthesis adaptable from established industrial methodologies.[6][8][9] All operations must be conducted in a well-ventilated fume hood, under an inert (nitrogen or argon) atmosphere, as methyltrichlorosilane reacts violently with moisture.[10]
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| Methyltrichlorosilane (MTS) | Purity >98% | Silicon source; electrophile |
| 2-Butanone Oxime (MEKO) | Purity >98% | Nucleophile and, if in excess, acid scavenger |
| Solvent (e.g., n-heptane) | Anhydrous | Reaction medium; aids in heat dissipation and viscosity control[6] |
| Ammonia Gas (NH₃) | Anhydrous | Acid scavenger |
| Jacketed Glass Reactor | 1 L, with overhead stirrer, condenser, thermowell, and gas inlet/outlet | Reaction vessel |
| Addition Funnel | 250 mL, pressure-equalizing | Controlled addition of MTS |
| Chiller/Circulator | Capable of maintaining 30-40°C | Temperature control |
| Filtration Apparatus | Buchner funnel, filter flask, vacuum source | Removal of ammonium chloride precipitate |
| Rotary Evaporator | - | Solvent and volatile impurity removal |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the jacketed glass reactor under a dry nitrogen atmosphere. Ensure all glassware is thoroughly dried beforehand.
-
Initial Charge: Charge the reactor with 2-butanone oxime (MEKO, 1.5 molar equivalents relative to the final desired product) and anhydrous n-heptane (approx. 500 mL).
-
Temperature Stabilization: Begin stirring and circulate coolant through the reactor jacket to bring the internal temperature to 30°C.
-
MTS Addition: Slowly add methyltrichlorosilane (MTS, 1.0 molar equivalent) dropwise from the addition funnel over 1-2 hours. Causality: The slow addition and controlled temperature (maintained between 30-45°C) are critical to manage the exothermic reaction and prevent thermal runaway, which has been the cause of industrial accidents.[6]
-
Neutralization: Once the MTS addition is complete, begin bubbling anhydrous ammonia gas through the reaction mixture. A white precipitate of ammonium chloride (NH₄Cl) will form immediately. Continue the ammonia addition until the mixture is neutral to slightly basic (test with pH paper on a quenched sample).
-
Digestion: Continue stirring the mixture at 40°C for an additional hour to ensure the reaction and neutralization are complete.
-
Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the slurry through a Buchner funnel to remove the solid ammonium chloride. Wash the filter cake with a small amount of fresh n-heptane to recover any entrained product.
-
Solvent Removal: Combine the filtrate and washings. Remove the n-heptane and any unreacted MEKO under reduced pressure using a rotary evaporator. The remaining liquid is the crude this compound.
Process Workflow Diagram
The overall synthesis and purification workflow can be visualized as follows:
Caption: Workflow for MTO synthesis, from reactants to purified product.
Part 3: Purification and Quality Control
Crude MTO requires purification to remove residual solvent, unreacted starting materials, and side products to meet the high purity standards (>97%) required for sealant applications.[2][9]
Purification Methodologies
Several techniques are employed for the purification of MTO, often in combination.[11]
-
Biphasic Separation: Primarily used in the excess oxime method, this involves allowing the reaction mixture to settle into two layers: an upper product layer and a lower layer of molten 2-butanone oxime hydrochloride.[6][12]
-
Neutralization and Filtration: As described in the protocol, this is a crucial step to remove acidic byproducts as solid salts.[9][11]
-
Thin-Film or Vacuum Distillation: This is the most effective method for obtaining high-purity MTO.[9][11] By heating the crude product under high vacuum, the more volatile components (solvent, MEKO) are evaporated, leaving behind the less volatile, pure MTO. This method is preferred as it minimizes the thermal stress on the product.
Quantitative Data and Product Specifications
The following table summarizes typical quantitative parameters for an optimized industrial continuous production process.[9]
| Parameter | Typical Value | Rationale / Comment |
| Reaction Yield | > 95% | Based on methyltrichlorosilane as the limiting reagent. High efficiency is crucial for commercial viability. |
| Final Product Purity | > 97% (by GC) | High purity ensures predictable curing behavior and sealant performance.[2] |
| MEKO Consumption | 0.88-0.89 tons per ton of MTO | Optimized processes include recycling of unreacted MEKO, minimizing waste and cost. |
| Reaction Temperature | 30 - 45 °C | A critical safety parameter to prevent exothermic runaway reactions.[6] |
| Boiling Point | 110-111 °C @ 2 Torr | Key physical property used for purification via vacuum distillation.[13][14] |
| Appearance | Colorless to yellowish transparent liquid | A visual quality control check.[2][13] |
Chemical Reaction Diagram
Caption: Core chemical reaction for the synthesis of MTO.
Part 4: Safety, Trustworthiness, and Validation
The synthesis of MTO involves significant hazards that must be rigorously controlled. A trustworthy protocol is one that has safety integrated into its core logic.
-
Thermal Runaway: The primary hazard is the exothermic nature of the reaction. A 2020 explosion at a chemical plant producing MTO was attributed to a thermal runaway event.[6] Strict temperature control is not merely for yield optimization; it is the primary safety control measure.
-
Reactant Hazards: Methyltrichlorosilane is highly flammable and reacts violently with water to produce corrosive HCl gas.[10] It must be handled under anhydrous conditions in well-ventilated areas.
-
Byproduct Stability: The intermediate byproduct, 2-butanone oxime hydrochloride, can be thermally unstable, beginning to decompose exothermically at temperatures as low as 50-57°C.[12] This underscores the importance of prompt and complete neutralization and purification.
A self-validating system for this protocol involves continuous temperature monitoring with automated alarms and emergency cooling capabilities. Post-synthesis, the purity of the product should be verified using Gas Chromatography (GC) to ensure it meets the specifications outlined in the data table.
Conclusion
The synthesis of this compound is a well-established industrial process that balances reactive chemistry with stringent process and safety controls. By understanding the underlying mechanism, the rationale for each experimental step, and the inherent hazards, researchers and drug development professionals can confidently and safely produce this vital organosilicon crosslinker. The pathway described herein, from the nucleophilic attack on methyltrichlorosilane to the final vacuum purification, represents a robust and validated approach to obtaining high-purity MTO for advanced material applications.
References
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- Hengda Chemical. (n.d.). This compound,cas:22984-54-9,MOS.
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- CymitQuimica. (n.d.). CAS 22984-54-9: Methyltris(methyl ethyl ketoxime)silane.
- Rhone-Poulenc Chimie. (1991). Process for the continuous preparation of oximino-silanes. (EP0293306B1).
- NINGBO INNO PHARMCHEM CO.,LTD. (2024, October 19). Understanding Organosilanes: The Function of this compound in Material Science. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Zhejiang Jinmen Chemical Co., Ltd. (2013). Preparation method of methyl tris-methylethylketoxime silane. (CN102079753B).
- Yuan, Z., Chen, J., Li, Y., Chen, L., Du, Y., & Chen, P. (2024). Explosion in a Chemical Plant Producing this compound and Vinyltris(methylethylketoxime)silane from 2-Butanone Oxime. ACS Chemical Health & Safety, 31(1), 43-55.
- Yuan, Z., Chen, J., Li, Y., Chen, L., Du, Y., & Chen, P. (2024). Correction to “Explosion in a Chemical Plant Producing this compound and Vinyltris(methylethylketoxime)silane from 2-Butanone Oxime”. ACS Chemical Health & Safety.
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The Next Generation of Surface Bio-functionalization: A Technical Guide to Advanced Silanization
Abstract
The precise immobilization of biomolecules onto surfaces is a cornerstone of modern biotechnology, underpinning advancements in diagnostics, drug delivery, and fundamental biological research. Traditional surface functionalization methods, while foundational, often face challenges in reproducibility, stability, and efficiency. This technical guide introduces a novel silanizing agent, Acetone-Imine Propyl Trimethoxysilane (AIPTMS), that offers significant advantages over conventional aminosilanes. Furthermore, we delve into the transformative potential of bio-orthogonal "click chemistry" for surface bio-functionalization, providing a detailed protocol for a highly efficient and specific conjugation strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the performance and reliability of their surface-based applications.
Introduction: The Critical Role of Surface Chemistry in Biotechnology
The interface between biological systems and synthetic materials is a dynamic landscape where precise control over surface chemistry dictates the success of a myriad of applications. From the sensitivity of a biosensor to the efficacy of a targeted drug delivery vehicle, the ability to selectively and stably attach biomolecules to a substrate is paramount. For decades, organofunctional silanes have been the workhorses of surface bio-functionalization, forming a molecular bridge between inorganic substrates and organic biomolecules.[1][2] However, the pursuit of higher sensitivity, greater stability, and more complex molecular architectures necessitates the development of more sophisticated surface modification strategies.
This guide addresses this need by focusing on two key advancements:
-
A Novel Aminosilane (AIPTMS): A next-generation silanizing agent that overcomes some of the limitations of traditional aminosilanes like (3-aminopropyl)triethoxysilane (APTES).
-
Click Chemistry for Surface Functionalization: A bio-orthogonal conjugation method that offers unparalleled specificity and efficiency for attaching biomolecules to silanized surfaces.
By understanding and implementing these advanced techniques, researchers can significantly improve the performance and reliability of their bio-functionalized surfaces.
A Novel Silanizing Agent: Acetone-Imine Propyl Trimethoxysilane (AIPTMS)
The Limitations of Traditional Aminosilanes
(3-aminopropyl)trimethoxysilane (APTMS) and its ethoxy counterpart, APTES, are widely used for introducing amine functionalities onto surfaces.[1][2] These primary amines serve as reactive sites for the subsequent immobilization of biomolecules. However, the deposition of these silanes can be difficult to control, often leading to the formation of non-uniform multilayers and aggregates on the surface.[3] This heterogeneity can result in a variable density of active amine groups, leading to poor reproducibility in subsequent biomolecule immobilization and a reduction in the overall performance of the device or material.
AIPTMS: A Leap Forward in Uniformity and Efficiency
Acetone-Imine Propyl Trimethoxysilane (AIPTMS) is a novel silanizing agent designed to address the shortcomings of traditional aminosilanes. AIPTMS is synthesized through a straightforward and elegant reaction between APTMS and acetone.[4][5] The resulting imine-protected amine group offers several advantages, leading to a more homogeneous and efficient functionalization of surfaces.
dot
Caption: Synthesis of AIPTMS from APTMS and acetone.
The key advantage of AIPTMS lies in the temporary protection of the reactive amine group. This protection prevents the premature, uncontrolled polymerization and aggregation that can occur with APTMS, resulting in a more uniform and reproducible monolayer on the substrate. This enhanced surface quality translates to a higher density of accessible and reactive sites for biomolecule attachment.
Performance Advantages of AIPTMS for Nucleic Acid Capture
Recent studies have demonstrated the superior performance of AIPTMS-functionalized surfaces for the capture of nucleic acids. The more homogeneous surface coverage and higher density of active sites on AIPTMS-modified substrates lead to a significantly faster and more efficient immobilization of DNA and RNA.
| Performance Metric | APTMS-functionalized Surface | AIPTMS-functionalized Surface |
| Surface Homogeneity (AFM) | Prone to aggregation and multilayer formation | Highly uniform monolayer |
| Nucleic Acid Capture Efficiency | Moderate | High |
| Time to Reach Max Capture | Slower | Faster |
Table 1: Comparative performance of APTMS and AIPTMS for nucleic acid capture.
Experimental Protocols
This protocol describes the synthesis of AIPTMS from APTMS and acetone.
Materials:
-
(3-aminopropyl)trimethoxysilane (APTMS)
-
Acetone, anhydrous
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for scaled-up reactions)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve APTMS in the anhydrous solvent of choice.
-
Add a molar excess of anhydrous acetone to the APTMS solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by NMR spectroscopy to observe the formation of the imine and the consumption of the primary amine of APTMS.[4][5]
-
Once the reaction is complete, remove the solvent and excess acetone under reduced pressure using a rotary evaporator.
-
The resulting AIPTMS can be used directly for surface functionalization.
This protocol details the functionalization of a silicon oxide surface with AIPTMS.
Materials:
-
Silicon oxide substrates (e.g., glass slides, silicon wafers)
-
AIPTMS solution (e.g., 1-5% v/v in anhydrous toluene)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Anhydrous toluene
-
Oven
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Immerse the silicon oxide substrates in Piranha solution for 15-30 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates in an oven at 110°C for at least 1 hour.
-
-
Silanization:
-
Immerse the cleaned and dried substrates in the AIPTMS solution in a moisture-free environment (e.g., a glove box or under an inert atmosphere).
-
Allow the silanization reaction to proceed for 1-4 hours at room temperature.
-
Remove the substrates from the silanizing solution and rinse them with anhydrous toluene to remove any unbound AIPTMS.
-
Cure the silanized substrates in an oven at 110°C for 1 hour to promote the formation of stable siloxane bonds.
-
This protocol describes the immobilization of single-stranded DNA (ssDNA) onto an AIPTMS-functionalized surface.[6]
Materials:
-
AIPTMS-functionalized substrates
-
ssDNA probes with a reactive group (e.g., amine-modified)
-
EDC/NHS solution (for activating carboxyl groups if the probe is amine-modified)
-
Immobilization buffer (e.g., MES buffer for EDC/NHS chemistry)
-
Washing buffer (e.g., PBS with 0.1% Tween-20)
-
Hybridization buffer
Procedure:
-
Activation of the Surface (if necessary): The imine group of AIPTMS can be hydrolyzed to regenerate the primary amine. This can be achieved by treatment with an acidic solution. The resulting amine-functionalized surface can then be used for standard bioconjugation chemistries.
-
Immobilization of ssDNA:
-
Prepare a solution of the ssDNA probes in the appropriate immobilization buffer.
-
Spot or immerse the AIPTMS-functionalized substrates with the ssDNA solution.
-
Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.
-
-
Washing:
-
Wash the substrates with the washing buffer to remove any non-covalently bound ssDNA.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
-
Hybridization: The immobilized ssDNA probes are now ready for hybridization experiments.
Bio-orthogonal Functionalization: The Power of Click Chemistry
While AIPTMS offers a significant improvement in creating uniform amine-functionalized surfaces, the subsequent attachment of biomolecules can still present challenges in terms of specificity and efficiency. "Click chemistry" provides a powerful solution to this challenge.[7]
What is Click Chemistry?
Coined by K. Barry Sharpless, "click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, with minimal and non-toxic byproducts.[8] These reactions are often bio-orthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[9]
dot
Caption: The core concept of click chemistry.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
One of the most widely used click chemistry reactions for bio-functionalization is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[10] This reaction occurs between a strained cyclooctyne (e.g., DBCO) and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[10]
dot
Caption: SPAAC reaction for biomolecule conjugation.
Experimental Protocol: Surface Functionalization via SPAAC
This protocol outlines the steps for functionalizing a surface with an azide-silane and subsequently conjugating a DBCO-modified biomolecule.
Materials:
-
Cleaned and hydroxylated substrates
-
Azido-PEG-silane solution (e.g., in anhydrous toluene or ethanol)[11][12]
-
Anhydrous solvent for rinsing
-
Oven
Procedure:
-
Immerse the cleaned and hydroxylated substrates in the azido-PEG-silane solution in a moisture-free environment.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Rinse the substrates with the anhydrous solvent to remove unbound silane.
-
Cure the substrates in an oven at 110°C for 1 hour.
Materials:
-
Azide-functionalized substrates
-
DBCO-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Washing buffer
Procedure:
-
Prepare a solution of the DBCO-modified biomolecule in the reaction buffer.
-
Immerse or spot the azide-functionalized substrates with the biomolecule solution.
-
Incubate the reaction for 1-4 hours at room temperature.[13]
-
Wash the substrates with the washing buffer to remove any non-specifically bound biomolecules.
-
The surface is now functionalized with the desired biomolecule.
Surface Characterization: Validating Your Functionalization
Successful surface bio-functionalization relies on the ability to verify the presence and quality of the silane layer. Two powerful techniques for this are X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top 1-10 nm of a surface.[14][15] For silanized surfaces, XPS can be used to:
-
Confirm the presence of the silane: By detecting the presence of silicon, carbon, and nitrogen (for aminosilanes) or nitrogen in the azide group.
-
Determine the thickness of the silane layer: By analyzing the attenuation of the substrate signal (e.g., the Si 2p signal from the silicon oxide substrate).[16]
-
Assess the chemical environment of the atoms: High-resolution scans of the N 1s and Si 2p peaks can provide information about the bonding state of these elements.[17]
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can provide topographical information about a surface at the nanoscale.[18][19] For silanized surfaces, AFM can be used to:
-
Visualize the surface morphology: To assess the uniformity of the silane layer and identify the presence of aggregates or multilayers.[20][21]
-
Measure the surface roughness: A smooth, uniform surface is indicative of a high-quality monolayer.[18]
-
Characterize the thickness of patterned silane layers.
dot
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An In-depth Technical Guide to Methyltris(methylethylketoxime)silane: Properties, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltris(methylethylketoxime)silane (MOS), identified by its CAS number 22984-54-9, is a pivotal organosilicon compound in the landscape of advanced materials. Its significance lies in its role as a neutral curing agent and adhesion promoter, particularly in the formulation of high-performance silicone-based materials.[1] This guide offers a comprehensive exploration of the chemical properties, reaction mechanisms, and diverse applications of MOS, providing researchers and professionals with the technical insights necessary for its effective utilization.
Core Chemical Properties and Structure
MOS is an organosilicon compound with a central silicon atom bonded to a methyl group and three methylethylketoxime groups. This unique molecular architecture is the foundation of its versatile functionality.
Molecular Formula: C13H27N3O3Si[2]
Molecular Weight: 301.46 g/mol [2]
The structure of MOS allows it to act as a potent crosslinking agent. Upon exposure to atmospheric moisture, the methylethylketoxime groups hydrolyze, leading to the formation of reactive silanol groups. These silanol groups then undergo condensation reactions to form a stable, three-dimensional siloxane (Si-O-Si) network, which is the backbone of cured silicone elastomers.[1]
Physical and Chemical Data Summary
| Property | Value | Source |
| Appearance | Colorless to light yellow transparent liquid | [3][4] |
| Purity (%) | ≥95% | [3] |
| Density (g/cm³ at 20°C) | 0.9700-0.9800 | [3] |
| Melting Point | -22 °C | [5][6] |
| Boiling Point | 110-111 °C @ 2 Torr | [5] |
| Flash Point | 90°C | [4][5] |
| Refractive Index (n²⁵D) | 1.4535-1.4550 | [3] |
The Curing Mechanism: A Closer Look
The primary function of MOS is to facilitate the crosslinking of silanol-terminated polydimethylsiloxanes. This "neutral curing" process is highly valued because it releases methyl ethyl ketoxime (MEKO), a non-corrosive byproduct.[6] This is a significant advantage over acid or alkaline curing systems, which can damage sensitive substrates like metals or marble.[4][6]
The curing process can be visualized as a two-step reaction:
-
Hydrolysis: The Si-N bonds in MOS are cleaved by water, producing silanol groups (Si-OH) and releasing MEKO.
-
Condensation: The newly formed silanol groups react with each other and with the hydroxyl-terminated silicone polymers to form a stable siloxane network.
This reaction transforms the liquid silicone polymer into a durable, elastomeric solid. The rate of this reaction can be controlled by adjusting the concentration of MOS or by using it in combination with other oxime silanes, allowing formulators to tailor the curing speed to specific application needs.
Key Applications in Research and Industry
The unique properties of MOS make it an indispensable component in a wide array of applications, primarily centered around silicone-based materials.
-
Silicone Sealants and Adhesives: MOS is a primary crosslinker in the production of neutral-curing silicone sealants.[5][7] These sealants are used extensively in construction, automotive, and electronics for their excellent adhesion to various substrates, including glass, metals, ceramics, and plastics. The resulting bond is durable, flexible, and water-resistant.
-
Protective Coatings: In moisture-curing silicone coatings, MOS enhances chemical, UV, and thermal resistance. This provides long-term protection for surfaces exposed to harsh environments.
-
Elastomers: MOS contributes to the crosslinking of silicone elastomers, improving their mechanical strength, tear resistance, elasticity, and dimensional stability. This is crucial for applications such as gaskets, molds, and dynamic seals.
-
Adhesion Promoter: MOS acts as an effective adhesion promoter, enabling silicone materials to bond strongly to challenging surfaces. This is particularly important in primers and coatings where a robust bond is essential for performance.
Experimental Protocol: Characterization of MOS-based Sealant Curing
This protocol outlines a general procedure for observing and characterizing the curing process of a simple MOS-based silicone sealant formulation.
Materials:
-
α,ω-Silanol terminated polydimethylsiloxane (PDMS)
-
This compound (MOS)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Controlled environment chamber (e.g., 25°C, 50% relative humidity)
-
Rheometer
-
Shore A durometer
Procedure:
-
Formulation: In a moisture-free environment, thoroughly mix the PDMS polymer with the desired amount of MOS (typically 3-5 parts per 100 parts of polymer) and a catalytic amount of DBTDL.
-
Application: Apply a consistent bead of the formulated sealant onto a non-porous substrate (e.g., glass or aluminum).
-
Curing: Immediately place the sample in the controlled environment chamber.
-
Tack-Free Time: Periodically, gently touch the surface of the sealant with a clean, dry probe. The time at which the sealant no longer adheres to the probe is the tack-free time.
-
Cure-Through Time: Prepare a thicker sample (e.g., 6 mm) and periodically cut into it to determine the depth of cure. The time required for the sealant to be fully cured throughout its thickness is the cure-through time.
-
Mechanical Properties: After full curing (typically 7 days), measure the hardness of the sealant using a Shore A durometer. If a rheometer is available, more detailed viscoelastic properties can be determined.
Safety and Handling
While MOS is a valuable industrial chemical, it is important to handle it with appropriate safety precautions. It is moisture-sensitive and will react with atmospheric moisture. During the curing process, it releases methyl ethyl ketoxime (MEKO), which can cause irritation to the skin, eyes, and respiratory tract. Therefore, it is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
Conclusion
This compound is a cornerstone of modern silicone technology. Its ability to act as a neutral curing crosslinker and adhesion promoter is fundamental to the creation of durable, high-performance silicone sealants, adhesives, and coatings.[1] A thorough understanding of its chemical properties and reaction mechanisms empowers researchers and professionals to harness its full potential in developing innovative materials for a wide range of demanding applications.
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- Alfa Chemistry. CAS 22984-54-9 this compound.
- Hengda Chemical. This compound,cas:22984-54-9,MOS.
- ChemicalBook. This compound | 22984-54-9.
- Co-Formula. CFS-549, this compound, Cas No. 22984-54-9.
- ECHEMI. 22984-54-9, Methyltris(methyl ethyl ketoxime)silane Formula.
- GetChem Co., Ltd. This compound CAS 22984-54-9.
- Sigma-Aldrich. This compound | 22984-54-9.
- Silver Fern Chemical. This compound Supplier | 22984-54-9.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Methyltris(methylethylketoxime)
- Gelest, Inc. METHYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech-95.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyltris(methylethylketoxime)
- Co-Formula. This compound Cas 22984-54-9 SDS.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Silicone Sealant Performance: The Role of MOS Silane.
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An In-depth Technical Guide to the Kinetics and Mechanism of Alkoxysilane Hydrolysis and Alcoholysis
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist
Abstract
Alkoxysilanes are foundational precursors in a vast array of scientific applications, from the synthesis of advanced materials via the sol-gel process to their use as coupling agents and in surface modification.[1][2] The utility of these compounds is fundamentally governed by their reactivity towards water and alcohols—reactions known as hydrolysis and alcoholysis, respectively. These transformations convert the alkoxysilane into highly reactive silanol intermediates, which are the key species responsible for forming stable siloxane (Si-O-Si) networks or bonding to substrate surfaces.[3][4] A thorough understanding of the kinetics and mechanisms of these initial reactions is paramount for controlling the structure of the final products and ensuring reproducibility in applications such as drug encapsulation, chromatography, and the development of biocompatible coatings. This guide provides a detailed exploration of the acid- and base-catalyzed mechanisms of alkoxysilane hydrolysis and alcoholysis, delves into the critical factors that dictate their reaction rates, and presents robust experimental protocols for their kinetic analysis.
Chapter 1: Fundamental Reaction Pathways
The conversion of alkoxysilanes into inorganic or hybrid organic-inorganic networks is a multi-step process. While often discussed in the context of the "sol-gel" process, the core chemical transformations are hydrolysis and condensation.[5][6][7]
Hydrolysis: The first essential step is the hydrolysis of one or more alkoxy (-OR) groups to form silanol (-OH) groups and an alcohol byproduct (R'OH). This reaction is reversible, with the reverse reaction being termed esterification.[8]
R-Si(OR')₃ + H₂O ⇌ R-Si(OR')₂(OH) + R'OH
Condensation: The newly formed silanols are highly reactive and can condense with other silanols (water condensation) or with remaining alkoxysilane groups (alcohol condensation) to form a stable siloxane (Si-O-Si) bond.
2 R-Si(OR')₂(OH) ⇌ (OR')₂(R)Si-O-Si(R)(OR')₂ + H₂O (Water Condensation) R-Si(OR')₂(OH) + R-Si(OR')₃ ⇌ (OR')₂(R)Si-O-Si(R)(OR')₂ + R'OH (Alcohol Condensation)
Alcoholysis: This is an exchange reaction where an alkoxy group on the silicon atom is replaced by another alcohol. It is particularly relevant when the reaction is performed in an alcohol solvent that is different from the alcohol corresponding to the alkoxy substituent.
R-Si(OR')₃ + R''OH ⇌ R-Si(OR')₂(OR'') + R'OH
These reactions do not occur in isolation but as a complex cascade.[3] The relative rates of hydrolysis and condensation, dictated by the reaction conditions, determine the structure of the resulting material, from linear chains to highly branched, colloid-like particles.[5]
Caption: High-level overview of the sol-gel reaction cascade.
Chapter 2: Reaction Mechanisms in Detail
The mechanism of hydrolysis is critically dependent on the pH of the reaction medium, as both protons (acid) and hydroxide ions (base) are effective catalysts.[5]
Acid-Catalyzed Mechanism
Under acidic conditions, the reaction is initiated by the rapid and reversible protonation of an oxygen atom on an alkoxy group.[3][5] This protonation makes the alkoxy group a better leaving group and renders the silicon atom more electrophilic, thus more susceptible to nucleophilic attack by water.
The subsequent step is generally considered a bimolecular displacement reaction (S(_N)2-Si).[5][9] However, some studies have found kinetic data (first order in acid, zero order in water) consistent with an S(_N)1-type mechanism that proceeds through a short-lived, positively charged five-coordinate intermediate, sometimes referred to as a siliconium ion.[1][10][11]
The S(_N)2-Si pathway is as follows:
-
Protonation: R-Si(OR')₃ + H₃O⁺ ⇌ R-Si(OR')(O⁺HR') + H₂O
-
Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom from the backside.
-
Transition State: A five-coordinate transition state is formed.
-
Leaving Group Departure: The protonated alcohol molecule departs, and a proton is transferred from the attacking water molecule, regenerating the acid catalyst and forming the silanol.
Caption: The base-catalyzed hydrolysis mechanism via a pentacoordinate intermediate.
Chapter 3: Kinetics and Rate-Influencing Factors
The rate of alkoxysilane hydrolysis can be finely tuned by controlling several key experimental parameters. The reaction is generally found to be pseudo-first-order with respect to the alkoxysilane concentration. [9]
| Factor | Effect on Hydrolysis Rate | Causality | Citation(s) |
|---|---|---|---|
| pH | Minimum rate near neutral pH (∼7); increases significantly in acidic or basic conditions. | Acid (H⁺) and base (OH⁻) are both catalysts for the reaction. | [5] |
| Steric Hindrance (R groups on Si) | Increased bulk of non-hydrolyzable groups (R) decreases the rate. | Larger groups physically block the approach of the nucleophile (H₂O or OH⁻) to the silicon center. | [3][9] |
| Steric Hindrance (Alkoxy groups) | Increased bulk of the alkoxy group (-OR') dramatically decreases the rate (e.g., -OCH₃ > -OC₂H₅ > -OC₃H₇). | Larger leaving groups are sterically more difficult to displace. The effect is more pronounced after the first hydrolysis step. | [12] |
| Electronic Effects (R groups on Si) | Acidic: Electron-donating groups increase the rate. Basic: Electron-withdrawing groups increase the rate. | Acidic: Electron-donating groups stabilize the positive charge buildup on silicon in the transition state. Basic: Electron-withdrawing groups make the silicon more electrophilic and thus more susceptible to nucleophilic attack by OH⁻. | [9] |
| Solvent | Polarity and hydrogen-bonding capacity are critical. | The solvent affects the solubility of the reactants and can stabilize charged intermediates or transition states. Hydrogen bonding can enhance reactivity. | [2][13] |
| Water Concentration (H₂O/Si ratio) | Higher water concentration generally increases the rate, though the reaction order with respect to water can vary. | Water is a reactant. High concentrations push the hydrolysis/esterification equilibrium towards the products (silanols). | [5][9] |
| Catalyst Type & Concentration | Rate is dependent on catalyst strength (pKa) and concentration. | The catalyst directly participates in the rate-determining step of the reaction. | [2][13] |
| Intramolecular Effects | Functional groups on the R substituent (e.g., -NH₂) can catalyze the reaction internally. | The functional group can act as an internal acid or base, facilitating proton transfer or stabilizing intermediates. | [2][4][13]|
Chapter 4: Experimental Methodologies for Kinetic Analysis
Accurate monitoring of alkoxysilane hydrolysis requires techniques that can distinguish between the starting material, intermediates, and products in real-time.
Caption: A generalized workflow for kinetic analysis of alkoxysilane hydrolysis.
Protocol: In-Situ Monitoring by ²⁹Si NMR Spectroscopy
Principle: Silicon-29 NMR spectroscopy is uniquely powerful for this application because the chemical shift of the ²⁹Si nucleus is highly sensitive to its local chemical environment. This allows for the simultaneous observation and quantification of the starting alkoxysilane, partially hydrolyzed species (e.g., RSi(OR')₂(OH)), fully hydrolyzed silanols (RSi(OH)₃), and early condensation products (dimers, trimers). [8][14][15][16] Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the alkoxysilane in a deuterated solvent (e.g., acetone-d₆, CD₃OD).
-
Prepare a separate solution of the catalyst (e.g., HCl, NH₄OH) in D₂O.
-
Causality: Using deuterated solvents is essential for the NMR spectrometer's lock system and avoids large interfering solvent signals in ¹H NMR, which is often run concurrently.
-
-
Sample Preparation:
-
In an NMR tube, combine the alkoxysilane stock solution and an internal standard (e.g., tetramethylsilane, TMS, though a non-volatile standard may be preferable).
-
Chill the NMR tube in an ice bath to slow the initial reaction rate before data acquisition begins.
-
Causality: Chilling ensures that the reaction does not proceed significantly before the first spectrum is acquired, providing a true time-zero measurement.
-
-
NMR Acquisition:
-
Place the sample in the NMR spectrometer, allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by injecting the aqueous catalyst solution directly into the NMR tube and mixing thoroughly.
-
Immediately begin acquiring a series of ²⁹Si NMR spectra at set time intervals (e.g., every 5-10 minutes). An inverse-gated decoupling sequence is recommended for quantitative measurements.
-
Causality: An arrayed experiment allows for automated, time-resolved data collection. Inverse-gated decoupling suppresses the Nuclear Overhauser Effect (NOE), ensuring that peak integrals are directly proportional to the concentration of each silicon species.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify and assign the peaks corresponding to each silicon species.
-
Integrate the peaks in each spectrum. Normalize the integrals relative to the internal standard.
-
Plot the natural logarithm of the concentration of the starting alkoxysilane (ln[Silane]) versus time.
-
The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Self-Validation: The sum of the concentrations of all silicon-containing species should remain constant throughout the experiment, confirming that all species are being observed and quantified correctly.
-
Protocol: Monitoring by Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Principle: FTIR spectroscopy can monitor the reaction by tracking changes in the vibrational frequencies of specific bonds. For hydrolysis, this typically involves monitoring the disappearance of a Si-O-C stretching or rocking band and/or the appearance of the C-O stretching band of the alcohol byproduct. [17][18][19][20]ATR-FTIR is ideal as it allows for direct analysis of the liquid phase with minimal sample preparation.
Methodology:
-
Instrument Setup:
-
Equip an FTIR spectrometer with an ATR accessory (e.g., a diamond or ZnSe crystal).
-
Collect a background spectrum of the clean, dry ATR crystal.
-
-
Reaction Initiation:
-
Prepare the reaction mixture (alkoxysilane, solvent, catalyst, water) in a separate vial.
-
At time zero, deposit a small aliquot of the reacting mixture onto the ATR crystal, ensuring it is fully covered.
-
-
Data Acquisition:
-
Immediately begin collecting a series of FTIR spectra at regular time intervals (e.g., every 30-60 seconds).
-
Causality: Rapid scanning is a key advantage of FTIR, allowing for the study of faster reactions than might be practical with standard NMR.
-
-
Data Analysis:
-
Identify a characteristic peak for the alkoxysilane that does not overlap with product or solvent peaks (e.g., a Si-O-C vibration around 960-1100 cm⁻¹). [21][22]Alternatively, monitor a unique peak for the alcohol byproduct (e.g., the band at 882 cm⁻¹ for ethanol). [21] * Measure the absorbance (height or area) of the chosen peak in each spectrum.
-
Plot the natural logarithm of the absorbance of the reactant peak versus time. The slope of the resulting line will be -k, the pseudo-first-order rate constant.
-
Self-Validation: A plot of the reactant absorbance decrease should have a corresponding mirror-image increase in the product absorbance, confirming the reaction stoichiometry.
-
Conclusion
The hydrolysis and alcoholysis of alkoxysilanes are deceptively complex reactions whose kinetics are governed by a delicate interplay of steric, electronic, and environmental factors. A mechanistic understanding is not merely academic; it is the critical foundation for rationally designing and controlling processes in materials science and drug development. By leveraging powerful in-situ analytical techniques like NMR and FTIR spectroscopy, researchers can move beyond empirical observations to quantitatively model and predict reaction behavior. This enables the precise tailoring of reaction conditions to produce materials with desired properties, whether it be controlling the porosity of a silica-based drug delivery vehicle, optimizing the cure time of a sealant, or ensuring the uniform deposition of a surface coating.
References
- Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports.
- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology.
- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantic Scholar.
- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Taylor & Francis Online.
- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Taylor & Francis Online.
- Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.
- Kinetics of alkoxysilanes hydrolysis: An empirical approach.
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.
- Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Scholars' Mine.
- Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.
- Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane.
- Hydrolysis and condensation of alkoxysilanes investigated by internal reflection FTIR spectroscopy. Journal of Adhesion Science and Technology.
- Overview of Sol-Gel Science and Technology.
- Sol-Gel Science for Ceramic M
- Evaluation of ATR−FTIR Spectroscopy as an “in Situ” Tool for Following the Hydrolysis and Condensation of Alkoxysilanes under Rich H2O Conditions.
- Hydrolysis and esterification in organically modified alkoxysilanes: A >29>Si NMR investigation of methyltrimethoxysilane†. University of Arizona.
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
- The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Rel
- Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)
- Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR.
- NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology.
- Studies on dialkoxysilane hydrolysis kinetics under alkaline conditions.
- FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants.
- Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy.
- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.
- Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. Taylor & Francis eBooks.
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The Hydrolysis Kinetics of Oxime-Functionalized Silanes: A Technical Guide for Researchers and Formulation Scientists
Introduction: The Significance of Oxime-Functionalized Silanes in Modern Material Science
Oxime-functionalized silanes, a specialized class of organosilicon compounds, are pivotal in the formulation of high-performance adhesives, sealants, and coatings. Their prominence stems from their role as neutral curing agents, particularly in Room Temperature Vulcanizing (RTV) silicone systems. Unlike traditional acetoxy or amine-curing silanes that release corrosive byproducts like acetic acid or amines, the hydrolysis of oxime silanes liberates neutral oximes, such as methyl ethyl ketoxime (MEKO). This characteristic makes them indispensable for applications involving sensitive substrates like metals, plastics, and natural stone, where corrosion or staining is a critical concern.[1]
The rate at which these oxime-functionalized silanes hydrolyze is a critical parameter that dictates the curing profile—including skin-over time and final cure speed—of the formulated product. A thorough understanding of their hydrolysis kinetics is therefore paramount for researchers, scientists, and drug development professionals aiming to design materials with tailored properties and predictable performance. This in-depth technical guide provides a comprehensive exploration of the core principles governing the hydrolysis of oxime-functionalized silanes, from reaction mechanisms to analytical methodologies for kinetic studies.
The Hydrolysis and Condensation Cascade: A Mechanistic Overview
The conversion of oxime-functionalized silanes into a stable, crosslinked siloxane network is a two-stage process: hydrolysis followed by condensation. While often discussed sequentially, these reactions can occur concurrently after the initial hydrolysis step.[2]
Hydrolysis: The Initiating Step
The fundamental hydrolysis reaction involves the cleavage of the silicon-oxime (Si-ON=R) bond by water to form a silanol (Si-OH) group and a free oxime. This is the rate-determining step in the overall curing process.
R'-Si(ON=R)₃ + 3H₂O → R'-Si(OH)₃ + 3HON=R
The generally accepted mechanism for the hydrolysis of trifunctional silanes proceeds via a series of bimolecular nucleophilic substitution (SN2) reactions at the silicon center. The reaction is catalyzed by both acids and bases.[3][4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen atom of the oxime group is protonated, making it a better leaving group. A water molecule then attacks the more electrophilic silicon atom.[3] This mechanism is generally faster than base-catalyzed hydrolysis for many alkoxysilanes.[5]
-
Base-Catalyzed Hydrolysis: In alkaline media, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of the oxime anion, which is subsequently protonated by water.[3]
The following diagram illustrates the generalized mechanism for the hydrolysis of an oxime-functionalized silane.
Caption: Generalized mechanisms for acid and base-catalyzed hydrolysis of oxime-functionalized silanes.
Condensation: Building the Siloxane Network
Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of the cured silicone material.[5] Condensation can occur between two silanols (releasing water) or between a silanol and an unhydrolyzed oxime group (releasing an oxime). Catalysts that promote hydrolysis often also catalyze condensation.[5]
Factors Influencing Hydrolysis Kinetics
The rate of hydrolysis of oxime-functionalized silanes is a complex function of several interconnected variables. A nuanced understanding of these factors is essential for precise formulation control.
Molecular Structure of the Silane
-
Nature of the Organic Substituent (R'): The steric bulk and electronic properties of the organic group attached to the silicon atom significantly impact the hydrolysis rate. Electron-donating groups can increase the electron density on the silicon atom, making it less susceptible to nucleophilic attack, thus slowing down hydrolysis under basic conditions.[6] Conversely, under acidic conditions, electron-donating groups can stabilize the transition state, accelerating hydrolysis.[4]
-
Steric Hindrance: Bulky organic substituents can sterically hinder the approach of water molecules to the silicon center, thereby reducing the rate of hydrolysis.[2][4]
-
Leaving Group Ability (Oxime vs. Alkoxy): The oxime group is generally a better leaving group than an alkoxy group, which can contribute to faster hydrolysis rates compared to analogous alkoxysilanes under similar conditions. However, the overall rate is also influenced by steric and electronic factors of the entire molecule.
pH of the Medium
The pH of the reaction environment is a critical determinant of the hydrolysis rate. As with alkoxysilanes, the hydrolysis of oxime-functionalized silanes is slowest at a neutral pH and is significantly accelerated under both acidic and basic conditions.[4] The optimal pH for a desired hydrolysis rate will depend on the specific silane and the overall formulation.
Catalysts
In industrial applications, catalysts are almost always employed to achieve practical cure times.
-
Titanium Catalysts: Organotitanates, such as titanium chelates, are commonly used in neutral-cure RTV silicone sealants.[1][7] They function by catalyzing the hydrolysis of the oxime groups and the subsequent condensation of the resulting silanols.[1]
-
Tin Catalysts: Organotin compounds, such as dibutyltin dilaurate, are also effective catalysts for the condensation cure of oxime-terminated RTVs.[8] They facilitate the formation of the siloxane network.[9] It's important to note that the use of tin catalysts is facing increasing regulatory scrutiny due to health and environmental concerns.[10]
Water Availability
Water is a reactant in the hydrolysis step, and its concentration can influence the reaction rate. In many sealant and adhesive applications, atmospheric moisture is the source of water for the curing process. The rate of water diffusion into the bulk material can, therefore, become a rate-limiting factor.
Temperature and Solvent
The rate of hydrolysis generally increases with temperature, following the Arrhenius equation. The choice of solvent can also affect the hydrolysis kinetics by influencing the solubility of the reactants and the stability of the transition states.[11]
Quantitative Analysis of Hydrolysis Kinetics
A quantitative understanding of hydrolysis rates is crucial for predicting and controlling the curing behavior of formulations. The hydrolysis of trifunctional silanes often follows pseudo-first-order kinetics when water is in large excess.[12]
A recent study on the hydrolysis of a series of α-amine ketoximesilanes provided valuable kinetic data, demonstrating the influence of the amine substituent on the hydrolysis rate.[4] The kinetic constant rates were found to be in the range of 7.6 x 10⁻⁴ s⁻¹ to 12.2 x 10⁻⁴ s⁻¹.[4]
| α-Amine Ketoximesilane | Structure of Amine Substituent | Kinetic Constant Rate (k) x 10⁻⁴ s⁻¹ |
| DEMOS | N,N-diethyl | 12.2 |
| n-BMOS | N-n-butyl | 10.5 |
| DBMOS | N,N-di-n-butyl | 9.2 |
| CMOS | N-cyclohexyl | 8.3 |
| AEMOS | β-aminoethyl | 7.6 |
| Data adapted from[4]. Conditions: 25 °C, 40% humidity, in an ethanol/water system. |
This data illustrates that both electronic and steric effects of the amine group play a role in the hydrolysis kinetics.
Experimental Protocols for Monitoring Hydrolysis Kinetics
Several analytical techniques can be employed to monitor the progress of silane hydrolysis in real-time.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the chemical changes during hydrolysis.[13][14] The reaction can be followed by observing the disappearance of the Si-O-N stretching band and the appearance of the broad Si-OH stretching band.[2]
Step-by-Step Methodology for FTIR-based Kinetic Analysis:
-
Sample Preparation: The oxime-functionalized silane is mixed with the desired solvent, water, and catalyst in a controlled environment.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for in-situ monitoring of liquid samples.
-
Data Acquisition: FTIR spectra are recorded at regular time intervals.
-
Data Analysis: The change in the integrated area of characteristic peaks (e.g., Si-O-N and Si-OH) is plotted against time to determine the reaction rate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ²⁹Si NMR, provides detailed information about the different silicon species present during hydrolysis and condensation.[15] ¹H NMR can also be used to track the disappearance of the oxime protons and the formation of the free oxime.[12][16]
Step-by-Step Methodology for NMR-based Kinetic Analysis:
-
Sample Preparation: The reaction is initiated directly in an NMR tube by mixing the silane, solvent (often deuterated), water, and catalyst.
-
Instrumentation: A high-resolution NMR spectrometer is used.
-
Data Acquisition: Spectra are acquired at predetermined time points.
-
Data Analysis: The concentration of each species is determined by integrating the corresponding peaks in the spectra. Plotting concentration versus time allows for the determination of kinetic parameters.
The following diagram outlines a typical experimental workflow for studying the hydrolysis kinetics of oxime-functionalized silanes.
Caption: A typical experimental workflow for the quantitative analysis of silane hydrolysis.
Field-Proven Insights and Applications
The kinetics of hydrolysis have a direct and tangible impact on the performance of products formulated with oxime-functionalized silanes.
-
Sealant Formulation: In the formulation of neutral-cure silicone sealants, a blend of different oxime silanes can be used to tailor the cure profile. For example, combining a faster-hydrolyzing silane with a slower one can provide a desirable balance of a quick skin-over time for handleability and a longer open time for workability.
-
Adhesion Promotion: The formation of silanol groups through hydrolysis is essential for the adhesion of the silane to inorganic substrates. The rate of silanol generation must be optimized to ensure sufficient surface wetting and covalent bond formation with the substrate before excessive self-condensation occurs.[2]
-
Coating Applications: In protective coatings, the hydrolysis of oxime silanes contributes to the crosslinking of the polymer matrix, enhancing properties such as hardness, chemical resistance, and durability.
Conclusion: A Foundation for Innovation
A comprehensive understanding of the hydrolysis kinetics of oxime-functionalized silanes is fundamental to harnessing their full potential in advanced material design. The interplay of molecular structure, pH, catalysis, and other environmental factors provides a rich parameter space for tuning the reactivity and performance of these versatile compounds. By employing robust analytical techniques such as FTIR and NMR spectroscopy, researchers and formulation scientists can gain the quantitative insights necessary to develop next-generation adhesives, sealants, and coatings with precisely controlled properties and enhanced durability. The principles and methodologies outlined in this guide serve as a foundational resource for both fundamental research and applied product development in this dynamic field.
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The Unseen Network: An In-depth Technical Guide to the Mechanism of Action of Methyltris(methylethylketoxime)silane
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced materials and formulation science, the precise control of polymerization and crosslinking is paramount to achieving desired material properties. Methyltris(methylethylketoxime)silane (MOS), a key organosilicon compound, stands as a cornerstone in the formulation of neutral-cure silicone sealants and adhesives. This guide provides a comprehensive exploration of the core mechanism of action of MOS, moving beyond a superficial overview to delve into the chemical intricacies, kinetic influences, and practical characterization of its function. This document is intended to serve as a valuable resource for researchers and professionals dedicated to the innovation and development of advanced silicone-based materials.
Introduction: The Significance of a Neutral Cure Crosslinker
This compound, systematically named methyltris(butan-2-one O,O',O''-(methylsilylidyne)trioxime), is an oxime silane that functions primarily as a crosslinking agent in Room Temperature Vulcanizing (RTV) silicone formulations.[1] Its prominence stems from its role in "neutral cure" systems. Unlike acetoxy-cure systems that release corrosive acetic acid during curing, or amine-cure systems that release ammonia, oxime-cure systems utilizing MOS release methyl ethyl ketoxime (MEKO), a significantly less corrosive byproduct.[2][3] This characteristic makes MOS-based formulations ideal for applications involving sensitive substrates such as metals, plastics, and natural stone where corrosion or discoloration is a critical concern.[2]
The fundamental role of MOS is to convert liquid-like, low molecular weight silicone polymers, specifically α,ω-silanol polydimethylsiloxanes, into a robust, three-dimensional elastomeric network upon exposure to atmospheric moisture.[1] This transformation imparts the final material with its desirable properties of flexibility, durability, adhesion, and resistance to environmental degradation.[2][4]
The Core Mechanism: A Two-Step Dance of Hydrolysis and Condensation
The mechanism of action of this compound is a sequential, two-step process initiated by the presence of water, typically from atmospheric humidity.
Step 1: Hydrolysis - The Awakening of Reactivity
The process begins with the hydrolysis of the methylethylketoxime groups from the silicon center of the MOS molecule. This reaction is a nucleophilic substitution where water molecules attack the silicon atom, leading to the cleavage of the Si-O-N bond and the formation of highly reactive silanol (Si-OH) groups. For each of the three oxime groups that hydrolyze, one molecule of methyl ethyl ketoxime (MEKO) is liberated as a byproduct.[2][5]
The overall hydrolysis reaction can be represented as:
CH₃Si(ON=C(CH₃)C₂H₅)₃ + 3H₂O → CH₃Si(OH)₃ + 3HON=C(CH₃)C₂H₅
This initial step is critical as it transforms the relatively stable MOS molecule into a reactive intermediate capable of participating in the subsequent crosslinking reactions.
Caption: The hydrolysis of this compound.
Step 2: Condensation - Building the Siloxane Network
Following hydrolysis, the newly formed, highly reactive silanol groups on the methylsilanetriol intermediate undergo condensation reactions with the terminal silanol groups of the α,ω-silanol polydimethylsiloxane polymer chains. This condensation reaction forms stable siloxane (Si-O-Si) bonds, the backbone of the cured silicone network.[1] Water is eliminated as a byproduct of this step.
This process continues, with the trifunctional nature of the original MOS molecule allowing for the formation of a highly crosslinked, three-dimensional network. This network structure is what transforms the liquid polymer into a solid, elastomeric material with its characteristic properties.
Caption: Condensation reaction leading to the formation of a crosslinked network.
Kinetics and Influencing Factors: Controlling the Cure
The rate at which a MOS-based sealant cures is a critical parameter for its application. This rate is governed by the kinetics of both the hydrolysis and condensation reactions, which are influenced by several factors.
| Factor | Influence on Cure Rate | Causality |
| Humidity | Increases | Higher concentration of water molecules accelerates the initial hydrolysis step. |
| Temperature | Increases | Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating both hydrolysis and condensation. The optimal range for oxime sealants is typically 15°C to 40°C.[6] |
| Catalysts | Increases | Organometallic compounds, such as those based on tin (e.g., dibutyltin dilaurate) or titanium, are often added to formulations to significantly accelerate the condensation reaction.[7][8] |
| Formulation | Variable | The concentration of MOS, the molecular weight of the silicone polymer, and the presence of other additives can be adjusted to achieve a desired cure rate.[9] |
| Substrate Porosity | Can influence | Porous substrates may absorb moisture, potentially affecting the local humidity at the sealant-substrate interface. |
| Application Thickness | Decreases with thickness | The cure proceeds from the surface inwards as moisture diffuses into the sealant. Thicker applications will take longer to fully cure.[10] |
Experimental Protocols for Characterization
To fully understand and optimize the performance of a MOS-based sealant, a series of characterization experiments are essential.
Monitoring the Curing Process via Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively and quantitatively monitor the chemical changes during the curing process.
Methodology:
-
Sample Preparation: A small amount of the uncured sealant is applied directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Initial Spectrum: An initial spectrum of the uncured sealant is recorded immediately after application.
-
Time-Lapse Spectroscopy: A series of spectra are collected at regular time intervals as the sealant cures in ambient air.
-
Data Analysis: The spectra are analyzed for changes in characteristic peaks. Key peaks to monitor include:
-
Disappearance of Si-O-N stretching bands of the oxime group.
-
Appearance and subsequent disappearance of a broad O-H stretching band (around 3200-3700 cm⁻¹) corresponding to the formation of silanol intermediates.
-
Growth of the Si-O-Si stretching band (around 1000-1100 cm⁻¹) indicating the formation of the siloxane network.[11][12]
-
Decrease in the intensity of peaks associated with MEKO if it remains in the film before evaporating.
-
Caption: Workflow for monitoring sealant curing using FTIR-ATR.
Characterization of Cured Sealant Properties
Objective: To evaluate the physical and mechanical properties of the fully cured sealant according to industry standards.
Methodology:
A series of standardized tests, primarily from ASTM International, should be performed on cured sealant samples.
| Property | ASTM Standard | Description |
| Hardness | ASTM C661 | Measures the indentation hardness of the cured sealant using a durometer.[13] |
| Tack-Free Time | ASTM C679 | Determines the time it takes for the sealant surface to become non-tacky.[4] |
| Rheological Properties | ASTM C639 | Evaluates the flow properties (sag or slump) of the uncured sealant.[4] |
| Adhesion and Cohesion | ASTM C719 | Assesses the sealant's ability to maintain its bond to a substrate under cyclic movement. |
| Tensile Properties | ASTM C1135 | Measures the tensile strength and elongation of the cured sealant. |
| Staining and Color Change | ASTM C510 | Evaluates the potential for the sealant to stain a substrate.[4] |
| Effects of Accelerated Weathering | ASTM C793 | Assesses the durability of the sealant after exposure to UV radiation and moisture. |
These tests provide quantitative data on the performance of the cured sealant, allowing for formulation optimization and quality control.
Safety Considerations: The Byproduct Profile
While the neutral cure nature of MOS is a significant advantage, it is crucial to consider the safety profile of the byproduct, methyl ethyl ketoxime (MEKO). MEKO is released as a vapor during the curing process and can cause irritation to the skin, eyes, and respiratory tract.[5] Prolonged or repeated exposure may lead to more severe health effects. Therefore, it is essential to ensure adequate ventilation when working with MOS-based sealants and to use appropriate personal protective equipment (PPE) as outlined in the material safety data sheet (MSDS).
Conclusion: A Versatile and Indispensable Crosslinker
This compound is a cornerstone of modern neutral-cure silicone sealant technology. Its mechanism of action, a finely tuned interplay of hydrolysis and condensation, allows for the controlled formation of a robust and durable siloxane network at ambient conditions. By understanding the intricacies of this mechanism and the factors that influence its kinetics, researchers and formulators can precisely tailor the properties of silicone-based materials to meet the demands of a wide array of applications, from construction and automotive to electronics and beyond. The continued study of this and similar organosilicon compounds will undoubtedly pave the way for the next generation of high-performance materials.
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An In-Depth Technical Guide to Methyltris(methylethylketoxime)silane (CAS No. 22984-54-9)
A Comprehensive Resource for Researchers, Scientists, and Formulation Chemists
Foreword: The Unseen Architect of Modern Materials
In the landscape of advanced materials, the performance and durability of silicone-based products are often dictated by the subtle yet powerful chemistry of crosslinking agents. Among these, Methyltris(methylethylketoxime)silane (CAS No. 22984-54-9), often abbreviated as MOS or MTEKO, stands as a cornerstone technology, particularly in the formulation of neutral-cure silicone sealants and adhesives.[1] This guide, intended for the discerning researcher and development professional, moves beyond a cursory overview to provide a deep, mechanistic, and practical understanding of this pivotal organosilicon compound. We will explore not just the "what" but the "why"—delving into the causality behind its reactivity, the intricacies of its application, and the analytical methodologies required for its characterization. As a key enabler of high-performance materials, a thorough comprehension of MTEKO is indispensable for innovation in fields ranging from construction and electronics to automotive and beyond.[2]
Molecular Identity and Physicochemical Profile
This compound is an organosilicon compound characterized by a central silicon atom bonded to one methyl group and three methylethylketoxime groups.[3] This structure is fundamental to its function, providing a moisture-activated platform for the controlled formation of a robust siloxane network.
Chemical Structure and Identifiers
-
Chemical Name: this compound[4]
-
CAS Number: 22984-54-9[4]
-
Molecular Formula: C₁₃H₂₇N₃O₃Si[5]
-
Molecular Weight: 301.46 g/mol [5]
-
Synonyms: MOS, MTO, Methyl TRIBUTANOXIME SILANE, 2-Butanone, O,O',O''-(methylsilylidyne)trioxime[5][6]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of MTEKO is critical for its handling, storage, and effective incorporation into formulations. The data presented below has been aggregated from various technical sources.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow transparent liquid | [5][6] |
| Density (at 25°C) | 0.982 g/cm³ | [7] |
| Boiling Point | 110-112°C at 2 mmHg | [5][8] |
| Melting Point | -22°C | [7] |
| Flash Point | 90°C | [7] |
| Refractive Index (at 25°C) | 1.4548 | [5] |
| Purity (typical) | ≥95% (by GC) | [9] |
It is crucial to note that MTEKO is moisture-sensitive and will readily hydrolyze upon contact with water, including atmospheric moisture.[10] This reactivity is central to its application but necessitates storage in cool, dry, well-ventilated areas in tightly sealed containers.[6][11]
The Core Mechanism: Moisture-Initiated Crosslinking
The primary function of MTEKO is to act as a crosslinking agent for hydroxyl-terminated polymers, most notably α,ω-silanol polydimethylsiloxanes (PDMS), to form a stable, elastomeric network.[6] This process, known as condensation curing, is initiated by atmospheric moisture and is the foundation of Room Temperature Vulcanizing (RTV) silicone technology.[12][13]
The Two-Step Reaction Pathway
The transformation from a liquid polymer blend to a solid elastomer occurs via a two-step mechanism: hydrolysis followed by condensation.
-
Hydrolysis: The process begins with the cleavage of the silicon-oxime (Si-O-N) bonds by water. For each mole of MTEKO, three moles of water are consumed to hydrolyze the three methylethylketoxime groups, generating highly reactive silanol (Si-OH) intermediates and releasing three moles of methyl ethyl ketoxime (MEKO) as a byproduct.[10][14]
-
Condensation: The newly formed, unstable silanol groups rapidly condense with the terminal silanol groups of the silicone polymer chains. Concurrently, they can also self-condense with other hydrolyzed MTEKO molecules.[14][15] These reactions form stable siloxane (Si-O-Si) bonds, building a durable and flexible three-dimensional crosslinked network.[11]
The overall curing process is a cascade of these reactions, transforming the liquid sealant into a solid, elastic material.
The Significance of a "Neutral" Cure
MTEKO is classified as a neutral curing agent.[11] This is a critical distinction from other crosslinking systems.
-
Acid-Cure Systems (Acetoxy Silanes): Release corrosive acetic acid upon curing, which can damage sensitive electronic components and reactive metal surfaces.[10][16]
-
Alkaline-Cure Systems (Amine Silanes): Release amines, which can also be corrosive to certain metals.[10][16]
The byproduct of MTEKO hydrolysis, methyl ethyl ketoxime (MEKO), is comparatively neutral.[10][16] This non-corrosive nature makes MTEKO-based formulations suitable for a much broader range of applications, including sealing sensitive electronic components and bonding to substrates like marble or untreated metals where acidic byproducts would cause damage.[2][10]
Synthesis and Manufacturing Considerations
The industrial synthesis of this compound is a nucleophilic substitution reaction. While specific process parameters are proprietary, the fundamental chemistry involves the reaction of a chlorosilane with an oxime in the presence of an acid scavenger.
Core Reaction
The primary synthesis route involves the reaction of methyltrichlorosilane (CH₃SiCl₃) with methyl ethyl ketoxime (CH₃(C₂H₅)C=NOH).[17][18] The highly reactive silicon-chlorine bonds are displaced by the oxygen of the oxime, forming a stable silicon-oxygen bond and eliminating hydrogen chloride (HCl) as a byproduct.[17]
Experimental Protocol Considerations
Based on available patent literature, a general laboratory-scale synthesis can be outlined.[18][19] This protocol is illustrative and requires optimization for safety and yield.
Objective: To synthesize this compound.
Materials:
-
Methyltrichlorosilane (CH₃SiCl₃)
-
Methyl ethyl ketoxime (MEKO)
-
Anhydrous non-polar solvent (e.g., n-heptane, toluene)[17][19]
-
Acid scavenger (e.g., ammonia, tertiary amine)[19]
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vessel with stirring, cooling, and addition funnel
Procedure:
-
Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and an inert gas inlet/outlet is charged with methyl ethyl ketoxime and the anhydrous solvent. The system is purged with inert gas.
-
Cooling: The reaction mixture is cooled to a temperature between 35-45°C.[17][20] Maintaining this temperature is critical to control the exothermic reaction and prevent thermal runaway.[17]
-
Slow Addition: Methyltrichlorosilane is added dropwise from the addition funnel to the stirred solution. The rate of addition must be carefully controlled to maintain the reaction temperature.
-
Neutralization: Concurrently or subsequently, an acid scavenger is introduced to neutralize the HCl byproduct, forming a salt precipitate (e.g., ammonium chloride).[18][19] This drives the reaction to completion.
-
Reaction Completion: After the addition is complete, the mixture is stirred for an additional period (e.g., 30 minutes) to ensure the reaction goes to completion.[19]
-
Filtration: The reaction mixture is filtered to remove the precipitated salt.
-
Solvent Removal: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator or falling-film evaporator).[18][19]
-
Purification: The crude product may be further purified by vacuum distillation to remove any unreacted starting materials or byproducts, yielding the final high-purity MTEKO.[19]
Safety Note: This reaction involves corrosive (HCl) and flammable materials. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction is exothermic and requires careful temperature control.[17]
Applications Across Industries: A Versatile Workhorse
The unique properties of MTEKO make it a critical component in a wide array of industrial and commercial products. Its primary roles are as a crosslinking agent and an adhesion promoter.[3][15]
Silicone Sealants and Adhesives
This is the most significant application for MTEKO. It is the main crosslinker of choice for one-component, neutral-cure RTV silicone sealants.[5] These sealants are used extensively in:
-
Construction: For weatherproofing, structural glazing, and sealing joints in facades, windows, and masonry. MTEKO enhances adhesion to glass, concrete, metals, and ceramics.[3][16]
-
Automotive: In form-in-place gaskets, engine sealants, and adhesives that require resistance to extreme temperatures, vibration, and fluids.[3]
-
Electronics: For encapsulating and protecting sensitive electronic components from moisture, thermal stress, and corrosion.[3]
Coatings and Surface Treatments
In protective coatings, MTEKO is used to crosslink polymer chains, which enhances the hardness, flexibility, and chemical resistance of the coating.[3] As a surface treatment, it can modify the properties of glass, metals, and ceramics, improving their adhesion to organic materials.[15]
Elastomer Formulations
MTEKO is incorporated into silicone elastomer formulations to improve mechanical properties such as elasticity, dimensional stability, and long-term performance under harsh environmental conditions.[3]
Formulation Science: Tailoring Performance
A key advantage of MTEKO is the ability to tailor the properties of the final sealant by adjusting the formulation.[6] Formulators can control critical parameters like cure rate and adhesion by using MTEKO alone or in combination with other oxime silanes.[5]
Controlling Cure Rate
The reactivity of oxime silanes varies. By blending different types, formulators can precisely control the skin-over time and the through-cure rate of a sealant. The general reactivity trend is:
Tetra(methylethylketoxime)silane (TOS) > Vinyltris(methylethylketoxime)silane (VOS) > this compound (MOS) [7]
-
To accelerate cure: A more reactive silane like VOS or TOS can be blended with MTEKO.
-
To slow cure: MTEKO can be used as the sole crosslinker or blended with less reactive silanes.
This allows for the design of sealants with either a rapid set time for fast-paced production lines or a longer working time for complex manual applications.[7]
Enhancing Adhesion
MTEKO itself functions as an adhesion promoter. The silanol groups generated during hydrolysis can form strong, covalent siloxane bonds with hydroxyl groups present on the surface of inorganic substrates like glass, silica, and aluminum.[21] This molecular bridging is fundamental to the strong, durable bond formed by silicone sealants. For particularly challenging substrates like certain plastics, specialized adhesion promoters may be added to the formulation, but MTEKO provides a robust baseline of adhesion to a wide variety of materials.[14]
Analytical and Quality Control Methodologies
Ensuring the purity and identity of MTEKO is crucial for consistent product performance. Several analytical techniques are employed for its characterization.
Purity Determination: Gas Chromatography (GC)
Gas chromatography is the standard method for determining the purity of MTEKO and quantifying any impurities.[5][7]
Illustrative GC Protocol:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 220°C.
-
Detector Temperature: 280°C.
-
Oven Program: A temperature ramp, for example, starting at 80°C and ramping to 250°C to separate volatile impurities from the main MTEKO peak.
-
Sample Preparation: The sample is diluted in a suitable solvent like heptane.[22]
The purity is calculated based on the relative peak area of the MTEKO component compared to the total area of all peaks. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the chemical nature of any impurities.[22]
Monitoring Hydrolysis: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for studying the kinetics of the hydrolysis and condensation reactions in real-time.[3][23] By monitoring changes in the infrared spectrum, researchers can track the consumption of reactants and the formation of products.
-
Monitoring Hydrolysis: The hydrolysis of the Si-O-N bond can be monitored by observing the disappearance of characteristic MTEKO peaks and the appearance of a broad absorption band for the Si-OH groups, as well as the distinct peaks of the MEKO byproduct.[3][24]
-
Monitoring Condensation: The formation of the siloxane network (Si-O-Si) can be tracked by the growth of a strong, broad absorption band typically found in the 1000-1100 cm⁻¹ region.[23]
This technique is invaluable for fundamental studies on cure kinetics and the influence of catalysts or additives.[3][25]
Safety, Handling, and Regulatory Landscape
While MTEKO is a cornerstone of sealant chemistry, the handling of the material and its byproduct, MEKO, requires adherence to strict safety protocols.
Intrinsic Hazards of MTEKO
MTEKO itself is classified as a substance that can cause skin and serious eye irritation.[26] It may also cause an allergic skin reaction.[26] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, is mandatory when handling the material.[25] All work should be conducted in a well-ventilated area or under a fume hood.[25]
The MEKO Byproduct: A Point of Regulatory Focus
The primary health and safety concern associated with oxime-cure silicones is the release of Methyl Ethyl Ketoxime (MEKO) during the curing process.
-
Health Effects: MEKO is an irritant to the skin, eyes, and respiratory tract.[3][27] More significantly, it has been reclassified by European authorities as a suspected carcinogen (Category 1B) by inhalation.[2][20]
-
Regulatory Impact: This reclassification has led to increased regulatory scrutiny. In the European Union, products containing MEKO above a certain threshold (0.1%) must be labeled accordingly.[20] This has driven a market shift towards low-MEKO or MEKO-free curing systems, such as those based on acetoxime or methyl isobutyl ketoxime (MIBKO).[7][28] Major chemical producers have announced plans to phase out MEKO from consumer and professional products.[2]
For drug development professionals, while direct application in pharmaceuticals is not a primary use, understanding the regulatory status of excipients and materials used in manufacturing environments is critical. The carcinogenic classification of a volatile byproduct like MEKO would be a significant consideration in risk assessments for any process involving MTEKO-curing silicones in a pharmaceutical setting.
Conclusion and Future Outlook
This compound is a testament to the elegant utility of organosilicon chemistry. Its role as a highly efficient, neutral-curing crosslinking agent has been fundamental to the development of modern, high-performance silicone materials. Its ability to form robust, flexible, and durable siloxane networks while promoting adhesion to a wide variety of substrates has made it indispensable.
However, the field is not static. The evolving regulatory landscape, driven by health concerns surrounding the MEKO byproduct, is compelling the industry to innovate. Research is now heavily focused on developing safer, next-generation crosslinking systems that retain the performance benefits of traditional oxime silanes while minimizing hazardous emissions. For scientists and researchers, the challenge and opportunity lie in designing these new molecules and formulations, building upon the foundational knowledge established by workhorse chemicals like MTEKO to create the materials of the future.
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Methyltris(methylethylketoxime)silane chemical structure
An In-Depth Technical Guide to Methyltris(methylethylketoxime)silane (MOS)
Prepared by: Gemini, Senior Application Scientist
Foreword: A Molecule of Versatility and Precision
In the landscape of materials science, particularly within the domain of silicone polymer chemistry, certain molecules stand out not for their complexity, but for the elegant efficiency with which they solve fundamental challenges. This compound, commonly abbreviated as MOS, is one such molecule. While its primary role as a neutral curing agent for Room Temperature Vulcanizing (RTV) silicone sealants is well-established, a deeper understanding of its chemical structure and reactivity is paramount for researchers, scientists, and drug development professionals seeking to innovate in areas ranging from advanced material formulation to biocompatible adhesives.
This guide eschews a conventional template. Instead, it is structured to follow the logical pathway of scientific inquiry: from the foundational molecular structure to its synthesis, its functional mechanism, and finally, its practical application and characterization. As application scientists, we do not merely follow protocols; we must comprehend the underlying causality to troubleshoot, innovate, and push the boundaries of what is possible. This document is crafted to provide that depth of understanding.
The Molecular Architecture of MOS
At the heart of MOS's functionality is its unique molecular structure. It is an organosilicon compound featuring a central silicon atom bonded to one methyl group and three methylethylketoxime groups.
-
Chemical Name: this compound
-
CAS Number: 22984-54-9[1]
-
Molecular Formula: C₁₃H₂₇N₃O₃Si[1]
-
Molecular Weight: 301.46 g/mol [2]
The key to its reactivity lies in the three Si-O-N linkages. These bonds are susceptible to hydrolysis, a reaction with water that initiates the curing process. The methyl group, being a stable, non-hydrolyzable substituent, ensures that crosslinking occurs in a controlled, three-dimensional manner rather than forming a linear chain. The methylethylketoxime groups act as "leaving groups" that are displaced during the curing reaction.
Caption: General workflow for the synthesis of MOS.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure based on established industrial methods. [3]Causality: The use of an inert solvent like n-heptane facilitates heat transfer and allows for the separation of the polar hydrochloride byproduct. Slow addition of methyltrichlorosilane is critical to control the exothermic reaction and prevent thermal runaway. The temperature is maintained below 45°C to ensure selectivity and safety. [3]
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, dropping funnel, thermometer, and a nitrogen inlet. Ensure the system is dry and purged with inert gas.
-
Charging Reactants: Charge the reactor with 3.0 molar equivalents of 2-butanone oxime and an appropriate amount of n-heptane (e.g., a mass ratio of 1:1 with the planned MTCS). [3]3. Initiate Reaction: Begin stirring and slowly add 1.0 molar equivalent of methyltrichlorosilane via the dropping funnel.
-
Temperature Control: Maintain the internal temperature between 30°C and 45°C using the reactor jacket. [3]The reaction is exothermic.
-
Reaction Completion: After the addition is complete, continue stirring at the set temperature for 1-2 hours to ensure the reaction goes to completion.
-
Phase Separation: Stop stirring and allow the mixture to stand for at least 1 hour. The mixture will separate into two layers. The lower layer consists of 2-butanone oxime hydrochloride, while the upper layer contains the MOS product dissolved in n-heptane. [3]7. Isolation & Purification: Separate the upper layer. The solvent (n-heptane) and any unreacted starting materials can be removed under reduced pressure. Further purification can be achieved by vacuum distillation to yield the final, high-purity MOS product.
Trustworthiness: Purity Validation
The purity of the synthesized MOS is critical for its performance. The primary method for validation is Gas Chromatography (GC). A purity of ≥95% is standard for most commercial applications. [4]
Physicochemical Properties
The physical properties of MOS are essential for formulation design, defining its handling, storage, and performance characteristics.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow transparent liquid | [1][5][] |
| Purity (GC) | ≥95% | [4] |
| Density (25°C) | 0.970 - 0.985 g/cm³ | [4] |
| Boiling Point | 110-112°C @ 2 mmHg | [4][7] |
| Melting Point | -22°C | [1][2][7] |
| Flash Point | 90°C | [1][2][7] |
| Refractive Index (25°C) | 1.4548 | [1][2][] |
The Curing Mechanism: From Liquid to Solid Elastomer
The primary application of MOS is as a crosslinking agent for RTV silicone sealants. It is a cornerstone of "neutral cure" systems because the byproduct, MEKO, is non-corrosive, unlike the acetic acid released by acetoxy-cure systems. [1][][8]This makes MOS-based sealants suitable for sensitive substrates like metals and marble. [] The curing process is a two-stage hydrolysis and condensation reaction, typically catalyzed by an organotin compound.
Stage 1: Hydrolysis The process begins when the sealant is exposed to atmospheric moisture. The labile Si-O-N bonds in the MOS molecule react with water to form silanol (Si-OH) groups and release free MEKO.
Si(CH₃)(ON=R)₃ + 3H₂O → Si(CH₃)(OH)₃ + 3HON=R (where R = C(CH₃)(C₂H₅))
Stage 2: Condensation These newly formed, highly reactive silanol groups on the MOS molecule then condense with the terminal silanol groups of the primary silicone polymer (typically an α,ω-silanol polydimethylsiloxane). This reaction forms a stable siloxane (Si-O-Si) bond and releases a molecule of water, which can then participate in further hydrolysis reactions. This step-growth polymerization builds a robust, three-dimensional crosslinked network, transforming the liquid paste into a durable, flexible elastomer. [9]
Caption: Two-stage hydrolysis and condensation curing mechanism of MOS.
Analytical Characterization
A full characterization of MOS is essential for quality control and research purposes. The following protocols outline the expected results from key analytical techniques.
Protocol: Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of MOS is complex, but several characteristic bands are expected.
-
Sample Preparation: Prepare a thin film of neat MOS liquid between two NaCl or KBr salt plates.
-
Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Expected Observations:
-
C=N Stretch: A strong absorption band around 1640-1680 cm⁻¹ corresponding to the C=N double bond of the oxime group.
-
Si-O-N Stretch: Bands in the 900-1000 cm⁻¹ region are characteristic of the Si-O-N linkage.
-
Si-CH₃ Rocking/Bending: A characteristic band around 1260 cm⁻¹ is indicative of the Si-CH₃ group. [10] * C-H Stretches: Strong bands in the 2850-3000 cm⁻¹ region corresponding to the methyl and ethyl groups.
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides detailed structural information. ¹H and ¹³C NMR confirm the organic structure, while ²⁹Si NMR is highly sensitive to the silicon environment and is invaluable for studying hydrolysis and condensation kinetics. [11]
-
Sample Preparation: Dissolve a small amount of MOS in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a tetramethylsilane (TMS) standard if required.
-
Data Acquisition: Acquire ¹H, ¹³C, and ²⁹Si spectra on a high-field NMR spectrometer.
-
Expected Observations:
-
¹H NMR: Multiple signals in the aliphatic region (approx. 0.1-2.5 ppm). A singlet for the Si-CH₃ protons, and complex multiplets for the methyl and ethyl protons of the ketoxime groups. The presence of E/Z isomers for the oxime C=N bond may lead to multiple sets of signals.
-
¹³C NMR: Resonances for the Si-CH₃ carbon, and distinct signals for the C=N, and the methyl and ethyl carbons of the ketoxime moieties.
-
²⁹Si NMR: A single, sharp resonance is expected for the pure compound. The chemical shift for a methyl-substituted silicon with three oxygen-linked groups (Si(CH₃)(OR)₃) is typically in the range of -40 to -60 ppm relative to TMS. [12]During hydrolysis, new peaks corresponding to hydrolyzed species (e.g., Si(CH₃)(OH)(Ox)₂, Si(CH₃)(OH)₂) and condensed siloxane species will appear, allowing for kinetic monitoring. [11][13]
-
Safety and Handling
As a reactive chemical, proper handling of MOS is crucial. It is an irritant to the skin and eyes and may cause an allergic skin reaction. [8][14]The material reacts with moisture, so it should be stored in tightly sealed containers in a cool, dry, well-ventilated place. [4][5]During its use and curing, MEKO is released. MEKO itself is a hazardous substance, identified as a suspected carcinogen in long-term animal studies and an eye irritant. [8]Therefore, applications should be performed in well-ventilated areas, and appropriate personal protective equipment (gloves, safety glasses) should be worn. [14]
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Methyltris(methylethylketoxime)silane hydrolysis mechanism
An In-Depth Technical Guide to the Hydrolysis Mechanism of Methyltris(methylethylketoxime)silane (MTO)
Introduction
This compound, commonly abbreviated as MTO (CAS No. 22984-54-9), is a pivotal organosilane compound in the field of advanced materials. It functions primarily as a highly effective crosslinking agent, particularly in the formulation of one-component, room-temperature-vulcanizing (RTV-1) silicone sealants.[1][2] The significance of MTO lies in its role within neutral-cure systems.[3] Unlike acid-curing systems that release corrosive acetic acid or alkaline systems that release amines, the hydrolysis of MTO liberates methyl ethyl ketoxime (MEKO), a non-corrosive byproduct.[1][4][5] This characteristic makes MTO-based sealants ideal for applications involving sensitive substrates like metals, plastics, and natural stone, where corrosion or staining is a concern.[1][4]
This guide offers a detailed examination of the core chemical processes governing MTO's function: the hydrolysis and subsequent condensation reactions. We will explore the step-by-step mechanism, the kinetic factors influencing the reaction rate, and a representative experimental protocol for studying this process, providing researchers and drug development professionals with a comprehensive understanding of this critical crosslinking technology.
The Core Hydrolysis and Condensation Mechanism
The transformation of a liquid silicone polymer into a solid, durable elastomer using MTO is a moisture-activated process.[6] The overall mechanism can be understood as a two-stage reaction cascade: hydrolysis followed by condensation. MTO's trifunctional nature, possessing three hydrolyzable methylethylketoxime groups, is central to its ability to form a robust, three-dimensional siloxane network.[6]
Step 1: Hydrolysis – The Activation by Moisture
The initial and rate-determining stage is the hydrolysis of the silicon-oxime bond (Si-N=C). This reaction is initiated by atmospheric moisture, where water molecules act as the hydrolyzing agent. The process occurs stepwise, with each of the three oxime groups reacting sequentially to form highly reactive silanol (Si-OH) intermediates and releasing MEKO.
-
First Hydrolysis: CH₃-Si(ON=C(CH₃)C₂H₅)₃ + H₂O → CH₃-Si(OH)(ON=C(CH₃)C₂H₅)₂ + HON=C(CH₃)C₂H₅
-
Second and Third Hydrolysis: The remaining two oxime groups undergo the same reaction, ultimately yielding a methylsilanetriol (CH₃-Si(OH)₃) intermediate and three molecules of MEKO.
This conversion from a stable oximosilane to a reactive silanetriol is the essential activation step that prepares the crosslinker to bond with the polymer network. The rate of this hydrolysis is often accelerated in commercial formulations by a catalyst.[4][7]
Step 2: Condensation – Building the Siloxane Network
Once the reactive silanol groups are formed, they readily undergo condensation reactions.[8][9] This process involves the formation of stable, strong siloxane bonds (Si-O-Si), which constitute the backbone of the cured silicone material. Condensation can occur via two primary pathways:
-
Self-Condensation: Two hydrolyzed MTO molecules can react with each other, releasing a water molecule and forming a Si-O-Si linkage.
-
Crosslinking Condensation: The most critical reaction for sealant curing is the condensation of a silanol group on the hydrolyzed MTO with a terminal hydroxyl group on a silicone polymer (e.g., silanol-terminated polydimethylsiloxane).[3] This reaction covalently links the small crosslinker molecule into the long polymer chains.
As this process continues, the trifunctional MTO molecules act as nodes, linking multiple polymer chains together. This ultimately builds a comprehensive, three-dimensional network that gives the material its elastomeric properties, such as flexibility, durability, and strength.[1][6]
Caption: MTO Hydrolysis and Condensation Pathway.
Kinetics and Factors Influencing the Cure Rate
The speed of the "skin-over" time and the full curing of an MTO-based sealant are governed by the kinetics of the hydrolysis and condensation reactions. Several environmental and formulation factors play a crucial role.
| Factor | Effect on Reaction Rate | Causality |
| Moisture Availability | Increases Rate | Water is a primary reactant for the initial hydrolysis step. Higher atmospheric humidity provides a greater concentration of reactants, accelerating the cure.[6][9] |
| Temperature | Increases Rate | As with most chemical reactions, elevated temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus speeding up both hydrolysis and condensation.[10][11] |
| pH of the System | Catalytic Effect | Silane hydrolysis is slowest at a neutral pH of ~7 and is catalyzed by both acidic and basic conditions.[7][11] While MTO is a neutral cure system, formulation additives can influence the local pH and modify the cure rate. |
| Catalyst Presence | Significantly Increases Rate | Formulations almost always include a catalyst (e.g., organotin or organotitanate compounds) to ensure a practical and controllable cure speed. The catalyst lowers the activation energy for the hydrolysis and/or condensation steps.[4][8] |
| Silane Structure | Variable | The reactivity of oxime silanes can be tuned by altering the organic groups attached to the silicon atom. The general reactivity trend is often TOS (Tetrafunctional) > VOS (Vinyl) > MOS (Methyl), allowing formulators to blend crosslinkers to achieve specific cure profiles.[3][4][5] |
Experimental Protocol: Monitoring MTO Hydrolysis via FTIR Spectroscopy
To quantitatively analyze the hydrolysis kinetics of MTO, spectroscopic methods are invaluable. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose as it can track changes in the concentration of functional groups over time.
Objective
To determine the pseudo-first-order rate constant of MTO hydrolysis in a controlled environment by monitoring the disappearance of the Si-O-N reactant peak.
Methodology
-
Preparation of Standards: Prepare a series of MTO solutions of known concentrations in an anhydrous solvent (e.g., hexane or anhydrous toluene) to create a calibration curve.
-
Sample Preparation: In a dry, sealed container, prepare a starting solution of MTO in the anhydrous solvent at a known concentration.
-
Initiation of Reaction: Introduce a stoichiometric or excess amount of water to the MTO solution with vigorous mixing to initiate hydrolysis. The water can be mixed with a co-solvent like isopropanol to ensure miscibility.
-
FTIR Data Acquisition:
-
Immediately transfer a portion of the reacting solution to an IR cell (e.g., a liquid transmission cell with NaCl or KBr windows).
-
Place the cell in the FTIR spectrometer.
-
Record an initial spectrum (t=0) and continue to collect spectra at regular, predetermined time intervals (e.g., every 60 seconds).
-
-
Data Analysis:
-
Identify the characteristic absorbance peak for the Si-O-N stretch in MTO (typically around 920-940 cm⁻¹).
-
Measure the peak height or area at each time point.
-
Using the Beer-Lambert law and the initial calibration curve, convert the absorbance values to MTO concentration.
-
-
Kinetic Analysis:
-
Plot the natural logarithm of the MTO concentration (ln[MTO]) versus time.
-
If the plot yields a straight line, the reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the line (slope = -k).
-
Caption: Experimental Workflow for Kinetic Analysis.
Conclusion
The hydrolysis of this compound is a sophisticated yet elegant chemical mechanism that is fundamental to the performance of modern neutral-cure silicone sealants. Through a moisture-initiated, two-step process of hydrolysis and condensation, MTO effectively crosslinks silicone polymers into a stable, flexible, and durable three-dimensional network.[1][6] The non-corrosive nature of its MEKO byproduct ensures compatibility with a wide array of sensitive materials. Understanding the kinetics and the factors that influence this reaction—moisture, temperature, catalysts, and molecular structure—is paramount for researchers and formulators seeking to design and optimize high-performance materials for demanding applications. As the industry evolves, driven by regulatory pressures concerning MEKO, the foundational knowledge of this mechanism will continue to guide the development of next-generation, safer, and more efficient crosslinking systems.[3][4][5]
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- Cross-link Silane Silane Crosslink Agent Silane Curing Agent Oxime Silane Crosslinker Oxime Silane. Siwin.
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC.
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. C.J. BRINKER.
- Oximino Silane Crosslinkers. SiSiB SILICONES.
- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. David J. Oostendorp, G. Bertrand, J. Stoffer.
- Practical Guide to Silane Coupling Agents: Hydrolysis, Formulation & Industry Tricks. (2025).
- What are the factors that affect the hydrolysis reaction rate of silane coupling agents?.
- The Crucial Role of this compound in Modern Silicone Sealant Formulations. NINGBO INNO PHARMCHEM CO.,LTD.
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An In-depth Technical Guide to Methyltris(methylethylketoxime)silane (MTO)
Executive Summary: This guide provides a comprehensive technical overview of Methyltris(methylethylketoxime)silane, a specialized organosilicon compound identified by CAS number 22984-54-9.[1] With a molecular weight of 301.46 g/mol , this silane is a cornerstone in the formulation of neutral-cure silicone materials.[2][3][4] Its primary function is as a crosslinking agent that reacts with atmospheric moisture to form a durable, elastic siloxane network, releasing the non-corrosive byproduct methyl ethyl ketoxime (MEKO).[5][6] This document delves into its fundamental chemistry, physicochemical properties, synthesis considerations, and critical applications relevant to scientific and research professionals. It further outlines detailed protocols for analytical characterization and provides essential safety and handling guidelines, serving as a vital resource for its application in advanced materials, electronics, and high-performance sealants.
Introduction to this compound
This compound, commonly abbreviated as MTO or MOS, is an oxime silane that functions as a highly efficient crosslinking agent for Room Temperature Vulcanizing (RTV) silicone formulations.[7] Its significance in materials science stems from its role in "neutral cure" systems. Unlike acetoxy or amine-based curing systems that release corrosive byproducts like acetic acid or amines, MTO liberates neutral methyl ethyl ketoxime upon hydrolysis.[6] This characteristic makes it indispensable for applications involving sensitive or easily corroded substrates such as metals, concrete, marble, and electronic components.[6] For researchers and drug development professionals, MTO is relevant in the context of creating robust, inert seals for experimental enclosures, encapsulating sensitive electronic sensors for in-vitro or in-vivo diagnostics, and as a coupling agent for modifying surfaces in microfluidic devices.
Physicochemical Properties
The utility of MTO is defined by its distinct physical and chemical properties, which facilitate its use as a liquid additive in polymer formulations. It is typically a colorless to pale yellow transparent liquid with a mild, characteristic odor.[3][5] Its hydrolytic sensitivity is the basis of its function, readily reacting with ambient moisture to initiate the curing process.[6]
| Property | Value | Source(s) |
| Molecular Weight | 301.46 g/mol | [2][3][4] |
| Molecular Formula | C₁₃H₂₇N₃O₃Si | [1][2][4] |
| CAS Number | 22984-54-9 | [1][2][4] |
| Appearance | Colorless or yellowish transparent liquid | [5][8] |
| Density | ~0.982 g/cm³ | [4][5][8] |
| Melting Point | -22 °C | [4][5] |
| Boiling Point | 110-111 °C @ 2 Torr | [8] |
| Flash Point | 90 °C | [4][5] |
| Refractive Index | ~1.4548 | [4][5] |
The Chemistry of Neutral Cure Crosslinking
The transformation of a liquid silicone polymer into a solid, flexible elastomer using MTO is a two-stage process driven by the presence of atmospheric moisture. This mechanism is foundational to its application and performance.
The Hydrolysis Reaction
The first stage is hydrolysis. The MTO molecule, which contains three methylethylketoxime groups attached to a central silicon atom, reacts with water. This reaction cleaves the silicon-oxygen bonds of the oxime groups, forming reactive silanol (Si-OH) groups and releasing methyl ethyl ketoxime (MEKO) as a byproduct.[9] The rate of this reaction dictates the "skin-over" time of a sealant and is highly sensitive to humidity and temperature.[9]
The Condensation Reaction
Following hydrolysis, the newly formed silanol groups on the silicone polymer chains and the crosslinker undergo a condensation reaction. Two silanol groups react to form a stable, strong siloxane bond (Si-O-Si) and release a molecule of water. This process repeats, building a three-dimensional crosslinked network that gives the material its final elastomeric properties, such as durability, flexibility, and thermal stability.
Synthesis and Manufacturing Considerations
The industrial synthesis of MTO typically involves the reaction of methyltrichlorosilane (MTS) with 2-butanone oxime (also known as methyl ethyl ketoxime).[9] The highly reactive silicon-chlorine bonds in MTS are susceptible to nucleophilic attack by the oxime.[9] This reaction produces MTO and hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent unwanted side reactions, an acid scavenger, such as a tertiary amine, is often used to neutralize the HCl.[9]
Continuous production methods have been patented to improve reaction conversion rates and product recovery.[10] However, the synthesis process is not without risk; the reaction is exothermic, and improper thermal management can lead to hazardous conditions, as evidenced by documented industrial accidents.[11] Therefore, stringent process control is paramount for safe manufacturing.
Applications in Research and Development
While MTO is a staple in industrial sealants, its unique properties are highly valuable in scientific settings.
-
High-Performance Sealants and Adhesives: In a laboratory environment, MTO-based sealants are used to create airtight and watertight seals for environmental chambers, glove boxes, and custom experimental apparatus. Their excellent adhesion to glass, metals, and plastics ensures the integrity of controlled atmospheres.[12]
-
Protective Coatings and Encapsulants: For drug development and bio-sensing, electronic components often require protection from moisture and corrosive biological media. MTO-based silicone coatings provide a biocompatible and inert barrier, ensuring the reliability and longevity of sensitive electronics in instruments and implantable devices.
-
Surface Modification: As a silane coupling agent, MTO can be used to modify the surface properties of inorganic materials like glass slides or silicon wafers.[12] This functionalization can improve the adhesion of subsequent organic layers, which is critical in the fabrication of microarrays, microfluidic chips, and other diagnostic platforms.
Analytical Characterization Protocol
Ensuring the purity and structural integrity of MTO is crucial for consistent performance. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.
Experimental Protocol: Purity Assessment via Gas Chromatography (GC)
This protocol outlines a standard method for determining the purity of an MTO sample. The principle is to separate MTO from any residual starting materials or byproducts based on their volatility and interaction with the GC column.
-
Sample Preparation: Prepare a 1% (v/v) solution of the MTO sample in a dry, inert solvent such as hexane or toluene. The use of a dry solvent is critical to prevent premature hydrolysis of the silane.
-
Instrument Setup:
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) is chosen for its ability to separate compounds based on boiling point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.
-
-
GC Method Parameters:
-
Inlet Temperature: 250 °C. This ensures rapid volatilization of the sample without thermal degradation.
-
Injection Volume: 1 µL with a 50:1 split ratio. A split injection prevents column overloading and ensures sharp peaks.
-
Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C. Hold for 5 minutes. This temperature program allows for the separation of volatile impurities before eluting the higher-boiling MTO.
-
Detector Temperature: 300 °C. The FID is maintained at a high temperature to ensure complete combustion of the eluting compounds for accurate detection.
-
-
Data Analysis: Integrate the peak areas of the resulting chromatogram. Purity is calculated as the area of the MTO peak divided by the total area of all peaks, expressed as a percentage. High-purity MTO typically shows a purity of >95%.[2]
Structural Elucidation
While GC confirms purity, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the molecular structure.[9]
-
¹H and ¹³C NMR provide information on the organic (methyl and methylethylketoxime) portions of the molecule.
-
²⁹Si NMR is particularly valuable as it gives a direct signal for the silicon environment, confirming the formation of the Si-O-N linkages and the presence of the methyl group on the silicon atom.
Safety, Handling, and Storage
Proper handling of MTO is essential due to its reactivity and potential health effects.
-
Hazards: MTO is classified as a skin and eye irritant and may cause an allergic skin reaction.[13][14] Prolonged or repeated exposure may cause organ damage.[13] It is harmful if swallowed.[15] The hydrolysis byproduct, MEKO, has been shown to cause liver tumors in lifetime exposure studies in male rats and rabbits.[16]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side-shields.[14] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[17]
-
Handling: Avoid contact with skin and eyes. Keep away from moisture, heat, sparks, and open flames.[15] Use non-sparking tools to prevent ignition from static discharge.[17] In case of a spill, prevent it from entering drains, absorb it with an inert material, and dispose of it as hazardous waste.[17]
-
Storage: Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from water, acids, and oxidizing agents to prevent violent reactions and degradation.[16]
Conclusion
This compound is a sophisticated chemical tool whose value lies in its ability to facilitate a neutral curing mechanism. Its molecular weight of 301.46 g/mol and unique reactive properties enable the formation of high-performance silicone materials that are critical in both industrial and advanced scientific applications. By understanding its underlying chemistry, handling it with the appropriate safety precautions, and verifying its quality through rigorous analytical methods, researchers and developers can effectively leverage MTO to create durable, non-corrosive, and reliable components for a wide array of technological challenges.
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Power Chemical Corporation. MSDS-PC7130 Silane Crosslinker Methyl tris(methylethylketoxime)silane. [Link]
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SiSiB Silicones. SiSiB® PC7130 methyltris methylethylketoximino silane, MOS silane CAS 22984 54 9. [Link]
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-
ACS Publications. Correction to “Explosion in a Chemical Plant Producing this compound and Vinyltris(methylethylketoxime)silane from 2-Butanone Oxime”. [Link]
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Methyltris(methylethylketoxime)silane properties and characteristics
An In-depth Technical Guide to Methyltris(methylethylketoxime)silane (MOS)
Authored by a Senior Application Scientist
Abstract
This compound (CAS No. 22984-54-9), commonly referred to as MOS or MTO, is a pivotal organosilicon compound in the advanced materials sector. Its primary function is as a neutral crosslinking agent for Room Temperature Vulcanized (RTV) silicone sealants and adhesives.[1][2][3] This guide provides a comprehensive technical overview of its core properties, mechanism of action, synthesis, and application protocols. We will explore the causality behind its widespread adoption, focusing on how its unique molecular structure facilitates the creation of durable, flexible, and weather-resistant silicone networks. The discussion is tailored for researchers and formulation chemists aiming to leverage the full potential of this versatile silane.
Introduction: The Role of Oxime Silanes in Neutral-Cure Systems
The efficacy of modern silicone sealants is largely dependent on the chemistry of their curing systems.[4] While various systems exist, neutral-cure formulations have gained prominence for their non-corrosive nature, making them suitable for sensitive substrates like metals and marble.[5][6] this compound is a cornerstone of these systems.[4] It belongs to the family of oxime silanes and serves as the primary crosslinker, enabling the transformation of liquid silicone polymers into a stable, elastomeric solid upon exposure to atmospheric moisture.[4][7]
Unlike acetoxy systems that release corrosive acetic acid, or alkoxy systems that release alcohols, the hydrolysis of MOS liberates methyl ethyl ketoxime (MEKO), a neutral byproduct.[5][6] This characteristic is critical in applications across the construction, automotive, and electronics industries where substrate integrity is paramount.[4] This guide will dissect the properties and reaction mechanisms that establish MOS as a preferred crosslinker for high-performance sealant formulations.[8][9]
Core Properties and Chemical Identity
A thorough understanding of a material's physical and chemical properties is fundamental to its effective application. MOS is typically a colorless to pale yellow transparent liquid with a characteristic mild odor.[8][10][11] Its reactivity is dominated by the moisture-sensitive silicon-oxime groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22984-54-9 | [12] |
| EC Number | 245-366-4 | [10][13] |
| Molecular Formula | C₁₃H₂₇N₃O₃Si | [12][14] |
| Molecular Weight | 301.46 g/mol | [8][13] |
| Appearance | Colorless or yellowish transparent liquid | [8][10][15] |
| Density (at 25°C) | 0.97 - 0.982 g/cm³ | [1][8][10] |
| Boiling Point | 110-112 °C @ 2 mmHg (Torr) | [8][10][13] |
| Melting Point | -22 °C | [10][13][16] |
| Flash Point | 63 - 148.7 °C (Varies by source) | [8][13][17] |
| Refractive Index (at 25°C) | 1.4535 - 1.4550 | [1][8][13] |
| Purity | ≥90% to >97% (Varies by grade) | [1][8][9] |
Diagram 1: Chemical Structure of this compound
Caption: Synthesis of MOS from methyltrichlorosilane and MEKO.
Mechanism of Action: The Curing Process
The utility of MOS as a crosslinker is rooted in its controlled hydrolysis and condensation reactions. This process, which occurs at ambient temperature and humidity, is fundamental to the curing of RTV-1 (one-component) silicone sealants.
-
Initiation by Hydrolysis: The curing process begins when the sealant is exposed to atmospheric moisture. The three methylethylketoxime groups on the silicon atom are hydrolytically unstable and react with water. [7]This reaction cleaves the Si-O bond, forming highly reactive silanol (Si-OH) groups and releasing three molecules of MEKO. [7]The rate of this hydrolysis dictates the "skin-over" or tack-free time of the sealant. [7]
-
Propagation by Condensation: The newly formed silanol groups are transient and readily undergo condensation reactions.
-
Crosslinking with Polymer: They react with the terminal hydroxyl groups of α,ω-silanol polydimethylsiloxanes (the base polymer in silicone sealants), forming stable siloxane (Si-O-Si) bonds and releasing water. [13][18]This step grafts the polymer chains to the crosslinker.
-
Self-Condensation: The silanol groups on the MOS molecule can also condense with each other, further extending the network. [7] This two-stage process results in the formation of a robust, three-dimensional crosslinked polysiloxane network, transforming the liquid sealant into a durable, flexible elastomer. [4][7]
-
Diagram 3: RTV-1 Silicone Sealant Curing Mechanism
Caption: Two-stage curing process initiated by atmospheric moisture.
Applications in Research and Industry
The unique properties of MOS make it an indispensable component in a wide array of industrial applications. It functions not only as a crosslinker but also as a coupling agent and adhesion promoter. [14][18]
-
RTV Silicone Sealants: This is the primary application. MOS is the main crosslinker of choice for neutral-cure oxime silicone sealants used in construction (glazing, waterproofing), automotive (gasketing), and electronics (potting, encapsulation). [8][18]Its neutral cure nature prevents corrosion of metal and damage to concrete substrates. [5]* Adhesives: In silicone-based adhesives, MOS enhances bonding to a variety of challenging substrates, including glass, metals, ceramics, plastics, and nylon. [1][4]* Coatings and Surface Treatment: It is used in protective silicone coatings to improve chemical, UV, and thermal resistance. As a surface modifier, it can improve the adhesion of organic materials to inorganic surfaces like glass and metals. [14]* Elastomers and Composites: In rubber formulations, it can improve crosslinking density. [14]It also acts as a coupling agent in the production of reinforced plastics and composites. [14] Formulators can manipulate the concentration of MOS or combine it with other oxime silanes (e.g., Vinyltris(methylethylketoxime)silane) to precisely tailor properties like cure rate, adhesion, hardness, and elasticity of the final product. [13][18]
Experimental Protocol: Formulation and Evaluation of an RTV-1 Sealant
This protocol provides a self-validating framework for preparing a basic neutral-cure sealant to evaluate the crosslinking efficacy of MOS.
Objective: To formulate a simple RTV-1 silicone sealant using MOS and characterize its basic curing properties.
Materials:
-
α,ω-Silanol terminated polydimethylsiloxane (PDMS), viscosity 80,000 cP
-
Fumed silica (hydrophobic, treated)
-
This compound (MOS)
-
Dibutyltin dilaurate (DBTDL) - Catalyst
-
Planetary mixer with vacuum capabilities
-
2 mm thick polyethylene sheets for drawdown
-
Shore A durometer
-
Adhesion test substrates (e.g., glass, aluminum)
Methodology:
-
Compounding (Base Formulation):
-
Charge 100 parts by weight of the PDMS polymer into the planetary mixer.
-
Slowly add 10 parts of fumed silica under agitation. Mix for 20 minutes.
-
Apply vacuum to the mixer (approx. -0.095 MPa) and continue mixing for 45-60 minutes to de-aerate and ensure homogeneous dispersion of the filler. This is the sealant base.
-
-
Crosslinker and Catalyst Addition:
-
Release the vacuum. While mixing at a low speed, add 4 parts of MOS to the base. Mix for 10 minutes.
-
Add 0.2 parts of DBTDL catalyst. Mix for an additional 15 minutes under vacuum to ensure complete homogenization and removal of any trapped air.
-
-
Curing and Evaluation:
-
Tack-Free Time: Immediately after mixing, spread a thin layer (approx. 2 mm) of the sealant onto a polyethylene sheet. At 5-minute intervals, lightly touch the surface with a clean finger. The tack-free time is the point at which the sealant no longer transfers to the finger.
-
Full Cure: Allow the sealant sheet to cure for 7 days at standard conditions (23°C, 50% relative humidity).
-
Hardness Measurement: After 7 days, measure the Shore A hardness of the cured sealant slab using a durometer, taking at least five readings at different points.
-
Adhesion Test: Apply a bead of the sealant between two substrate samples (e.g., glass-to-glass). Allow to cure for 7 days. Perform a qualitative pull test to assess adhesive strength.
-
Expected Outcome: The formulation should yield a flexible elastomer. The tack-free time should be within a reasonable range (e.g., 20-40 minutes), and the cured rubber should exhibit a measurable Shore A hardness. This protocol establishes a baseline for further formulation optimization, where varying the MOS concentration would directly impact cure speed and final mechanical properties.
Safety, Handling, and Storage
As a reactive chemical, MOS requires careful handling in accordance with good industrial hygiene and safety practices. [17][19]
-
Hazards: MOS is harmful if swallowed and causes skin and serious eye irritation. [11][20][21]It may cause an allergic skin reaction. [11][21]Upon contact with moisture, it releases methyl ethyl ketoxime (MEKO), which can be irritating to the eyes, skin, and respiratory tract. [20]MEKO is also suspected of causing cancer based on lifetime inhalation studies in rodents. [20]* Handling: Work in a well-ventilated area. [12][17]Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and suitable protective clothing. [17][21]Avoid breathing vapors or mist. [17]* Storage: Store in a cool, dry, well-ventilated place in tightly closed containers. [10][11][17]It is moisture-sensitive and should be stored away from incompatible materials such as water, acids, oxidizing agents, and metals like iron, as contact can lead to violent reactions. [11][20]* Spills and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal. [17]Disposal must be in accordance with local, state, and federal regulations. [17]
Conclusion
This compound is a high-performance organosilane that serves as a critical enabler of modern neutral-cure silicone technology. [4][10]Its ability to form stable, crosslinked networks via a non-corrosive curing mechanism makes it indispensable for applications demanding durability, flexibility, and substrate compatibility. [22]For formulation scientists and researchers, a deep understanding of its properties, reaction kinetics, and handling requirements is essential for innovating and developing next-generation sealants, adhesives, and coatings.
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An In-depth Technical Guide on the Reaction of Methyltris(methylethylketoxime)silane with Moisture
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyltris(methylethylketoxime)silane (MTO) is a pivotal crosslinking agent, primarily utilized in the formulation of neutral-cure silicone sealants and adhesives. Its reaction with ambient moisture initiates a hydrolysis and condensation cascade, resulting in the formation of a durable siloxane network and the liberation of methyl ethyl ketoxime (MEKO). This guide provides a comprehensive technical examination of this reaction, delineating the underlying chemical mechanisms, kinetic influences, and analytical methodologies for characterization. By synthesizing established principles with practical insights, this document serves as an authoritative resource for professionals engaged in the development and application of silicone-based materials.
Introduction: The Significance of this compound (MTO)
This compound, also known as Methyltris(MEKO)silane or MOS, is an organosilicon compound with the chemical formula C13H27N3O3Si.[1] It is a colorless to slightly yellowish liquid characterized by its function as a neutral curing agent.[1][2] In numerous industrial applications, particularly in construction, automotive, and electronics, MTO is indispensable for crosslinking α,ω-silanol polydimethylsiloxanes in the presence of atmospheric moisture.[3] This process transforms liquid silicone polymers into a stable, elastomeric solid, forming a robust three-dimensional network.[4]
The key advantage of MTO over other crosslinkers, such as those that release acetic acid or amines, lies in its neutral curing mechanism. The byproduct of its hydrolysis is methyl ethyl ketoxime (MEKO), a neutral compound that does not corrode sensitive substrates like marble or metal.[1] This makes MTO-based formulations highly desirable for applications requiring strong, durable, and non-corrosive bonding to a wide array of materials including glass, ceramics, plastics, and concrete.[1][5]
The Core Reaction: Hydrolysis and Condensation of MTO
The conversion of a liquid silicone formulation containing MTO into a solid, crosslinked material is a two-stage process initiated by moisture.
Stage 1: Hydrolysis
The fundamental reaction of MTO with moisture is hydrolysis. In this step, the methylethylketoxime groups attached to the silicon atom are replaced by hydroxyl groups (-OH), forming a reactive silanol intermediate and releasing MEKO.[6] This reaction can be represented as follows:
CH₃Si(ON=C(CH₃)C₂H₅)₃ + 3H₂O → CH₃Si(OH)₃ + 3HON=C(CH₃)C₂H₅ (this compound + Water → Methylsilanetriol + Methyl Ethyl Ketoxime)
This hydrolysis is the initial and often rate-determining step in the curing process.[7] The presence of water is the primary trigger for this reaction, and even trace amounts from the atmosphere are sufficient to initiate it.[6]
Stage 2: Condensation
Following hydrolysis, the newly formed, unstable silanol groups (Si-OH) readily undergo condensation reactions. This can occur in two ways:
-
Self-condensation: Two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water. CH₃Si(OH)₃ + (HO)₃SiCH₃ → (HO)₂CH₃Si-O-SiCH₃(OH)₂ + H₂O
-
Condensation with other silanol-terminated polymers: The silanol groups on the hydrolyzed MTO react with the terminal hydroxyl groups of polydimethylsiloxane (PDMS) chains.
This condensation process continues, building a highly crosslinked, three-dimensional polysiloxane network that provides the final material with its characteristic elastomeric properties, mechanical strength, and durability.[4][8]
Caption: Workflow of MTO hydrolysis and condensation.
Factors Influencing the Reaction Kinetics
The rate and extent of the MTO hydrolysis and subsequent condensation are influenced by several critical factors. Understanding and controlling these parameters is essential for tailoring the properties of the final cured product, such as cure rate and adhesion strength.[1][9]
| Factor | Effect on Reaction Rate | Causality |
| Moisture Availability | Increases | Water is a primary reactant in the hydrolysis step. Higher humidity provides more water molecules to react with the MTO.[6][7] |
| Temperature | Increases | Higher temperatures increase the kinetic energy of the reacting molecules, accelerating the rate of both hydrolysis and condensation.[6][9] |
| pH | Catalytic Effect | Both acidic and basic conditions catalyze the hydrolysis of alkoxysilanes. The reaction rate is slowest at a neutral pH of 7.[9][10][11] |
| Catalysts | Increases | Organometallic compounds, often based on tin or titanium, are frequently added to formulations to accelerate both hydrolysis and condensation.[12][13][14] |
| Solvent System | Can decrease | The presence of alcohol co-solvents, such as ethanol, can slow down the hydrolysis reaction.[9][15] |
| Steric Hindrance | Decreases | Bulky organic groups on the silicon atom can sterically hinder the approach of water molecules, slowing the hydrolysis rate.[10] |
Experimental Protocols for Characterization
To analyze the hydrolysis and condensation of MTO, several analytical techniques can be employed. These methods allow for the quantitative and qualitative assessment of the reaction progress and the properties of the resulting material.
Monitoring Hydrolysis via Spectroscopic Techniques
4.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for monitoring the chemical changes during the curing process in real-time.
-
Principle: This technique measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of specific chemical bonds.
-
Methodology:
-
An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for in-situ monitoring of liquid or curing samples.
-
A baseline spectrum of the uncured MTO-containing formulation is recorded.
-
The sample is exposed to a controlled humidity and temperature environment.
-
Spectra are recorded at regular time intervals.
-
Analysis: The progress of hydrolysis is monitored by observing the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹). The formation of the Si-O-Si siloxane network can be observed by the growth of a band around 1050-1000 cm⁻¹.
-
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ²⁹Si NMR, provides direct insight into the changing chemical environment of the silicon atom.
-
Principle: NMR measures the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
-
Methodology:
-
A high-resolution NMR spectrometer is required.
-
The MTO sample is dissolved in a suitable deuterated solvent, and a controlled amount of water and catalyst (if applicable) are added within an NMR tube.
-
²⁹Si NMR spectra are acquired over time.
-
Analysis: Changes in the chemical shift of the silicon signal indicate the substitution of the methylethylketoxime groups with hydroxyl groups and the subsequent formation of siloxane bonds. ¹H NMR can also be used to monitor the disappearance of the protons associated with the oxime group and the appearance of MEKO.[16]
-
Caption: Analytical workflow for studying MTO hydrolysis.
Characterization of the Cured Siloxane Network
Once the curing process is complete, the physical and mechanical properties of the resulting siloxane network can be characterized to assess the effectiveness of the crosslinking.
-
Tensile Testing: Measures the mechanical properties such as tensile strength, elongation at break, and modulus of elasticity.
-
Hardness Testing (Durometer): Determines the indentation hardness of the cured elastomer.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the crosslinked network by measuring weight loss as a function of temperature.
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the glass transition temperature (Tg).
Byproducts and Safety Considerations
The primary byproduct of MTO hydrolysis is methyl ethyl ketoxime (MEKO).[17] Upon contact with moisture, MTO releases MEKO, which can be irritating to the eyes, skin, and respiratory system. Prolonged or repeated exposure may lead to more significant health effects, and MEKO is suspected of causing cancer.[17]
Safety Precautions:
-
Ventilation: Always handle MTO in a well-ventilated area to prevent the accumulation of MEKO vapors.[18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and protective clothing to avoid skin and eye contact.[17]
-
Storage: Store MTO in tightly sealed, moisture-free containers away from heat, sparks, and incompatible materials such as acids and oxidizing agents.[19]
-
Spill Management: In case of a spill, use an absorbent material to collect the liquid and dispose of it in a suitable, sealed container.[17][19]
Conclusion
The reaction of this compound with moisture is a cornerstone of modern silicone sealant and adhesive technology. The hydrolysis and subsequent condensation reactions form a robust and durable siloxane network, while the neutral curing mechanism, liberating MEKO, offers significant advantages in terms of substrate compatibility. A thorough understanding of the reaction kinetics and the factors that influence them is paramount for researchers and formulation scientists to design and develop high-performance materials with tailored properties. By employing appropriate analytical techniques and adhering to strict safety protocols, the full potential of MTO as a versatile crosslinking agent can be realized.
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Introduction: The Central Role of Methyltris(methylethylketoxime)silane in Silicone Technology
An In-depth Technical Guide to Methyltris(methylethylketoxime)silane: Synthesis, Characterization, and Application
This compound, commonly abbreviated as MTO or MOS, is an organosilicon compound with the chemical formula C₁₃H₂₇N₃O₃Si.[1] It stands as a cornerstone in the formulation of neutral-cure, room-temperature vulcanizing (RTV) silicone sealants and adhesives.[2] Its primary function is to act as a crosslinking agent, or curing agent, which facilitates the transformation of liquid silicone polymers into a durable, flexible, and stable solid elastomer upon exposure to atmospheric moisture.[3]
The significance of MTO lies in its "neutral cure" mechanism.[4] During the curing process, it releases methylethylketoxime (MEKO), a non-corrosive byproduct.[4][5] This is a distinct advantage over other systems that release acidic (e.g., acetic acid) or basic compounds, which can damage sensitive substrates like metals, concrete, and marble.[4] This property makes MTO indispensable in a wide array of industries, including construction for weatherproofing and structural glazing, automotive for gasketing and sealing, and electronics for encapsulating and protecting sensitive components. This guide provides a comprehensive overview of the synthesis, detailed characterization, and mechanism of action of MTO for researchers and professionals in the field.
Part 1: Synthesis of this compound
The synthesis of MTO is a nucleophilic substitution reaction that requires careful control of reaction conditions to ensure high yield and purity. The process fundamentally involves the reaction of a reactive methylsilane precursor with methylethylketoxime.
Reaction Principle and Stoichiometry
The most common industrial synthesis route involves the reaction of methyltrichlorosilane (MTCS) with methylethylketoxime (MEKO).[6] The silicon-chlorine (Si-Cl) bonds in MTCS are highly reactive and susceptible to nucleophilic attack by the oxygen atom of the oxime's hydroxyl group.[6] For each mole of MTCS, three moles of MEKO are required to substitute all three chlorine atoms. The reaction produces MTO and three moles of hydrogen chloride (HCl) as a byproduct.
Overall Reaction: CH₃SiCl₃ + 3(CH₃)(C₂H₅)C=NOH → CH₃Si[ON=C(CH₃)(C₂H₅)]₃ + 3HCl
To drive this reaction to completion and prevent unwanted side reactions, an acid scavenger, typically a tertiary amine like triethylamine (NEt₃), is used to neutralize the HCl as it is formed.[6]
Reaction with Acid Scavenger: CH₃SiCl₃ + 3(CH₃)(C₂H₅)C=NOH + 3NEt₃ → CH₃Si[ON=C(CH₃)(C₂H₅)]₃ + 3NEt₃·HCl
Causality Behind Experimental Choices
-
Reactants :
-
Methyltrichlorosilane (MTCS) : Chosen for the high reactivity of its Si-Cl bonds, which facilitates efficient substitution.[6]
-
Methylethylketoxime (MEKO) : Provides the functional oxime groups that will later participate in the moisture-curing process.
-
Triethylamine (or other tertiary amine) : Acts as an acid scavenger. The neutralization of the HCl byproduct is crucial as it prevents the acid from catalyzing undesirable side reactions and drives the equilibrium towards the product side.[6]
-
-
Solvent : An inert, anhydrous solvent such as n-heptane or toluene is used.[7] The absence of water is critical to prevent premature hydrolysis of the MTCS reactant and the MTO product, which would lead to the formation of siloxanes and reduce the yield.[6]
-
Reaction Conditions :
-
Inert Atmosphere : The reaction is conducted under a dry, inert atmosphere (e.g., nitrogen) to strictly exclude atmospheric moisture.
-
Temperature Control : The reaction is highly exothermic.[8] The temperature must be carefully controlled, often kept below 40°C, to prevent thermal runaway, which could lead to hazardous decomposition and a decrease in product selectivity.[7] A documented industrial explosion underscores the critical importance of thermal management in this process.[7]
-
Experimental Protocol: Laboratory Scale Synthesis
-
Reactor Setup : A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet.
-
Charging Reactants : The flask is charged with methylethylketoxime (3.1 equivalents), triethylamine (3.1 equivalents), and an anhydrous solvent (e.g., toluene). The mixture is stirred under a positive pressure of nitrogen.
-
Addition of MTCS : Methyltrichlorosilane (1.0 equivalent) is added dropwise from the dropping funnel to the stirred solution. The rate of addition is controlled to maintain the reaction temperature below 40°C, using an ice bath for cooling as needed.
-
Reaction Completion : After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at room temperature to ensure the reaction proceeds to completion.
-
Work-up : The solid byproduct, triethylamine hydrochloride (NEt₃·HCl), is removed by filtration.
-
Purification : The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure this compound as a colorless to light yellow liquid.[1][4]
Synthesis Workflow Diagram
Caption: A generalized workflow for the laboratory synthesis of MTO.
Part 2: Characterization and Quality Control
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized MTO. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive analysis.
Physicochemical Properties
The synthesized product should be a colorless or slightly yellowish transparent liquid.[4] Key physical properties are summarized below for verification.
| Property | Value |
| Appearance | Colorless to light yellow liquid[1] |
| Molecular Weight | 301.46 g/mol [1] |
| Melting Point | -22 °C[1][9] |
| Boiling Point | 110-112 °C @ 2 mmHg[1][10] |
| Density | ~0.982 g/cm³[1][4] |
| Refractive Index | ~1.4548 @ 25°C[1] |
| Flash Point | 90 °C[1] |
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is invaluable for confirming the presence of key functional groups. The FTIR spectrum of MTO will exhibit characteristic absorption bands:
-
~1660 cm⁻¹ : C=N stretching vibration of the oxime group.
-
~1260 cm⁻¹ : Si-CH₃ deformation.
-
~920 cm⁻¹ : Si-O-N stretching, which is a hallmark of the molecule.
-
2850-3000 cm⁻¹ : C-H stretching vibrations from the methyl and ethyl groups.[11]
-
The absence of a broad peak around 3200-3600 cm⁻¹ confirms the complete reaction of the oxime's O-H group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides unambiguous structural confirmation.[6]
-
¹H NMR : Will show distinct signals for the methyl group attached to the silicon (~0.2 ppm), and multiple signals corresponding to the methyl and ethyl protons of the three methylethylketoxime ligands in their respective chemical environments.
-
¹³C NMR : Provides complementary information on the carbon skeleton, showing signals for the Si-CH₃ carbon and the carbons of the oxime ligands.
-
²⁹Si NMR : A single resonance peak will confirm the presence of a single silicon environment, with a chemical shift characteristic of a methyl-tris(oxime)silane structure.
-
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary method for assessing purity and identifying volatile impurities.[6]
-
GC : A pure sample of MTO will show a single major peak at a specific retention time under defined chromatographic conditions. The peak area is used to quantify purity, which is typically required to be >95-97%.[4]
-
MS : The mass spectrometer fragments the MTO molecule, providing a characteristic fragmentation pattern and a molecular ion peak (or related fragments) that confirms its molecular weight of 301.46 amu.[1]
-
Characterization Workflow Diagram
Caption: Key techniques for the comprehensive characterization of MTO.
Part 3: Mechanism of Action in Silicone Sealants
MTO's utility stems from its ability to undergo hydrolysis and condensation reactions, forming a crosslinked silicone network.
-
Hydrolysis : The process begins when the silicone sealant containing MTO is exposed to atmospheric moisture. The relatively weak Si-O-N bonds are hydrolyzed, breaking to form reactive silanol groups (Si-OH) on the MTO molecule and releasing three molecules of methylethylketoxime (MEKO).[6]
-
CH₃Si(Ox)₃ + 3H₂O → CH₃Si(OH)₃ + 3HOx (where Ox = Oxime Group)
-
-
Condensation : These newly formed, highly reactive silanol groups rapidly undergo condensation reactions with the hydroxyl-terminated ends of the primary silicone polymers (α,ω-silanol polydimethylsiloxanes) in the formulation.[1] They also condense with each other.
-
Crosslinked Network Formation : Each condensation reaction forms a stable siloxane (Si-O-Si) bond and releases a molecule of water. Since each MTO molecule can form three such bonds, it acts as a "node," linking multiple long-chain silicone polymer chains together. This creates a three-dimensional, crosslinked elastomeric network, which is the final cured, flexible, and durable silicone sealant. The rate of this cure can be tuned by combining MTO with other oxime silanes.[1]
Curing Mechanism Diagram
Caption: Moisture-initiated curing mechanism of MTO in silicone sealants.
Part 4: Safety, Handling, and Storage
Proper handling of MTO and its associated chemicals is paramount for laboratory and industrial safety.
-
Hazards : MTO is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[12][13] It may also cause an allergic skin reaction.[14] A critical consideration is its reaction with moisture, which liberates MEKO.[12] MEKO is a suspected carcinogen based on animal studies and can cause other health effects.[12][15]
-
Personal Protective Equipment (PPE) : When handling MTO, appropriate PPE is mandatory. This includes:
-
Handling : Avoid contact with skin and eyes.[16] Keep away from heat, sparks, and open flames.[12] Use non-sparking tools and ensure proper ventilation.[14]
-
Storage : MTO should be stored in a cool, dry, well-ventilated place in its original, tightly sealed container to prevent contact with moisture.[2][13] It should be stored away from incompatible materials such as acids, oxidizing agents, and metals like iron, as contact can lead to violent reactions.[12]
Conclusion
This compound is a sophisticated and highly functional organosilane that is fundamental to the performance of modern silicone materials. Its synthesis requires precise control over reaction conditions, particularly temperature and the exclusion of moisture, to achieve the high purity necessary for its application. A multi-technique approach to characterization, integrating spectroscopy and chromatography, is essential for validating its structure and ensuring quality. The genius of MTO lies in its moisture-activated, neutral-curing mechanism, which builds robust and durable siloxane networks without producing corrosive byproducts. For the researchers and professionals who develop and utilize this technology, a thorough understanding of its chemistry, handling requirements, and mechanism of action is the key to innovation and ensuring safe, reliable, and high-performance products.
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Co-Formula. (n.d.). CFS-549, this compound, Cas No. 22984-54-9. Retrieved from [Link]
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Power Chemical Corporation. (n.d.). MSDS-PC7130 Silane Crosslinker Methyl tris(methylethylketoxime)silane. Retrieved from [Link]
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NAPA Auto Parts. (2016). SAFETY DATA SHEET. Retrieved from [Link]
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Lyringroup. (n.d.). This compound(MOS). Retrieved from [Link]
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ACS Chemical Health & Safety. (2025). Correction to “Explosion in a Chemical Plant Producing this compound and Vinyltris(methylethylketoxime)silane from 2-Butanone Oxime”. Retrieved from [Link]
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physical and chemical properties of Methyltris(methylethylketoxime)silane
Introduction: The Pivotal Role of a Versatile Crosslinker
Methyltris(methylethylketoxime)silane (MTO), an organosilicon compound, is a cornerstone in the formulation of neutral cure silicone sealants and adhesives.[1] Its significance lies in its function as a crosslinking agent, which facilitates the transformation of liquid silicone polymers into a durable, flexible, and resilient solid material upon exposure to atmospheric moisture.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of MTO, its reactivity, mechanisms of action, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development and material science.
Chemical Identity
This compound, also known by its synonym MTO or MOS, is chemically identified as 2-Butanone, O,O',O''-(methylsilylidyne)trioxime.[4][5] Its unique molecular structure, featuring a central silicon atom bonded to a methyl group and three methylethylketoxime groups, is fundamental to its function.
-
Synonyms: MTO, MOS, Methyl TRIBUTANOXIME SILANE, Methyltris(MEKO)silane[3][4][6]
-
IUPAC Name: (E)-N-[bis[[(E)-butan-2-ylideneamino]oxy]-methylsilyl]oxybutan-2-imine[4]
Molecular Structure
Caption: Chemical structure of this compound.
Physical Properties
MTO is typically a colorless to light yellow transparent liquid with a mild odor.[4] Its physical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Colorless or yellowish transparent liquid | [2][4] |
| Density | 0.982 g/mL | [4][7] |
| Boiling Point | 110-111 °C @ 2 Torr | [4][7][8] |
| Melting Point | -22 °C | [4][8][9] |
| Flash Point | 90 °C | [7][10][11] |
| Refractive Index | 1.4548 [25°C] | [8][10][12] |
| Solubility | Reacts with water | [7] |
Chemical Properties and Reactivity
The chemical behavior of MTO is dominated by its sensitivity to moisture, which drives its primary application as a crosslinker.
Hydrolysis: The Curing Mechanism
The fundamental chemical reaction that makes MTO a crucial component in silicone sealants is hydrolysis.[13] When exposed to atmospheric moisture, the silicon-oxygen bonds linked to the ketoxime groups are cleaved. This reaction releases methyl ethyl ketoxime (MEKO) and forms reactive silanol (Si-OH) groups.[7][13] These silanol groups then undergo condensation reactions with other silanol groups on adjacent silicone polymers, forming a stable siloxane (Si-O-Si) network. This crosslinking process transforms the liquid sealant into a solid, elastomeric material.[3]
The hydrolysis reaction is sensitive to pH, with the rate being generally slow under neutral conditions.[13]
Caption: Hydrolysis and condensation of this compound.
Stability and Hazardous Reactions
MTO is stable in sealed containers, protected from moisture.[7] However, it reacts with water, moisture in the air, and acids, liberating methylethylketoxime (MEKO).[7] It is incompatible with acids, iron, metals, moisture, and oxidizing agents.[7] Contact with electrophiles such as ferric chloride can lead to a violent reaction.[7] Hazardous decomposition products upon combustion include organic acid vapors, carbon dioxide, carbon monoxide, methylethylketone, methylethylketoxime, NOx, and silicon dioxide.[7]
Applications in Research and Industry
The primary application of MTO is as a neutral curing agent and crosslinker in room temperature vulcanizing (RTV) silicone sealants.[1][8][14] It is often the main crosslinker of choice for oxime silicone sealants and can be used alone or in combination with other oxime silanes to achieve desired properties like cure rate and adhesion.[8]
Key applications include:
-
Silicone Sealants and Adhesives: MTO is a vital component in the formulation of neutral cure silicone sealants used in construction, automotive, and electronics industries.[15] It provides excellent adhesion to a variety of substrates including glass, metals, ceramics, and plastics.[6]
-
Coatings: It is used in moisture-curing silicone coatings to enhance chemical resistance, UV stability, and thermal resistance.
-
Adhesion Promoter: MTO acts as an adhesion promoter, improving the bond between organic polymers and inorganic substrates.[5][6]
-
Coupling Agent: In the production of reinforced plastics and composites, it functions as a coupling agent.[15]
The neutral nature of the MEKO byproduct makes sealants formulated with MTO suitable for use on sensitive substrates like marble, as no corrosive acids or bases are released during the curing process.[3]
Safety and Handling
As a reactive chemical, proper handling of MTO is crucial to ensure safety.
Hazard Identification
MTO is classified as a combustible liquid and is harmful if swallowed.[7] It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction.[7][16] It is also suspected of causing cancer, a concern primarily linked to its hydrolysis product, methylethylketoxime (MEKO).[7] Lifetime inhalation studies of MEKO in mice and rats showed a statistical increase in liver carcinomas at high exposure levels.[7]
Personal Protective Equipment (PPE) and Handling
-
Ventilation: Handle in a well-ventilated area to prevent the accumulation of vapors.[7][9]
-
Skin Protection: Wear protective gloves and impervious clothing.[7][9]
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[7][16]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Use non-sparking tools and proper grounding procedures to avoid static discharge.[7][9]
-
Storage: Store in a cool, dry, well-ventilated place in tightly closed containers, away from heat, sparks, and open flames.[4][7]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[17]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][17]
Experimental Protocol: Monitoring Hydrolysis via FT-IR Spectroscopy
The hydrolysis of MTO can be monitored in real-time using Fourier-Transform Infrared (FT-IR) spectroscopy. This technique allows for the observation of changes in the chemical bonding environment as the reaction progresses.
Objective: To qualitatively and semi-quantitatively monitor the consumption of MTO and the formation of MEKO during the hydrolysis reaction.
Methodology:
-
Sample Preparation:
-
Prepare a solution of MTO in a suitable anhydrous solvent (e.g., anhydrous toluene) in a nitrogen-purged glovebox to prevent premature hydrolysis.
-
In a separate vial, prepare a known concentration of the expected hydrolysis product, methyl ethyl ketoxime (MEKO), in the same solvent to obtain a reference spectrum.
-
-
FT-IR Analysis:
-
Acquire a background spectrum of the empty, clean, and dry FT-IR sample cell (e.g., a liquid transmission cell with KBr windows).
-
Inject the anhydrous MTO solution into the cell and acquire the initial spectrum (Time = 0). Key peaks to identify are those associated with the Si-O-N=C moiety.[13]
-
Introduce a controlled amount of moisture (e.g., by injecting a small, known volume of water or by exposing the sample to a controlled humidity environment).
-
Immediately begin acquiring spectra at regular time intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the characteristic peaks of the Si-O-N=C group in MTO.
-
Simultaneously, monitor the increase in the absorbance of the characteristic peaks of the free MEKO.[13]
-
By comparing the changes in peak intensities over time, the rate of hydrolysis can be determined.
-
Caption: Workflow for monitoring MTO hydrolysis using FT-IR.
Conclusion
This compound is a highly versatile and indispensable chemical in the field of silicone chemistry. Its unique reactivity with moisture provides a reliable and efficient mechanism for the curing of silicone polymers, leading to the formation of durable and high-performance materials. A thorough understanding of its physical and chemical properties, as well as its handling requirements, is paramount for its safe and effective application in various industrial and research settings. The continued study of its reaction kinetics and interactions at interfaces will undoubtedly lead to further innovations in material science.
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Introduction: The Molecular Architecture and Function of MTO
An In-depth Technical Guide to the Reactivity of Methyltris(methylethylketoxime)silane
Abstract
This compound (MTO), CAS No. 22984-54-9, is a pivotal organosilicon compound extensively utilized as a neutral-curing crosslinking agent in the formulation of high-performance silicone materials.[1][2] Its significance in industries ranging from construction and automotive to electronics stems from its distinct reactivity, which is primarily governed by moisture-initiated hydrolysis and subsequent condensation reactions.[3] This guide provides a detailed examination of the core reactivity of MTO, elucidating the mechanisms of hydrolysis and condensation, the factors influencing these reactions, and the practical implications for its application as an adhesion promoter and crosslinker. We will explore its interaction with various substrates, its chemical stability, and provide illustrative experimental protocols for researchers and formulation scientists. This document serves as a comprehensive technical resource for professionals seeking to understand and leverage the unique chemical behavior of MTO in advanced material development.
This compound, also known as MTO or Methyl Tributanoxime Silane, is an oxime silane with a central silicon atom bonded to one methyl group and three methylethylketoxime groups.[1] This structure is fundamental to its function. The Si-O-N linkages of the oxime groups are hydrolytically unstable, serving as reactive sites, while the methyl group provides organic character.
Its primary industrial role is as a crosslinker for Room-Temperature-Vulcanizing (RTV) silicone sealants.[4][5] Specifically, it reacts with α,ω-silanol terminated polydimethylsiloxanes in the presence of atmospheric moisture.[2][6][7] This process transforms the liquid silicone polymer into a stable, durable, and elastic solid network.[3] A key advantage of MTO over other crosslinkers (e.g., acetoxy or amine-based) is its "neutral cure" mechanism. Upon hydrolysis, it releases methyl ethyl ketoxime (MEKO), a neutral byproduct, which prevents corrosion or damage to sensitive substrates like metals, marble, or electronic components.[1][4]
Core Reactivity: The Hydrolysis-Condensation Pathway
The conversion of a liquid silicone formulation into a solid elastomer using MTO is a two-stage process that begins upon exposure to moisture.
Stage 1: Hydrolysis
The fundamental reaction initiating the curing process is the hydrolysis of the methylethylketoxime groups. In this step, water molecules act as nucleophiles, attacking the silicon atom and cleaving the Si-O bond of the oxime groups.[8] This reaction proceeds sequentially for the three available sites, liberating three molecules of methyl ethyl ketoxime (MEKO) and generating highly reactive silanol (Si-OH) groups.[8]
Reaction: Si(CH₃)(ON=C(CH₃)C₂H₅)₃ + 3H₂O → Si(CH₃)(OH)₃ + 3HON=C(CH₃)C₂H₅
The rate of hydrolysis is a critical parameter that dictates the "skin-over time" of a sealant and is highly sensitive to environmental conditions.[8]
Stage 2: Condensation
Following hydrolysis, the newly formed, unstable silanol groups undergo condensation reactions. This can proceed via two primary pathways:
-
Self-Condensation: Two silanol groups react with each other to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. This reaction builds the crosslinked polysiloxane network that gives the final material its elastomeric properties.[8]
-
Surface Condensation: The silanol groups react with hydroxyl (-OH) groups present on the surface of an inorganic substrate (e.g., glass, metal oxides, ceramics).[8] This forms covalent Si-O-Substrate bonds, which are responsible for the excellent adhesion of MTO-formulated silicones.[5]
These two condensation pathways occur concurrently, creating a durable, crosslinked network that is chemically bonded to the substrate.[8]
Factors Influencing Reactivity
The kinetics of the hydrolysis and condensation reactions are not constant; they are significantly influenced by several factors that must be controlled during formulation and application.
| Factor | Effect on Reactivity | Causality |
| Moisture Availability | Primary Rate Determinant: Increased humidity accelerates both hydrolysis and condensation. | Water is a direct reactant in the hydrolysis step. Higher concentrations increase the reaction rate according to mass action principles.[9] |
| pH | Catalytic Effect: Both acidic and basic conditions can catalyze the reactions, with the slowest rates occurring at a neutral pH of ~7.[10][11] | Under acidic conditions, protonation of the oxime group facilitates its departure.[11] Under basic conditions, hydroxide ions can act as a catalyst for silanol condensation. |
| Catalysts | Rate Acceleration: Organotin compounds (e.g., dibutyltin dilaurate) or titanates are often added to formulations to significantly speed up the curing process. | Catalysts lower the activation energy for the condensation reaction, enabling faster formation of the siloxane network. |
| Temperature | Rate Increase: Higher ambient temperatures increase the rate of cure. | Increased thermal energy leads to higher molecular kinetic energy, increasing the frequency and force of collisions between reactants. |
| Solvent | Rate Modulation: The presence and polarity of solvents can influence reaction rates. | Solvents can affect the solubility of reactants and the stability of reaction intermediates. For instance, ethanol can delay hydrolysis.[10] |
Reactivity with Substrates: The Mechanism of Adhesion Promotion
MTO's role extends beyond simply crosslinking the silicone polymer; it is a potent adhesion promoter, acting as a molecular bridge between the inorganic substrate and the organic silicone matrix.[12]
The dual reactivity of the hydrolyzed MTO molecule is key. The silanol groups have a high affinity for and can covalently bond with the hydroxyl groups commonly found on the surfaces of materials like glass, ceramics, and metals.[5][8] Simultaneously, the methyl group on the silicon atom provides organic compatibility, allowing the silane to integrate seamlessly into the bulk polydimethylsiloxane network. This creates a robust, covalently bonded interface, significantly enhancing adhesion and durability.[6]
Stability, Incompatibilities, and Safe Handling
Chemical Stability
In the absence of moisture, MTO is stable in sealed containers.[9][13] However, it is highly sensitive to water and will readily hydrolyze upon contact with atmospheric moisture.[4][9] Therefore, it must be stored in tightly closed, moisture-free containers to prevent premature reaction.[4]
Incompatible Materials
MTO's reactivity makes it incompatible with several substances:
-
Metals: Contact with iron should be avoided. Electrophiles such as ferric chloride can cause a violent reaction.[9][13]
Hazardous Decomposition
When exposed to high heat or open flame, MTO can decompose, releasing irritating fumes and hazardous products, including organic acid vapors, carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and silicon dioxide.[9][13]
Safety and Handling
Handling MTO requires strict adherence to safety protocols due to the hazards associated with both the compound and its hydrolysis byproduct, MEKO.
-
Health Hazards: MTO is harmful if swallowed and causes skin and serious eye irritation.[9][13][14] The released MEKO is an irritant to the eyes, skin, and respiratory tract.[14] Prolonged or repeated exposure may lead to skin sensitization or systemic effects. MEKO is also suspected of causing cancer.[9]
-
Personal Protective Equipment (PPE): Chemical goggles, neoprene or nitrile rubber gloves, and suitable protective clothing are mandatory.[9][15][16] Respiratory protection is recommended where inhalation may occur.[9][15]
-
Handling Procedures: Work should be conducted in a well-ventilated area.[15][16] Use non-sparking tools and ground equipment to prevent static discharge.[9][13][15] Store away from heat, sparks, and incompatible materials.[4][9]
Experimental Protocol: Evaluating the Cure Rate of an MTO-Based Sealant
This protocol provides a standardized method for assessing how MTO's reactivity translates into the curing performance of a model RTV-1 silicone sealant.
Objective: To determine the tack-free time of a silicone sealant formulation crosslinked with MTO.
Materials:
-
α,ω-silanol terminated polydimethylsiloxane (PDMS) (viscosity 10,000 cSt)
-
This compound (MTO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Fumed silica (as a reinforcing filler)
-
Planetary mixer
-
Polyethylene sheets
-
Stopwatch
-
Controlled environment chamber (23 ± 2 °C, 50 ± 5% Relative Humidity)
Methodology:
-
Formulation Compounding: 1.1. Add 100 parts by weight of PDMS and 10 parts of fumed silica to the planetary mixer. 1.2. Mix under vacuum for 60 minutes until the filler is fully dispersed and a homogenous paste is formed. 1.3. In a separate, dry container, pre-mix 4 parts MTO and 0.1 parts DBTDL catalyst. 1.4. Add the MTO/catalyst mixture to the PDMS/silica base. 1.5. Mix under vacuum for an additional 15 minutes until the formulation is uniform. Ensure moisture is excluded during this process.
-
Sample Preparation: 2.1. Condition all materials and substrates in the controlled environment chamber for at least 2 hours. 2.2. Extrude a bead of the formulated sealant approximately 3 mm thick onto a clean polyethylene sheet. 2.3. Immediately start the stopwatch.
-
Tack-Free Time Measurement: 3.1. At 5-minute intervals, lightly touch the surface of the sealant bead with a clean finger or a polyethylene strip. 3.2. "Tack-free" is defined as the point at which the sealant no longer transfers to the touching surface. 3.3. Record the time elapsed. This is the tack-free time.
-
Data Analysis and Validation: 4.1. Repeat the experiment three times to ensure reproducibility. 4.2. As a control, prepare a formulation without the DBTDL catalyst to observe the uncatalyzed cure rate. 4.3. Report the average tack-free time and standard deviation for both the catalyzed and uncatalyzed formulations.
Conclusion
The reactivity of this compound is defined by a robust and versatile moisture-activated hydrolysis and condensation mechanism. This process enables the transformation of liquid silicone polymers into highly durable, elastomeric materials at ambient temperatures. The neutral character of its MEKO byproduct makes it suitable for a vast array of sensitive substrates, while its ability to form strong covalent bonds at the polymer-substrate interface establishes it as a superior crosslinker and adhesion promoter. A thorough understanding of its reactivity and the factors that influence it is essential for scientists and researchers to effectively harness the capabilities of MTO in the design and development of advanced silicone-based technologies.
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Ataman Kimya. This compound. Available from: [Link]
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Gelest, Inc. (2015). METHYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech-95 Safety Data Sheet. Available from: [Link]
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Capot Chemical Co.,Ltd. (Date not available). This compound Cas 22984-54-9 SDS. Available from: [Link]
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Gelest. (2024). sim6590.0 - methyltris(methylethylketoximino)silane, 92%. Available from: [Link]
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Power Chemical Corporation. (Date not available). MSDS-PC7130 Silane Crosslinker Methyl tris(methylethylketoxime)silane. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Enhance Silicone Sealant Performance with this compound: A Versatile Cross-Linking Agent. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Crucial Role of this compound in Modern Silicone Sealant Formulations. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Organosilanes: The Function of this compound in Material Science. Available from: [Link]
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Hubei Xinlantian Chemical Co., Ltd. (Date not available). This compound (MOS). Available from: [Link]
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role of Methyltris(methylethylketoxime)silane in silicone sealant formulations
An In-Depth Technical Guide to Methyltris(methylethylketoxime)silane (MTO) in High-Performance Silicone Sealant Formulations
Abstract
This compound (MTO), a trifunctional oxime silane, is a cornerstone in the formulation of high-performance, neutral-cure, one-component Room Temperature Vulcanizing (RTV-1) silicone sealants. Its primary function is to act as a crosslinking agent, reacting with silanol-terminated silicone polymers in the presence of atmospheric moisture to form a durable, flexible, and resilient elastomeric network. This reaction, which releases the neutral byproduct methyl ethyl ketoxime (MEKO), avoids the corrosive effects of acidic or alkaline cure systems, making MTO-based sealants ideal for sensitive substrates such as metals and stone. Beyond crosslinking, MTO also serves as an effective adhesion promoter, enhancing the bond to a wide array of materials including glass, ceramics, and plastics. This guide provides a detailed examination of the physicochemical properties of MTO, its curing mechanism, its impact on sealant formulation and performance, and standard protocols for characterization.
Introduction to Neutral-Cure Silicone Sealants
Silicone sealants are renowned for their exceptional durability, flexibility, and resistance to environmental factors like UV radiation, moisture, and extreme temperatures.[1] The curing mechanism, which transforms the liquid polymer into a solid elastomer, is a critical determinant of a sealant's properties and applications. Cure systems are broadly categorized by the chemical byproduct they release. Acetoxy-cure systems, for example, release acetic acid, which can be corrosive to metals and reactive with masonry.
Neutral-cure systems were developed to overcome this limitation. Among these, oxime-cure systems are predominant, and this compound (CAS: 22984-54-9), often abbreviated as MTO or MOS, is the principal crosslinker of choice.[2][3] Its use facilitates the formulation of non-corrosive sealants with excellent adhesion and mechanical properties, making them suitable for a vast range of applications in construction, automotive, and electronics.[4]
Physicochemical Properties of this compound (MTO)
MTO is an organosilicon compound characterized by a central silicon atom bonded to one methyl group and three methylethylketoxime groups.[5] It is typically a colorless to pale yellow liquid with a characteristic odor.[6][7][8]
| Property | Value | References |
| CAS Number | 22984-54-9 | [2][6] |
| Molecular Formula | C13H27N3O3Si | [2][7] |
| Molecular Weight | 301.46 g/mol | [2][6] |
| Appearance | Colorless to yellowish transparent liquid | [6][7] |
| Density | ~0.982 g/cm³ | [2][6] |
| Boiling Point | 110-111 °C @ 2 Torr | [2][6] |
| Melting Point | -22 °C | [2][6] |
| Flash Point | 90 °C | [2][6] |
| Refractive Index | ~1.4548 | [6] |
The Core Mechanism: Crosslinking and Curing
The transformation of a liquid silicone polymer into a solid, elastomeric sealant via an MTO crosslinker is a moisture-activated, two-stage process involving hydrolysis and condensation.[9] As a trifunctional crosslinker, MTO's three reactive sites enable the formation of a robust three-dimensional network, which is key to the sealant's mechanical strength.[10][11]
Stage 1: Hydrolysis
Upon exposure to atmospheric moisture, the three methylethylketoxime groups on the MTO molecule hydrolyze to form reactive silanol (Si-OH) groups. This reaction releases three molecules of methyl ethyl ketoxime (MEKO) as a byproduct.[6][8]
Reaction: Si(CH₃)(ON=C(CH₃)C₂H₅)₃ + 3H₂O → Si(CH₃)(OH)₃ + 3HON=C(CH₃)C₂H₅
Stage 2: Condensation
The newly formed, highly reactive silanols from the MTO rapidly condense with the terminal silanol groups of the α,ω-silanol polydimethylsiloxane polymer chains. This condensation reaction forms stable siloxane (Si-O-Si) bonds, linking the polymer chains together and building the crosslinked network. This process typically proceeds in the presence of a catalyst, such as a tin compound.[8]
Reaction (Simplified): ≡Si-OH (from MTO) + HO-Si≡ (from Polymer) → ≡Si-O-Si≡ + H₂O
This step-wise process continues until a fully cured, elastomeric network is formed, providing the sealant with its final physical and chemical properties.[4]
Safety and Handling Considerations
As a reactive silane, MTO is sensitive to moisture and should be stored in cool, well-ventilated places in its original, sealed containers to prevent premature hydrolysis. [12]During the curing process, methyl ethyl ketoxime (MEKO) is released. MEKO is classified as an irritant to the eyes, respiratory system, and skin. [13]Therefore, when applying MTO-based sealants, adequate ventilation is crucial, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn to minimize exposure.
Conclusion
This compound is an indispensable component in the formulation of modern, high-performance neutral-cure silicone sealants. Its trifunctional nature enables the creation of a robust, highly crosslinked elastomeric network, while its oxime chemistry ensures a non-corrosive cure that is compatible with a wide variety of substrates. By acting as both a potent crosslinker and an effective adhesion promoter, MTO provides formulators with a versatile tool to develop sealants with tailored properties, including controlled cure rates, superior mechanical strength, and long-term durability. A thorough understanding of its chemistry and function is essential for researchers and scientists working to advance sealant technology.
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spectroscopic analysis of Methyltris(methylethylketoxime)silane
An In-Depth Technical Guide to the Spectroscopic Analysis of Methyltris(methylethylketoxime)silane (MTO)
Introduction: The Analytical Imperative for MTO
This compound (MTO), also known as Methyltris(MEKO)silane, is a critical organosilicon compound with the chemical formula C13H27N3O3Si.[1][2] It serves primarily as a neutral crosslinking agent in the formulation of room-temperature vulcanizing (RTV) silicone sealants and adhesives.[3] In these systems, MTO reacts with atmospheric moisture to crosslink α,ω-silanol polydimethylsiloxanes, forming a durable, elastic siloxane (Si-O-Si) network.[1] This hydrolysis reaction releases methylethylketoxime (MEKO), a neutral byproduct, which makes MTO-based systems suitable for sensitive substrates like metal or marble that could be corroded by acidic or basic curing agents.[1] Given its pivotal role in determining the cure rate, adhesion, and mechanical properties of the final product, rigorous analytical characterization of MTO is paramount for quality control, formulation development, and mechanistic studies.[3][4]
This guide provides a comprehensive overview of the core spectroscopic techniques used to analyze and characterize MTO. As a senior application scientist, the focus extends beyond mere data reporting to elucidate the causality behind methodological choices, ensuring a robust and reliable analytical workflow.
Physicochemical Properties: A Foundation for Analysis
A thorough understanding of MTO's physical properties is essential for designing appropriate analytical experiments, including sample handling and preparation.
| Property | Value | Source |
| Molecular Formula | C13H27N3O3Si | [1][2] |
| Molecular Weight | 301.46 g/mol | [2][5] |
| CAS Number | 22984-54-9 | [1][2] |
| Appearance | Colorless or slightly yellowish transparent liquid | [1][6] |
| Density (25°C) | 0.970–0.985 g/cm³ | [1][6] |
| Boiling Point | 110-112 °C @ 2 mmHg | [6][7] |
| Melting Point | -22 °C | [1][7] |
| Refractive Index (20°C) | 1.4540–1.4590 | [6] |
| Flash Point | 90 °C | [1][7] |
Causality: The liquid state of MTO at room temperature simplifies sample preparation for techniques like NMR and ATR-FTIR.[1][7] Its high boiling point and stability in sealed containers are crucial for storage, but its reactivity with moisture necessitates handling under inert conditions (e.g., nitrogen or argon) to prevent premature hydrolysis and the release of MEKO, which would compromise analytical accuracy.[6][8]
The Analytical Workflow: A Multi-Technique Approach
A single spectroscopic method is insufficient for complete characterization. A synergistic approach combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required for unambiguous structural confirmation and purity assessment. UV-Visible (UV-Vis) spectroscopy can provide complementary information on electronic structure.
Caption: Integrated workflow for the comprehensive spectroscopic analysis of MTO.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure of MTO. ¹H, ¹³C, and ²⁹Si NMR experiments provide detailed information about the chemical environment of each nucleus.
Expertise & Rationale
-
¹H NMR is used to identify and quantify the different types of protons (e.g., Si-CH₃, C-CH₃, -CH₂-). The integration of peak areas provides the ratio of these protons, confirming the molecular stoichiometry.
-
¹³C NMR reveals the number of chemically distinct carbon environments. This is crucial for confirming the presence of the methyl group attached to silicon and the two distinct carbons of the ethyl group in the ketoxime moiety.
-
²⁹Si NMR provides direct evidence for the silicon environment. The chemical shift is highly sensitive to the substituents on the silicon atom, making it an excellent tool for confirming the Si-O-N linkages.
Expected Spectral Data
| Nucleus | Group | Expected Chemical Shift (ppm) | Rationale |
| ¹H | Si-CH ₃ | ~0.1 - 0.5 | Protons on a methyl group directly bonded to silicon are highly shielded. |
| -O-N=C(CH₃)CH ₂CH₃ | ~2.0 - 2.5 | Methylene protons adjacent to a C=N double bond. | |
| -O-N=C(CH ₃)CH₂CH₃ | ~1.7 - 2.0 | Methyl protons adjacent to a C=N double bond. | |
| -O-N=C(CH₃)CH₂CH ₃ | ~1.0 - 1.3 | Terminal methyl protons of the ethyl group, showing a triplet splitting pattern. | |
| ¹³C | Si-C H₃ | ~ -5 to 5 | The silicon-bound methyl carbon is significantly upfield. |
| -O-N=C (CH₃)CH₂CH₃ | ~155 - 165 | The sp² hybridized carbon of the C=N bond is significantly downfield. | |
| -O-N=C(CH₃)C H₂CH₃ | ~25 - 35 | Methylene carbon of the ethyl group. | |
| -O-N=C(C H₃)CH₂CH₃ | ~15 - 25 | Methyl carbon attached to the C=N bond. | |
| -O-N=C(CH₃)CH₂C H₃ | ~10 - 15 | Terminal methyl carbon of the ethyl group. | |
| ²⁹Si | Si (CH₃)(ON=R)₃ | ~ -50 to -70 | The chemical shift is characteristic of a silicon atom bonded to one carbon and three oxygen atoms (via nitrogen). |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Under an inert atmosphere (glovebox or Schlenk line), accurately weigh approximately 20-30 mg of the MTO sample into an NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent with low residual water content, such as chloroform-d (CDCl₃) or benzene-d₆. CDCl₃ is a common choice for its good dissolving power.[9]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if the solvent does not provide a suitable lock signal.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set spectral width to ~16 ppm.
-
Acquire 16-32 scans with a relaxation delay (d1) of 5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set spectral width to ~220 ppm.
-
Acquire 512-1024 scans with a relaxation delay of 2 seconds.
-
-
²⁹Si NMR Acquisition:
-
Use an inverse-gated decoupling pulse sequence to suppress the negative Nuclear Overhauser Effect (NOE).
-
Set spectral width to ~300 ppm centered around -50 ppm.
-
Acquire a sufficient number of scans (may require several hours) with a longer relaxation delay (e.g., 20-30 seconds) due to the long T₁ relaxation time of the ²⁹Si nucleus.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful technique for identifying the key functional groups present in MTO, thereby confirming its molecular backbone. It is particularly useful for verifying the presence of the characteristic oxime and silane moieties.
Expertise & Rationale
The diagnostic value of FTIR lies in its ability to detect specific bond vibrations. For MTO, the key vibrations are the C=N stretch of the oxime, the Si-O-N linkage, and the Si-CH₃ group. The absence of a broad O-H band (around 3200-3600 cm⁻¹) is a critical indicator of sample purity and the absence of hydrolysis products (silanols).
Expected Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 2970-2850 | C-H (sp³) stretch | Confirms the presence of methyl and ethyl groups. |
| ~1670-1650 | C=N stretch | A key diagnostic peak for the oxime functional group. |
| 1265-1255 | Si-CH₃ symmetric deformation | Characteristic peak for a methyl group attached to a silicon atom. |
| 1090-1020 | Si-O-Si stretch | This peak would indicate the presence of hydrolysis/condensation products and should be absent in a pure sample.[10] |
| 950-900 | Si-O-N stretch | Confirms the crucial linkage between the silicon atom and the oxime groups. |
| 810-790 | Si-C stretch / CH₃ rock on Si | Further evidence for the methyl-silicon bond.[10] |
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a single drop of liquid MTO directly onto the center of the ATR crystal. Causality: ATR is ideal for liquid samples as it requires minimal sample preparation and has a short path length, preventing signal saturation from strong absorbers.
-
Data Acquisition:
-
Press the sample anvil down to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over the range of 4000-600 cm⁻¹.
-
Co-add 32 or 64 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and purity analysis.
Expertise & Rationale
Electron Ionization (EI) is a common technique for volatile compounds like MTO. The molecular ion peak (M⁺) directly confirms the molecular weight. The fragmentation pattern acts as a molecular fingerprint. For MTO, the most likely fragmentation pathway involves the cleavage of the Si-O or O-N bonds, leading to the loss of one or more methylethylketoxime radicals.
Expected Mass Spectrum Data
| m/z (mass-to-charge ratio) | Identity | Significance |
| 301 | [C₁₃H₂₇N₃O₃Si]⁺ | Molecular Ion (M⁺) : Confirms the molecular weight of MTO.[2] |
| 215 | [M - (ON=C(CH₃)C₂H₅)]⁺ | Loss of one methylethylketoxime radical. This is expected to be a major fragment. |
| 129 | [M - 2(ON=C(CH₃)C₂H₅)]⁺ | Loss of two methylethylketoxime radicals. |
| 86 | [ON=C(CH₃)C₂H₅]⁺ | Fragment corresponding to the methylethylketoxime moiety. |
| 43 | [SiCH₃]⁺ | Fragment corresponding to the methylsilyl group. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of MTO (~100 ppm) in a volatile organic solvent like hexane or dichloromethane.
-
GC Separation:
-
Injector: Use a split/splitless injector at 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. Causality: This temperature program ensures separation from volatile impurities and elution of the MTO peak.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection (EI):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the MTO peak in the chromatogram. Analyze the corresponding mass spectrum and compare it to the expected fragmentation pattern and a reference library (e.g., NIST).[11]
UV-Visible (UV-Vis) Spectroscopy
While not a primary tool for structural elucidation of MTO, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, specifically related to the C=N chromophore of the oxime groups.
Expertise & Rationale
The C=N-O system in the oxime groups contains non-bonding electrons (on oxygen and nitrogen) and π-electrons in the double bond. This allows for n→π* electronic transitions, which typically occur in the UV region. The position and intensity (molar absorptivity) of this absorption band can be used as a parameter for quantitative analysis or to study interactions of MTO with other molecules or surfaces.[12][13]
Expected Spectral Data
-
λmax: An absorption maximum is expected in the range of 200-250 nm, corresponding to the n→π* transition of the C=N chromophore. The exact position will be solvent-dependent.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-grade solvent that is transparent in the region of interest (e.g., cyclohexane, hexane, or acetonitrile).[9] Avoid solvents with significant absorbance below 250 nm.
-
Sample Preparation: Prepare a series of dilute solutions of MTO in the chosen solvent to determine a concentration that gives an absorbance reading between 0.1 and 1.0 AU (Absorbance Units).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline (blank).
-
Fill a matched quartz cuvette with the MTO solution.
-
Scan the wavelength range from 400 nm down to 190 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
Caption: Chemical structure of MTO with key functional groups for spectroscopy.
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An In-depth Technical Guide to the Synthesis of Methyltris(methylethylketoxime)silane (MTO)
Abstract: This technical guide provides a comprehensive overview of the synthesis of Methyltris(methylethylketoxime)silane (MTO), a pivotal crosslinking agent in the silicone industry. Tailored for researchers, chemists, and professionals in process development, this document delves into the core chemistry, a detailed experimental protocol, critical safety considerations, and industrial-scale purification methodologies. By integrating mechanistic insights with practical, field-proven protocols, this guide serves as an authoritative resource for the successful laboratory and pilot-scale production of MTO.
Introduction and Significance
This compound, commonly known as MTO or MOS, is an organosilicon compound with the chemical formula C₁₃H₂₇N₃O₃Si (CAS No. 22984-54-9).[1][2] It is a cornerstone of the neutral-cure silicone sealant and adhesive industry. MTO functions as a moisture-activated crosslinking agent, primarily for α,ω-silanol-terminated polydimethylsiloxanes, which form the backbone of Room Temperature Vulcanizing (RTV) silicone systems.[1][3]
Upon exposure to atmospheric moisture, the oxime groups hydrolyze, releasing 2-butanone oxime (also known as methyl ethyl ketoxime, MEKO) and forming reactive silanol intermediates.[4] These silanols then undergo condensation reactions to form a stable, three-dimensional siloxane (Si-O-Si) network, curing the polymer from a paste-like consistency into a durable, flexible elastomer.[5] This neutral cure mechanism, which avoids the release of corrosive byproducts like acetic acid, makes MTO-based sealants ideal for applications involving sensitive electronic components and corrosion-prone metal substrates in the construction, automotive, and electronics industries.
The Chemistry of Synthesis: A Mechanistic Perspective
The synthesis of MTO is a classic nucleophilic substitution reaction. The fundamental transformation involves the reaction of methyltrichlorosilane with three equivalents of 2-butanone oxime.
Overall Reaction: CH₃SiCl₃ + 3(CH₃)(C₂H₅)C=NOH → CH₃Si[ON=C(CH₃)(C₂H₅)]₃ + 3HCl
The core of this reaction lies in the high reactivity of the silicon-chlorine (Si-Cl) bonds in methyltrichlorosilane towards nucleophiles.[4] The hydroxyl (-OH) group of the 2-butanone oxime acts as the nucleophile, attacking the electrophilic silicon atom. For each of the three Si-Cl bonds, one molecule of 2-butanone oxime reacts, forming a stable silicon-oxygen (Si-O) bond and eliminating one molecule of hydrogen chloride (HCl) as a byproduct.[4][6]
The liberated HCl is acidic and can engage in side reactions. Therefore, its effective removal from the reaction medium is critical to drive the reaction equilibrium towards the product side. In industrial practice, this is typically achieved by using an excess of the 2-butanone oxime itself, which acts as an acid scavenger, reacting with HCl to form 2-butanone oxime hydrochloride, a salt that precipitates from the non-polar solvent.[4][7]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol outlines a standard batch process for the synthesis of MTO. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Reagents and Materials
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Role |
| Methyltrichlorosilane (MTS) | 75-79-6 | 149.48 | 1.0 mol (149.5 g) | Silicon Source |
| 2-Butanone Oxime (MEKO) | 96-29-7 | 87.12 | 3.3 mol (287.5 g) | Oxime Source & HCl Scavenger |
| n-Heptane (Anhydrous) | 142-82-5 | 100.21 | 500 mL | Solvent |
| Ammonia Gas (Anhydrous) | 7664-41-7 | 17.03 | As needed | Neutralizing Agent |
Step-by-Step Methodology
-
Reactor Setup: Equip a 2 L, three-neck, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.
-
Initial Charge: Charge the reaction flask with 2-butanone oxime (3.3 mol) and anhydrous n-heptane (500 mL). Begin stirring to ensure the oxime is fully dissolved.
-
Reactant Addition: Slowly add methyltrichlorosilane (1.0 mol) to the dropping funnel. Add the MTS dropwise to the stirred solution over a period of 2-3 hours.
-
Causality Note: The slow, controlled addition of MTS is paramount. The reaction is exothermic, and rapid addition can lead to a dangerous increase in temperature and excessive HCl evolution, potentially causing a thermal runaway.[7]
-
-
Temperature Control: Maintain the internal temperature of the reaction mixture between 30°C and 40°C throughout the addition.[7] Use an ice-water bath for cooling as needed. A temperature exceeding 45°C should be avoided.[7]
-
Reaction and Maturation: After the addition is complete, allow the mixture to stir at 35-40°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Phase Separation: Stop stirring and allow the mixture to stand for 1 hour. The mixture will separate into two distinct layers.[7]
-
Isolation of Crude Product: Carefully decant or separate the upper organic layer into a separate flask for the purification stage.
Purification of Crude MTO
High purity is essential for MTO to function effectively as a crosslinker. The following multi-step process is a reliable method for purification.[8][9]
-
Neutralization: Bubble anhydrous ammonia gas through the crude MTO solution while stirring. This step neutralizes any remaining 2-butanone oxime hydrochloride and dissolved HCl, converting them into solid ammonium chloride.[8][9]
-
Causality Note: Ammonia is used as it forms a solid salt (NH₄Cl) that is easily removed by filtration, unlike liquid amines which would remain as impurities.
-
-
Filtration: Remove the precipitated ammonium chloride and any other solid impurities by vacuum filtration.
-
Solvent Removal & Final Purification: Transfer the clear filtrate to a round-bottom flask suitable for vacuum distillation or to a thin-film evaporator.
Safety and Hazard Analysis
The synthesis of MTO involves highly reactive and hazardous materials. A thorough understanding of the risks and adherence to strict safety protocols is non-negotiable. A catastrophic explosion at an industrial facility producing MTO underscores the critical importance of thermal hazard management.[7]
| Substance | CAS No. | Key Hazards | Recommended Precautions |
| Methyltrichlorosilane (MTS) | 75-79-6 | Highly flammable; reacts violently with water, releasing HCl gas; causes severe skin burns and eye damage.[11] | Handle in a dry, inert atmosphere. Use explosion-proof equipment. Wear full protective clothing, including acid-resistant gloves and face shield.[11] |
| 2-Butanone Oxime (MEKO) | 96-29-7 | Combustible liquid; harmful if swallowed or in contact with skin; causes serious eye damage; suspected of causing cancer; may cause an allergic skin reaction.[12][13] | Avoid all contact. Use in a well-ventilated area. Do not handle until all safety precautions have been read and understood.[12] |
| Hydrogen Chloride (HCl) | 7647-01-0 | Toxic, corrosive gas; causes severe respiratory tract, skin, and eye irritation/burns.[14] | Ensure adequate local exhaust ventilation. Have acid gas respirator cartridges available.[14] |
| Thermal Runaway | N/A | The reaction is exothermic and can self-accelerate if cooling is insufficient, leading to a rapid increase in temperature and pressure, potentially causing vessel rupture or explosion.[7] | Strict temperature control is mandatory. Ensure adequate cooling capacity is available. For larger scales, calorimetric studies (e.g., DSC, ARC) are essential to define safe operating limits.[7] |
Conclusion
The synthesis of this compound from 2-butanone oxime and methyltrichlorosilane is a well-established yet hazardous process that demands precision and a deep understanding of the underlying chemical principles. By carefully controlling reaction conditions, particularly temperature, and implementing a robust purification strategy involving phase separation, neutralization, and distillation, high-purity MTO can be reliably produced. This guide provides the foundational knowledge for researchers and development professionals to approach this synthesis with the scientific rigor and safety consciousness it requires.
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Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Butanone oxime. Retrieved from sigmaaldrich.com.[13]
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An In-depth Technical Guide to the Thermal Stability of Methyltris(methylethylketoxime)silane (MTO)
Abstract
Methyltris(methylethylketoxime)silane (MTO) is a pivotal crosslinking agent and adhesion promoter in the formulation of high-performance neutral-cure silicone sealants, adhesives, and coatings.[1][2][3] Its mechanism of action, which involves a moisture-initiated curing process, imparts desirable properties such as enhanced mechanical strength, durability, and adhesion to a wide array of substrates.[4][5] While the performance benefits of MTO in cured silicone systems are well-documented, a thorough understanding of the intrinsic thermal stability of the uncured silane is paramount for ensuring safe handling, processing, and storage, as well as for predicting the long-term performance of the materials it is incorporated into. This guide provides a comprehensive technical overview of the thermal stability of MTO, synthesizing field-proven insights with rigorous scientific data. We will delve into the theoretical underpinnings of thermal analysis techniques, present key experimental data on MTO's thermal decomposition, and discuss the mechanistic pathways of its degradation. This document is intended for researchers, scientists, and drug development professionals who work with or are considering the use of MTO in their formulations.
Introduction to this compound (MTO)
This compound, identified by the CAS number 22984-54-9, is an organosilicon compound with the molecular formula C13H27N3O3Si.[1] It is a colorless to slightly yellowish liquid with a characteristic mild odor.[6] MTO's primary role is as a crosslinking agent for α,ω-silanol polydimethylsiloxanes.[7][8] The curing process is initiated by atmospheric moisture, which hydrolyzes the methylethylketoxime groups, leading to the formation of reactive silanol intermediates. These intermediates then undergo condensation reactions to form a stable, three-dimensional siloxane (Si-O-Si) network, with the concomitant release of methyl ethyl ketoxime (MEKO) as a byproduct.[3][9] This neutral curing mechanism is a key advantage of MTO, as it does not produce corrosive byproducts like the acetic acid released from acetoxy-cure silicones, making it suitable for use with sensitive substrates such as metals and marble.[9][10]
The molecular structure of MTO is central to its function and thermal stability. The presence of three reactive methylethylketoxime groups attached to a central silicon atom allows for a high degree of crosslinking, contributing to the final cured material's robustness.
Theoretical Framework: Assessing Thermal Stability
The thermal stability of a chemical compound refers to its ability to resist decomposition at elevated temperatures. Understanding this property is crucial for defining safe operating temperatures, predicting shelf-life, and ensuring product performance. The two primary analytical techniques employed to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
2.1. Thermogravimetric Analysis (TGA)
TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The sample is heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots mass loss versus temperature, providing information on decomposition temperatures, the presence of volatile components, and the composition of the material.[12][13]
2.2. Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[14] Both the sample and an inert reference are heated or cooled at a controlled rate, and the heat flow to each is monitored. Exothermic (heat-releasing) or endothermic (heat-absorbing) events in the sample, such as melting, crystallization, or decomposition, result in a differential heat flow that is detected and plotted against temperature.[15] For thermal stability analysis, DSC is particularly valuable for determining the onset temperature of decomposition (Tonset) and the total heat of decomposition (ΔHd), which are critical parameters for assessing thermal hazards.[1]
Experimental Analysis of MTO's Thermal Stability
3.1. Quantitative Data Summary
The following table summarizes the key thermal decomposition parameters for this compound as determined by Differential Scanning Calorimetry.
| Parameter | Value | Unit | Source |
| Onset Decomposition Temperature (Tonset) | 138.9 | °C | [1] |
| Peak Exothermic Temperature (Tpk) | 289.1 | °C | [1] |
| Heat of Decomposition (ΔHd) | 1679.9 | J g⁻¹ | [1] |
3.2. Experimental Protocols
To ensure the reproducibility and accuracy of thermal analysis data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the TGA and DSC analysis of liquid silane compounds like MTO.
3.2.1. Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.
-
Sample Preparation: Place a small, representative sample of MTO (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).[16] For liquid samples, ensure the bottom of the crucible is evenly covered.[17]
-
Experimental Setup: Place the sample crucible onto the TGA balance.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[16]
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).[18]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss at different temperatures.
3.2.2. Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample of MTO (typically 2-5 mg) into a hermetically sealed aluminum pan to prevent volatilization before decomposition.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Experimental Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 350 °C) at a controlled, linear heating rate (e.g., 10 °C/min).[15]
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram to determine the onset temperature of the exothermic decomposition peak, the peak temperature, and the integrated area of the peak to calculate the heat of decomposition.
3.3. Visualization of Experimental Workflow
Caption: Experimental workflow for the thermal analysis of MTO.
Discussion: Thermal Decomposition of MTO
4.1. Interpretation of Experimental Data
The DSC data reveals that MTO begins to decompose at a relatively moderate temperature of 138.9 °C.[1] This onset temperature is a critical parameter for defining the maximum safe processing and storage temperature for MTO and formulations containing it. The exothermic nature of the decomposition, with a significant heat of decomposition of 1679.9 J/g, indicates that once initiated, the degradation process releases a substantial amount of energy.[1] This can lead to a runaway reaction if not properly controlled, highlighting the importance of strict temperature management during handling and processing. The peak of the exothermic event occurs at 289.1 °C, representing the temperature at which the decomposition reaction is most rapid.[1]
4.2. Proposed Thermal Decomposition Pathway
The thermal decomposition of organosilicon compounds can proceed through complex reaction pathways. For MTO, the decomposition is likely initiated by the cleavage of the Si-O or N-O bonds, which are generally the weaker bonds in the molecule. The following is a proposed, generalized decomposition pathway:
Caption: Proposed thermal decomposition pathway for MTO.
The initial thermal energy input leads to the homolytic cleavage of the Si-O or N-O bonds, generating highly reactive radical intermediates. These intermediates can then undergo a variety of subsequent reactions, including the liberation of MEKO, which is a known hazardous decomposition product.[1][19] Further rearrangement and fragmentation of the remaining silicon-containing species can lead to the formation of a range of volatile organic compounds and a solid residue composed of silicon oxides and nitrides.
4.3. Hazardous Decomposition Products
The thermal decomposition of MTO can release several hazardous substances. The primary and most well-documented hazardous byproduct is Methyl Ethyl Ketoxime (MEKO) .[1][19] MEKO is a known skin sensitizer and can cause serious eye irritation.[6][19] Prolonged or repeated exposure to MEKO vapors may also lead to damage to the nasal tissues.[1] In addition to MEKO, other potential decomposition products include:
Given the release of these hazardous substances, it is imperative that adequate ventilation and personal protective equipment are used when handling MTO at elevated temperatures or in case of a thermal event.
Conclusion and Recommendations
This technical guide has provided a comprehensive overview of the thermal stability of this compound. The key findings from the available scientific literature indicate that MTO has a moderate thermal stability, with an onset of decomposition at approximately 138.9 °C. The decomposition is a highly exothermic process, which necessitates careful temperature control during its handling, storage, and use in formulations.
Based on this analysis, the following recommendations are made for researchers, scientists, and drug development professionals working with MTO:
-
Processing Temperatures: Maintain processing temperatures well below the onset of decomposition (138.9 °C) to ensure a sufficient safety margin.
-
Storage Conditions: Store MTO in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[20]
-
Ventilation: Always handle MTO in a well-ventilated environment to minimize exposure to any potential vapors, especially if there is a risk of heating the material.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including safety glasses, gloves, and a lab coat, when handling MTO. In situations where significant vapor generation is possible, respiratory protection should be considered.
-
Material Compatibility: Be aware that MTO is sensitive to moisture and can react with water to release MEKO.[3]
By adhering to these recommendations and understanding the thermal stability profile of MTO, professionals can ensure its safe and effective use in the development of high-performance materials.
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Methodological & Application
Application Notes and Protocols for Oxime Silane Adhesion Promoters
Introduction: The Critical Role of Interfacial Adhesion
In the realm of advanced materials, the interface is often the point of failure. The long-term performance and durability of adhesives, sealants, and coatings are critically dependent on the strength and stability of the bond between the organic polymer system and the inorganic substrate. Oxime silanes have emerged as indispensable adhesion promoters, particularly in neutral-cure silicone sealant formulations, due to their unique reactivity and non-corrosive nature.[1][2] This guide provides a comprehensive overview of the adhesion promotion mechanism of oxime silanes, supported by detailed experimental protocols for their application and characterization, aimed at researchers, scientists, and professionals in drug development and materials science.
Oxime silanes, such as Vinyltris(methylethylketoxime)silane (VOS) and Methyltris(methylethylketoxime)silane (MOS), act as molecular bridges, forming a robust and durable interface between disparate materials.[1][3][4] Their bifunctional nature allows one part of the molecule to bond with inorganic substrates like glass, metal, and ceramics, while the other part co-reacts with the organic polymer matrix.[5][6] This results in a significant enhancement of adhesive strength, moisture resistance, and overall material performance.[7][8]
Part 1: The Adhesion Promotion Mechanism of Oxime Silanes
The efficacy of oxime silanes as adhesion promoters is rooted in a two-step chemical process: hydrolysis and condensation. This process transforms the soluble silane molecule into a reactive silanol that can then form a durable siloxane network at the substrate interface and with the polymer matrix.
Hydrolysis: Activation of the Silane
The first step in the adhesion promotion mechanism is the hydrolysis of the oxime groups (e.g., methylethylketoxime) from the silicon atom in the presence of water. This reaction is catalyzed by moisture, typically from the atmosphere or residual water on the substrate surface.[9] The hydrolysis reaction replaces the oxime groups with hydroxyl groups (-OH), forming reactive silanols and releasing methyl ethyl ketoxime (MEKO) as a byproduct.[1]
Reaction: R-Si(ON=C(CH₃)C₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3HON=C(CH₃)C₂H₅
Where R represents an organofunctional group (e.g., vinyl, methyl).
The rate of hydrolysis is influenced by several factors:
-
pH: The hydrolysis of silanes is slowest at a neutral pH of 7.[10][11] Both acidic and alkaline conditions catalyze the reaction. For non-amino silanes, adjusting the pH to a slightly acidic range (3-5) can accelerate hydrolysis.[10][12][13]
-
Concentration: Higher concentrations of the silane coupling agent can lead to a faster hydrolysis rate.[10]
-
Solubility: The solubility of the oxime silane in the reaction medium affects the hydrolysis rate. Co-solvents like ethanol can be used to improve miscibility with water.[10][14]
-
Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.[10]
Condensation: Building the Interfacial Network
Following hydrolysis, the newly formed silanols are highly reactive and undergo condensation reactions. This process involves the formation of strong, stable siloxane bonds (Si-O-Si). Condensation can occur in two ways:
-
Intermolecular Condensation: Silanol groups on adjacent silane molecules react with each other to form a crosslinked polysiloxane network at the substrate surface.[15] This creates a durable, multi-layered film that enhances the barrier properties and hydrolytic stability of the interface.[16]
-
Interfacial Condensation: The silanol groups of the silane react with hydroxyl groups present on the surface of inorganic substrates (e.g., Si-OH on glass, M-OH on metals).[15] This forms covalent M-O-Si bonds (where M is a metal or silicon atom from the substrate), creating a strong chemical linkage between the silane layer and the substrate.[17]
The organofunctional group of the oxime silane (e.g., the vinyl group in VOS) is oriented away from the substrate and is available to react or entangle with the polymer matrix of the adhesive or sealant during the curing process.[18] This completes the molecular bridge, ensuring strong and durable adhesion.
Part 2: Experimental Protocols
The successful application of oxime silanes as adhesion promoters requires careful attention to surface preparation, silane solution preparation, and application methods. The following protocols provide a framework for achieving optimal adhesion.
Materials and Equipment
| Material/Equipment | Specification |
| Oxime Silane | e.g., Vinyltris(methylethylketoxime)silane (VOS, CAS: 2224-33-1), this compound (MOS, CAS: 22984-54-9) |
| Solvent | Ethanol, Isopropanol (anhydrous) |
| Water | Deionized or distilled |
| Acid/Base (for pH adjustment) | Acetic acid (glacial), Ammonium hydroxide |
| Substrates | Glass slides, aluminum panels, steel coupons |
| Cleaning agents | Acetone, Isopropanol, Alkaline degreaser |
| Application methods | Dip coater, spin coater, spray gun, lint-free wipes |
| Curing environment | Humidity-controlled chamber, oven |
| Characterization instruments | Contact angle goniometer, FTIR spectrometer, XPS spectrometer, Adhesion tester |
Protocol 1: Surface Preparation
Proper surface preparation is paramount to achieving good adhesion. The substrate surface must be free of contaminants such as oils, greases, and dust, and should possess a sufficient number of hydroxyl groups for reaction with the silane.
Step-by-Step Methodology:
-
Degreasing:
-
Sonnicate the substrate in an alkaline degreasing solution for 15 minutes.
-
Alternatively, wipe the surface thoroughly with acetone followed by isopropanol using lint-free wipes.
-
-
Rinsing:
-
Rinse the substrate thoroughly with deionized water to remove any residual cleaning agents.
-
-
Surface Activation (Optional but Recommended):
-
For less reactive surfaces, a surface activation step can increase the density of hydroxyl groups. This can be achieved through plasma treatment, corona discharge, or by immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution and appropriate safety measures ).
-
-
Drying:
-
Dry the substrate in an oven at 110-120°C for at least 30 minutes to remove adsorbed water.
-
Allow the substrate to cool to room temperature in a desiccator before applying the silane.
-
Protocol 2: Silane Solution Preparation and Application
The concentration of the silane solution and the method of application will depend on the specific application and desired film thickness. A typical concentration for priming applications is 0.5-5% by weight in a solvent.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 95:5 (v/v) mixture of ethanol and water.
-
Adjust the pH of the water-alcohol mixture to 4.5-5.5 using a small amount of acetic acid. This will catalyze the hydrolysis of the oxime silane.[12][13]
-
Slowly add the oxime silane to the water-alcohol mixture while stirring to achieve the desired concentration (e.g., 2% by weight).
-
Allow the solution to hydrolyze for at least 1 hour before application. The solution should remain clear.
-
-
Application:
-
Dip Coating: Immerse the prepared substrate in the silane solution for 1-2 minutes. Withdraw the substrate at a constant rate to ensure a uniform coating.
-
Wiping: Apply the solution to the substrate using a lint-free wipe, ensuring complete and even coverage.
-
Spraying: Use a spray gun to apply a fine mist of the solution onto the substrate.
-
-
Drying and Curing:
-
Allow the solvent to evaporate at room temperature for 30 minutes.
-
Cure the silane layer at 110-120°C for 15-30 minutes. This step promotes the condensation of the silanol groups and the formation of covalent bonds with the substrate.[19]
-
Alternatively, the silane can be cured at room temperature for 24 hours in a controlled humidity environment.
-
Protocol 3: Characterization of the Silane Layer
Characterization of the applied silane layer is crucial for understanding its properties and ensuring the effectiveness of the adhesion promotion.
2.4.1 Contact Angle Measurement:
-
Purpose: To assess the hydrophobicity/hydrophilicity of the treated surface and confirm the presence of the silane layer.
-
Procedure: Measure the static water contact angle on the treated and untreated substrates using a goniometer. A successful silane treatment will typically result in a significant change in the contact angle.
2.4.2 Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To monitor the hydrolysis and condensation reactions of the oxime silane.[20][21][22][23]
-
Procedure: Use an Attenuated Total Reflectance (ATR)-FTIR setup to analyze the silane solution over time. Look for the disappearance of Si-O-N stretching bands and the appearance of Si-OH and Si-O-Si bands.[21]
2.4.3 X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical state of the silane layer on the substrate.[17][24][25][26][27][28][29]
-
Procedure: Analyze the treated substrate using XPS. The presence of Si, C, N, and O peaks corresponding to the silane will confirm its deposition. High-resolution scans of the Si 2p and O 1s regions can provide information about the formation of Si-O-Si and Si-O-M bonds.[17]
2.4.4 Adhesion Testing:
-
Purpose: To quantify the improvement in adhesion after silane treatment.
-
Procedure: Perform standard adhesion tests such as lap shear, peel, or pull-off tests on bonded assemblies with and without the silane primer. Compare the failure modes and adhesion strengths.
Part 3: Practical Considerations and Troubleshooting
-
Solution Stability: Hydrolyzed silane solutions have a limited pot life. The condensation process will continue in solution, leading to the formation of oligomers and eventually gelation. It is recommended to use the solution within a few hours of preparation.[12]
-
Film Thickness: The thickness of the silane layer can influence adhesion. While a monolayer is theoretically sufficient, a multi-layered structure (typically 50-100 nm) often provides better durability and hydrolytic stability.[16][24]
-
Byproduct Removal: The curing step helps to drive off the MEKO byproduct. Ensure adequate ventilation during curing.
-
Substrate Compatibility: Oxime silanes are effective on a wide range of inorganic substrates that possess surface hydroxyl groups.[3][7] The reactivity may vary depending on the specific substrate.
Conclusion
Oxime silanes are highly effective adhesion promoters that play a crucial role in enhancing the performance and durability of adhesives, sealants, and coatings. A thorough understanding of their hydrolysis and condensation chemistry, coupled with meticulous application protocols, is essential for harnessing their full potential. By following the guidelines and protocols outlined in this application note, researchers and professionals can achieve robust and reliable interfacial adhesion in a wide range of material systems.
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Application Notes & Protocols: The Role of Methyltris(methylethylketoxime)silane in Advanced Coating Formulations
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Methyltris(methylethylketoxime)silane (MOS), a versatile organosilicon compound, serves as a high-performance crosslinking agent and adhesion promoter in modern coating systems.[1] Its primary function is to facilitate the moisture-activated, neutral curing of silicone and hybrid polymer systems, forming robust siloxane (Si-O-Si) networks.[2] This process significantly enhances the mechanical strength, durability, substrate adhesion, and chemical resistance of the final coating.[3] Unlike traditional acetoxy or amine-based curing systems, the neutral curing mechanism of MOS, which releases methyl ethyl ketoxime (MEKO), is non-corrosive, making it ideal for application on sensitive metallic and alkaline substrates like concrete.[4][5][6] These application notes provide a comprehensive technical guide for researchers and formulation scientists on the effective incorporation and evaluation of MOS in high-performance coating applications.
Introduction to this compound (MOS)
This compound, also known as Methyltris(MEKO)silane, is an oxime silane with the chemical formula C13H27N3O3Si.[7] It is typically a colorless to pale yellow liquid that functions as a crucial component in Room Temperature Vulcanizing (RTV) silicone elastomers and coatings.[8][9] The molecule consists of a central silicon atom bonded to one methyl group and three methylethylketoxime groups. These oxime groups are hydrolyzable, meaning they readily react with atmospheric moisture, which is the cornerstone of its utility as a crosslinker.[4][8] Its neutral curing nature provides a distinct advantage over acidic systems that can cause corrosion or alkaline systems that may be incompatible with certain substrates.[7]
Table 1: Typical Physical and Chemical Properties of MOS
| Property | Value | Reference |
| CAS Number | 22984-54-9 | [7] |
| Molecular Weight | 301.46 g/mol | [3] |
| Appearance | Colorless to yellowish transparent liquid | [7][8] |
| Density (25°C) | ~0.98 g/cm³ | [3][7] |
| Boiling Point | 110-112 °C @ 2 mmHg | [2][10] |
| Flash Point | ~90 °C | [3][7] |
| Purity | ≥ 95% | [11] |
Mechanism of Action in Coating Formulations
The efficacy of MOS in coatings stems from its dual functionality as both a crosslinking agent and an adhesion promoter, driven by a two-stage moisture-curing process: hydrolysis and condensation.
Hydrolysis: The Activation Step
When exposed to atmospheric moisture, the three hydrolyzable methylethylketoxime groups on the MOS molecule react with water. This reaction cleaves the Si-N bond, forming highly reactive silanol (Si-OH) groups and releasing methyl ethyl ketoxime (MEKO) as a neutral byproduct.[4][5] This initial step is critical as it "activates" the silane for subsequent reactions.
Condensation: Crosslinking and Adhesion
Following hydrolysis, the newly formed silanol groups undergo condensation reactions. This occurs in two primary ways:
-
Crosslinking: The silanol groups on the MOS molecule react with hydroxyl-terminated polymers (e.g., α,ω-silanol polydimethylsiloxanes) in the coating formulation.[2] This creates a stable, three-dimensional siloxane (Si-O-Si) network, transforming the liquid or semi-solid coating into a durable, elastic film.[4] This network is responsible for the enhanced mechanical properties of the cured coating, such as hardness, flexibility, and tear resistance.[5]
-
Adhesion Promotion: Simultaneously, the silanol groups can condense with hydroxyl groups present on the surface of inorganic substrates like glass, metal, and concrete. This forms covalent M-O-Si bonds (where M is Si, Al, Fe, etc.), creating a chemical bridge between the coating and the substrate. This interfacial bonding is the key to the significantly improved adhesion, durability, and moisture resistance observed in MOS-containing coatings.[12][13]
Figure 1: Curing mechanism of MOS in coatings.
Key Applications in the Coatings Industry
The unique properties of MOS make it a valuable additive in a wide range of coating applications where durability and adhesion are critical.
-
Protective and Industrial Coatings: MOS is used to enhance the resistance of coatings on industrial machinery, pipelines, and structures to chemicals, abrasion, and environmental degradation.[12] Its neutral cure is essential for protecting metallic surfaces from corrosion.[5][14]
-
Architectural Coatings and Sealants: In construction, MOS is a primary crosslinker for high-performance neutral-cure silicone sealants used for waterproofing and jointing.[2] It ensures strong, long-lasting adhesion to diverse building materials like glass, concrete, ceramics, and metals.[6][10]
-
Automotive Coatings: MOS can be incorporated into automotive finishes to improve scratch resistance, weatherability, and resistance to chemical attack from environmental contaminants.[12]
-
Electronics: It is used in protective silicone coatings and encapsulants for sensitive electronic components, shielding them from moisture, corrosion, and thermal stress, thereby improving reliability.
Protocols for Formulation and Application
Protocol 1: General Formulation Guidelines for Incorporating MOS
This protocol outlines the general steps for incorporating MOS into a model one-component, moisture-cure silicone coating formulation.
Objective: To formulate a stable, high-performance coating using MOS as the primary crosslinking agent.
Materials:
-
α,ω-silanol terminated polydimethylsiloxane (PDMS) polymer
-
Fumed silica (as a reinforcing filler)
-
Plasticizer (e.g., non-reactive silicone fluid)
-
This compound (MOS)
-
Adhesion promoter (optional, e.g., an aminofunctional silane)
-
Catalyst (e.g., dibutyltin dilaurate)
-
Anhydrous solvent (if required for viscosity adjustment)
Procedure:
-
Polymer and Filler Compounding (Moisture-Free Environment):
-
In a planetary mixer or similar high-shear mixing vessel, combine the silanol-terminated PDMS polymer, plasticizer, and fumed silica.
-
Mix under vacuum to ensure thorough dispersion of the filler and removal of any entrapped air or residual moisture. This step is critical to prevent premature curing and ensure shelf stability.
-
-
Silane Addition:
-
While maintaining a moisture-free environment (e.g., under a nitrogen blanket), add the required amount of MOS to the compound. A typical starting concentration is 3-7 parts by weight per 100 parts of PDMS polymer. The exact amount can be adjusted to control the cure rate and final properties.[7]
-
Causality Note: The stoichiometry between the silane's reactive groups and the polymer's hydroxyl end-groups dictates the crosslink density. An excess of MOS can lead to a faster cure but may result in a more brittle film, while too little will result in incomplete curing.
-
-
Adhesion Promoter & Catalyst Integration:
-
If required, add the secondary adhesion promoter.
-
In the final mixing step, add the catalyst. The catalyst accelerates the hydrolysis and condensation reactions upon exposure to moisture.
-
Mix thoroughly until the formulation is homogeneous.
-
-
Packaging:
-
Immediately package the formulated coating in moisture-impermeable cartridges or containers to ensure shelf stability.
-
Figure 2: General workflow for formulating a coating with MOS.
Protocol 2: Performance Evaluation of MOS-Containing Coatings
Objective: To quantify the performance enhancements imparted by MOS in a cured coating film.
Procedure:
-
Sample Preparation:
-
Apply the formulated coating to standardized test panels (e.g., cold-rolled steel, aluminum, glass).
-
Use a drawdown bar to ensure a consistent film thickness.
-
Allow the samples to cure at standard conditions (e.g., 23°C and 50% relative humidity) for a minimum of 7 days, or until fully cured.
-
-
Adhesion Testing (ASTM D3359):
-
Perform a cross-hatch adhesion test. Scribe a lattice pattern through the film to the substrate.
-
Apply pressure-sensitive tape over the lattice and then remove it rapidly.
-
Assess the adhesion based on the amount of coating removed by the tape. A rating of 5B (no detachment) indicates excellent adhesion.
-
-
Hardness Testing (ASTM D3363):
-
Use the pencil hardness test to determine the film's surface hardness and scratch resistance.
-
Press pencils of increasing hardness (from 6B to 6H) against the surface at a 45° angle.
-
The reported hardness is that of the hardest pencil that does not scratch or gouge the film.
-
-
Chemical Resistance Testing:
-
Apply various chemical agents (e.g., water, solvents, mild acids/bases) to the cured film using a saturated cotton ball covered by a watch glass (spot test).
-
After a specified exposure time (e.g., 24 hours), remove the agents and inspect the film for any signs of degradation, such as blistering, softening, or discoloration.
-
Table 2: Expected Performance Enhancements with MOS
| Performance Metric | Typical Result without MOS | Expected Result with MOS |
| Adhesion (ASTM D3359) | 0B - 2B (Poor to Moderate) | 4B - 5B (Excellent) |
| Pencil Hardness | Varies (often softer) | Increased by 1-2 grades |
| Water Resistance | Blistering/Softening | No significant change |
| UV Resistance | Potential for chalking/degradation | Excellent long-term stability |
Safety, Handling, and Storage
-
Hazards: this compound is moisture-sensitive. During the curing process, it releases methyl ethyl ketoxime (MEKO).[4][7] MEKO can be irritating to the eyes, skin, and respiratory system.[11]
-
Handling: Always handle MOS in a well-ventilated area. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Storage: Store MOS in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and heat sources.[9][10] It has a typical shelf life of 12 months when stored correctly.[9]
Conclusion
This compound is a critical component for formulating high-performance, neutral-cure coatings and sealants. Its ability to create robust crosslinked networks and promote strong adhesion to a wide variety of substrates makes it an invaluable tool for developing durable, long-lasting protective films.[5][12] By understanding its mechanism of action and following proper formulation and evaluation protocols, researchers and developers can effectively leverage the benefits of MOS to create superior coating products for demanding industrial, architectural, and specialty applications.
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Application Note: Understanding and Characterizing the Crosslinking Kinetics of Silicone Sealants with Methyltris(methylethylketoxime)silane
Introduction
Room-Temperature-Vulcanizing (RTV) silicone sealants are a cornerstone in a vast array of industrial and construction applications, prized for their durability, flexibility, and resistance to environmental degradation.[1] The performance of these sealants is critically dependent on their curing or crosslinking process, which transforms the liquid polymer into a stable, elastomeric solid.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the crosslinking kinetics of one-part, neutral-cure silicone sealants that utilize Methyltris(methylethylketoxime)silane (MOS) as a primary crosslinking agent.[2]
MOS (CAS 22984-54-9) is an oxime silane that facilitates the crosslinking of silanol-terminated polydimethylsiloxanes upon exposure to atmospheric moisture.[2] This "neutral curing" mechanism is highly advantageous as it releases non-corrosive byproducts (methylethylketoxime, MEKO), making these sealants suitable for sensitive substrates like metals and marble, unlike acid or alkaline curing systems.[3][4] Understanding the kinetics of this curing process is paramount for optimizing sealant formulations, predicting performance under various environmental conditions, and ensuring the long-term integrity of sealed joints.[5]
This guide will delve into the underlying chemical mechanisms, explore the key factors influencing the reaction rate, and provide detailed protocols for characterizing the curing kinetics using rheological and spectroscopic techniques.
The Chemistry of Neutral-Cure Silicone Sealants
The curing of a one-component RTV silicone sealant with MOS is a two-step process initiated by atmospheric moisture.
-
Hydrolysis: The process begins when the MOS crosslinker, blended with α,ω-silanol polydimethylsiloxanes, is exposed to ambient humidity. The oxime groups on the MOS molecule are hydrolytically unstable and react with water to form silanol groups and release methylethylketoxime (MEKO).[3]
-
Condensation: The newly formed silanol groups on the MOS molecule then react with the terminal silanol groups of the polydimethylsiloxane chains in a condensation reaction. This process, often catalyzed by a tin compound, forms stable siloxane (Si-O-Si) bonds, creating a robust, three-dimensional crosslinked network.[3] This network is what imparts the desirable elastomeric properties to the cured sealant.
The overall curing process is diffusion-limited, meaning that moisture from the atmosphere must diffuse into the bulk of the sealant for the reaction to proceed.[6] This is why the thickness of the sealant application is a critical factor in the overall cure time.[7][8]
Factors Influencing Crosslinking Kinetics
Several environmental and formulation-specific variables significantly impact the rate of curing. A thorough understanding of these factors is essential for predictable and reliable sealant performance.
| Factor | Effect on Curing Rate | Causality | Citation |
| Temperature | Increased temperature accelerates the curing rate. | Higher temperatures increase the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. This speeds up both the hydrolysis and condensation reactions. However, excessively high temperatures can cause bubbling due to the rapid release of MEKO. | [6][7][8] |
| Humidity | Higher relative humidity (RH) accelerates the curing rate. | As water is a key reactant in the initial hydrolysis step, a higher concentration of water molecules in the atmosphere drives the reaction forward more quickly. Conversely, very low humidity can significantly slow down the cure. | [5][6][7][8] |
| Sealant Thickness | Thicker applications of sealant cure more slowly. | The curing process proceeds from the outside in as moisture diffuses into the material. In thicker sections, the diffusion path for moisture to reach the uncured material at the center is longer, thus extending the time required for a full cure. | [6][7][8] |
| Substrate Type | The nature of the substrate can influence the curing speed. | Porous substrates like wood or stone can absorb and hold moisture, which can accelerate the initial curing at the interface. The cleanliness of the substrate is also crucial for proper adhesion. | [8] |
| Formulation | The specific type and concentration of the crosslinker, polymer, and catalyst will dictate the intrinsic cure rate. | The reactivity of the silane crosslinker and the efficiency of the catalyst are key determinants of the reaction speed. Formulators can tailor these components to achieve specific cure profiles. | [2] |
Visualizing the Curing Process
The following diagrams illustrate the chemical mechanism and the experimental workflow for studying the crosslinking kinetics.
Caption: Chemical mechanism of a neutral-cure silicone sealant.
Caption: Experimental workflow for kinetic analysis.
Protocols for Kinetic Characterization
The following protocols provide step-by-step methodologies for characterizing the crosslinking kinetics of silicone sealants using rheology and FTIR spectroscopy.
Protocol 1: Rheological Analysis of Curing Profile
Rheology is a powerful technique for monitoring the viscoelastic changes that occur as a sealant cures, transitioning from a liquid to a solid-like material.[9] An oscillatory time sweep experiment is ideal for this purpose.
Objective: To determine the curing profile, including the gel point (crossover of storage modulus G' and loss modulus G''), and the final modulus of the cured sealant.
Instrumentation: A rotational rheometer equipped with a parallel plate geometry and a temperature- and humidity-controlled chamber.
Methodology:
-
Instrument Setup:
-
Equilibrate the rheometer to the desired testing temperature (e.g., 25°C) and relative humidity (e.g., 50% RH).
-
Set the gap between the parallel plates to a defined distance (e.g., 1 mm).
-
-
Sample Loading:
-
Carefully apply the uncured sealant to the center of the lower plate, ensuring enough material to fill the gap without significant overflow when the upper plate is lowered.
-
Lower the upper plate to the set gap and trim any excess material from the edge of the plates. This ensures a consistent sample geometry.
-
-
Experimental Parameters:
-
Test Type: Oscillatory Time Sweep.
-
Frequency: Set a constant frequency (e.g., 1 Hz). This frequency should be within the linear viscoelastic region (LVER) of the material.
-
Strain/Stress: Apply a small, constant strain or stress that is within the LVER to avoid disrupting the curing structure. This can be determined by running a preliminary strain sweep on the uncured material.
-
Duration: Set a time sufficient for the sealant to fully cure (e.g., 24-48 hours). The storage modulus (G') should reach a plateau, indicating the completion of the curing process.
-
-
Data Acquisition and Analysis:
-
Initiate the time sweep and record the storage modulus (G'), loss modulus (G''), and tan delta (G''/G') as a function of time.
-
The gel point is identified as the time at which G' and G'' intersect (tan delta = 1), signifying the transition from a liquid-like to a solid-like state.
-
The final cure state is indicated by the plateau in the G' curve. The value of G' at this plateau represents the stiffness of the fully cured sealant.
-
Self-Validation: The experiment should be repeated under identical conditions to ensure reproducibility. The LVER should be verified for both the initial and final states of the material to confirm the validity of the chosen strain/stress.
Protocol 2: FTIR-ATR Spectroscopy for Monitoring Chemical Changes
Fourier-Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is an excellent method for monitoring the chemical changes during the curing process in real-time.[10]
Objective: To track the disappearance of reactant functional groups and the appearance of product-related bands, providing a molecular-level view of the curing kinetics.
Instrumentation: An FTIR spectrometer equipped with a UATR accessory. Disposable ATR crystals can be beneficial as they eliminate the need to clean cured sealant off the crystal.[10]
Methodology:
-
Instrument Setup:
-
Collect a background spectrum of the clean ATR crystal.
-
-
Sample Application:
-
Apply a small amount of the uncured sealant directly onto the ATR crystal, ensuring good contact.
-
-
Time-based Spectral Collection:
-
Utilize the spectrometer's time-based or kinetic scanning mode to collect spectra at regular intervals (e.g., every 1-5 minutes) over the entire curing period.
-
-
Spectral Analysis:
-
Monitor the following key spectral regions:
-
Si-O-Si stretching: Look for the growth of the broad and strong Si-O-Si absorption band, typically in the 1100-1000 cm⁻¹ region, which indicates the formation of the crosslinked network.
-
Oxime group bands: Track the decrease in the intensity of peaks associated with the C=N-O group of the MOS crosslinker.
-
Si-OH groups: Observe changes in the broad O-H stretching region (around 3200-3700 cm⁻¹) which may be complex due to the presence of both silanol intermediates and absorbed water.[10]
-
-
-
Kinetic Analysis:
-
The rate of reaction can be quantified by plotting the normalized area or height of a characteristic reactant or product peak against time. For instance, the rate of formation of the Si-O-Si network can be followed by monitoring the increase in the area of the corresponding peak.[10]
-
Self-Validation: An internal standard, a peak that does not change during the reaction (e.g., a C-H stretching peak from the silicone backbone), can be used to normalize the spectra and account for any minor variations in sample thickness or contact.[11]
Data Presentation and Interpretation
The data obtained from these experiments can be presented in tables and graphs to facilitate comparison and interpretation.
Table 1: Key Kinetic Parameters from Rheological Analysis
| Parameter | Description | Typical Value Range |
| Tack-Free Time | The time at which the surface of the sealant is no longer sticky to the touch. | 10 - 45 minutes[6] |
| Gel Point (G'/G'' Crossover) | The time at which the material transitions from a liquid to a solid-like state. | Varies with formulation and conditions |
| Cure Rate | The rate at which the storage modulus (G') increases over time. | Can be calculated from the slope of the G' vs. time curve |
| Final Storage Modulus (G') | The stiffness of the fully cured sealant. | Typically in the range of 10⁵ - 10⁶ Pa |
Conclusion
The crosslinking kinetics of silicone sealants formulated with this compound are governed by a moisture-initiated, two-step hydrolysis and condensation mechanism. A comprehensive understanding and characterization of these kinetics are crucial for product development and quality control. The protocols outlined in this application note, utilizing rheometry and FTIR-ATR spectroscopy, provide robust and reliable methods for elucidating the curing profile and the underlying chemical transformations. By carefully controlling and monitoring the key factors that influence the curing process, researchers and professionals can ensure the optimal performance and long-term durability of these versatile materials.
References
- Incurelab. (2025, October 14). RTV Silicone Cure Time: A Complete Guide to Optimizing Your Gasket and Sealing Projects.
- Incurelab. (2025, December 22). How Long For RTV To Cure.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Silicone Sealant Formulations.
- Unknown Author. (2025, January 2). Factors Affecting the Curing of Silicone Sealants: You Must Know.
- Linkam Scientific. (2021, September 29). How humidity affects the cure kinetics of silicone elastomers.
- Wikipedia. RTV silicone.
- Ataman Kimya. This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Unlocking Silicone Sealant Performance: The Role of MOS Silane.
- ACS Publications. In Situ Curing Kinetics of Moisture-Reactive Acetoxysiloxane Sealants.
- Hubei BlueSky New Material INC. Methyl tri methyl ethyl ketoxime silane.
- PerkinElmer, Inc. Use of FTIR to Characterize and Monitor the Curing of Sealants.
- CHT Silicones. SILICONE ADHESIVES.
- TA Instruments. characterization of the cure reactions of silicone potting compounds by DEA, TA-101.
- Anton Paar Wiki. Rheological investigation of adhesives and sealants.
- Unknown Author. RHEOLOGICAL AND CURE EXAMINATION OF SILICONE PRESSURE SENSITIVE ADHESIVES.
- Unknown Author. Characterising Building Materials Using Rheology.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). Enhance Silicone Sealant Performance with this compound: A Versatile Cross-Linking Agent.
- Unknown Author. (2021, April 22). Determination of Cure Kinetics of Liquid Silicone Rubber Using DSC Data.
- ResearchGate. (2024, August 19). Preprint Silicone Properties and Testing: Uncured properties (2005).
- Unknown Author. Exploring this compound: Properties and Applications.
- TA Instruments. Monitoring Curing Under a Controlled Humidity.
- Alfa Chemistry. CAS 22984-54-9 this compound.
- Unknown Author. (2025, August 6). Kinetics of cure, crosslink density and adhesion of water-reactive alkoxysilicone sealants.
- NRC Publications Archive. Applications of thermogravimetry and PAS-FTIR in the characterization of silicone sealants.
- Journal of Civil Engineering and Materials Application. (2020, August 29). Fourier Transform Infrared Characterization of Construction Joint Sealants.
- Unknown Author. FTIR spectra of silicone samples: RTV566, DC93-500, CV2568, SCV2590-2,....
- Paul Wu's Blog. (2019, August 17). Study the curing reaction of silicone release agent through FTIR.
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Application Note: Formulation and Characterization of High-Performance Moisture-Curing Sealants Using Methyltris(methylethylketoxime)silane (MTO)
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the principles and practices of developing one-component, room-temperature-vulcanizing (RTV-1) moisture-curing sealants using Methyltris(methylethylketoxime)silane (MTO) as the primary crosslinking agent. We delve into the fundamental curing chemistry, explore the functional roles of each formulation component, and provide detailed, field-proven protocols for both the synthesis and the characterization of the final sealant. The causality behind formulation choices is explained to empower users to rationally design sealants with tailored properties, such as cure rate, adhesion, and mechanical performance. All methodologies are grounded in established industry standards to ensure the generation of reliable and reproducible data.
Introduction
Overview of Moisture-Curing Silicone Sealants
Moisture-curing silicone sealants are a cornerstone of modern construction, automotive, and electronics industries, prized for their exceptional durability, flexibility, and resistance to environmental stressors.[1] These materials are supplied as a single-component paste or liquid that cures upon exposure to atmospheric moisture, transforming into a durable, elastomeric solid.[2][3] This curing mechanism offers significant ease of use, as it requires no mixing and can be applied directly from the cartridge.[3]
The Role and Advantages of this compound (MTO) as a Neutral Crosslinker
The properties of a silicone sealant are largely dictated by its curing chemistry. Sealants are often categorized by the chemical byproduct released during curing. While traditional acetoxy systems release acetic acid, which can be corrosive to metals and damage sensitive substrates like marble, neutral-cure systems have been developed to overcome these limitations.[4][5]
This compound (CAS No. 22984-54-9), hereafter referred to as MTO, is a premier crosslinking agent for formulating high-performance, neutral-curing silicone sealants.[6] Its primary advantages include:
-
Neutral Cure Mechanism: MTO releases methyl ethyl ketoxime (MEKO) during hydrolysis, a neutral compound that is non-corrosive to metals and safe for use on a wide array of sensitive substrates.[4][7]
-
Excellent Adhesion: MTO not only facilitates crosslinking but also functions as an effective adhesion promoter, ensuring strong, long-lasting bonds to diverse materials including glass, ceramics, plastics, and metals.[1]
-
Formulation Versatility: The cure rate, adhesion profile, and mechanical properties of the sealant can be precisely tailored by adjusting the concentration of MTO or by using it in combination with other oxime silanes.[8]
-
Superior Performance: Sealants formulated with MTO exhibit robust mechanical strength, excellent weatherability, and long-term stability against UV radiation and temperature fluctuations.[1][9]
Key Terminology
-
RTV-1: Room-Temperature-Vulcanizing, one-component system.
-
Crosslinker: A molecule that links polymer chains together to form a three-dimensional network. MTO is a trifunctional crosslinker.
-
Hydrolysis: A chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.
-
Condensation: A reaction in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water.
-
Tack-Free Time: The time required for a sealant surface to become non-tacky to the touch after application.[10]
-
Durometer: A standardized measure of the indentation hardness of a material. Shore A is typically used for elastomeric sealants.[10]
The Chemistry of MTO-Based Sealant Curing
The Curing Mechanism: Hydrolysis and Condensation
The transformation of the liquid sealant into a solid elastomer is a two-stage process initiated by atmospheric moisture.[2][11] MTO is the key ingredient that enables this transformation by crosslinking long-chain silanol-terminated polydimethylsiloxane (PDMS) polymers.[12]
-
Hydrolysis: The process begins when the sealant is exposed to air. The three methylethylketoxime groups on the MTO molecule are hydrolytically unstable. They react with water molecules from the atmosphere, cleaving to form highly reactive silanol groups (Si-OH) and releasing three molecules of methyl ethyl ketoxime (MEKO).[9]
-
Condensation: These newly formed, unstable silanol groups on the crosslinker readily react (condense) with the terminal silanol groups of the PDMS polymer chains. This condensation reaction forms stable, strong siloxane bonds (Si-O-Si) and releases a water molecule, which can then participate in further hydrolysis reactions. This process repeats, building a robust, three-dimensional crosslinked network that gives the sealant its final elastomeric properties.[9]
The diagram below illustrates this fundamental curing pathway.
Factors Influencing Cure Rate
The speed at which an MTO-based sealant cures is not instantaneous and is governed by several environmental and formulation factors.[3] Understanding these variables is critical for predicting sealant behavior and ensuring proper application.
-
Relative Humidity (RH): As water is a key reactant, the cure rate is directly proportional to the ambient humidity. Curing will be significantly faster in high-humidity environments compared to arid conditions.[13]
-
Temperature: Higher temperatures increase the molecular mobility of the reactants and accelerate the rates of both hydrolysis and condensation, leading to a faster cure.[3] However, excessively high temperatures (>60°C) can degrade components and impair final properties.[3]
-
Catalyst: While the reaction can proceed uncatalyzed, organotin compounds such as dibutyltin dilaurate (DBTDL) are almost always included in formulations to significantly accelerate the crosslinking reaction and achieve practical tack-free and cure-through times.[11][13][14]
-
Sealant Bead Geometry: Since moisture must diffuse from the surface inward, the cure proceeds from the outside in.[3] Thicker applications of sealant will take substantially longer to cure completely through to the core. A typical cure speed is approximately 2 mm per 24 hours under standard conditions (23°C, 50% RH).[3]
Core Components of an MTO Sealant Formulation
A high-performance sealant is a carefully balanced system of several components, each contributing to the final properties of the material.[15]
| Component | Function | Typical Concentration (phr*) | Causality and Field Insights |
| α,ω-Silanol PDMS Polymer | Forms the flexible backbone of the sealant. Its viscosity is a primary determinant of the uncured sealant's rheology. | 100 | Higher viscosity polymers yield sealants with better non-sag properties but can be harder to extrude. Lower viscosity polymers improve flow but may slump in vertical joints. |
| This compound (MTO) | Primary crosslinking agent; reacts with the polymer and moisture to form the network. Also promotes adhesion.[6] | 5 - 10 | Increasing MTO concentration generally leads to a faster cure, higher crosslink density, increased hardness (durometer), and higher modulus, but may reduce ultimate elongation.[12] |
| Fillers | Reinforce the polymer matrix, control rheology (e.g., prevent sagging), reduce cost, and can modify mechanical properties.[16] | 10 - 150 | Fumed silica provides excellent reinforcement and thixotropy (non-sag) at low loadings. Precipitated calcium carbonate (PCC) is a cost-effective extender that can improve tensile strength but may increase viscosity.[17][18] |
| Plasticizer | A non-reactive fluid, typically a non-functional silicone oil, used to reduce hardness, increase flexibility, and lower the modulus of the cured sealant.[19] | 10 - 50 | Higher plasticizer levels result in a softer, more flexible sealant with lower tensile strength. This is a key lever for adjusting the sealant's movement capability. However, excessive plasticizer can lead to staining of porous substrates.[17] |
| Adhesion Promoter | A silane coupling agent that improves bonding to specific substrates by acting as a molecular bridge between the sealant and the surface.[14] | 0.5 - 2 | While MTO has inherent adhesion-promoting qualities, specific silanes like amino- or epoxy-functional silanes are often added to enhance adhesion to difficult substrates like certain plastics or metals.[1] |
| Catalyst | Accelerates the rate of the condensation curing reaction.[11] | 0.05 - 0.2 | Organotin catalysts like DBTDL are highly effective. The concentration must be carefully controlled; too much can reduce the sealant's shelf life or make the tack-free time too short for proper tooling, while too little results in an impractically slow cure. |
*phr = parts per hundred parts of rubber (polymer)
Protocol: Formulation of a Model MTO-Based Sealant
This section provides a step-by-step protocol for preparing a general-purpose, non-sag MTO-based silicone sealant.
Materials and Equipment
-
Polymer: α,ω-Silanol terminated polydimethylsiloxane (Viscosity: 50,000-80,000 cP)
-
Crosslinker: this compound (MTO) (Purity ≥ 95%)[4]
-
Filler: Fumed silica (hydrophobic treated, surface area: 130-170 m²/g) and/or Calcium Carbonate (precipitated, surface treated)
-
Plasticizer: Trimethylsiloxy-terminated polydimethylsiloxane (Viscosity: 100 cP)
-
Adhesion Promoter: 3-Aminopropyltriethoxysilane (APTES)
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Equipment: High-speed planetary mixer with vacuum capabilities, sealant cartridges, pneumatic dispensing gun, spatula.
Safety Precautions
-
Work in a well-ventilated area or under a fume hood to avoid inhaling volatile components and byproducts (MEKO).
-
Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
MTO and other silanes are moisture-sensitive. Keep containers tightly sealed when not in use to prevent premature hydrolysis.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
Step-by-Step Formulation Procedure
The following workflow outlines the critical steps for producing a consistent and high-quality sealant. The key to a stable, one-component sealant is to ensure all ingredients are dry and that the mixing process is performed under anhydrous conditions (e.g., under vacuum or nitrogen blanket) until the final packaging step.
Example Formulations
The following table provides starting-point formulations. Scientists should optimize these ratios based on their specific performance requirements.
| Component (phr) | Formulation A (General Purpose) | Formulation B (High Modulus) |
| Silanol PDMS (80,000 cP) | 100 | 100 |
| MTO | 7 | 10 |
| Fumed Silica | 10 | 15 |
| Calcium Carbonate | 80 | 50 |
| PDMS Plasticizer (100 cP) | 40 | 20 |
| Adhesion Promoter (APTES) | 1 | 1.5 |
| Catalyst (DBTDL) | 0.1 | 0.15 |
| Expected Properties | Medium modulus, good elongation | High hardness, high tensile strength |
Protocol: Characterization and Quality Control
Once formulated, the sealant must be rigorously tested to validate its performance against key metrics. All testing should be conducted after the sealant has fully cured (typically 7-14 days at 23 ± 2°C and 50 ± 10% RH, unless otherwise specified).[20]
| Performance Metric | Standard Test Method | Brief Protocol Overview |
| Tack-Free Time | ASTM C679[10] | A bead of sealant is applied to a substrate. At regular intervals, a clean polyethylene film is lightly pressed onto the surface and removed. The tack-free time is the point at which the film no longer adheres to the sealant. |
| Hardness (Shore A) | ASTM C661[10] | A durometer is used to measure the indentation hardness of a cured sealant specimen at least 6 mm thick. The reading is taken after 1-2 seconds of firm contact. |
| Rheology (Sag/Slump) | ASTM C639[10] | A specified amount of sealant is placed in a channel on a chart and held in a vertical position. The amount of sag is measured after a set time. |
| Tensile Strength & Elongation | ASTM D412[21] | Cured sealant is cut into a "dog-bone" shape. The specimen is pulled in a tensometer at a constant rate until failure. Tensile strength (stress at break) and percent elongation are recorded. |
| Adhesion-in-Peel | ASTM C794[10] | A bead of sealant is applied between a substrate (e.g., glass, aluminum) and a fabric strip. After curing, the fabric is pulled at a 180° angle in a tensometer. The force required to peel the sealant is measured, and the failure mode (adhesive or cohesive) is noted.[22] |
| Accelerated Weathering | ASTM C1519[23] / C1442[23] | Cured sealant specimens (often in a joint configuration) are exposed to cycles of UV radiation, temperature, and moisture in a weathering chamber. Properties like color change, cracking, and adhesion are evaluated at intervals. |
Troubleshooting and Formulation Insights
-
Issue: Cure is too slow.
-
Causality: Insufficient catalyst level or low ambient humidity.
-
Solution: Increase catalyst concentration in small increments (e.g., 0.02 phr). Ensure curing environment has at least 30% RH.
-
-
Issue: Sealant is too hard/stiff.
-
Causality: High crosslink density or high filler loading.
-
Solution: Increase the plasticizer content or decrease the MTO concentration. A combination of both may be necessary to balance hardness and cure speed.
-
-
Issue: Poor adhesion to a specific substrate.
-
Causality: Insufficient surface wetting or incompatible surface chemistry.
-
Solution: Ensure the substrate is clean and dry. Incorporate a more targeted adhesion promoter. For example, use an epoxy-functional silane for enhanced bonding to epoxy-based composites.
-
-
Issue: Sealant sags in vertical applications.
-
Causality: Low viscosity of the uncured paste.
-
Solution: Increase the loading of a thixotropic filler like fumed silica. Using a higher viscosity base polymer can also improve sag resistance.
-
-
Issue: Bubbles in the cured sealant.
-
Causality: Entrapped air or moisture contamination in the raw materials.
-
Solution: Ensure a deep and prolonged vacuum is applied during the dispersion step (Step 4). Verify that all raw materials are dry; fillers can be pre-dried in an oven if necessary.
-
Conclusion
This compound is a versatile and highly effective crosslinker for formulating neutral-cure silicone sealants. Its non-corrosive nature and inherent adhesion-promoting properties make it a superior choice for a vast range of applications. By systematically manipulating the ratios of polymer, MTO, fillers, and plasticizers, formulators can rationally design sealants that meet demanding performance specifications. The protocols and insights provided in this application note serve as a robust framework for the development, characterization, and optimization of these advanced material systems.
References
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- ChemicalBook. (2024). This compound | 22984-54-9.
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- Alfa Chemistry. (n.d.). CAS 22984-54-9 this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Methyl Vinyl Di(methylethylketoxime)silane: A Key to Advanced Silicone Sealant Technology.
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- ASTM International. (n.d.). Standard Testing Method for Evaluating Durability of Building Construction Sealants by Laboratory Accelerated Weathering Procedures.
- MBCI. (n.d.). SECTION 07 92 00 JOINT SEALANTS.
- Jehbco Silicones. (2021). Adhesive Peel Strength Testing for Silicone Adhesives.
- Roopal Products Inc. (n.d.). Silanes Archives.
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- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Moisture Curing Mechanisms in Sealants: The Role of Silanes.
- ISO. (2021). ISO 24070-1:2021 Building and civil engineering sealants — Determination of cured thickness of one-component sealant.
- SpecialChem. (2025). Selecting Fillers and Extenders for Adhesives and Sealants.
- Technology Center. (2025). Moisture-curing silane adhesives: The future of environmentally friendly, high-performance bonding is here.
- Gelest, Inc. (n.d.). One Part Silicone Sealants.
- Nanjing SiSiB Silicones Co., Ltd. (n.d.). Silane Crosslinking Agents.
- Museum of Fine Arts Boston. (2022). Oxime silicone - MFA Cameo.
- GA Lindberg. (2025). Moisture curing silicone adhesives and sealants.
- SpecialChem. (2024). RTV Silicone Sealants: Features, Technologies, and Starting Formulations.
- Wolf, A.T. (2003). Preprint Silicone Formulation Ingredients 2003 (Sealants and Adhesives). ResearchGate.
- Premier Building Solutions. (2024). Acetoxy vs Oxime Silicone: An In-Depth Look.
- Power Chemical Corporation Limited. (2009). Silanes for Adhesives and Sealants.
- SciSpace. (n.d.). The Effects of Plasticizer and Filler on the Curing Characteristic and Mechanical Properties of (SBR) Styrene Butadiene Rubber.
- ResearchGate. (2025). EFFECTS OF FILLERS ON PROPERTIES OF ONE-PART POLYURETHANE SEALANTS WITH PRESENCE OF A LATENT CURING AGENT.
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Application Notes & Protocols: Utilizing Methyltris(methylethylketoxime)silane as a Crosslinking Agent in Neutral-Cure RTV Silicone Systems
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyltris(methylethylketoxime)silane (MTO) as a crosslinking agent. The focus is on its role in the formulation of one-component, room-temperature-vulcanizing (RTV-1) neutral-cure silicone sealants. We will delve into the fundamental chemistry of the crosslinking mechanism, provide detailed protocols for formulation and curing, and outline methods for characterizing the final elastomeric product. The causality behind experimental choices is emphasized to provide a deeper understanding of the formulation process.
Introduction to this compound (MTO)
This compound, also known as Methyl Tributanoxime Silane and often abbreviated as MOS, is an organosilicon compound with the chemical formula C₁₃H₂₇N₃O₃Si.[1] It is a pivotal component in the formulation of high-performance silicone materials, primarily serving as a crosslinking agent.[2] MTO is a colorless to slightly yellowish liquid and is instrumental in the moisture-triggered curing of silicone polymers.[1][3]
The key feature of MTO is its function as a neutral curing agent.[1][2][4][5] Upon hydrolysis, it releases methyl ethyl ketoxime (MEKO), a non-corrosive byproduct.[4][6] This is a significant advantage over acetoxy-cure systems, which release corrosive acetic acid, making MTO-based formulations ideal for applications involving sensitive substrates like metals, concrete, and marble.[4][6][7]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22984-54-9 | [1] |
| Molecular Formula | C₁₃H₂₇N₃O₃Si | [1] |
| Molecular Weight | 301.46 g/mol | [1][8] |
| Appearance | Colorless or slightly yellowish transparent liquid | [1][3] |
| Density | 0.982 g/cm³ | [1][3] |
| Boiling Point | 110-111 °C @ 2 Torr | [1][3] |
| Melting Point | -22 °C | [1][3] |
| Flash Point | 90 °C | [1][3] |
| Refractive Index | 1.4548 | [1][3] |
The Crosslinking Mechanism: From Liquid Polymer to Elastomeric Solid
The transition of a liquid silicone formulation into a durable, flexible elastomer is governed by a two-step moisture-curing process facilitated by MTO. The fundamental chemistry involves the hydrolysis of the oxime groups on the silane, followed by a condensation reaction with silanol-terminated polymers.
Step 1: Hydrolysis
The process is initiated by atmospheric moisture. The silicon-nitrogen bonds in MTO are susceptible to hydrolysis, leading to the formation of reactive silanol groups (Si-OH) and the liberation of methyl ethyl ketoxime (MEKO).[9] The rate of this initial reaction is critical as it dictates the "skin-over" or tack-free time of the sealant.[9]
Step 2: Condensation
The newly formed, highly reactive silanol groups on the MTO molecule then undergo a condensation reaction with the terminal silanol groups of the α,ω-silanol polydimethylsiloxane (PDMS) polymer chains.[9] This reaction forms stable siloxane bonds (Si-O-Si), creating a three-dimensional crosslinked network.[8] This network structure is what imparts the desirable elastomeric properties, such as flexibility, durability, and adhesion, to the cured silicone.[7]
Figure 1: The two-step moisture-curing mechanism of MTO.
Application Protocol: Formulation of a One-Component RTV Silicone Sealant
This protocol provides a general framework for the formulation of a neutral-cure RTV-1 silicone sealant using MTO. The precise ratios of components can be adjusted to achieve desired properties such as hardness, elongation, and cure rate.[5]
Materials and Equipment
-
Base Polymer: α,ω-dihydroxy-terminated polydimethylsiloxane (PDMS) (viscosity appropriate for desired rheology).
-
Crosslinking Agent: this compound (MTO).
-
Adhesion Promoter: Silane coupling agent (e.g., an aminosilane or vinylsilane, optional but recommended for enhanced substrate bonding).[10]
-
Filler: Fumed silica (for reinforcement and thixotropy), calcium carbonate (as an extender).
-
Plasticizer: Non-reactive silicone fluid (to adjust viscosity and hardness).
-
Catalyst: Organotin compound (e.g., dibutyltin dilaurate) to control the cure rate.[11]
-
Planetary mixer or high-shear disperser with vacuum capabilities.
-
Sealant cartridges and application gun.
Formulation Workflow
The following workflow should be conducted in a controlled environment with low humidity to prevent premature curing.
Figure 2: General workflow for RTV-1 sealant formulation.
Example Formulation
The following table provides a starting point for formulation. Optimization will be necessary based on the specific grade of raw materials and desired final properties.
Table 2: Example RTV-1 Sealant Formulation
| Component | Function | Typical Weight % |
| Silanol-terminated PDMS (100,000 cPs) | Base Polymer | 60 - 75 |
| Fumed Silica (hydrophobic) | Reinforcing Filler/Thixotrope | 5 - 10 |
| Calcium Carbonate (precipitated) | Extending Filler | 10 - 20 |
| Silicone Fluid (100 cPs) | Plasticizer | 5 - 15 |
| This compound (MTO) | Crosslinking Agent | 2 - 5 |
| Vinyltrimethoxysilane | Adhesion Promoter | 0.5 - 1.5 |
| Dibutyltin dilaurate | Catalyst | 0.05 - 0.2 |
Curing and Characterization Protocol
Once the sealant is formulated and packaged, its performance characteristics must be evaluated. Curing is typically carried out at room temperature and controlled humidity.
Curing Conditions
-
Temperature: 23 ± 2 °C
-
Relative Humidity: 50 ± 5%
-
Curing Time: Allow specimens to cure for a minimum of 7 days before testing to ensure full network formation. The cure progresses from the surface inwards at a rate of approximately 2-3 mm per 24 hours.[12]
Performance Testing and Characterization
A battery of standardized tests is essential to validate the performance of the cured sealant. The American Society for Testing and Materials (ASTM) provides a suite of relevant standards.[13]
Table 3: Key Performance Tests for RTV Silicone Sealants
| Property | ASTM Standard | Description |
| Tack-Free Time | ASTM C679 | Measures the time required for the sealant surface to become non-tacky.[13] |
| Extrusion Rate | ASTM C603 | Determines the rate at which the sealant can be extruded from the cartridge.[13] |
| Hardness (Shore A) | ASTM C661 | Measures the indentation hardness of the cured elastomer using a durometer.[13] |
| Rheological Properties (Slump) | ASTM C639 | Assesses the flow characteristics of the uncured sealant.[13] |
| Tensile Adhesion Properties | ASTM C1135 / ASTM C794 | Evaluates the tensile strength and elongation at break, as well as peel adhesion to various substrates.[14][15] |
| Effects of Heat Aging | ASTM C792 | Determines the weight loss, cracking, and chalking after exposure to elevated temperatures.[15] |
The crosslink density, a critical parameter influencing the mechanical properties, can be further investigated using techniques such as swelling experiments coupled with the Flory-Rehner theory or through dynamic mechanical analysis (DMA).[16] Spectroscopic methods like FTIR can be used to monitor the curing process by observing the disappearance of Si-OH peaks and the formation of Si-O-Si bonds.[17]
Safety and Handling
This compound and its hydrolysis byproduct, MEKO, require careful handling.
-
Handling: Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and protective clothing.[18][19] Avoid all contact with skin and eyes, and do not breathe vapors.[18]
-
Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers, away from moisture, heat, sparks, and incompatible materials such as acids and oxidizing agents.[10][18][20]
-
Hazards: MTO reacts with moisture to release MEKO, which is an irritant to the eyes, skin, and respiratory tract.[18] Prolonged exposure to MEKO may lead to more severe health effects.[18][21] The sealant formulation process should be designed to minimize operator exposure.
Conclusion
This compound is a versatile and highly effective crosslinking agent for the formulation of neutral-cure RTV silicone sealants. Its non-corrosive curing mechanism makes it a superior choice for applications with sensitive substrates. By carefully controlling the formulation and understanding the underlying chemistry of the hydrolysis and condensation reactions, researchers and developers can tailor the properties of the final elastomer to meet the demands of a wide range of scientific and industrial applications. Adherence to standardized testing protocols is crucial for ensuring the quality and long-term performance of the cured material.
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Methyltris(methylethylketoxime)silane (MTO): A Comprehensive Guide to its Application as a Coupling Agent in Composites
Introduction: The Critical Role of Interfacial Adhesion in Composite Materials
The performance and durability of composite materials are critically dependent on the strength and stability of the interface between the inorganic reinforcement (e.g., glass fibers, fillers) and the organic polymer matrix. Methyltris(methylethylketoxime)silane (MTO), a versatile organosilicon compound, serves as a pivotal coupling agent, or "molecular bridge," to enhance this interfacial adhesion.[1][2][3] This guide provides an in-depth exploration of MTO, its mechanism of action, and detailed protocols for its application in various composite systems, tailored for researchers, scientists, and professionals in materials science and drug development.
MTO, also known by its synonyms such as Methyl Tris(methylethylketoxime)silane (MOS), is a neutral curing agent that reacts in the presence of moisture.[4][5][6] Unlike traditional acid or amine-curing systems, the byproducts of MTO's hydrolysis are neutral, making it suitable for sensitive substrates susceptible to corrosion or degradation.[4][5][6] Its primary function is to form a durable chemical link between the inorganic and organic components of a composite, thereby improving mechanical properties, water resistance, and overall longevity of the final material.[1][4][7]
Chemical and Physical Properties of MTO
A thorough understanding of MTO's properties is essential for its effective application.
| Property | Value | Source |
| CAS Number | 22984-54-9 | [5] |
| Molecular Formula | C13H27N3O3Si | [5][8] |
| Molecular Weight | 301.46 g/mol | [1][5] |
| Appearance | Colorless to light yellow transparent liquid | [5][9][10][11] |
| Boiling Point | 110-112 °C @ 2mmHg | [5][12] |
| Melting Point | -22 °C | [5][9][12] |
| Density (25°C) | 0.970 - 0.985 g/mL | [12] |
| Flash Point | 90 °C | [1][5] |
| Refractive Index (20°C) | 1.4540 - 1.4590 | [12] |
Mechanism of Action: Bridging the Inorganic-Organic Interface
The efficacy of MTO as a coupling agent stems from its dual-reactivity. The molecule possesses methylethylketoxime groups that can hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, metals, and ceramics, forming stable covalent bonds (Si-O-Substrate).[13]
Simultaneously, the methyl group attached to the silicon atom provides compatibility with the organic polymer matrix. In some formulations, MTO acts as a crosslinker, reacting with hydroxyl-terminated polymers to form a robust, three-dimensional network at the interface.[6][14] This process significantly enhances the adhesion between the two dissimilar phases.[2][14]
The hydrolysis and condensation reactions are critical steps in the functioning of MTO.[13][15] The rate of these reactions is influenced by factors such as pH and the presence of catalysts.[15][16]
Figure 1. Mechanism of MTO as a coupling agent.
Detailed Application Protocols
The successful application of MTO as a coupling agent requires careful attention to surface preparation, solution preparation, application method, and curing conditions. Two primary approaches are presented: surface pretreatment of the inorganic filler/reinforcement and direct addition to the polymer matrix.[17]
Protocol 1: Surface Pretreatment of Inorganic Fillers/Fibers (Wet Method)
This method ensures a uniform and thorough treatment of the inorganic surface, leading to optimal performance.[17]
1. Materials and Equipment:
-
This compound (MTO)
-
Solvent (e.g., ethanol, isopropanol)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Beakers, magnetic stirrer, and stir bars
-
Drying oven
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat[18][19]
2. Silane Solution Preparation:
-
Prepare a 95:5 (v/v) solvent/water mixture. For example, to make 100 mL of solution, mix 95 mL of ethanol with 5 mL of deionized water.
-
Adjust the pH of the solution to 4.5-5.5 using a few drops of acetic acid.[20] This acidic condition promotes the hydrolysis of the silane.[15]
-
With gentle stirring, add MTO to the acidified solvent/water mixture to achieve a final concentration of 0.5-2.0% by weight.[3][18]
-
Continue stirring for approximately 15-30 minutes to allow for hydrolysis and the formation of reactive silanol groups.[18] The solution should be used within a few hours as the silanols can self-condense over time.[16]
3. Filler/Fiber Treatment:
-
Disperse the inorganic filler or fibers in the prepared silane solution. Ensure the material is fully wetted.
-
Agitate the slurry for 2-5 minutes.[20]
-
Decant the excess silane solution.
-
Optionally, rinse the treated material briefly with the pure solvent (e.g., ethanol) to remove any unreacted silane.[20]
4. Curing:
-
Dry the treated filler/fibers in an oven at 110-120°C for 10-30 minutes to promote the condensation reaction between the silanol groups and the substrate surface, forming a stable silane layer.[16][20]
-
Alternatively, the treated material can be air-dried at room temperature for 24 hours.[20]
Protocol 2: Direct Addition to the Polymer Matrix (Integral Blend Method)
This method is often simpler and more cost-effective for large-scale production, though it may offer less uniform dispersion compared to the pretreatment method.[17]
1. Materials and Equipment:
-
This compound (MTO)
-
Polymer resin and curing agent
-
Inorganic filler/fibers
-
High-shear mixer
-
Molding/processing equipment
-
Personal Protective Equipment (PPE)[19]
2. Compounding Procedure:
-
Determine the appropriate loading level of MTO, typically ranging from 0.5% to 2.0% by weight of the filler.[16][21]
-
In a high-shear mixer, combine the polymer resin, curing agent, and inorganic filler.
-
While mixing, slowly add the neat MTO directly to the blend.[17] Ensure thorough and uniform dispersion of the silane throughout the composite mixture.
-
Continue mixing until a homogeneous composite is achieved.
3. Curing:
-
Process the composite material according to the manufacturer's recommendations for the specific polymer system (e.g., compression molding, extrusion, injection molding).
-
The curing process of the polymer matrix will also facilitate the reaction of the MTO at the filler-matrix interface.
Factors Influencing Performance
Several factors can impact the effectiveness of MTO as a coupling agent:
-
Moisture Content: The presence of moisture is essential for the hydrolysis of MTO.[13][14] Insufficient moisture can lead to incomplete reaction and poor bonding.
-
pH of the System: The rate of hydrolysis and condensation is pH-dependent.[15] Acidic conditions generally favor hydrolysis.[15][16][20]
-
Concentration of MTO: An optimal concentration of MTO is crucial. Too little may result in incomplete surface coverage, while an excess can lead to the formation of a weak, brittle layer at the interface.[21]
-
Curing Conditions: Proper temperature and time are necessary to ensure the completion of the condensation reaction and the formation of a stable interfacial bond.[16][20]
Expected Outcomes and Performance Enhancements
The proper application of MTO as a coupling agent can lead to significant improvements in the mechanical and physical properties of composites:
-
Improved Mechanical Strength: Enhanced adhesion between the filler and matrix leads to better stress transfer, resulting in increased tensile strength, flexural strength, and impact resistance.[4]
-
Enhanced Water Resistance: The formation of a stable, covalent bond at the interface minimizes water ingress, which can otherwise degrade the composite's properties over time.[21][22]
-
Increased Durability and Longevity: By protecting the interface from environmental degradation, MTO contributes to the long-term performance and reliability of the composite material.[1][4]
Safety and Handling
MTO and its hydrolysis byproduct, methylethylketoxime (MEKO), require careful handling.
-
Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][19][23]
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[19]
-
Storage: Store MTO in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[12][19][24] Keep containers tightly sealed to prevent reaction with atmospheric moisture.[25]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[19][24]
-
First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[8][23] If inhaled, move to fresh air.[8][23] If ingested, do not induce vomiting and seek immediate medical attention.[19][23]
MEKO is suspected of causing cancer, and appropriate precautions should be taken to minimize exposure.[8]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor mechanical properties | - Incomplete hydrolysis of MTO- Insufficient MTO concentration- Poor dispersion of MTO | - Ensure proper pH and moisture content during application- Optimize MTO concentration- Improve mixing/agitation |
| Inconsistent performance | - Non-uniform treatment of filler- Premature condensation of silane solution | - Use the wet pretreatment method for better uniformity- Use freshly prepared silane solutions |
| Reduced shelf life of composite | - Moisture contamination during storage | - Ensure proper drying of all components before compounding- Store materials in a dry environment |
Conclusion
This compound is a highly effective coupling agent for a wide range of composite materials. Its neutral curing mechanism and ability to form strong, durable bonds at the inorganic-organic interface make it an invaluable tool for enhancing the performance and longevity of composites. By following the detailed protocols and considering the key influencing factors outlined in this guide, researchers and professionals can effectively utilize MTO to develop advanced composite materials with superior properties.
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Methyltris(methylethylketoxime)silane in composite materials research
An In-Depth Guide to Methyltris(methylethylketoxime)silane (MTO) in Composite Materials Research
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of this compound (MTO) in the research and development of composite materials. This guide delves into the fundamental chemistry, mechanisms of action, and practical laboratory protocols for utilizing MTO as a crosslinking agent and adhesion promoter.
Introduction: The Pivotal Role of MTO in Advanced Composites
This compound, often abbreviated as MTO or MOS, is an organosilicon compound with the chemical formula C13H27N3O3Si.[1][2] It is a cornerstone in the formulation of high-performance, neutral-curing silicone-based materials, including sealants, adhesives, coatings, and elastomers.[3] Its primary function is to act as a crosslinking agent, which facilitates the transformation of liquid silicone polymers into a stable, solid elastomeric state upon exposure to atmospheric moisture.[3][4]
MTO's molecular structure features a central silicon atom bonded to three methylethylketoxime groups. This configuration is key to its reactivity, enabling it to undergo hydrolysis and condensation reactions. These reactions form a robust, three-dimensional siloxane (Si-O-Si) network, which imparts excellent mechanical strength, durability, and thermal stability to the final composite material.
Table 1: Key Properties of this compound
| Property | Value |
| CAS Number | 22984-54-9 |
| Molecular Formula | C13H27N3O3Si[1] |
| Molecular Weight | 301.46 g/mol [5][6] |
| Appearance | Clear to straw-colored liquid[2][5] |
| Density | 0.982 g/cm³[2][5] |
| Boiling Point | 110-111 °C @ 2 Torr[6] |
| Flash Point | 90 °C[5][6] |
| Melting Point | -22 °C[5][6] |
The Core Mechanism: Hydrolysis and Condensation
The efficacy of MTO in composite materials stems from its moisture-activated curing process. This is a two-step mechanism involving hydrolysis followed by condensation.
-
Hydrolysis: In the presence of atmospheric moisture, the Si-N bonds in MTO are hydrolyzed, cleaving the methylethylketoxime (MEKO) groups and forming reactive silanol (Si-OH) groups.[7] This reaction is the initial step in the curing process.
-
Condensation: The newly formed, highly reactive silanol groups can then undergo condensation in two critical ways:
-
They can react with hydroxyl groups present on the surface of inorganic fillers or substrates (like glass, ceramics, or metals), forming stable, covalent siloxane bonds (Si-O-Substrate).[7] This process firmly anchors the silane to the inorganic material.
-
They can self-condense with other silanol groups from adjacent MTO molecules or with the silanol end-groups of silicone polymers (like α,ω-silanol polydimethylsiloxanes) to form a crosslinked polysiloxane network (Si-O-Si).[6][7]
-
This dual-action condensation is what makes MTO an exceptional coupling agent . It chemically bridges the interface between the inorganic reinforcement and the organic polymer matrix, a critical factor for enhancing the overall performance of the composite material.[4][8][9]
Figure 1: The moisture-curing mechanism of MTO.
Application Focus: Enhancing Composite Performance
MTO is a versatile component used across a range of composite systems, primarily in room-temperature-vulcanizing (RTV) silicone formulations.[10][11] Its neutral curing nature is a significant advantage over acetoxy-cure systems, as the MEKO byproduct is non-corrosive, making it suitable for use with sensitive substrates like metals and marble.[2][12]
Key Applications Include:
-
Silicone Sealants and Adhesives: MTO is a primary crosslinker in oxime-based silicone sealants, providing excellent adhesion to a wide variety of substrates including glass, metals, ceramics, and plastics.[3]
-
Protective Coatings: When incorporated into silicone coatings, MTO enhances chemical resistance, UV stability, and thermal resilience, protecting surfaces in harsh environments.[5]
-
Reinforced Plastics and Composites: As a coupling agent, MTO improves the integration of inorganic fillers (e.g., silica, glass fibers) with polymer matrices, leading to enhanced mechanical properties.[4][5]
-
Electronics Encapsulation: In the electronics industry, MTO is used in protective silicone coatings to prevent moisture ingress and corrosion of sensitive components.
Table 2: Performance Enhancements with MTO in Composites
| Property Enhanced | Mechanism of Improvement | Typical Application |
| Adhesion Strength | Formation of covalent bonds at the polymer-substrate interface. | Sealants, Adhesives, Coatings |
| Mechanical Strength | Creation of a robust, 3D crosslinked polymer network. | Reinforced Plastics, Elastomers |
| Thermal Stability | The inherent strength of the siloxane (Si-O-Si) backbone. | High-Temperature Sealants |
| Weather & UV Resistance | Stable siloxane network is resistant to environmental degradation. | Outdoor Coatings, Construction Sealants |
| Chemical Resistance | Densely crosslinked network limits the ingress of chemicals. | Industrial Coatings, Gaskets |
Experimental Protocols
The following protocols provide a framework for utilizing MTO in a research setting. Causality: The choice of solvent, concentration, and curing conditions are critical variables that directly influence the extent of surface modification and the final properties of the composite. These protocols are designed to be self-validating through subsequent characterization steps.
Protocol 1: Surface Treatment of Inorganic Fillers
This protocol details the process of modifying the surface of an inorganic filler, such as fumed silica, to improve its dispersion and bonding within a polymer matrix.
Figure 2: Workflow for surface treatment of fillers with MTO.
Step-by-Step Methodology:
-
Filler Preparation: Dry the inorganic filler (e.g., fumed silica) in an oven at 110-120°C for at least 2 hours to remove adsorbed water. This is crucial as excess water can lead to premature self-condensation of MTO in the solution.
-
Slurry Formation: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a 10% (w/v) slurry of the dried filler in an anhydrous solvent like toluene.
-
MTO Addition: While stirring, add MTO to the slurry. A typical loading is 1-3% by weight of the filler. The optimal amount depends on the surface area of the filler.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours with continuous stirring. This provides the energy needed for the condensation reaction between MTO's silanol groups and the filler's surface hydroxyls.
-
Washing: After cooling to room temperature, filter the treated filler and wash it several times with fresh solvent to remove any unreacted MTO.
-
Final Drying: Dry the treated filler in a vacuum oven at 80°C until a constant weight is achieved. The filler is now surface-modified and ready for incorporation into a composite.
Protocol 2: Preparation of an MTO-Crosslinked RTV Silicone Composite
This protocol describes the formulation of a basic one-component RTV silicone sealant.
Step-by-Step Methodology:
-
Base Formulation: In a planetary mixer or a similar high-shear mixing apparatus, combine α,ω-silanol terminated polydimethylsiloxane (PDMS) polymer with the surface-treated filler from Protocol 1. A typical filler loading is 20-40% by weight. Mix until a homogeneous paste is formed.
-
Plasticizer Addition (Optional): A non-reactive silicone fluid can be added as a plasticizer to adjust the viscosity and hardness of the final product.
-
Crosslinker Addition: Add MTO to the mixture. The amount typically ranges from 2-8 parts per 100 parts of the PDMS polymer. The exact amount will determine the cure rate and final mechanical properties.
-
Catalyst Addition: Add a condensation cure catalyst, such as a tin compound (e.g., dibutyltin dilaurate), to the formulation. The catalyst concentration is usually low (0.1-0.5 parts).
-
Degassing: Mix all components under vacuum for 15-30 minutes to remove any entrapped air bubbles, which can create voids in the cured material.
-
Packaging and Curing: Package the formulation in a moisture-proof container. To cure, expose a sample of the material to ambient conditions (typically 23°C and 50% relative humidity). The material will cure from the outside in as it reacts with atmospheric moisture.
Protocol 3: Characterization of the Cured Composite
To validate the effectiveness of the MTO, the cured composite should be subjected to a series of characterization tests after allowing for a full cure (typically 7 days).
-
Mechanical Testing (ASTM D412): Use a universal testing machine to measure tensile strength and elongation at break. An increase in these values compared to a control without MTO indicates effective crosslinking and reinforcement.
-
Hardness Testing (ASTM D2240): Measure the Shore A hardness of the cured elastomer. Hardness will generally increase with higher MTO concentration and filler loading.
-
Adhesion Testing (ASTM C794): Test the adhesion of the sealant to various substrates (e.g., glass, aluminum). The mode of failure (adhesive vs. cohesive) is a key indicator of bonding effectiveness. Cohesive failure (where the sealant breaks before the bond does) is desirable.
-
Thermogravimetric Analysis (TGA): Analyze the thermal stability of the composite. Effective crosslinking with MTO will typically increase the decomposition temperature of the polymer.
Safety and Handling
MTO and its reaction byproducts require careful handling to mitigate health hazards.
-
MEKO Release: During the curing process, MTO releases methyl ethyl ketoxime (MEKO).[13] MEKO is an irritant to the eyes, skin, and respiratory tract. Prolonged exposure may lead to more severe health effects.
-
Personal Protective Equipment (PPE): Always handle MTO in a well-ventilated area or under a fume hood.[13][14] Wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[13][14]
-
Storage: MTO is moisture-sensitive.[13] Store it in tightly sealed, moisture-free containers away from heat, sparks, and incompatible materials like acids and oxidizing agents.[13]
-
Spill Management: In case of a spill, absorb the material with an inert substance and place it in an approved chemical waste container.[15] Prevent the material from entering sewers or waterways.[15]
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Ataman Kimya. This compound. [Link]
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Silver Fern Chemical. This compound Supplier | 22984-54-9. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Enhance Silicone Sealant Performance with this compound: A Versatile Cross-Linking Agent. [Link]
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The Journal of Contemporary Dental Practice. Silane Based Concepts on Bonding Resin Composite to Metals. [Link]
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Application Notes and Protocols for the Surface Modification of Glass Substrates with Methyltris(methylethylketoxime)silane (MTO)
Introduction: The Strategic Advantage of MTO in Surface Engineering
In the realms of advanced materials, biotechnology, and drug development, the ability to precisely engineer the surface properties of substrates is paramount. Glass, a ubiquitous material in these fields, possesses a surface rich in silanol (Si-OH) groups, rendering it hydrophilic and prone to non-specific adsorption. Surface modification via silanization offers a robust strategy to tailor these properties, and among the diverse array of silanizing agents, Methyltris(methylethylketoxime)silane (MTO) presents unique advantages.
MTO, an oxime-based silane, serves as a potent crosslinking agent and adhesion promoter.[1] Its primary utility lies in its "neutral cure" mechanism.[2] Upon hydrolysis, MTO releases methylethylketoxime (MEKO), a non-corrosive byproduct, making it compatible with sensitive substrates that could be damaged by the acidic or basic byproducts of other silanes.[1] This characteristic is particularly crucial in applications involving delicate biological molecules or advanced electronic components. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and characterization of MTO-modified glass surfaces.
The Chemistry of MTO-Glass Surface Interaction: A Mechanistic Overview
The covalent attachment of MTO to a glass surface is a two-step process involving hydrolysis and condensation. Understanding this mechanism is critical for optimizing the modification protocol and ensuring a stable, uniform surface coating.
-
Hydrolysis: In the presence of water, the methylethylketoxime groups of the MTO molecule are hydrolyzed to form reactive silanol (Si-OH) groups. This reaction is sensitive to moisture and pH.[3][4]
-
Condensation: The newly formed silanol groups on the MTO molecule can then undergo two types of condensation reactions:
-
Surface Condensation: They react with the silanol groups present on the glass surface, forming stable siloxane (Si-O-Si) bonds and covalently attaching the MTO molecule to the substrate.[5]
-
Self-Condensation: Adjacent hydrolyzed MTO molecules can react with each other, forming a crosslinked polysiloxane network on the surface.
-
The extent of this crosslinking can be controlled by reaction conditions, influencing the density and stability of the resulting organic layer.
Caption: Reaction mechanism of MTO with a glass surface.
Experimental Protocols: From Pristine Glass to a Functionalized Surface
Achieving a uniform and stable MTO-modified surface is contingent on meticulous execution of the following steps.
I. Rigorous Substrate Cleaning and Activation
The presence of organic residues or contaminants on the glass surface will impede the silanization process. Therefore, a thorough cleaning and activation protocol is the most critical step for a successful modification.
Protocol 1: Piranha Solution Cleaning (for inorganic contaminants)
-
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Glass beakers
-
Teflon slide rack
-
Deionized (DI) water
-
-
Procedure:
-
Place glass substrates in a Teflon rack.
-
In a clean glass beaker within a fume hood, prepare the piranha solution by slowly adding 1 part H₂O₂ to 3 parts concentrated H₂SO₄. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid. Use appropriate personal protective equipment (PPE).
-
Carefully immerse the rack with the glass substrates into the piranha solution for 30-60 minutes.
-
Remove the rack and rinse the substrates extensively with DI water.
-
Dry the substrates with a stream of inert gas (e.g., nitrogen or argon) and use immediately.
-
Protocol 2: Solvent and Acid/Base Cleaning (for organic and inorganic contaminants)
-
Materials:
-
Detergent solution (e.g., 1-2% Alconox or Liquinox)
-
Acetone
-
Ethanol or Methanol
-
5N Nitric Acid (HNO₃) or concentrated HCl/Methanol (1:1 v/v)[6]
-
DI water
-
-
Procedure:
-
Sonicate the glass substrates in a detergent solution for 15-20 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in acetone for 10-15 minutes, followed by sonication in ethanol or methanol for 10-15 minutes to remove organic residues.[7]
-
Rinse again with DI water.
-
Immerse the substrates in an acid bath (e.g., 5N HNO₃ or HCl/Methanol) for at least 30 minutes.[6]
-
Rinse copiously with DI water to remove any residual acid.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour to remove adsorbed water and further activate the surface.
-
Allow to cool in a desiccator before use.
-
II. MTO Silanization Procedure
This protocol is a general guideline and may require optimization based on the specific application and desired surface properties.
Materials:
-
This compound (MTO)
-
Anhydrous Toluene or a 95:5 (v/v) mixture of Ethanol and DI water
-
Acetic Acid (for pH adjustment if using ethanol/water)
-
Clean, dry glass or polypropylene containers
Procedure:
-
Solution Preparation:
-
Anhydrous Method: In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of MTO in anhydrous toluene.
-
Aqueous Alcohol Method: Prepare a 95:5 (v/v) mixture of ethanol and DI water. Adjust the pH to 4.5-5.5 with acetic acid. Add MTO to a final concentration of 1-2% (v/v) and stir for at least 5 minutes to allow for hydrolysis.[8]
-
-
Silanization Reaction:
-
Immediately immerse the cleaned and dried glass substrates into the freshly prepared MTO solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Reaction times can be varied to control the density of the silane layer.
-
-
Rinsing:
-
Remove the substrates from the silanization solution.
-
Rinse thoroughly with the solvent used for the reaction (toluene or ethanol) to remove any unreacted MTO.
-
Perform a final rinse with DI water.
-
-
Curing:
-
Dry the substrates with a stream of inert gas.
-
Cure the substrates in an oven at 80-110°C for 1-4 hours.[6] This step is crucial for completing the condensation reaction and forming a stable, crosslinked silane layer.
-
-
Storage:
-
Store the modified substrates in a clean, dry environment, preferably a desiccator, until use.
-
Caption: Experimental workflow for MTO surface modification.
Quantitative Data and Characterization
Validation of the surface modification is essential for reproducibility and ensuring the desired surface properties have been achieved.
| Parameter | Untreated Glass | MTO-Modified Glass (Expected) | Rationale |
| Water Contact Angle | < 30° (Hydrophilic) | > 80° (Hydrophobic)[9] | The methyl groups of MTO create a non-polar surface, repelling water. |
| Surface Elemental Composition (XPS) | Si, O, Na, Ca (typical for soda-lime glass) | Increased C and N signals, attenuated substrate signals | Indicates the presence of the organic MTO layer on the surface.[10][11] |
I. Water Contact Angle Goniometry
This technique provides a rapid and quantitative measure of the surface's hydrophobicity.
-
Principle: A droplet of DI water is placed on the surface, and the angle between the substrate and the tangent of the droplet at the three-phase boundary is measured. A higher contact angle indicates a more hydrophobic surface.
-
Procedure:
-
Place the MTO-modified substrate on the goniometer stage.
-
Dispense a small droplet (2-5 µL) of DI water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the static contact angle.
-
Repeat the measurement at multiple locations on the surface to assess uniformity.
-
II. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top 1-10 nm of the surface.
-
Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment.
-
Expected Results:
-
A successful MTO coating will be confirmed by the appearance of a Nitrogen 1s (N 1s) peak, originating from the oxime groups.
-
An increase in the Carbon 1s (C 1s) signal intensity will be observed due to the methyl and ethyl groups of MTO.
-
The intensity of the substrate signals (e.g., Si 2p from the glass) will be attenuated, indicating they are being obscured by the MTO layer.[10]
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low water contact angle after modification | 1. Incomplete or failed silanization. 2. Insufficient cleaning of the glass substrate. 3. Degraded MTO reagent (hydrolyzed by ambient moisture). | 1. Re-evaluate the silanization protocol; ensure anhydrous conditions if using the toluene method. 2. Implement a more rigorous cleaning protocol (e.g., piranha solution). 3. Use fresh MTO from a tightly sealed container. |
| Non-uniform surface coating (visible patches or haze) | 1. Uneven application of the MTO solution. 2. Aggregation of MTO in the solution due to excessive water. 3. Contamination during handling. | 1. Ensure complete immersion and gentle agitation during the reaction. 2. Control the amount of water in the reaction mixture; prepare fresh solutions. 3. Handle substrates with clean tweezers and work in a clean environment. |
| Poor adhesion of subsequent layers | 1. Incomplete curing of the MTO layer. 2. Incompatible surface chemistry between the MTO layer and the subsequent material. | 1. Increase the curing time and/or temperature. 2. The methyl-terminated surface of MTO is relatively inert; for subsequent covalent bonding, a different functional silane may be required. |
Conclusion
The surface modification of glass substrates with this compound provides a reliable method for creating hydrophobic and chemically stable surfaces through a neutral cure process. The success of this procedure is heavily reliant on meticulous substrate preparation and controlled reaction conditions. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can confidently and reproducibly functionalize glass surfaces for a wide range of advanced applications.
References
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Chen, H., et al. (2018). Impacts of Different Functional Groups on the Kinetic Rates of α-Amine Ketoximesilanes Hydrolysis in the Preparation of Room Temperature Vulcanized Silicone Rubber. National Institutes of Health. Retrieved from [Link]
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Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Water contact angle on glass surface after treatment with 2% (a), 4%.... Retrieved from [Link]
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ResearchGate. (n.d.). Impacts of Different Functional Groups on the Kinetic Rates of α-Amine Ketoximesilanes Hydrolysis in the Preparation of Room Temperature Vulcanized Silicone Rubber. Retrieved from [Link]
-
ResearchGate. (n.d.). How can you make sure that the silanization procedure is working for building ion-selective microelectrodes?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 23). Three general questions in silanization of a glass surface. Retrieved from [Link]
-
Mollon, G. (2023). Roughness and wettability control of soda-lime silica glass surfaces by femtosecond laser texturing and curing environments. HAL Open Science. Retrieved from [Link]
- Google Groups. (1999, November 10). how to silanise glass ??.
-
PubMed. (2018, May 15). A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Glass cover slips and small glass vials were silanised following the same method. Retrieved from [Link]
-
ResearchGate. (n.d.). Contact angles of water on the various pretreated glass substrates. The error bars represent the standard deviations.... Retrieved from [Link]
-
Zenodo. (n.d.). AN XPS STUDY OF ORGANOSILANE AND SIZING ADSORPTION ON E-GLASS FIBRE SURFACE. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Silanization of glassware. Retrieved from [Link]
-
National Institutes of Health. (2023, September 28). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. Retrieved from [Link]
-
University of Alabama in Huntsville Research. (n.d.). The effectiveness of different silane formulations to functionalize glass-based substrates. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]
-
Gelest. (n.d.). APPLYING A SILANE COUPLING AGENT. Retrieved from [Link]
-
SciSpace. (n.d.). Differentiation of silane adsorption onto model E-glass surfaces from mixed solutions of amino and glycidyl silanes. Retrieved from [Link]
-
Penn State. (n.d.). XPS analysis of silane coupling agents and silane‐treated E‐glass fibers. Retrieved from [Link]
-
ResearchGate. (2015, December 4). The differential adsorption of silanes from solution onto model E-glass surfaces using high resolution XPS. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Organosilanes: The Function of this compound in Material Science. Retrieved from [Link]
-
ResearchGate. (n.d.). XPS spectra of 1% MPS/APS-mixed-silane-coated model E-glass fibres. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions | Request PDF. Retrieved from [Link]
-
Gelest, Inc. (2015, January 7). METHYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech-95. Retrieved from [Link]
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Application Notes and Protocols: A Deep Dive into Silane Adhesion Promoters for Diverse Substrates
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of silane adhesion promoters. Moving beyond mere procedural lists, this document delves into the fundamental chemistry, offering field-proven protocols and validation techniques to ensure robust and reproducible interfacial bonding.
Section 1: The Fundamental Science of the Silane Interface
Silane coupling agents are bifunctional molecules that act as molecular bridges, chemically connecting dissimilar materials—typically an inorganic substrate and an organic polymer.[1][2] Their effectiveness stems from a unique molecular structure, generally represented as Y-R-Si-X₃ .
-
X represents a hydrolyzable group, commonly an alkoxy group (e.g., methoxy, ethoxy). This is the "inorganic-reactive" end of the molecule.[3]
-
Si is the central silicon atom.
-
R is a stable linker group, typically a short alkyl chain.
-
Y is the organofunctional group (e.g., amino, epoxy, vinyl, methacryloxy). This is the "organic-reactive" end, designed to interact with the polymer matrix.[4]
The mechanism of adhesion promotion is a sophisticated, multi-step process occurring at the interface.[5]
The Core Mechanism: A Three-Act Play
-
Act I: Hydrolysis. The process begins when the hydrolyzable alkoxy groups (Si-OR) on the silane react with water to form reactive silanol groups (Si-OH). This reaction is critical for "activating" the silane. The presence of water is essential, and the reaction rate is significantly influenced by pH.[6][7]
-
Act II: Condensation & Substrate Bonding. The newly formed silanols are highly reactive. They can condense with hydroxyl groups present on the surface of inorganic substrates (like glass, or the oxide layer on metals) to form stable, covalent metallosiloxane bonds (e.g., Si-O-Metal).[5] Simultaneously, silanols can self-condense with each other to form a cross-linked polysiloxane network at the interface. This network provides a durable, water-resistant interlayer.[8]
-
Act III: Interfacial Entanglement & Reaction. With the silane firmly anchored to the inorganic substrate, its organofunctional "Y" group is oriented away from the surface, ready to interact with the organic polymer matrix of the adhesive, coating, or composite. This interaction can be covalent bonding, or physical entanglement and interpenetration, creating a strong, durable link across the interface.[9]
Section 2: Selecting the Appropriate Silane
The choice of silane is critical and depends almost entirely on the chemical nature of the organic polymer you are bonding to. The organofunctional group (Y) must be compatible with or, ideally, reactive towards the polymer matrix.
| Organofunctional Group (Y) | Common Silane Type | Compatible/Reactive Polymer Systems | Target Substrates |
| Amino | Aminopropyltrimethoxysilane (APS) | Epoxies, Polyurethanes, Phenolics, Nylons | Glass, Metals, Silica |
| Epoxy (Glycidoxy) | Glycidoxypropyltrimethoxysilane (GPS) | Epoxies, Urethanes, Acrylics | Glass, Metals, General Purpose |
| Methacryloxy | Methacryloxypropyltrimethoxysilane (MPS) | Unsaturated Polyesters, Acrylics, Vinyl Esters | Glass, Silica |
| Vinyl | Vinyltrimethoxysilane (VTMS) | Polyethylene, Polypropylene, EPDM, SBR | Glass, Metals, Fillers |
| Isocyanato | Isocyanatopropyltriethoxysilane (IPTS) | Polyurethanes, Epoxies, various plastics | Glass, Metals, Plastics |
Section 3: Field-Proven Application Protocols
Success in silanization hinges on meticulous procedure. Contamination or incorrect parameters are common sources of failure. There are two primary methods for applying silanes: as a primer or as an integral blend. The primer method is generally most effective as it concentrates the silane at the interface where it is needed.[5]
Protocol 3.1: Mandatory General Surface Preparation
Causality: Silanes bond to hydroxyl groups on the substrate. The surface must be scrupulously clean to ensure these sites are accessible. Organic contamination will prevent bonding, and particulate matter creates weak points.
-
Degreasing: Vigorously wipe the substrate with a lint-free cloth soaked in acetone or isopropanol. For critical applications, vapor degreasing or sonication in a solvent bath is recommended.[10]
-
Abrasion (for Metals & some Polymers): Lightly abrade the surface with a fine-grit abrasive pad or through grit blasting. This removes weakly bound oxide layers and increases surface area.[11]
-
Final Cleaning: Repeat the degreasing step to remove any residues from abrasion.
-
Drying: Dry the substrate thoroughly, either with a stream of dry nitrogen or in an oven. The surface must be completely dry and free of solvent before silane application.
Protocol 3.2: Silane Application as a Primer (Aqueous-Alcohol Method)
Causality: This is the most common and reliable method. A dilute solution allows for the formation of a thin, uniform layer. A pH of 4.5-5.5 is the "sweet spot" that accelerates the hydrolysis reaction while slowing the self-condensation reaction in the solution, preventing premature gelling.[12]
-
Solution Preparation:
-
Create a 95:5 (v/v) Ethanol/Water or Isopropanol/Water solvent mixture.
-
Adjust the pH of this mixture to 4.5 - 5.5 using a dilute acid like acetic acid.
-
With vigorous stirring, slowly add the silane to the solvent mixture to achieve a final concentration of 0.5% to 2% by weight.[13]
-
Continue stirring for at least 30-60 minutes to allow for sufficient hydrolysis.[7][13] The solution should be clear. Use the solution within a few hours of preparation.
-
-
Application:
-
Drying & Curing:
-
Allow the solvent to evaporate at ambient temperature for 15-30 minutes.[12]
-
Cure the silane layer. A typical curing cycle is 15-30 minutes at 110-120°C.[10] Alternatively, curing can be done at room temperature for 24 hours. The heat facilitates the covalent bond formation to the substrate and the cross-linking of the siloxane network.
-
Protocol 3.3: Substrate-Specific Considerations
-
Glass & Silica: These surfaces are ideal for silanization due to their high density of surface silanol (Si-OH) groups. The general protocol works exceptionally well.
-
Metals (Aluminum, Steel, Titanium): The key is the presence of a metal oxide layer with hydroxyl groups (M-OH). For less reactive metals or for creating a more uniform hydroxylated surface, a pre-treatment or activation step, such as alkaline treatment (e.g., with NaOH), can significantly improve results.[10][15]
-
Polymers: Adhesion to polymer substrates is challenging. The surface must often be activated using methods like corona, plasma, or chemical etching to generate hydroxyl or other reactive groups before the silanization protocol can be applied.
Section 4: Performance Validation and Troubleshooting
A protocol is only as good as its outcome. These methods provide ways to validate the treatment and troubleshoot common issues.
Validation: How to Know It Worked
A simple, effective way to validate a successful silane treatment is by measuring the surface's wettability using a contact angle goniometer.[16] This technique quantifies the change in surface energy.
| Substrate | Treatment | Expected Water Contact Angle | Rationale for Change |
| Clean Glass | None | < 30° (Hydrophilic) | High density of surface -OH groups attracts water.[17] |
| Glass | After treatment with a non-polar silane | > 90° (Hydrophobic) | The hydrophilic -OH groups are replaced by non-polar alkyl chains.[17][18] |
| Clean Aluminum | None | ~60-80° | The native oxide layer is moderately hydrophilic. |
| Aluminum | After amino-silane (APS) treatment | ~40-60° | The polar amino groups increase the surface's affinity for water. |
X-ray Photoelectron Spectroscopy (XPS) is a more advanced technique that provides direct chemical information. It can confirm the presence of silicon (from the silane) and nitrogen (from an aminosilane) on the surface and even give insight into the chemical bonds formed.[19][20][21][22]
Comparative Adhesion Data
The ultimate test of an adhesion promoter is the mechanical strength of the final bond. The data below is illustrative of the significant improvements achievable.
| Substrate | Adhesive/Polymer | Silane Treatment | Adhesion Test | Improvement Factor |
| Aluminum | Epoxy | GPS Primer | Lap Shear Strength | ~1.5 - 2.5x increase[11][23] |
| Steel | Polyurethane | Amino-silane Primer | Peel Strength | Significant increase, prevents delamination[24] |
| Glass | PVC Plastisol | Amino-silane Additive | Peel Strength | From no adhesion to >20 N/cm |
| Cf/PA6 Composite | Epoxy | KH560 (Epoxy Silane) | Shear Strength | ~23% increase |
Troubleshooting Guide
| Problem | Observation / Failure Mode | Probable Cause(s) | Recommended Solution(s) |
| Poor Adhesion | Adhesive peels cleanly from the substrate (Adhesive Failure). | 1. Incomplete surface cleaning. 2. Incorrect silane choice for the polymer. 3. Incomplete hydrolysis of silane. 4. Insufficient cure of silane layer. | 1. Re-evaluate and intensify the cleaning protocol. 2. Consult selection chart (Table 1). 3. Ensure pH is 4.5-5.5 and allow sufficient hydrolysis time. 4. Increase cure time/temperature per recommendations. |
| Weak Bond | Failure occurs within the silane layer itself (Cohesive Failure near interface). | Silane primer layer is too thick. A thick, cross-linked silane layer is brittle and weak.[9] | Reduce silane concentration in the primer solution (target 0.5-2%). Ensure application results in a very thin, non-visible film. |
| Inconsistent Results | Bond strength varies significantly between samples. | 1. Inconsistent surface preparation. 2. Silane solution is too old (hydrolyzed and self-condensed). 3. Variable humidity/temperature during application/cure. | 1. Standardize the entire surface prep protocol. 2. Always use freshly prepared silane solutions. 3. Control environmental conditions during processing. |
| Solution Gels Prematurely | Silane solution becomes cloudy or forms a gel before use. | 1. pH is too high (alkaline), accelerating self-condensation. 2. Water concentration is too high. 3. Solution left for too long. | 1. Carefully control pH to the 4.5-5.5 range. 2. Use the recommended 95:5 alcohol:water ratio. 3. Use solution within 1-4 hours of preparation. |
Section 5: References
-
ResearchGate. (2014). Controlled silanization-amination reactions on the Ti6Al4V surface for biomedical applications. [Link]
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Sibener Group, University of Chicago. (2023). Vapor-phase grafting of functional silanes on atomic layer deposited Al2O3. [Link]
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ResearchGate. (2023). Modified Silane Polymer Adhesive: Effect of Aluminum Substrate Treatment Methods and the Adhesive Thickness on Adhesive Durability and Joint Strength. [Link]
-
ResearchGate. (2015). Influence of Temperature on Aminosilane Thin Films Deposited on Aluminium Substrates: A Study by Surface Analysis. [Link]
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MDPI. (2021). Titanium Surface Modification for Implantable Medical Devices with Anti-Bacterial Adhesion Properties. [Link]
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SCA. (2017). TOWARD A METHOD FOR MEASURING WETTABILITY IN POROUS MEDIA BY NMR WATER VAPOR ISOTHERM TECHNIQUE. [Link]
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National Center for Biotechnology Information (PMC). (2020). The Effects of Titanium Surfaces Modified with an Antimicrobial Peptide GL13K by Silanization on Polarization, Anti-Inflammatory, and Proinflammatory Properties of Macrophages. [Link]
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SciSpace. (2000). An XPS investigation of the adsorption of aminosilanes onto metal substrates. [Link]
-
Adhesives & Sealants Industry. (2002). Choosing the Right Silane Adhesion Promoters for SMP Sealants. [Link]
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A&D Adhesives. (n.d.). The Science Behind Adhesion Promoters and Their Impact on Bonding Performance. [Link]
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ResearchGate. (2018). Activation and silanization of titanium discs surfaces. [Link]
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Computational Chemistry List. (n.d.). Using Silanes as Adhesion Promoters. [Link]
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ResearchGate. (2022). Adhesion Promoters: Silane Coupling Agents. [Link]
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Scribd. (n.d.). Silane Adhesion Promoters in Coatings. [Link]
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ResearchGate. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization A Guide for Contact Angle Modification. [Link]
-
ZMUni. (2025). How to prevent the hydrolysis of A Silane Coupling Agent?. [Link]
-
ResearchGate. (2021). Effect of silane treatment on adhesion of adhesive-bonded carbon fiber reinforced nylon 6 composite. [Link]
-
National Center for Biotechnology Information (PMC). (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. [Link]
-
LinkedIn. (2025). Practical Guide to Silane Coupling Agents: Hydrolysis, Formulation & Industry Tricks. [Link]
-
Bohrium. (2020). improving-adhesion-between-epoxy-adhesive-compositions-and-aluminum-using-epoxy-and-amino-alkoxysilane-promoters. [Link]
-
ResearchGate. (2016). High-resolution XPS spectra of APTES layers deposited at different.... [Link]
-
PubMed. (2021). Does the application of an adhesive layer improve the bond strength of etched and silanized glass-ceramics to resin-based materials? A systematic review and meta-analysis. [Link]
-
ACS Publications. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization A Guide for Contact Angle Modification. [Link]
-
Sika. (n.d.). SILANE TERMINATED POLYMERS SIKA PRE-TREATMENT CHART. [Link]
-
ZM Silane. (2025). How to Use Silane Coupling Agents: A Practical Guide. [Link]
-
Nature. (2018). Surface-wetting characterization using contact-angle measurements. [Link]
-
OSTI.gov. (2016). Selection of silane coupling agents for improved adhesion of polyurethane-based coatings filled with silicone rubber nanoparticl. [Link]
-
National Center for Biotechnology Information (PMC). (2021). The effect of silane and universal adhesives on the micro-shear bond strength of current resin-matrix ceramics. [Link]
-
MDPI. (2024). Effect of Silane-Containing Adhesives on Repair Bond Strength between Fresh and Aged Composite Materials—A Pilot Study. [Link]
-
ResearchGate. (2015). The protective and adhesion properties of silicone-epoxy hybrid coatings on 2024 Al-alloy with a silane film as pretreatment. [Link]
-
Wiley Analytical Science. (2014). AFM and XPS Study of Aminosilanes on Si. [Link]
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Surface Functionalization of Silicon Nanoparticles Using Silane Chemistry for Advanced Drug Development
An Application and Protocol Guide:
Introduction: The Imperative of Surface Engineering in Nanomedicine
Silicon nanoparticles (SiNPs) have emerged as a promising platform in nanomedicine, valued for their biocompatibility, tunable size, and robust physical properties.[1][2] However, in their nascent state, SiNPs possess a surface chemistry that is often suboptimal for direct biological application. Unmodified SiNPs can exhibit poor colloidal stability in physiological media and lack the specific functionalities required for targeted drug delivery, imaging, or sensing.[3][4]
Surface functionalization addresses these limitations by chemically modifying the nanoparticle exterior, transforming it into a versatile interface for biological interaction. Among the most robust and widely adopted methods for this task is silanization—the process of grafting organo-functional silanes onto the nanoparticle surface. This guide provides a comprehensive overview of the principles, protocols, and validation techniques for the successful surface functionalization of silicon nanoparticles, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Part 1: The Foundational Chemistry of Silanization on Silicon Surfaces
To achieve a reproducible and high-density surface coating, a fundamental understanding of the underlying reaction mechanism is critical. Silicon nanoparticles, when exposed to an ambient environment, naturally form a thin outer layer of silicon dioxide (SiO₂). This oxide layer is rich in surface hydroxyl groups (silanols, Si-OH), which are the primary reaction sites for silanization.[5] The process is predominantly a two-step acid- or base-catalyzed hydrolysis and condensation reaction.[6][7]
-
Step 1: Hydrolysis of the Silane Agent. The process begins with the activation of the organosilane molecule. The alkoxy groups (e.g., methoxy, ethoxy) on the silane are hydrolyzed by trace amounts of water in the solvent to form highly reactive silanol groups (Si-OH).[8][9] This step is often the rate-limiting factor and can be catalyzed by acid or base.[10]
-
Step 2: Condensation and Covalent Bond Formation. The newly formed silanol groups on the organosilane can then react in two ways:
-
Surface Grafting: They condense with the hydroxyl groups on the silicon nanoparticle surface, forming stable, covalent siloxane (Si-O-Si) bonds and releasing a water molecule.[11] This is the desired reaction for functionalization.
-
Self-Condensation: They can also react with each other, leading to the formation of silane oligomers or polymers in the solution.[6] While some oligomer formation on the surface can increase layer thickness, excessive polymerization in the solution is undesirable as it consumes the reagent and can lead to particle aggregation.
-
This dual pathway highlights the importance of controlling reaction conditions, particularly water content and catalyst concentration, to favor surface grafting over bulk polymerization.
Caption: The two-step mechanism of silanization on a hydroxylated silicon surface.
Part 2: Selecting the Appropriate Organo-Functional Silane
The choice of silane is dictated by the intended downstream application. The "R" group of the organosilane (R-Si(OR')₃) imparts the desired functionality to the nanoparticle surface. For drug development, this often involves introducing chemical handles for the covalent attachment of therapeutic agents, targeting moieties, or stabilizing polymers like polyethylene glycol (PEG).
| Silane Coupling Agent | Functional Group (R) | Common Leaving Group (OR') | Primary Application in Drug Development |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine (-NH₂) | Ethoxy (-OC₂H₅) | Provides primary amines for conjugation with carboxyl-containing drugs or linkers via amide bond formation.[1] |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol (-SH) | Methoxy (-OCH₃) | Enables attachment of molecules via maleimide chemistry or disulfide bonds, useful for drug release. |
| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | Epoxy | Methoxy (-OCH₃) | Reacts with nucleophiles like amines and thiols, providing a versatile conjugation point. |
| Carboxyethylsilanetriol, Sodium Salt | Carboxylic Acid (-COOH) | Hydroxyl (-OH) | Offers carboxyl groups for EDC/NHS chemistry to couple amine-containing biomolecules. |
Part 3: Detailed Experimental Protocols
This section provides field-proven, step-by-step methodologies for the robust functionalization of silicon nanoparticles with (3-Aminopropyl)triethoxysilane (APTES), a common choice for introducing versatile amine functionalities.
Rationale: This step is paramount for achieving a high density of surface functionalization. It aims to remove any organic surface contaminants and, more importantly, to maximize the population of surface silanol (Si-OH) groups, the essential docking sites for the silane molecules.
Materials:
-
Silicon Nanoparticles (SiNPs)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) Water (18.2 MΩ·cm)
-
Ethanol (Absolute, 200 proof)
-
Appropriate glass beakers and magnetic stir bar
-
Centrifuge and centrifuge tubes
Procedure:
-
Safety First: Piranha solution (a 3:1 to 7:1 mixture of H₂SO₄ and H₂O₂) is extremely corrosive, energetic, and a strong oxidizer. It reacts violently with organic materials. ALWAYS handle with extreme caution inside a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. ALWAYS add the peroxide to the acid slowly. Never store Piranha solution in a sealed container.
-
Disperse 100 mg of SiNPs in 20 mL of DI water through sonication for 15 minutes.
-
Pellet the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes). Discard the supernatant.
-
In a clean glass beaker inside a fume hood, slowly add 10 mL of 30% H₂O₂ to 30 mL of concentrated H₂SO₄. The solution will become hot.
-
Re-disperse the SiNP pellet in 5 mL of DI water and add this suspension to the Piranha solution.
-
Stir the mixture at room temperature for 1 hour. The solution will remain hot.
-
Carefully decant the Piranha solution into a designated waste container.
-
Wash the activated SiNPs by adding 40 mL of DI water, vortexing/sonicating to re-disperse, and centrifuging to pellet the particles. Repeat this washing step at least 5 times to ensure complete removal of the acid.
-
Finally, wash the pellet twice with absolute ethanol to remove water.
-
The resulting activated SiNPs are ready for immediate use in the silanization protocol. Do not dry them completely, as this can cause irreversible aggregation.
Rationale: This protocol utilizes an anhydrous organic solvent (toluene) to carefully control the hydrolysis of APTES, thereby minimizing undesirable self-condensation in the solution and promoting a more uniform monolayer formation on the nanoparticle surface. An inert atmosphere prevents side reactions and contamination from atmospheric moisture.
Materials:
-
Activated SiNPs (from Protocol 1)
-
Anhydrous Toluene
-
(3-Aminopropyl)triethoxysilane (APTES, >98%)
-
Nitrogen or Argon gas supply
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer/hotplate
-
Syringes and needles
Procedure:
-
Transfer the ethanol slurry of activated SiNPs into the reaction flask. Add 50 mL of anhydrous toluene.
-
Remove the ethanol and any residual water by azeotropic distillation: heat the mixture to reflux (~110 °C) under a gentle stream of nitrogen for 1-2 hours, using a Dean-Stark trap if available. Alternatively, repeated centrifugation and replacement with anhydrous toluene can be performed.
-
Cool the nanoparticle suspension to room temperature under a positive pressure of inert gas.
-
Using a syringe, add 1 mL of APTES to the stirred suspension (this corresponds to a ~2% v/v solution, which is a significant excess to drive the reaction).
-
Heat the reaction mixture to 80-90 °C and allow it to reflux under inert gas with vigorous stirring for 12-24 hours.[10]
-
After the reaction period, turn off the heat and allow the mixture to cool to room temperature.
Caption: Experimental workflow for the silanization of silicon nanoparticles.
Rationale: This crucial final stage removes any physisorbed or unreacted silane molecules and oligomers, ensuring that the final product consists only of nanoparticles with covalently attached functional groups.
Materials:
-
Reaction mixture from Protocol 2
-
Anhydrous Toluene
-
Ethanol (Absolute)
-
Centrifuge and centrifuge tubes
-
Vacuum oven or desiccator
Procedure:
-
Transfer the reaction mixture to appropriate centrifuge tubes.
-
Pellet the functionalized SiNPs by centrifugation (e.g., 10,000 x g for 20 minutes). Discard the supernatant, which contains excess APTES.
-
Add 40 mL of anhydrous toluene to the pellet, re-disperse thoroughly using a vortex mixer and/or sonication bath.
-
Repeat the centrifugation and re-dispersion cycle (Steps 2-3) with toluene at least three times to remove the majority of unreacted silane.
-
Perform two additional washing cycles using absolute ethanol to remove the toluene.
-
After the final wash, decant the ethanol and dry the resulting nanoparticle pellet in a vacuum oven at 60 °C overnight.
-
The final product is a dry powder of APTES-functionalized silicon nanoparticles (NH₂-SiNPs), ready for characterization and further conjugation.
Part 4: A Self-Validating System - Characterization Techniques
No functionalization is complete without rigorous characterization to validate the outcome. Each of the following techniques provides a unique piece of evidence, and together they form a self-validating system confirming the successful modification of the nanoparticle surface.
| Technique | Principle | Expected Result for Successful APTES Functionalization |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by specific chemical bonds. | Appearance of new peaks corresponding to the propyl chains of APTES (C-H stretching ~2900 cm⁻¹) and amine groups (N-H bending ~1560-1640 cm⁻¹), which are absent in the spectra of bare SiNPs.[12][13][14] |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical states of a material's surface. | Detection of a Nitrogen 1s (N1s) signal (~400 eV) on the surface, confirming the presence of the amine group from APTES.[2][15][16] The ratio of N/Si or C/Si can be used to estimate surface coverage.[17] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | A distinct weight loss step between 200°C and 600°C, corresponding to the thermal decomposition of the grafted organic APTES layer. This weight loss can be used to quantify the amount of silane on the surface.[18][19][20] |
| Zeta Potential & DLS | Measures surface charge in a colloidal suspension and hydrodynamic size. | A significant shift in zeta potential from negative (for bare, hydroxylated SiNPs in neutral water) to positive, confirming the presence of protonated amine groups (-NH₃⁺) on the surface.[21][22] A minimal increase in hydrodynamic diameter via DLS indicates no significant aggregation. |
Part 5: Application in Drug Development - The Next Step
The introduction of a primary amine surface via APTES functionalization opens a gateway to a vast array of bioconjugation chemistries. These amine groups serve as robust anchor points for the covalent attachment of various molecules critical for advanced drug delivery systems:
-
Drug Conjugation: Carboxylic acid-containing drugs can be directly coupled to the surface amines using carbodiimide chemistry (e.g., EDC/NHS).
-
Targeting Ligand Attachment: Molecules like folic acid, antibodies, or peptides can be attached to specifically target cancer cells or other diseased tissues, enhancing therapeutic efficacy and reducing off-target effects.[23][24]
-
"Stealth" Layer Formation: Polyethylene glycol (PEG) chains can be grafted onto the surface to increase circulation time in the bloodstream by reducing opsonization and clearance by the immune system.[3]
The successful functionalization of silicon nanoparticles with silanes is a foundational and enabling step, transforming a simple inorganic material into a sophisticated and highly engineered platform for the next generation of nanomedicines.
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Howlett, S., et al. (2019). X-ray photoelectron spectroscopy (XPS) analysis of surfaces silanised with varying APTES concentrations. ResearchGate. Available at: [Link]
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Peterlin, E., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. PubMed. Available at: [Link]
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Kunc, F., et al. (2019). Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. Semantic Scholar. Available at: [Link]
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Al-Abbad, E., et al. (2023). Recycling of Surface-Functionalized Nanoparticles—A Short Review. MDPI. Available at: [Link]
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Jupa, M., et al. (2016). Quantitative and Qualitative Analysis of Surface Modified Cellulose Utilizing TGA-MS. MDPI. Available at: [Link]
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Pérez-Pérez, M., et al. (2010). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Elsevier. Available at: [Link]
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Wang, D., et al. (2008). Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications. Journal of Magnetism and Magnetic Materials. Available at: [Link]
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Bae, D. S., et al. (2012). FTIR spectrum of (a) bare particles, (b) silane coated and (c) silica coated magnetic nanoparticles before heat treatment. ResearchGate. Available at: [Link]
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Chen, L., et al. (2014). Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome. Analytical Chemistry. Available at: [Link]
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Almaroof, A., et al. (2021). Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins. MDPI. Available at: [Link]
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Zhang, S., et al. (2015). Effect of silane coupling agent on the preparation and application of nano silicon dioxide composite material by sol-gel method. ResearchGate. Available at: [Link]
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Ong, H. R., et al. (2023). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. Chemical Engineering Transactions. Available at: [Link]
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Ong, H. R., et al. (2023). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. AIDIC. Available at: [Link]
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Armelin, E., et al. (2018). Development of Silane-Based Coatings with Zirconia Nanoparticles Combining Wetting, Tribological, and Aesthetical Properties. MDPI. Available at: [Link]
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Jain, A., et al. (2024). Folate-Functionalized Polymeric Nanoparticles for 5-Fluorouracil Delivery to Prostate Cancer. ACS Omega. Available at: [Link]
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NPTEL-NOC IITM (2023). Lecture 07: Dynamic Light Scattering and Zeta Potential Analysis. YouTube. Available at: [Link]
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Singh, S., et al. (2018). (A) DLS particle size distribution and (B) zeta potential data of surface-functionalized nanoparticles. ResearchGate. Available at: [Link]
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Bhattacharjee, S. (2016). DLS and zeta potential - What they are and what they are not?. Journal of Controlled Release. Available at: [Link]
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Ibrahim, M. N. (2013). APS-silane modification of silica nanoparticles: Effect of treatment's variables on the grafting content and colloidal stability of the nanoparticles. ResearchGate. Available at: [Link]
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Enhancing Sealant Longevity: The Role of Methyltris(methylethylketoxime)silane
Application Note & Protocol Guide
Introduction: The Imperative of Durability in Sealant Technology
In modern construction, automotive, and electronics industries, the demand for high-performance sealants is paramount. These materials are critical for ensuring structural integrity, weather resistance, and long-term reliability. A key factor governing the performance of a sealant is its durability—the ability to withstand environmental stressors such as moisture, UV radiation, and temperature fluctuations without compromising its adhesive and cohesive properties.[1] The longevity of silicone sealants is largely dependent on the integrity of their crosslinked polymer network. Methyltris(methylethylketoxime)silane (MTO) has emerged as a crucial component in formulating durable, neutral-curing silicone sealants.[1][2] This document provides a comprehensive guide to utilizing MTO to enhance sealant durability, detailing its mechanism of action, formulation protocols, and standardized testing procedures.
The Science of MTO: A Superior Crosslinking Agent
1.1. Chemical Properties and Mechanism of Action
This compound, with the chemical formula C13H27N3O3Si, is an organosilane that functions as a crosslinking agent in room-temperature-vulcanizing (RTV) silicone sealants.[2] Its primary role is to react with silanol-terminated polydimethylsiloxanes in the presence of atmospheric moisture.[3][4] This reaction forms a stable, three-dimensional siloxane (Si-O-Si) network, transforming the liquid polymer into a durable, flexible elastomer.[1]
A significant advantage of MTO is its neutral curing mechanism.[2] Unlike acetoxy-based systems that release corrosive acetic acid, the hydrolysis of MTO releases methyl ethyl ketoxime (MEKO), a neutral byproduct.[2][5] This makes MTO-formulated sealants compatible with a wide range of substrates, including sensitive metals and alkaline materials like concrete and marble.[1][2]
1.2. Advantages in Sealant Formulations
The incorporation of MTO into sealant formulations offers several distinct advantages:
-
Enhanced Adhesion: MTO acts as an adhesion promoter, improving the bond between the silicone sealant and various substrates such as glass, ceramics, metals, and plastics.[1][6]
-
Improved Mechanical Properties: The robust crosslinked network formed by MTO enhances the sealant's tensile strength, elasticity, and resistance to tearing.[7]
-
Superior Durability: MTO imparts excellent resistance to weathering, UV radiation, and chemical attack, ensuring the long-term performance of the sealant in harsh environments.[7]
-
Controlled Cure Rate: The curing speed of the sealant can be tailored by adjusting the concentration of MTO, allowing for optimization based on specific application requirements.[8]
Formulation Protocol: Incorporating MTO for Optimal Durability
This section outlines a general protocol for formulating a one-component, neutral-cure silicone sealant using MTO. The exact proportions of components may need to be adjusted based on the desired final properties.
2.1. Materials and Equipment
-
Base Polymer: α,ω-silanol-terminated polydimethylsiloxane (PDMS)
-
Crosslinker: this compound (MTO)
-
Adhesion Promoter: Organofunctional silane (e.g., aminopropyltriethoxysilane)
-
Filler: Fumed silica (for reinforcement), calcium carbonate (as an extender)
-
Plasticizer: Silicone oil
-
Catalyst: Tin-based catalyst (e.g., dibutyltin dilaurate)
-
Planetary Mixer with vacuum capabilities
-
Sealant Cartridge Filling System
2.2. Step-by-Step Formulation Procedure
-
Polymer Preparation: Charge the planetary mixer with the silanol-terminated PDMS polymer and plasticizer. Mix under vacuum for 15-20 minutes to de-aerate the polymer.
-
Filler Incorporation: Gradually add the fumed silica and calcium carbonate to the mixer while continuing to mix under vacuum. The filler should be added in increments to ensure proper dispersion. Mix for 60-90 minutes until a homogenous paste is formed.
-
Addition of MTO and Adhesion Promoter: In a separate, dry container, pre-mix the MTO and the adhesion promoter. Add this mixture to the polymer-filler blend in the planetary mixer. Mix under vacuum for 20-30 minutes.
-
Catalyst Addition: Add the tin catalyst to the formulation and mix for a final 10-15 minutes under vacuum. The catalyst should be added last to prevent premature curing.
-
Packaging: Transfer the formulated sealant to sealant cartridges, ensuring no air is entrapped.
Table 1: Example Formulation of a High-Durability Silicone Sealant
| Component | Function | Typical Weight % |
| Silanol-terminated PDMS | Base Polymer | 60 - 70 |
| Fumed Silica | Reinforcing Filler | 5 - 10 |
| Calcium Carbonate | Extending Filler | 15 - 25 |
| Silicone Oil | Plasticizer | 5 - 10 |
| This compound (MTO) | Crosslinker | 3 - 6 |
| Aminopropyltriethoxysilane | Adhesion Promoter | 0.5 - 1.5 |
| Dibutyltin dilaurate | Catalyst | 0.1 - 0.3 |
Experimental Evaluation of Sealant Durability
To validate the enhanced durability of MTO-formulated sealants, a series of standardized tests should be performed. The following protocols are based on established ASTM and ISO standards.
3.1. Sample Preparation and Curing
Prepare sealant specimens according to the specific requirements of each test method. Unless otherwise specified, allow the sealant to cure for 21 days at 23 ± 2°C and 50 ± 10% relative humidity.[9]
3.2. Adhesion-in-Peel Test (ASTM C794)
This test evaluates the adhesive strength of the sealant to a specific substrate.[10][11]
-
Procedure:
-
Apply a bead of sealant between two substrate strips (e.g., aluminum, glass).
-
After curing, pull the two strips apart at a 180° angle at a constant rate of 50 mm/min using a universal testing machine.[11]
-
Record the peel strength (in N/mm or lbf/in) and observe the failure mode (adhesive or cohesive).[11]
-
-
Interpretation: A higher peel strength and a cohesive failure mode (where the sealant itself ruptures) indicate good adhesion.[11]
3.3. Tensile Properties Test (ASTM D412)
This test measures the sealant's tensile strength and elongation at break, which are indicative of its mechanical robustness.[12][13]
-
Procedure:
-
Interpretation: Higher tensile strength and elongation values generally correlate with a more durable sealant.[13]
3.4. Accelerated Weathering Test (ASTM C1519, ASTM C1257)
This test simulates the effects of long-term exposure to environmental factors like UV radiation, temperature, and moisture.[16][17][18]
-
Procedure:
-
Prepare sealant specimens on appropriate substrates.
-
Expose the specimens to cycles of UV radiation, heat, and water spray in an accelerated weathering chamber for a specified duration (e.g., 1000 hours).[19]
-
After exposure, visually inspect the specimens for cracking, chalking, and color change.
-
Conduct adhesion and tensile tests on the weathered specimens to assess any degradation in properties.[16]
-
-
Interpretation: A minimal change in appearance and mechanical properties after weathering indicates high durability.
3.5. Durability in Continuous Immersion (ASTM C1247)
This test is relevant for applications where the sealant will be submerged in water.[20][21]
-
Procedure:
-
Prepare sealant specimens bonded to the desired substrate.
-
Immerse the specimens in water at an elevated temperature (e.g., 50°C) for a specified period.
-
After immersion, perform adhesion tests to evaluate the sealant's performance.
-
-
Interpretation: Retention of adhesive properties after prolonged immersion signifies good hydrolytic stability.
Visualizing the Process: Diagrams and Workflows
Curing Mechanism of MTO-Based Silicone Sealant
Caption: Curing process of an MTO-based silicone sealant.
Experimental Workflow for Sealant Durability Evaluation
Caption: Workflow for evaluating sealant durability.
Conclusion
This compound is a key ingredient for formulating high-performance, durable silicone sealants.[1] Its neutral curing mechanism, coupled with its ability to enhance adhesion and mechanical properties, makes it a superior choice over traditional crosslinking agents.[2] By following the formulation and testing protocols outlined in this guide, researchers and developers can effectively utilize MTO to create sealants with exceptional longevity and resistance to environmental degradation. The systematic evaluation of sealant properties using standardized test methods is crucial for ensuring product quality and performance in demanding applications.
References
-
ASTM International. (n.d.). Sealant Standard Test Methods. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
ASTM International. (2010). C1519 Standard Test Method for Evaluating Durability of Building Construction Sealants by Laboratory Accelerated Weathering Procedures. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Silicone Sealant Formulations. Retrieved from [Link]
-
ASTM International. (2022). C794 Standard Test Method for Adhesion-in-Peel of Elastomeric Joint Sealants. Retrieved from [Link]
-
ASTM International. (2020). C1247 Standard Test Method for Durability of Sealants Exposed to Continuous Immersion in Liquids. Retrieved from [Link]
-
ASTM International. (2023). C1257 Standard Test Method for Accelerated Weathering of Solvent-Release-Type Sealants. Retrieved from [Link]
-
ASTM International. (2009). C1247-09 Standard Test Method for Durability of Sealants Exposed to Continuous Immersion in Liquids. Retrieved from [Link]
-
TestResources. (n.d.). ASTM C794 Adhesion-in-Peel Elastomeric Joint Sealants Test Equipment. Retrieved from [Link]
-
TestResources. (n.d.). ASTM C794 Adhesion-in-Peel Elastomeric Joint Sealants Test Equipment. Retrieved from [Link]
-
Building CodeHub. (n.d.). ASTM C794-80 Standard Test Method for Adhesion-in-peel of Elastomeric Joint Sealants. Retrieved from [Link]
-
Co-Formula. (n.d.). CFS-549, this compound, Cas No. 22984-54-9. Retrieved from [Link]
-
Q-Lab. (n.d.). Weathering Testing for Adhesives & Sealants. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Building Sealant by Using Artificial Accelerated Test Apparatuses. Retrieved from [Link]
-
4ward Testing. (n.d.). Standard: EN ISO 7390: A Comprehensive Guide for Evaluating Sealant Resistance to Flow. Retrieved from [Link]
-
ASTM International. (2022). C1519 Standard Test Method for Evaluating Durability of Building Construction Sealants by Laboratory Accelerated Weathering Procedures. Retrieved from [Link]
-
International Organization for Standardization. (2021). ISO 24070-1:2021. Retrieved from [Link]
-
4ward Testing. (n.d.). Standard: BS EN ISO 9047: A Guide for Determining Adhesion/Cohesion of Sealants at Varied Temperatures. Retrieved from [Link]
-
iTeh Standards. (n.d.). ISO/TC 59/SC 8 - Sealants. Retrieved from [Link]
-
Sky Bear Technical Standards. (2001). ISO 9047:2001 Building construction - Jointing products - Determination of adhesion/cohesion properties of sealants at variable temperatures. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Silicone Sealant Performance: The Role of MOS Silane. Retrieved from [Link]
-
TestResources. (n.d.). ASTM D412 Tension Testing Rubber & Elastomers. Retrieved from [Link]
-
Evonik. (n.d.). Crosslinking. Retrieved from [Link]
-
Coi Rubber Products. (n.d.). ASTM D412 – Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers. Retrieved from [Link]
-
Qualitest USA LC. (n.d.). ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions. Retrieved from [Link]
-
Hubei BlueSky New Material INC. (n.d.). Methyl tri methyl ethyl ketoxime silane. Retrieved from [Link]
-
Kind Snail. (n.d.). ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis. Retrieved from [Link]
-
PubMed. (2012). Sealing effects of cross-linked gelatin. Retrieved from [Link]
-
SpringerLink. (n.d.). Changes in Crosslink Density of Structural Silicone Sealants Due to Ozone and Moisture. Retrieved from [Link]
-
ResearchGate. (n.d.). Crosslink density of sealant cured at () 100% r.h. and 351C, (J) 75.4%.... Retrieved from [Link]
-
STEP Lab. (n.d.). ASTM D412 - Tensile Testing of Elastomers. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Modeling of Crosslinking Mechanism When Structural Silicone Sealants Are Subjected to Moisture. Retrieved from [Link]
-
Premier Building Solutions. (2024). Acetoxy vs Oxime Silicone: An In-Depth Look. Retrieved from [Link]
-
Dow Inc. (n.d.). DOWSIL™ 1080 Oxime Sealant. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanical Properties of Alkoxy Type Silicone Sealants. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Methyltris(methylethylketoxime)silane (MTO) Storage and Handling
Welcome to the technical support guide for Methyltris(methylethylketoxime)silane (CAS: 22984-54-9), a critical crosslinking agent for neutral-cure silicone systems. This document provides in-depth troubleshooting advice and best practices to prevent the common issue of product degradation, often misidentified as crystallization, during storage and handling. Our goal is to equip researchers and development professionals with the knowledge to ensure the stability and efficacy of this vital compound in their experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the storage stability of this compound, also known as MTO or MOS.
Q1: My container of MTO shows solid white particles or has become hazy. Is the product crystallizing?
A1: This is a frequent observation, but it is highly unlikely to be true crystallization of the MTO molecule itself. As a Senior Application Scientist, my experience indicates that such issues are almost always a result of premature hydrolysis and condensation, not freezing.
There are two potential, yet distinct, causes for solid formation:
-
True Crystallization (Freezing): MTO has a very low melting/freezing point of approximately -22°C.[1][2][3][4] Unless the material has been stored at temperatures below this point, the observed solids are not frozen MTO.
-
Hydrolysis and Condensation (Most Probable Cause): The far more common cause is exposure to moisture. MTO is highly reactive with water, including atmospheric humidity.[5][6][7] This reaction, known as hydrolysis, breaks down the MTO molecule to form reactive silanol (Si-OH) intermediates and releases methylethylketoxime (MEKO).[8] These silanol intermediates are unstable and rapidly react with each other (condensation) to form stable siloxane (Si-O-Si) bonds, creating larger, insoluble oligomers and polymers that precipitate out of the solution as white solids or cause a hazy appearance.
Q2: What are the definitive, ideal storage conditions to prevent the formation of these solids?
A2: Preventing degradation hinges on one primary principle: strict moisture exclusion. The integrity of the product is directly tied to how well it is protected from water.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store in a cool, dry, well-ventilated area.[1][6][7] | Elevated temperatures can accelerate the rate of hydrolysis and condensation reactions if moisture is present. Avoid direct sunlight and heat sources.[6] |
| Atmosphere | Store under a dry, inert gas blanket (e.g., Nitrogen or Argon). | This is the most critical step. An inert atmosphere displaces moist air from the container's headspace, preventing the primary catalyst (water) from initiating degradation. |
| Container | Keep containers tightly sealed at all times.[5][6][9] Use original packaging where possible. | Prevents ingress of atmospheric humidity. Even brief exposure can introduce enough moisture to start the degradation cascade. |
| Material | Avoid contact with iron or steel.[5][6][10] | Certain metals, particularly iron, can catalyze undesirable side reactions and may accelerate degradation.[5][6] |
| Handling | Use the product as soon as possible after opening.[9] | Minimizes the time the product is exposed to potentially non-ideal conditions. |
Q3: Can you explain the chemical mechanism behind moisture-induced degradation in more detail?
A3: Certainly. The degradation is a two-step process involving hydrolysis followed by condensation. Understanding this mechanism highlights why moisture is so detrimental.
-
Hydrolysis: An MTO molecule reacts with a water molecule (H₂O). The silicon-oxime bond (Si-O-N) is cleaved, forming a reactive silanol group (Si-OH) and releasing one molecule of methylethylketoxime (MEKO).[8] This initial step consumes water.
-
Condensation: The newly formed silanol groups are highly reactive and will readily condense with each other. Two silanol groups react to form a very stable siloxane bond (Si-O-Si) and, critically, release a molecule of water.
This released water molecule is then free to hydrolyze another MTO molecule, creating a self-perpetuating cycle of degradation that, once started, can be difficult to stop.
Caption: Moisture-induced degradation pathway of MTO.
Q4: Is it possible to salvage and use MTO that already contains some solid particles?
A4: Proceed with extreme caution. The presence of solids is a definitive indicator that the product has partially degraded. This has several implications:
-
Reduced Purity: The concentration of active MTO is lower than specified.
-
Altered Reactivity: The stoichiometry of your formulation will be incorrect, potentially affecting cure rates and the final properties of your material.
-
Performance Issues: The solid siloxane particles can act as defects in the final product, compromising mechanical strength and appearance.
For critical applications, using degraded material is not recommended. If you must proceed, the material should be filtered through a sub-micron filter under a completely dry, inert atmosphere to remove the solids. The filtered liquid must then be re-qualified to determine its active MTO content before use.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable, step-by-step protocols for the proper handling of MTO to prevent degradation.
Protocol 2.1: Standard Operating Procedure for MTO Storage
This protocol should be adopted as a standard laboratory practice for all oxime silanes.
-
Receiving: Upon receipt, inspect the container seal for any damage. If the seal is compromised, do not accept the shipment.
-
Initial Storage: Immediately place the container in a designated cool, dry, and well-ventilated storage area away from acids, oxidizers, and metallic materials.[5][6][7]
-
Inert Gas Blanket: Before the first use, carefully break the initial seal, and immediately flush the container's headspace with a gentle stream of dry nitrogen or argon for 1-2 minutes.
-
Sealing: Securely reseal the container. For containers with screw caps, consider using PTFE tape to ensure an airtight seal.
-
Labeling: Label the container with the date it was received and the date it was first opened.
Protocol 2.2: Aseptic Technique for Sampling MTO
This procedure is designed to minimize moisture exposure when removing an aliquot from a bulk container.
-
Preparation: Ensure all equipment that will contact the MTO (syringes, cannulas, graduated cylinders) is scrupulously clean and oven-dried. Allow equipment to cool to room temperature in a desiccator.
-
Environment: If possible, perform the transfer inside a glove box with a low-humidity atmosphere. If a glove box is unavailable, work quickly in a well-ventilated fume hood on a day with low ambient humidity.
-
Transfer: a. Puncture the container's septum (if available) with a needle connected to a dry nitrogen line to create positive pressure. Use a second needle connected to a dry syringe to withdraw the required volume. b. If no septum is present, briefly open the container, remove the required amount with a dry pipette or syringe, and immediately proceed to the next step.
-
Purge and Reseal: Before resealing the container, flush the headspace again with dry, inert gas. Seal the container tightly.
-
Use: Add the withdrawn MTO to your reaction or formulation vessel immediately. Do not allow it to sit exposed to the atmosphere.
Protocol 2.3: Workflow for Characterizing Suspected Solids
If you encounter solids, this workflow can help determine their identity.
Caption: Decision workflow for identifying solids in MTO.
References
-
Gelest, Inc. (2015). METHYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech-95 Safety Data Sheet. [Link]
-
Power Chemical Corporation. MSDS-PC7130 Silane Crosslinker Methyl tris(methylethylketoxime)silane. [Link]
-
Ataman Kimya. This compound. [Link]
-
Ottokemi. This compound, 95% 22984-54-9 India. [Link]
-
XJY Silicones. (2023). Exploring this compound: Properties and Applications. [Link]
-
Co-Formula. CFS-549, this compound, Cas No. 22984-54-9. [Link]
-
Hubei Xinlan Chemical Co.,Ltd. This compound (MOS). [Link]
-
Hengda Chemical. This compound,cas:22984-54-9,MOS. [Link]
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- 8. This compound | 22984-54-9 | Benchchem [benchchem.com]
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- 10. MSDS-PC7130 Silane Crosslinker Methyl tris(methylethylketoxime)silane [powerchemical.net]
Technical Support Center: Controlling Cure Rate of Silicone Sealants with Methyltris(methylethylketoxime)silane (MTO)
Welcome to the technical support center for researchers and formulation scientists. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of Methyltris(methylethylketoxime)silane (MTO) to control the cure rate of one-component, room-temperature-vulcanizing (RTV-1) neutral-cure silicone sealants. Here, we move beyond simple instructions to explain the causality behind formulation choices and curing behavior, ensuring you can design and troubleshoot your experiments with confidence.
Section 1: Fundamental Principles & FAQs
This section addresses the foundational knowledge required to work effectively with MTO in silicone sealant formulations.
Q1: What is this compound (MTO) and what is its primary function in silicone sealants?
This compound, also known as MTO, is an organosilicon compound primarily used as a crosslinking agent in the formulation of oxime-cure silicone sealants.[1] Its main role is to react with hydroxyl-terminated polydimethylsiloxanes (α,ω-silanol PDMS) in the presence of atmospheric moisture.[2][3] This reaction creates a durable, elastic, three-dimensional siloxane (Si-O-Si) network, transforming the sealant from a paste-like state into a solid rubber.
MTO is favored for "neutral-cure" systems because its hydrolysis byproduct is methyl ethyl ketoxime (MEKO), a neutral compound.[4][5] This contrasts with acetoxy-cure systems, which release corrosive acetic acid, making them unsuitable for sensitive substrates like marble or certain metals.[4][6][7] The versatility of MTO allows it to be used alone or blended with other oxime silanes to precisely tailor sealant properties like cure rate, adhesion, and mechanical strength.[1][8][9]
Q2: Can you illustrate the core chemical mechanism of MTO-based sealant curing?
Certainly. The curing process is a two-stage moisture-activated mechanism involving hydrolysis and condensation.
-
Hydrolysis: The MTO molecule first reacts with moisture (H₂O) from the atmosphere. In this step, the three methylethylketoxime groups attached to the silicon atom are replaced by hydroxyl (-OH) groups, releasing methyl ethyl ketoxime (MEKO) as a byproduct.[5][10]
-
Condensation: The newly formed, highly reactive silanol intermediates then react (condense) with the terminal hydroxyl groups of the silicone polymers (PDMS) and with each other.[10][11] This forms a stable and flexible cross-linked siloxane (Si-O-Si) network, which constitutes the cured sealant.
The following diagram illustrates this fundamental reaction pathway.
Caption: MTO moisture-cure reaction pathway.
Q3: What are the critical factors that control the sealant's cure rate?
The transition of a sealant from a workable paste to a fully cured elastomer is not instantaneous.[8] Several environmental and formulation variables dictate the speed of this process. Understanding these is key to troubleshooting.
| Factor | Effect on Cure Rate | Causality (Why it happens) |
| Humidity | Increases | The entire curing reaction is dependent on atmospheric water to initiate hydrolysis.[12][13] Higher relative humidity (RH) provides more reactant molecules, accelerating the initial cure step.[14][15] |
| Temperature | Increases | Curing is a chemical reaction. Higher temperatures increase molecular kinetic energy, leading to more frequent and energetic collisions between reactants, thus speeding up both hydrolysis and condensation.[12][13][15][16] |
| MTO Concentration | Increases (to a point) | As the primary crosslinker, a higher concentration of MTO provides more reactive sites for network formation.[8] However, excessive levels can sometimes lead to brittleness or other negative effects on mechanical properties. |
| Sealant Thickness | Decreases (for full cure) | Curing proceeds from the surface inward as moisture diffuses into the sealant.[17] A thicker application requires a longer time for moisture to penetrate the full depth, significantly extending the time to achieve a complete cure.[12] |
| Catalyst | Increases | Catalysts, typically tin compounds like dibutyltin dilaurate, are often used to accelerate the condensation reaction rate, significantly shortening the overall cure time.[18][19] |
| Substrate Type | Varies | Porous substrates like wood or concrete can hold moisture, which may accelerate the initial cure at the interface.[12] Non-porous substrates like glass or metal do not contribute moisture, so the cure relies solely on atmospheric humidity.[12] |
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem: The sealant cure is unacceptably slow or taking days to become tack-free.
A slow cure is one of the most common issues and can severely delay project timelines.[8]
Immediate Checks & Probable Causes:
-
Low Ambient Humidity: The cure reaction is moisture-dependent.[13] In very dry environments (e.g., relative humidity below 40%), the hydrolysis step is significantly retarded, slowing the entire process.[16][20]
-
Low Ambient Temperature: Chemical reactions slow down at lower temperatures.[16][17] Curing below 5-10°C (41-50°F) can be extremely slow.[16]
-
Insufficient MTO Concentration: The formulation may simply lack a sufficient quantity of the crosslinker to form a network in a timely manner.
-
Expired or Improperly Stored Materials: MTO is moisture-sensitive.[21] If the container has been opened multiple times or stored improperly, the MTO may have pre-reacted with ambient moisture, reducing its potency. The silicone polymer itself may also be expired.[22]
Solutions & Experimental Protocols:
-
Environmental Control: If possible, conduct curing in a controlled environment with elevated humidity (50-70% RH is often ideal) and temperature (20-40°C or 68-104°F).[20][22][23] Avoid conditions where humidity is excessively high (e.g., >80% RH), as this can sometimes trap the MEKO byproduct, leading to surface stickiness.[16]
-
Formulation Adjustment: Systematically increase the MTO concentration in your formulation in small increments (e.g., 0.5 parts per 100 parts of polymer) and observe the effect on tack-free time and full cure.
-
Catalyst Addition: Introduce or increase the concentration of a suitable tin catalyst. This is a powerful method to accelerate the condensation step.[18]
-
Material Verification: Always use fresh, properly sealed containers of MTO and polymer.[22] If in doubt, run a small control batch with new materials to confirm the viability of your stock.
The following workflow diagram can guide your troubleshooting process for slow curing.
Caption: Troubleshooting workflow for slow sealant cure.
Problem: The sealant is not curing at all, even after an extended period.
A complete failure to cure points to a fundamental issue with the reaction chemistry.
Immediate Checks & Probable Causes:
-
Chemical Inhibition/Poisoning: This is a critical and often overlooked cause. The platinum or tin catalysts used in some silicone systems are highly susceptible to "poisoning" by certain chemicals, which permanently deactivates them.[24] Common inhibitors include sulfur compounds (found in natural rubber, some plastics), amines, tin compounds (from other sealant types), and certain plasticizers.[24]
-
No Exposure to Moisture: The sealant was applied in a completely dry environment or between two non-porous substrates, preventing atmospheric moisture from reaching it.[25]
-
Gross Formulation Error: A critical component, such as the MTO crosslinker or the catalyst, was accidentally omitted from the formulation.[25]
-
Completely Inactive Materials: The MTO or polymer is far beyond its shelf life and has lost all reactivity.[22]
Solutions & Experimental Protocols:
-
Substrate Compatibility Test: Before a large-scale application, apply a small bead of sealant to the intended substrate and a known inert control substrate (like clean glass). If it cures on the glass but not the test substrate, you have a chemical inhibition problem.
-
Isolate and Clean: Ensure all mixing tools and substrates are scrupulously clean and free from contaminants.[20] Clean surfaces with a non-residue solvent like isopropanol.[22]
-
Use a Primer: In some cases, applying a suitable primer to the substrate can create a barrier that prevents inhibitors from migrating into the sealant.[24]
-
Verify Formulation and Mixing: Double-check your formulation records and mixing procedure to ensure all components were added in the correct ratios.
Problem: The sealant surface is bubbling during the cure.
Bubbling indicates the formation and trapping of gas within the sealant matrix.
Immediate Checks & Probable Causes:
-
Trapped Air or Moisture: Air may have been incorporated during mixing, or the sealant may have been applied to a damp or wet surface.[22] As the sealant skins over, temperature changes can cause the trapped air to expand, or trapped moisture to vaporize, creating bubbles.
-
Rapid Byproduct Release: In conditions of very high temperature and humidity, the hydrolysis reaction can proceed very rapidly, generating MEKO faster than it can diffuse out of the sealant. This can lead to the formation of gaseous pockets.
-
Thick Application: Applying the sealant too thickly in one pass can trap both air and reaction byproducts.[22]
Solutions & Experimental Protocols:
-
De-air the Formulation: After mixing, de-air the sealant formulation under a vacuum to remove any incorporated air bubbles before application.
-
Ensure Dry Substrates: Thoroughly clean and dry all surfaces before applying the sealant.[22]
-
Control Application Thickness: For deep joints, apply the sealant in multiple, thinner layers, allowing each layer to partially cure before applying the next.[22]
-
Moderate Curing Conditions: Avoid curing in direct, intense sunlight or at excessively high temperatures, which can accelerate gas formation.
Section 3: Experimental Protocols & Characterization
To provide a self-validating system, here are protocols for formulation and analysis.
Protocol 1: Formulation of a Basic RTV-1 Oxime-Cure Sealant
This protocol outlines the preparation of a simple sealant to test the effect of MTO concentration.
Materials & Equipment:
-
α,ω-silanol terminated polydimethylsiloxane (PDMS), viscosity 50 Pa·s at 25°C
-
Fumed silica (as a reinforcing filler)
-
This compound (MTO)
-
Planetary mixer or similar high-shear mixer with vacuum capabilities
-
Sealant cartridges for dispensing
Procedure:
-
Base Preparation: In the planetary mixer, combine 100 parts by weight of the PDMS polymer with 8-12 parts of fumed silica.
-
Mixing: Mix under high shear until the fumed silica is fully dispersed and the mixture is uniform. This is the sealant "base".
-
De-airing: Apply a vacuum to the mixer to de-air the base, removing any trapped air and residual moisture.[26]
-
Crosslinker Addition: While mixing under moisture-free conditions (e.g., nitrogen blanket), add the desired amount of MTO. A typical starting range is 4 to 8 parts by weight.
-
Final Mix: Continue mixing until the MTO is homogeneously incorporated.
-
Packaging: Immediately package the final formulation into moisture-proof sealant cartridges.[26]
Protocol 2: Monitoring Cure Progression via Shore A Hardness
This is a simple, physical method to quantify the progress of the cure.[27]
Equipment:
-
Shore A Durometer
-
Molded sealant samples (e.g., 6 mm thick slabs)
-
Timer
Procedure:
-
Sample Preparation: Dispense the formulated sealant into molds to create flat samples of at least 6 mm thickness.
-
Curing Environment: Place the samples in a controlled environment (e.g., 23°C, 50% RH).
-
Initial Measurement (T=0): Immediately after preparation, attempt a hardness measurement. It will likely be 0.
-
Time-Based Measurements: At set time intervals (e.g., 4, 8, 12, 24, 48, 72, and 168 hours), measure the Shore A hardness at three different points on the sample surface and record the average.
-
Data Analysis: Plot the average Shore A hardness versus time. The curve will plateau as the sealant approaches its fully cured state. This allows you to quantitatively compare the cure rates of different formulations.
Protocol 3: Investigating Cure Kinetics with FTIR-ATR
Fourier-Transform Infrared Spectroscopy with an Attenuated Total Reflectance accessory (FTIR-ATR) is a powerful technique for monitoring the chemical changes during curing in real-time.[27][28]
Equipment:
-
FTIR Spectrometer with an ATR accessory
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a small amount of the freshly mixed, uncured sealant directly onto the ATR crystal, ensuring complete contact.
-
Time-Based Scans: Immediately begin collecting spectra at regular intervals (e.g., every 5-10 minutes) over several hours using a time-based measurement software feature.[28]
-
Spectral Analysis: Monitor the changes in specific infrared peaks over time. Key changes to observe for an MTO system include:
-
Disappearance of Si-OH peaks (broad peak around 3200-3700 cm⁻¹) from the polymer.
-
Formation of Si-O-Si peaks (typically a strong, broad peak around 1000-1100 cm⁻¹) indicating network formation.
-
-
Kinetic Plotting: By plotting the normalized peak area of a key disappearing or forming peak against time, you can generate a kinetic curve of the curing reaction.
Section 4: Safety & Handling
Professional laboratory safety practices are mandatory when working with these chemicals.
Q4: What are the primary safety concerns when working with MTO and its byproducts?
This compound (MTO):
-
Irritation: MTO can cause serious eye irritation and skin irritation.[29][30] May cause an allergic skin reaction upon repeated contact.[29][30]
-
Moisture Reactivity: It reacts with moisture to release Methyl Ethyl Ketoxime (MEKO).[5][21] Containers must be kept tightly sealed in a dry, cool, and well-ventilated place.[29][31]
Methyl Ethyl Ketoxime (MEKO) - The Curing Byproduct:
-
Irritation: MEKO vapors released during curing can cause irritation to the skin, eyes, and respiratory tract.
-
Health Concerns: Prolonged or repeated exposure to MEKO may cause damage to organs.[29] Lifetime inhalation studies in rodents exposed to high concentrations of MEKO showed an increase in liver tumors.[21]
-
Ventilation is Critical: Always handle and cure MTO-based sealants in a well-ventilated area to prevent the accumulation of MEKO vapors.[29][31]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[29][30]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to avoid skin contact.[29][30]
-
Respiratory Protection: If ventilation is inadequate or if irritation occurs, use a suitable respirator.[30]
Always consult the latest Safety Data Sheet (SDS) for MTO before use.[21][29][30][31][32]
References
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- Ataman Kimya. (n.d.). This compound.
- Co-Formula. (n.d.). This compound Cas 22984-54-9 SDS.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Achieving Optimal Cure Rates in Silicone Sealants with MOS.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Power Chemical Corporation. (n.d.). MSDS-PC7130 Silane Crosslinker Methyl tris(methylethylketoxime)silane.
- Gelest, Inc. (2015). METHYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech-95 Safety Data Sheet.
- Netzsch. (n.d.). How to monitor the curing of adhesives and sealants?
- TA Instruments. (n.d.). Characterization of the cure reactions of silicone potting compounds by DEA, TA-101.
- ACS Publications. (n.d.). In Situ Curing Kinetics of Moisture-Reactive Acetoxysiloxane Sealants.
- Alfa Chemistry. (n.d.). CAS 22984-54-9 this compound.
- PerkinElmer. (n.d.). Use of FTIR to Characterize and Monitor the Curing of Sealants. S4Science.
- IndiaMART. (n.d.). Methyltris (Methyl Ethyl Ketoxime) Silane - (mos).
- Google Patents. (n.d.). US4956435A - Neutral cure silicone sealants.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Enhance Silicone Sealant Performance with this compound: A Versatile Cross-Linking Agent.
- TA Instruments. (n.d.). Monitoring Curing Under a Controlled Humidity.
- SiSiB Silicones. (n.d.). SiSiB® PC7130 methyltris methylethylketoximino silane, MOS silane CAS 22984 54 9.
- ChemicalBook. (2025). This compound | 22984-54-9.
- Shin-Etsu. (2023). What are the factors that affect sealant curing?
- GORVIA. (2023). what temperature is needed for silicone sealant to cure.
- Linkam Scientific. (2021). How humidity affects the cure kinetics of silicone elastomers.
- Foreverest Resources Ltd. (n.d.). How to Choose a Silicone Sealant.
- Premier Building Solutions. (2024). Acetoxy vs Oxime Silicone: An In-Depth Look.
- Antas. (2025). Factors Affecting the Curing of Silicone Sealants: You Must Know.
- Nanjing SiSiB Silicones Co., Ltd. (n.d.). Silane Crosslinking Agents.
- CymitQuimica. (n.d.). CAS 2224-33-1: Vinyltris(methylethylketoxime)silane.
- SiliconePlus. (2025). How to Troubleshoot Common Issues in Silicone Molding.
- ResearchGate. (2025). Hydrolysis and condensation of silanes in aqueous solutions.
- Elkem Silicones. (2024). How to Increase the Curing Speed of a Silicone?
- GA Lindberg. (2025). Moisture curing silicone adhesives and sealants.
- Lyringroup. (n.d.). This compound(MOS).
- Power Chemical Corporation. (n.d.). SiSiB® Silane Crosslinkers.
- Museum of Fine Arts Boston. (2022). Oxime silicone. MFA Cameo.
- Pecora Corporation. (n.d.). Why Silicone Sealant Is Awry: Understanding Common Failures And How To Prevent Them.
- BSI. (n.d.). 6 Common Problems with Silicone Sealants and How to Fix Them.
- Computational Chemistry List. (n.d.). Formulating Silicone Adhesives Gels and Sealants.
- MMA. (n.d.). Neutral Cure Silicone Sealants: A Versatile and Essential Construction Material.
- European Patent Office. (1994). EP 0389235 B1 - Neutral cure silicone sealants.
- GA Lindberg. (2025). Why your silicone is not curing: Inhibition and poisoning of silicones.
- Thermal grease. (2023). What are the common problems with silicone adhesive sealants?
- Power Chemical Corporation. (n.d.). Silanes & Silicones for RTV-1 formulation guide - Silane Crosslinkers.
- SANFAN Chemical. (2024). Silane Crosslinking Agent Recommendation.
- SpecialChem. (2024). RTV Silicone Sealants: Features, Technologies, and Starting Formulations.
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Technical Support Center: Catalyst Effects on Methyltris(methylethylketoxime)silane (MTO) Curing
Welcome to the Technical Support Center for researchers and professionals working with Methyltris(methylethylketoxime)silane (MTO) based formulations. This guide provides in-depth technical information, troubleshooting advice, and practical experimental protocols related to the catalytic curing of MTO systems. Our goal is to equip you with the expertise to navigate challenges and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when working with catalyzed MTO curing systems.
Q1: What is the fundamental curing mechanism of MTO?
A1: The curing of this compound (MTO) is a two-stage, moisture-activated process known as condensation curing. It proceeds as follows:
-
Hydrolysis: In the presence of atmospheric moisture, the methylethylketoxime (MEKO) groups on the MTO molecule are hydrolyzed. This reaction cleaves the Si-N bond, forming reactive silanol (Si-OH) groups and releasing methyl ethyl ketoxime (MEKO) as a byproduct.[1] This initial step is crucial as it generates the necessary functional groups for crosslinking.
-
Condensation: The newly formed silanol groups are highly reactive and will condense with other silanol groups on adjacent siloxane polymer chains. This condensation reaction forms stable siloxane bonds (Si-O-Si), creating a highly crosslinked, three-dimensional network.[2] This network is what transforms the liquid or paste-like sealant into a durable, elastic solid.
The overall reaction is initiated by moisture and driven to completion by the subsequent condensation of silanols. Catalysts are introduced to significantly accelerate the rates of both hydrolysis and condensation.[2]
Q2: Why is a catalyst necessary for MTO curing?
A2: While MTO can cure on its own in the presence of moisture, the uncatalyzed reaction is often too slow for practical applications. Catalysts act as accelerators for the hydrolysis and condensation reactions, significantly reducing the time required to achieve a tack-free surface and full cure.[1][2] The choice and concentration of the catalyst are critical formulation parameters that control the rate of crosslinking and, consequently, the final properties of the cured material.[2]
Q3: What are the most common types of catalysts used with MTO?
A3: The most prevalent catalysts for MTO and other neutral-cure silicone systems are organometallic compounds. The two main classes are:
-
Organotin Compounds: Dibutyltin dilaurate (DBTDL) is a widely used and highly effective catalyst for condensation cure silicones.[1][2] It provides a reliable and predictable cure profile. Other tin compounds like tin octoate are also used.
-
Organotitanate Compounds: These are common tin-free alternatives. Chelates of titanium, such as tetraalkoxy titanates, are effective catalysts. They are often employed in formulations where tin compounds are restricted or when specific properties are desired.
The selection between these catalyst types depends on regulatory requirements, desired cure speed, adhesion characteristics, and compatibility with other formulation components.
Q4: How does catalyst concentration affect the final mechanical properties of the cured silicone?
A4: Catalyst concentration has a significant, but not always linear, impact on the final mechanical properties. Generally, increasing the catalyst concentration up to an optimal level will increase the crosslink density, leading to higher tensile strength and hardness (durometer). However, excessive catalyst levels can sometimes lead to a decrease in properties like elongation at break.[3] One study on alkoxy silicone sealants found that as catalyst content increased, both tensile strength and elongation at break decreased, suggesting that an optimal concentration is crucial for desired performance.[3][4] It is essential to experimentally determine the optimal catalyst concentration for a specific formulation to balance cure speed with the desired mechanical performance.
Q5: What is MEKO, and are there safety concerns I should be aware of?
A5: Methyl ethyl ketoxime (MEKO) is the chemical byproduct released during the hydrolysis of MTO.[5] While MTO systems are considered "neutral cure" because they do not release corrosive acids like acetic acid, MEKO is not entirely inert. It is classified as a potential skin sensitizer and can cause irritation to the eyes and respiratory tract upon inhalation.[5] Prolonged or repeated exposure may have more significant health effects. Therefore, it is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling uncured MTO-based formulations. Always consult the Safety Data Sheet (SDS) for the specific product you are using.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the curing of MTO-based systems, with a focus on catalyst-related causes.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for common MTO curing issues.
Detailed Problem Analysis and Solutions
| Problem | Symptom(s) | Potential Catalyst-Related Cause(s) | Recommended Action(s) |
| Slow or Incomplete Cure | Sealant remains tacky or soft long after the expected cure time.[5] | 1. Insufficient Catalyst Concentration: The formulation may not have enough catalyst to drive the reaction at a practical rate. 2. Catalyst Deactivation: The catalyst may have been deactivated by contaminants in the formulation (e.g., acidic fillers) or premature exposure to moisture during storage. 3. Incorrect Catalyst Type: The chosen catalyst may not be efficient for the specific polymer system or at the ambient conditions. | 1. Verify Formulation: Double-check catalyst dosage in the formulation. Consider a small, incremental increase in catalyst concentration in a pilot batch. 2. Check Raw Materials: Ensure all fillers and additives are dry and compatible with the catalyst. Test a batch with fresh, unopened catalyst. 3. Review Catalyst Selection: Consult technical data sheets to ensure the catalyst is appropriate for your system and curing conditions. |
| Poor Adhesion | The cured sealant peels away easily from the substrate.[6] | 1. Catalyst/Adhesion Promoter Incompatibility: The curing catalyst may interfere with the functionality of the silane adhesion promoter used in the formulation. 2. Cure Inhibition at Interface: Certain substrates can interact with and inhibit the catalyst at the bond line, leading to an under-cured, weak boundary layer. | 1. Formulation Review: Ensure the catalyst and adhesion promoter systems are designed to work together. Some systems require a specific catalyst type to activate the adhesion promoter. 2. Substrate Testing & Priming: Conduct adhesion tests on all substrates. If a substrate is suspect, consider applying a primer to create a more receptive surface for the sealant.[6] |
| Bubbling or Voids | Gas pockets or bubbles are visible within the body of the cured sealant.[6] | 1. Reaction with Substrate Moisture: If the catalyst is highly active and the substrate is porous and contains moisture, the rapid, localized curing at the interface can trap evolving MEKO vapor or air. | 1. Ensure Dry Substrates: Thoroughly dry all substrates before sealant application. 2. Seal Porous Substrates: Use a suitable primer to seal porous surfaces like concrete or wood before applying the sealant.[6] 3. Optimize Cure Rate: In some cases, slightly reducing the catalyst concentration can slow the initial reaction, allowing trapped volatiles to escape before the surface skins over. |
| Surface Wrinkling/Rippling | The surface of the cured sealant is not smooth and shows wrinkles or a rippled texture. | 1. Excessively High Catalyst Concentration: Too much catalyst can cause an extremely rapid "skinning" of the surface. This skin then prevents the underlying material from curing uniformly, leading to shrinkage and wrinkling as the bulk cures and releases MEKO. | 1. Reduce Catalyst Level: Titrate the catalyst concentration downwards in test batches to find a level that provides a reasonable cure time without excessively fast skin formation. 2. Environmental Control: A lower humidity environment will slow the surface cure, potentially reducing wrinkling. |
| Yellowing of Sealant | The cured sealant, particularly white or clear formulations, develops a yellow tint over time, especially when heated.[5] | 1. Catalyst-Related Discoloration: Some catalysts, particularly certain organotitanates, can contribute to yellowing when the sealant is heated or exposed to UV light, especially if not fully reacted.[5] | 1. Select Non-Yellowing Catalyst: If color stability is critical, select a catalyst known for its non-yellowing properties. This information is often available on the manufacturer's technical data sheet. 2. Ensure Full Cure: Make sure the sealant is fully cured before exposing it to high temperatures, as uncured components are more likely to discolor. |
Section 3: Experimental Protocols & Data
This section provides standardized methodologies for evaluating catalyst performance and presents comparative data to guide your formulation decisions.
Protocol 3.1: Preparation of a Model MTO-Based Sealant
This protocol outlines the preparation of a basic, unfilled MTO sealant for catalyst evaluation.
Materials:
-
α,ω-Silanol-terminated polydimethylsiloxane (PDMS), viscosity 50,000-80,000 cPs
-
This compound (MTO)
-
Adhesion Promoter (e.g., γ-aminopropyltriethoxysilane)
-
Catalyst (e.g., Dibutyltin dilaurate or a titanate catalyst)
-
Planetary mixer with vacuum capabilities
-
Moisture-free containers
Procedure:
-
Predrying: Ensure all glassware and equipment are thoroughly dried. Dry any fillers (if used) in an oven at 120°C for at least 4 hours.
-
Polymer Addition: Charge 100 parts by weight of the silanol-terminated PDMS into the planetary mixer.
-
Mixing Under Vacuum: Begin mixing at a low speed under a vacuum of >-0.08 MPa to remove any entrapped air or residual moisture from the polymer. Mix for 30 minutes.
-
Additive Incorporation: While maintaining the vacuum, add 8 parts of MTO crosslinker and 1 part of the adhesion promoter to the mixer. Continue mixing for another 45-60 minutes until the mixture is completely homogeneous.[7]
-
Catalyst Addition: Release the vacuum. Add the desired amount of catalyst (e.g., 0.1 parts for DBTDL).[7] Immediately restart the mixer under full vacuum and mix for a final 15-20 minutes to ensure uniform dispersion.
-
Packaging: Dispense the formulated sealant into moisture-proof cartridges or containers, minimizing exposure to air.
Protocol 3.2: Measurement of Curing Characteristics
A. Tack-Free Time (ASTM C679):
-
Sample Preparation: Apply a bead of sealant of uniform thickness onto a non-porous substrate like a polyethylene sheet.[8]
-
Environmental Conditions: Place the sample in a controlled environment, typically 23 ± 2°C and 50 ± 5% relative humidity.[8]
-
Testing for Tackiness: At regular intervals (e.g., every 10-15 minutes), lightly touch the surface of the sealant with a clean polyethylene strip. Press down lightly and then pull away.
-
Endpoint Determination: The tack-free time is the point at which the polyethylene strip no longer adheres to the sealant surface and pulls away cleanly.[9] Record this time in minutes.
B. Cure-Through Depth:
-
Sample Preparation: Fill a small, shallow aluminum dish or a custom-made mold (approx. 10-15 mm deep) with the sealant, ensuring a flat, smooth surface.
-
Curing: Place the sample in the controlled environment (23°C / 50% RH).
-
Measurement: After a set time (typically 24 hours), make a cut through the center of the sealant sample and pull it apart.
-
Analysis: Measure the thickness of the cured, rubbery layer from the surface inwards using a calibrated ruler or calipers. This value, in millimeters, represents the cure-through depth per 24 hours.
Protocol 3.3: Measurement of Mechanical Properties (ASTM D412)
-
Specimen Preparation: Cast the sealant into thin sheets (approx. 2-3 mm thick) and allow them to cure fully in the controlled environment for at least 7 days.
-
Die Cutting: Use a die to cut "dogbone" or "dumbbell" shaped specimens from the cured sheets as specified in ASTM D412.[10][11]
-
Testing: Mount the specimen in the grips of a universal testing machine (tensile tester).[12]
-
Data Acquisition: Pull the specimen at a constant rate of speed (typically 500 mm/min) until it ruptures.[13] The machine's software will record the force and elongation throughout the test.
-
Calculations: From the resulting stress-strain curve, determine the following:
Data Presentation: Comparative Catalyst Performance
The following table summarizes typical performance differences between organotin and organotitanate catalysts in a model MTO sealant formulation. Note: These are representative values and will vary based on the specific formulation.
| Property | Organotin Catalyst (DBTDL) | Organotitanate Catalyst | Significance & Causality |
| Typical Concentration | 0.05 - 0.2 wt% | 0.2 - 1.0 wt% | Titanates are generally less efficient on a weight basis and may require higher concentrations to achieve similar cure rates. |
| Tack-Free Time (23°C, 50% RH) | 15 - 30 minutes | 20 - 45 minutes | DBTDL is highly efficient at catalyzing the surface reactions, leading to faster skin formation. |
| Cure-Through (mm/24h) | 2 - 3 mm | 1.5 - 2.5 mm | The catalytic efficiency of tin compounds often extends better into the bulk material, promoting a deeper cure in a given timeframe. |
| Tensile Strength | High | Moderate to High | Tin catalysts can promote a highly crosslinked network, often resulting in higher tensile strength. |
| Adhesion to Polar Substrates | Good | Very Good to Excellent | Titanate catalysts can sometimes offer improved adhesion, particularly to engineered plastics and metals, due to their different interaction mechanisms at the substrate interface. |
| Heat/UV Stability | Good | Moderate to Good | Some titanate catalysts can be prone to yellowing upon heat or UV exposure.[5] |
Catalyst Selection Logic Diagram
Caption: A decision-making diagram for catalyst selection.
References
- STEP Lab. (n.d.). ASTM D412 - Tensile Testing of Elastomers.
- The Comprehensive Guide to ASTM D412 Elastomer Tensile Testing. (2023, April 6).
- TestResources. (n.d.). Tensile Testing Rubber | ASTM D412 & ISO 37.
- Sealant Standard Test Methods. (n.d.).
- How to perform ASTM D412 Tensile Test on Rubber & Elastomers. (n.d.).
- Qualitest USA LC. (2025, May 21). ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions.
- Infinita Lab. (n.d.). ASTM C679 Test for Tack-Free Time of Elastomeric Sealants.
- Kim, D.-J., Park, Y.-J., Kim, H.-J., Park, H.-J., & Lee, B. W. (2002). Mechanical Properties of Alkoxy Type Silicone Sealants. Journal of the Korean Fiber Society, 39(4), 485-491.
- Infinita Lab. (2025, September 26). Test for Tack-Free Time of Elastomeric Sealants.
- MaTestLab. (2025, March 4). ASTM C679 Tack Free Time of Elastomeric Sealants US Lab.
- At - 1 Chemical Formula Services. (n.d.). Silicone Sealant Formulation. Retrieved from At - 1 Chemical Formula Services website.
- Scribd. (n.d.). Tack Free Time Sealant.
- 6 Common Problems with Silicone Sealants and How to Fix Them. (n.d.).
- Fitriani, S. E., Puspasari, I., & Kusrini, E. (2024). Effect of Adding Dibutyltin Dilaurate on the Quality of Polyurethane Paint for Applications in the Automotive Industry. Jurnal Teknologi, 14(4), 1405-1411.
- Method for preparing silicone sealant. CN103642452B. (2015).
- What are the common problems with silicone adhesive sealants? (2023, October 23). Retrieved from a thermal grease manufacturer's blog.
- SiSiB SILICONES. (n.d.). Formulating RTV Silicone Sealants.
- SpecialChem. (2024, November 23). RTV Silicone Sealants: Features, Technologies, and Starting Formulations.
- Silicone sealant and preparation method thereof. CN109609084B. (2021).
- RTV Silicone Sealants: The Complete Professional Guide For Construction Applications. (n.d.).
- Wang, Y., et al. (2025). Molecular dynamics simulation of the mechanical properties of silicone sealants. Journal of Forest Engineering, 10(1), 1-8.
- RTV Silicone Sealants Tips: 5 Common Mistakes Need to Avoid. (2024, November 28).
- Karpati, K. K. (1973). Mechanical properties of sealants: II. Behavior of a silicone sealant as a function of rate of movement. Journal of Paint Technology, 45(580), 56-62.
- Kim, D.-J., et al. (2002). Mechanical properties of alkoxy type silicone sealants.
- Wacker Chemie AG. (n.d.). Room Temperature Vulcanizing (RTV) Silicones.
- Evonik. (n.d.). Reactive Adhesives & Sealants.
- Fitriani, S. E., Puspasari, I., & Kusrini, E. (2024). View of Effect of Adding Dibutyltin Dilaurate on the Quality of Polyurethane Paint for Applications in the Automotive Industry. Jurnal Teknologi, 14(4).
- Dow. (n.d.). Silicone structural glazing (Bonded glazing) Technical Manual.
- Valtec. (n.d.). Americas Technical Manual Dow Corning® brand silicone sealants for structural and weathersealing systems.
- Scribd. (n.d.). Deactivation Modelling.
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Technical Support Center: Improving Adhesion of Silicone Sealants
Welcome to the technical support center for advanced silicone sealant applications. This guide is designed for researchers, scientists, and drug development professionals who encounter adhesion challenges with silicone sealants on difficult substrates. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and innovate within your own experimental frameworks. Here, we will explore the science of adhesion, diagnose common failure modes, and provide validated methodologies for achieving robust and reliable bonds.
Section 1: Troubleshooting Guide - A Root Cause Analysis Approach
Adhesion failure is a common yet solvable issue in material science. The key is to systematically diagnose the problem. This section is structured to help you identify the symptoms of failure, understand the probable causes, and implement effective solutions.
Q1: My silicone sealant is peeling cleanly away from the substrate. What is happening?
Symptom: The sealant lifts off the surface easily, leaving little to no residue. This is a classic case of adhesive failure .[1][2]
Probable Causes & Solutions:
-
Cause 1: Low Surface Energy: The substrate's surface energy is likely too low for the sealant to "wet" or spread across the surface effectively. This is common for materials like polyethylene, polypropylene, and fluoropolymers (e.g., PTFE).[3][4]
-
Cause 2: Surface Contamination: The substrate surface is contaminated with oils, dust, moisture, or processing aids (like mold release agents).[3][9][10][11] These contaminants act as a barrier, preventing the sealant from making direct contact with the substrate.[2][9]
-
Solution: Implement a rigorous cleaning protocol. The Two-Cloth Cleaning Method detailed in Section 3 is a critical first step for all bonding applications.
-
-
Cause 3: Incompatible Materials: The sealant chemistry is not compatible with the substrate material.[1][3]
-
Solution: Use a primer . Primers act as a chemical bridge between the sealant and the substrate. Refer to the Primer Selection and Application Protocol in Section 3 to choose and apply the correct primer for your specific substrate.
-
Q2: The sealant itself is tearing or splitting, but it's still stuck to both surfaces. Why?
Symptom: The sealant ruptures internally, but adhesion to the substrate on both sides of the tear remains intact. This is known as cohesive failure .[1][2]
Probable Causes & Solutions:
-
Cause 1: Excessive Joint Movement: The joint or assembly is experiencing movement that exceeds the sealant's elasticity or movement capability.[2][12]
-
Cause 2: Improper Sealant Curing: The sealant did not cure completely, resulting in a weak internal structure. This can be caused by environmental factors like low humidity or applying the sealant too thickly in one pass.[3]
-
Solution: Ensure the curing environment meets the manufacturer's specifications. For deep joints, apply the sealant in layers to ensure complete curing.
-
Q3: I see bubbles and voids within the cured sealant. What causes this?
Symptom: Air pockets are visible within the body of the cured sealant.[3]
Probable Causes & Solutions:
-
Cause 1: Trapped Air or Moisture: Air was trapped during application, or moisture was present on the substrate, which vaporized during the curing process.[1][3]
-
Cause 2: Outgassing from Substrate: Porous substrates can release trapped air or moisture during sealant cure, leading to bubbles.
Section 2: The Science of Adhesion - Key Concepts
Understanding the "why" behind adhesion is crucial for effective troubleshooting. This section breaks down the core scientific principles governing the bond between silicone sealants and substrates.
Surface Energy: The Foundation of Adhesion
For a strong bond to form, the liquid sealant must be able to wet the surface of the substrate. This is governed by the balance between the sealant's surface tension and the substrate's surface energy. A liquid will only spread over a surface if the surface energy of the substrate is greater than the surface tension of the liquid.
-
High Surface Energy (HSE) Substrates: Materials like glass and metals have high surface energy, making them relatively easy to bond to.
-
Low Surface Energy (LSE) Substrates: Many polymers, such as polyethylene and polypropylene, have very low surface energy, which is why they are notoriously difficult to bond to without surface modification.[14][15]
| Substrate Material | Typical Surface Energy (mN/m) | Adhesion Challenge |
| Polytetrafluoroethylene (PTFE) | 18 | Very High |
| Polypropylene (PP) | 29 | High |
| Polyethylene (PE) | 31 | High |
| Polycarbonate (PC) | 42 | Moderate |
| Aluminum | ~840 | Low (if clean) |
| Glass | >1000 | Low (if clean) |
The Role of Primers: A Chemical Bridge
Primers are essential tools for promoting adhesion to difficult substrates. They are typically dilute solutions of reactive silanes.[16][17][18]
The mechanism involves a bifunctional molecule that creates a durable chemical link between the inorganic substrate and the organic silicone polymer.[16][19][20]
Caption: Mechanism of a silane primer.
Surface Modification: Activating Inert Surfaces
For the most challenging LSE plastics, primers alone may not be sufficient. Surface modification techniques are employed to fundamentally change the chemistry of the substrate's surface.
-
Plasma and Corona Treatment: These processes use ionized gas (plasma) or an electrical discharge (corona) to break the molecular bonds on the polymer surface.[5][21] This does two things: it cleans the surface at a microscopic level and, more importantly, it introduces reactive polar functional groups (like hydroxyl, carboxyl, and carbonyl groups), which dramatically increase the surface energy.[5][7][8]
Caption: Effect of plasma/corona treatment.
Section 3: Experimental Protocols
These protocols provide step-by-step methodologies for the most common and effective adhesion promotion techniques.
Protocol 1: The Two-Cloth Cleaning Method
This is the foundational step for any bonding application and must not be skipped. The principle is to use a solvent to dissolve contaminants and a second, clean cloth to remove the solvent and the dissolved contaminants before they can be redeposited.[13][22]
Materials:
-
Lint-free cloths (e.g., cleanroom wipes)
-
Appropriate solvent (e.g., Isopropyl Alcohol (IPA), Acetone, or MEK). Always verify solvent compatibility with your substrate.[9][11]
Procedure:
-
Pour the solvent onto a clean, lint-free cloth. Never dip the cloth into the main solvent container to avoid contamination.[22]
-
Vigorously wipe the substrate surface to be bonded, focusing on removing all visible and non-visible contaminants.
-
Immediately, while the solvent is still wet, wipe the surface dry with a second, clean, dry, lint-free cloth.[22]
-
Allow any residual solvent to fully evaporate before proceeding to the next step.
Protocol 2: Primer Application
Materials:
-
Recommended primer for your substrate/sealant combination.
-
Lint-free applicator (cloth or small brush).
Procedure:
-
Ensure the substrate has been cleaned according to Protocol 1 and is completely dry.
-
Apply a very thin, uniform coat of primer to the surface.[13][17] The goal is a nearly invisible layer.
-
Use a clean, lint-free cloth to apply the primer, wiping it on in a single, smooth motion.[22] For rough or hard-to-reach areas, a clean brush may be used.[13]
-
Crucially, avoid over-application. An overly thick primer coat will appear as a white, chalky residue and will itself become a weak boundary layer, causing adhesion failure.[17][22] If this occurs, the residue must be removed (using the two-cloth cleaning method) and the primer reapplied.
-
Allow the primer's solvent carrier to evaporate completely. This typically takes 15-30 minutes, but you should always follow the manufacturer's specific instructions.[11][22]
-
Apply the silicone sealant within the primer's specified "open time" (the window after which it is dry but still receptive to bonding).[1]
Protocol 3: Adhesion-in-Peel Testing (ASTM C794)
This protocol provides a standardized method to quantify the adhesion strength of your sealant to a substrate.[23][24][25] It is an essential validation step to confirm the success of your surface preparation and priming.
Objective: To measure the peel strength (in pounds-force per inch) and to observe the failure mode (adhesive vs. cohesive).[25]
Simplified Procedure:
-
Specimen Preparation: Prepare the substrate as per your experimental protocol (cleaning, priming, etc.). Apply a uniform bead of sealant onto the substrate. Embed a strip of standardized cloth into the sealant, leaving a tail free.[26]
-
Curing: Allow the sealant to cure according to the manufacturer's specifications or your experimental conditions.
-
Testing:
-
Clamp the substrate in the lower jaw of a tensile testing machine.
-
Clamp the free end of the cloth strip in the upper jaw.
-
Pull the cloth back at a 180° angle at a constant rate of 50 mm (2 inches) per minute.[25]
-
-
Data Collection: Record the force required to peel the sealant from the substrate. Note the failure mode:
-
Adhesive Failure: The sealant peels cleanly from the substrate.
-
Cohesive Failure: The sealant itself tears, leaving sealant on both the cloth and the substrate.
-
Mixed-Mode Failure: A combination of both.
-
A high peel strength combined with cohesive failure generally indicates a successful and robust bond.[23]
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I apply new silicone over old, failed silicone?
-
A: No. New silicone sealant will not adhere properly to cured silicone. The old sealant must be completely removed mechanically and the surface thoroughly cleaned before reapplication.[3]
-
-
Q: How long do I have to wait after priming before applying the sealant?
-
A: This is known as the primer's "open time" and is specific to each product, typically ranging from 15 minutes to several hours. Always consult the primer's technical data sheet. Applying sealant outside this window can lead to bond failure.[1]
-
-
Q: My substrate is a plastic not listed in your table. How do I proceed?
-
A: For unknown or unlisted plastics, a systematic approach is best. Start with rigorous cleaning (Protocol 1). Test adhesion. If it fails, try a universal plastics primer (Protocol 2) and re-test. If failure persists, the material is likely a very low surface energy polymer requiring surface modification like plasma or corona treatment.
-
-
Q: Is cohesive failure always better than adhesive failure?
-
A: Not necessarily. While cohesive failure indicates that the bond to the substrate is stronger than the internal strength of the sealant, an adhesive failure at a very high peel strength value may still be more than sufficient for the application's requirements.[23] The critical factor is whether the bond strength meets the performance demands of the assembly.
-
References
-
ASTM C794 / C794M-18, Standard Test Method for Adhesion-in-Peel of Elastomeric Joint Sealants, ASTM International, West Conshohocken, PA, 2018. [Link]
-
"Plasma treatments improve adhesion" - Ferrarini & Benelli. [Link]
-
"6 Common Problems with Silicone Sealants and How to Fix Them" - Siway Sealants. [Link]
-
"Adhesion improvement: Optimized bonding with plasma" - Relyon Plasma. [Link]
-
"Adhesion improvement by plasma treatment" - Fraunhofer IGB. [Link]
-
"A Look into Plasma Treatment for Superior Plastic Adhesion" - A&D Plating. [Link]
-
"How to apply silicone sealant and prepare surface" - Mascherpa. [Link]
-
"How Do Silicone Adhesion Promoter Works" - Changfu Chemical. [Link]
-
"Surface Modifiers - Silane Adhesion Promoters" - SiSiB Silicones. [Link]
-
"Plasma Surface Pretreatments of Polymers for Improved Adhesion Bonding" - 3DT LLC. [Link]
-
"4 steps to applying the perfect sealant every time!" - Tremco CPG APAC. [Link]
-
"Sealant Troubleshooting: Common Problems And Solutions" – BOPIN. [Link]
-
"Meeting Silicone Adhesion Challenges with Primers" - Adhesives & Sealants Industry. [Link]
-
"Why Silicone Sealant Is Awry: Understanding Common Failures And How To Prevent Them" - BOPIN. [Link]
-
"How To Apply Silicone Sealant: A Step-by-Step Guide That Actually Works" - BOPIN. [Link]
-
"FAQ: Plastic Adhesion Improvements" - Dow Inc. [Link]
-
"Adhesion Strategies for Low Surface Energy Polymers" - SES Force-4. [Link]
-
"What are the common problems with silicone sealants?" - Jointas Building Materials. [Link]
-
"Common Sealant Problems and Solutions" - Solseal. [Link]
-
"SILICONE ADHESIVES AND PRIMERS ON LOW SURFACE ENERGY PLASTICS AND HIGH STRENGTH METALS" - Thomasnet. [Link]
-
"Compo-SiL® – A Breakthrough in Overcoming the Low Surface Energy of Cured Silicone" - General Silicones. [Link]
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- 4. dow.com [dow.com]
- 5. Plasma treatments improve adhesion [ferben.com]
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- 9. mascherpa.it [mascherpa.it]
- 10. siliconedirect.co.uk [siliconedirect.co.uk]
- 11. How To Apply Silicone Sealant: A Step-by-Step Guide That Actually Works – BOPIN [bopinchem.com]
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- 13. azure.crlaurence.com [azure.crlaurence.com]
- 14. Adhesion Strategies for Low Surface Energy Polymers [sesforce4.com]
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- 16. sisib.com [sisib.com]
- 17. mddionline.com [mddionline.com]
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- 19. specialchem.com [specialchem.com]
- 20. Silane Adhesion Promoters - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
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- 22. tremcocpg-asiapacific.com [tremcocpg-asiapacific.com]
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Technical Support Center: Mitigating Yellowing in Neutral-Cure Sealants Formulated with Methyltris(methylethylketoxime)silane
Welcome to the technical support center for advanced sealant formulations. This guide is designed for researchers, materials scientists, and formulation professionals encountering color stability challenges in neutral-cure silicone sealants, specifically those utilizing Methyltris(methylethylketoxime)silane (MTO or MOS) as a crosslinking agent. Here, we move beyond simple problem-solving to explore the fundamental mechanisms of yellowing and provide a robust framework for developing color-stable, high-performance sealant systems.
Section 1: Frequently Asked Questions - Understanding the Yellowing Phenomenon
This section addresses the core principles governing the function of MTO and the root causes of sealant discoloration.
Q1: What is the precise role of this compound (MTO) in my sealant formulation?
This compound is an organosilicon compound that acts as a primary crosslinking agent in neutral-cure RTV (Room Temperature Vulcanizing) silicone sealants.[1] Its function is to convert the liquid silicone polymer (typically an α,ω-silanol polydimethylsiloxane) into a solid, elastomeric network.[2] This occurs through a moisture-triggered condensation reaction where the methylethylketoxime (MEKO) groups hydrolyze, creating reactive silanol intermediates. These intermediates then condense with other polymer chains, forming a stable, three-dimensional siloxane (Si-O-Si) network.[3] This process releases methyl ethyl ketoxime (MEKO) as a neutral byproduct, which is characteristic of oxime-cure systems.[3]
Q2: What is the primary cause of yellowing in sealants containing MTO?
The principal cause of yellowing is photo-oxidative degradation , a process initiated by exposure to ultraviolet (UV) radiation from sunlight.[4][5][6] While the polysiloxane backbone of the sealant is inherently quite resistant to UV light, other components within the formulation can contain chromophores—parts of a molecule that absorb light.[4] When these chromophores absorb UV energy, they can form highly reactive free radicals.[5][7] These radicals initiate a chain reaction with oxygen, leading to the formation of new, colored chemical species (chromophores) that absorb visible light in the blue/violet spectrum, making the sealant appear yellow.[4] This entire process is a form of autocatalytic degradation.[4]
Q3: Are the byproducts of the MTO curing reaction (i.e., MEKO) directly responsible for the yellowing?
While MEKO itself is a colorless to pale yellow liquid, it is not the primary driver of long-term yellowing in the cured sealant.[8] The yellowing phenomenon is less about the specific MEKO leaving group and more about the overall stability of the entire formulation matrix when exposed to environmental stressors.[7][9] The degradation process involves various components, including the polymer itself, adhesion promoters, plasticizers, and even impurities, which can all contribute to the formation of color bodies under UV and thermal stress.[7]
Q4: Besides UV radiation, what other factors can induce or accelerate discoloration?
Several factors beyond UV radiation can contribute to yellowing:
-
Thermal Degradation: High temperatures can accelerate oxidative reactions, leading to the formation of chromophores even without significant UV exposure.[4][5]
-
Chemical Incompatibility: Exposure to acidic or alkaline vapors, cleaning agents, or pollutants can cause chemical reactions on the sealant surface that lead to discoloration.[6][10][11] Using neutral-cure oxime sealants in proximity to curing acidic-cure sealants can also cause yellowing.[10]
-
Substrate Migration: Certain substrates, such as EPDM rubber, neoprene, or bituminous materials, contain oils or plasticizers that can migrate into the sealant, causing a yellow or brown stain.[11][12]
-
Additive Degradation: Some additives, particularly aminosilane adhesion promoters, are prone to oxidation and can be a significant source of yellowing.[7] Similarly, certain antioxidants, like butylated hydroxytoluene (BHT), can form colored byproducts upon oxidation.[7][9]
Section 2: Troubleshooting Guide - Diagnosing Discoloration in the Lab
Use this guide to diagnose the likely cause of yellowing based on experimental observations.
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
| Rapid yellowing upon outdoor exposure (Accelerated Weathering Test). | Insufficient UV stabilization; Photo-oxidation of sensitive additives (e.g., aminosilanes, certain antioxidants).[7] | Incorporate or optimize a UV stabilization package (UV absorbers and/or HALS). Evaluate alternative, more stable adhesion promoters. |
| Yellowing occurs in indoor applications without direct sunlight. | Thermal oxidation from heat sources; Chemical exposure to indoor pollutants or cleaning agent vapors[11]; Interaction with incompatible materials.[10] | Increase the concentration of primary/secondary antioxidants. Identify and eliminate sources of chemical fumes. Conduct substrate compatibility testing (Protocol 4.2). |
| Discoloration appears as localized stains or streaks. | Migration of plasticizers or other chemicals from an adjacent substrate (e.g., rubber gaskets, tapes, painted surfaces).[11][12] | Isolate the sealant from the staining material using a stable primer or barrier film. Confirm the source with compatibility testing. |
| Clear sealant formulation turns yellow in storage (pre-curing). | Instability or interaction of raw materials; Presence of impurities in fillers or plasticizers; Reaction with atmospheric contaminants in the packaging environment. | Review the certificate of analysis for all raw materials. Consider adding a stabilizer package to the pre-cured formulation. Ensure packaging is inert and properly sealed. |
Section 3: Visualizing the Chemical Mechanisms
Understanding the underlying chemical processes is critical for effective formulation. The following diagrams illustrate the key pathways involved.
Curing Mechanism of MTO-based Sealants
This diagram shows the two-stage process of MTO crosslinking: hydrolysis followed by condensation, which builds the polymer network and releases MEKO.
Caption: MTO Sealant Curing Pathway.
Photo-Oxidative Degradation Pathway
This diagram illustrates the free-radical chain reaction responsible for yellowing and shows where stabilizers intervene.
Caption: Mechanism of Photo-Oxidation and Stabilizer Intervention.
Section 4: Formulation Strategies for Enhanced Color Stability
Proactive formulation is the most effective method for preventing yellowing. A multi-faceted approach targeting the degradation cycle at different points is required.
The Critical Role of Stabilizers
Relying on the inherent stability of the silicone backbone is insufficient. A dedicated stabilizer package is essential for durable, color-fast sealants.
-
UV Absorbers (UVAs): These additives function by competitively absorbing harmful UV radiation and dissipating it as harmless thermal energy before it can reach the polymer and create free radicals.[13][14][15] Their effectiveness is governed by the Beer-Lambert law, meaning their performance depends on concentration and the sealant's thickness.[15]
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they are highly efficient radical scavengers.[14] They function in a regenerative cycle, neutralizing free radicals to terminate the degradation chain reaction. They are particularly effective at protecting the surface of the sealant.
-
Antioxidants (AOs): Antioxidants are crucial for preventing both thermal and photo-oxidation.[16][17]
-
Primary Antioxidants (Radical Scavengers): Typically sterically hindered phenols, these donate a hydrogen atom to peroxy radicals, neutralizing them and stopping the degradation cycle.[18][19]
-
Secondary Antioxidants (Peroxide Decomposers): Often phosphite- or thioester-based, these decompose hydroperoxides into non-radical, stable products, preventing them from splitting into more damaging radicals.
-
| Stabilizer Class | Primary Function | Mechanism of Action | Typical Use Level |
| Benzotriazoles / Benzophenones (UVA) | UV Light Absorption | Absorbs UV radiation (290-400 nm) and dissipates it as heat. | 0.1 - 1.0% |
| Hindered Amines (HALS) | Radical Scavenging | Traps alkyl and peroxy radicals, interrupting the oxidation cycle. | 0.1 - 1.0% |
| Hindered Phenols (Primary AO) | Radical Scavenging | Donates a hydrogen atom to neutralize peroxy radicals. | 0.05 - 0.5% |
| Phosphites / Thioesters (Secondary AO) | Peroxide Decomposition | Decomposes hydroperoxides into non-radical products. | 0.1 - 1.0% |
Note: A synergistic combination of a UVA and a HALS is often more effective than using either one alone.
Impact of Adhesion Promoters and Other Additives
Every component added to the formulation must be evaluated for its potential impact on color stability.
-
Adhesion Promoters: While essential for bonding to substrates, many common adhesion promoters can compromise color stability. Aminosilanes are particularly susceptible to photo-oxidation, which can lead to severe yellowing.[7] When possible, screen alternative adhesion promoters (e.g., epoxy- or vinyl-functional silanes) or use the minimum effective concentration of aminosilanes in conjunction with a robust stabilizer package.
-
Fillers and Plasticizers: Ensure that all fillers (e.g., calcium carbonate, fumed silica) and plasticizers are of high purity and free from iron or other transition metal contaminants, which can catalyze oxidative degradation.
Section 5: Experimental Protocols for Performance Validation
A rigorous testing protocol is essential to validate the color stability of a new formulation.
Protocol 5.1: Accelerated Weathering for Color Stability
Objective: To simulate the long-term effects of sunlight and moisture on the color of the sealant.
Apparatus: QUV Accelerated Weathering Tester or equivalent xenon arc chamber.
Methodology:
-
Sample Preparation: Prepare sealant samples by casting uniform beads (e.g., 10 mm wide x 5 mm thick) on inert substrates like glass or aluminum panels. Allow samples to cure fully at ambient conditions (e.g., 23°C, 50% RH) for at least 7 days.
-
Initial Measurement: Before exposure, measure the initial color of the samples using a spectrophotometer or colorimeter. Record the CIE Lab* values. The b* value is a critical indicator of yellowness.
-
Exposure Cycle: Subject the samples to an accelerated weathering cycle. A common cycle for sealants is based on ASTM G154, for example:
-
Periodic Evaluation: Remove samples at regular intervals (e.g., 250, 500, 1000, 2000 hours). Allow them to cool and dry completely.
-
Color Measurement: Remeasure the Lab* values of the exposed samples.
-
Data Analysis: Calculate the change in yellowness (Δb). A higher Δb value indicates more severe yellowing. Compare the performance of different formulations to a control sample without stabilizers.
Protocol 5.2: Substrate Compatibility and Stain Testing
Objective: To determine if adjacent materials cause discoloration of the sealant through chemical migration.
Methodology:
-
Substrate Selection: Obtain samples of all materials that will be in direct contact with the sealant in its final application (e.g., EPDM gaskets, PVC window frames, painted metal, etc.).
-
Sample Assembly: Apply a bead of the sealant in direct contact with each test substrate. Create a control sample on an inert substrate (glass).
-
Curing and Aging: Allow the assemblies to cure for 7 days at ambient conditions.
-
Accelerated Aging: Place the test assemblies in an oven at an elevated temperature (e.g., 70°C) for a set period (e.g., 7 days) to accelerate any potential migration. For outdoor applications, samples can also be exposed to UV radiation as in Protocol 5.1.
-
Visual Evaluation: After the aging period, visually inspect the sealant for any signs of discoloration, specifically at the interface with the substrate. Compare the color to the control sample on the inert glass substrate. Note any yellowing, browning, or staining.
References
-
AC Cable Solutions. (2023, November 25). Methyl Ethyl Ketoxime (MEKO): Applications, Products, and Safety Measures. [Link]
-
Ataman Kimya. MEKO METHYL ETHYL KETOXIME. [Link]
-
GORVIA. (2023, November 6). is silicone sealant uv resistant. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Methyl Vinyl Di(methylethylketoxime)silane: A Key to Advanced Silicone Sealant Technology. [Link]
-
Wolf Group. (2025, April 1). Dealing with sealing: neutral silicones guide. [Link]
-
Jointas Building Materials. (2025, November 7). Silicone Sealant Yellowing: How to Avoid Discoloration in Clear Caulk. [Link]
-
Ataman Kimya. MEKO. [Link]
-
Forgeway. Why does sealant (like silicone) go yellow? Tips and methods to stop it from happening. [Link]
-
Antas Sealant. (2024, July 17). Why does Sealant like Silicone Go Yellow? Tips and Methods to stop it from Happening. [Link]
-
TNS Sealant. (2024, November 18). Silicone Sealant Discolor: 5 Reasons and How to Prevent It. [Link]
-
Tintoll. Chemical Products Used in Adhesives & Sealants. [Link]
-
Simseal. (2024, May 22). UV-Resistant Sealants for Sun Damage : The Ultimate Guide. [Link]
-
Adhesives Magazine. (2013, April 1). Discoloration of Elastomeric Joint Sealants. [Link]
- Google Patents.
-
ACS Publications. (2023, April 26). Antioxidant Silicone Elastomers without Covalent Cross-Links. [Link]
-
Ataman Kimya. This compound. [Link]
-
SABA. Stability of sealants when exposed to UV radiation, temperature and moisture. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Silicone Sealant Formulations. [Link]
-
Quimidroga. Antioxidants for Adhesives. [Link]
-
Penosil. Penosil Neutral Silicone 307 meko-free neutral silicone. [Link]
-
National Institutes of Health (NIH). (2023, April 26). Antioxidant Silicone Elastomers without Covalent Cross-Links. [Link]
-
Bostik New Zealand. Discolouration in Joint Sealants. [Link]
-
Melkib. Silicone transparent No Meko Wiko silicone-based sealant. [Link]
-
Newline NZ. Why does Silicone Sealant turn black?. [Link]
-
MMA. Neutral Cure Silicone Sealants: A Versatile and Essential Construction Material. [Link]
-
ResearchGate. (2025, August 5). Degradation of thermally-cured silicone encapsulant under terrestrial UV. [Link]
-
ResearchGate. Discoloration of Elastomeric Joint Sealants. [Link]
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- 2. echemi.com [echemi.com]
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- 6. newline.nz [newline.nz]
- 7. adhesivesmag.com [adhesivesmag.com]
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- 9. researchgate.net [researchgate.net]
- 10. Silicone Sealant Discolor: 5 Reasons and How to Prevent It [tengyusealant.com]
- 11. bostik.com [bostik.com]
- 12. Why Does White Silicone Sealant Turn Yellow? Experts Explain the Causes and Solutions [sealant-cn.com]
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- 14. Chemical Products Used in Adhesives & Sealants | Tintoll [uvabsorber.com]
- 15. specialchem.com [specialchem.com]
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- 19. Antioxidant Silicone Elastomers without Covalent Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SABA - Knowledge center - adhesives & sealants [saba-adhesives.com]
shelf life of Methyltris(methylethylketoxime)silane and storage conditions
Welcome to the technical support center for Methyltris(methylethylketoxime)silane (CAS No. 22984-54-9), a key crosslinking agent for room temperature vulcanized (RTV) silicone rubbers and a neutral curing agent in silicone sealant formulations.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the shelf life, storage, and troubleshooting of this vital chemical.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound?
A1: When stored under recommended conditions in a strictly sealed and unopened container, this compound has a shelf life of 12 months.[2] It is crucial to use the product as soon as possible after opening the container to minimize degradation from atmospheric moisture.[2]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the stability and longevity of this compound, it is imperative to adhere to the following storage conditions. These conditions are designed to prevent hydrolysis and other degradation reactions.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated place.[1][2][6][7][8] Avoid direct sunlight and heat sources.[5][7][9] Do not heat above 100°C.[6] | Elevated temperatures can accelerate degradation and may lead to the development of irritating fumes and organic acid vapors.[9] |
| Humidity | Store in a dry place and avoid exposure to humidity.[1][2][6][10] | The primary degradation pathway for this silane is hydrolysis upon contact with water or moisture, which liberates methylethylketoxime (MEKO).[6][7][9][11] |
| Container | Keep the container tightly closed.[7][8][9] Store in its original, sealed containers.[2] | Prevents exposure to atmospheric moisture, which initiates the crosslinking and degradation process.[11] |
| Container Material | Store in sealed containers without contacting iron or steel.[9] Plastic drums (PE or PVF steel) and IBC totes are common.[2][10] | Contact with iron should be avoided as it can catalyze reactions; for instance, contact with electrophiles like ferric chloride can lead to a violent reaction.[7][9] |
| Ventilation | Store in a well-ventilated area.[1][2][6][7][8][9] | Proper ventilation is necessary to prevent the accumulation of vapors.[9] |
Q3: What materials are incompatible with this compound?
A3: To prevent hazardous reactions and maintain the integrity of the product, avoid contact with the following materials:
-
Water and Moisture: Reacts with water and moisture in the air, liberating methylethylketoxime (MEKO).[6][7][9]
-
Acids and Strong Oxidizers: These can cause violent reactions.[6][9]
-
Metals, especially Iron: Contact with iron should be avoided.[7][9] Contact with electrophiles such as ferric chloride can lead to a violent reaction.[7][9]
Q4: What are the signs of degradation or instability in this compound?
A4: The primary degradation pathway is hydrolysis, which results in the release of methylethylketoxime (MEKO) and the formation of silanol groups.[11] Signs of degradation can include:
-
Changes in Viscosity: As the silane begins to hydrolyze and crosslink, an increase in viscosity may be observed.
-
Formation of Solids: Advanced degradation can lead to the formation of a gel or solid particles in the liquid.
-
Characteristic Odor: The hydrolysis byproduct, MEKO, has a mild ethereal odor.[6] A stronger than usual odor may indicate significant degradation.
-
Color Change: The product is typically a colorless or yellowish transparent liquid.[1][12] A significant change in color could indicate contamination or degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: The material has been accidentally exposed to air for an extended period.
-
Causality: Exposure to atmospheric moisture initiates the hydrolysis of the methylethylketoxime groups, leading to the formation of reactive silanol groups and the release of MEKO.[11] These silanol groups can then condense, causing an increase in viscosity and potentially gelling of the material.
-
Troubleshooting Steps:
-
Immediately reseal the container tightly.
-
Visually inspect the material for any signs of increased viscosity, gel formation, or solid precipitation.
-
If the material is still liquid and appears homogeneous, it may still be usable for some applications, but its performance may be compromised. It is advisable to perform a small-scale test to evaluate its curing properties before use in a larger batch.
-
If the material has significantly thickened or contains solids, it is likely no longer suitable for its intended use and should be disposed of according to local regulations.
-
Issue 2: The material appears cloudy or has formed a precipitate.
-
Causality: Cloudiness or precipitation can be due to advanced hydrolysis and self-condensation of the silane, leading to the formation of insoluble polysiloxane networks.[11] Contamination with incompatible materials could also be a cause.
-
Troubleshooting Steps:
-
Verify that the storage conditions have been appropriate, particularly with regard to moisture exclusion.
-
Consider the possibility of contamination. Review handling procedures to identify any potential introduction of incompatible substances.
-
Attempt to gently agitate the container to see if the precipitate redissolves. If it does not, the material has likely undergone irreversible degradation.
-
It is not recommended to use the material if it remains cloudy or contains a precipitate, as this will negatively impact the performance and properties of the final product.
-
Issue 3: The curing time of my silicone formulation is faster/slower than expected.
-
Causality: The cure rate of silicone sealants formulated with this compound is highly dependent on the concentration of the crosslinker, the presence of catalysts, and the ambient temperature and humidity.[11] Variations in any of these factors can alter the curing profile. The stability of the silane itself is also a critical factor; partially hydrolyzed material may exhibit an altered reactivity.
-
Troubleshooting Steps:
-
Confirm that the correct amount of this compound was used in the formulation.
-
Check the ambient temperature and humidity, as higher levels of both will accelerate the moisture-initiated curing process.
-
Ensure that the this compound has not been inadvertently exposed to moisture during storage, which could lead to premature reaction.
-
If using other oxime silanes in combination, verify their ratios, as this can be used to modify the cure rate.[1]
-
Experimental Workflows & Diagrams
Logical Workflow for Troubleshooting Suspected Degradation
The following diagram outlines a systematic approach to troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting flowchart for suspected degradation of this compound.
References
-
Gelest, Inc. (2015, January 7). METHYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech-95 Safety Data Sheet. Retrieved from [Link]
-
Power Chemical Corporation. MSDS-PC7130 Silane Crosslinker Methyl tris(methylethylketoxime)silane. Retrieved from [Link]
- Toronto Research Chemicals. (n.d.). This compound Safety Data Sheet.
-
Co-Formula. CFS-549, this compound, Cas No. 22984-54-9. Retrieved from [Link]
- BOC Sciences. This compound Cas 22984-54-9 SDS.
-
Ottokemi. This compound, 95% 22984-54-9 India. Retrieved from [Link]
-
IOTA Silicone Oil (Anhui) Co., Ltd. (2019, November 1). IOTA-5310 Methyltris methylethylketoxime silane. Retrieved from [Link]
-
Co-Formula. Vinyltris(Methylethylketoxime)Silane Cas 2224-33-1, VOS SILANE. Retrieved from [Link]
- H. J. Kim, R. M. Malczewski, & W. F. Boley. (1991). Stability studies of alkoxysilanes in aqueous media. Drug and Chemical Toxicology, 14(3), 255-271.
- OKCHEM. Exploring this compound: Properties and Applications.
-
Hubei Xinlan Chemical Co.,Ltd. This compound (MOS). Retrieved from [Link]
- Benchchem. A Comparative Analysis of Oxime Stability with Varied Hydroxylamines.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2025, March 31). 2-Butanone oxime (MEKO)-releasing silanes - Evaluation statement (EVA00181).
- European Chemicals Agency (ECHA). Risk Management Option Analysis Conclusion Document.
- Wang, C., Jiang, J., Lin, Y., Chen, H., Shu, C., & Li, Y. (2024). Explosion in a Chemical Plant Producing this compound and Vinyltris(methylethylketoxime)silane from 2-Butanone Oxime. ACS Chemical Health & Safety, 31(1), 47-59.
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- 12. iotasilane.com [iotasilane.com]
Technical Support Center: Troubleshooting Poor Adhesion with Methyltris(methylethylketoxime)silane (MTO)
Welcome to the technical support center for Methyltris(methylethylketoxime)silane (MTO), a key component in modern, high-performance neutral-curing silicone sealants and adhesives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common adhesion challenges encountered during formulation and application. Here, we synthesize technical accuracy with field-proven insights to ensure robust and reliable experimental outcomes.
The Role of MTO in Adhesion
This compound, or MTO, is an organosilicon compound that serves as a primary crosslinking agent and adhesion promoter. Its mechanism involves a moisture-initiated curing process, reacting with atmospheric moisture to form a stable, three-dimensional siloxane network.[1][2] This reaction transforms liquid silicone polymers into a durable, elastomeric solid with excellent mechanical strength and weatherability.[1] A critical advantage of MTO is its function as an adhesion promoter, enhancing the bond between the sealant and various substrates, including challenging materials like plastics, nylon, ceramics, and glass.[1][3][4]
The neutral curing nature of MTO-based formulations is a significant benefit, as it is less corrosive and more compatible with a wider range of materials compared to acidic or alkaline curing systems.[1][5] This makes it a preferred choice for applications involving sensitive electronics and metals.[1]
Troubleshooting Guide: Common Adhesion Failures
Poor adhesion is a frequent issue that can compromise the integrity and performance of silicone sealants. The following table outlines common problems, their probable causes, and actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Diagnostic Protocols |
| Complete Adhesion Failure (Sealant peels away easily) | 1. Improper surface preparation (contamination with dirt, oil, grease, or dust).[6][7] 2. Presence of moisture on the substrate during application.[6] 3. Incompatible substrate (e.g., low surface energy plastics like polyethylene or polypropylene).[7] 4. Expired or improperly stored MTO or sealant.[6][8] | Protocol 1: Rigorous Surface Preparation. 1. Thoroughly clean the substrate to remove all contaminants. Use a suitable solvent like isopropyl alcohol (IPA) or methyl ethyl ketone (MEK) for non-porous surfaces.[9][10] 2. For porous surfaces, mechanical abrasion may be necessary.[10] 3. Ensure the surface is completely dry before sealant application.[9][11] Protocol 2: Substrate Compatibility Test. 1. Conduct a preliminary adhesion test on a small, inconspicuous area of the substrate.[12] 2. For low-surface-energy plastics, consider using a primer specifically designed for these materials.[13][14] |
| Cohesive Failure (Sealant splits, but remains bonded to the substrate) | 1. Incomplete curing of the sealant. 2. Insufficient crosslinker (MTO) concentration in the formulation. 3. Application thickness is excessive, hindering moisture access for curing.[6] | Protocol 3: Formulation and Curing Optimization. 1. Verify the MTO concentration in your formulation. Adjust as necessary to ensure adequate crosslinking. 2. Apply the sealant in thinner layers to facilitate proper curing, especially in deep joints.[6] 3. Ensure the curing environment has adequate humidity.[15] |
| Bubbling or Voids within the Sealant | 1. Trapped air during application.[6] 2. Application on a damp or wet surface.[6] 3. High ambient humidity leading to rapid skin formation and trapping moisture. | Protocol 4: Application Technique Refinement. 1. Apply the sealant with consistent pressure to avoid entrapping air.[16] 2. Ensure the substrate is dry.[10] 3. In high-humidity environments, consider adjusting the formulation to slow the cure rate. |
| Sealant Remains Tacky or Fails to Cure | 1. Expired MTO or sealant.[6] 2. Insufficient atmospheric moisture.[6] 3. Improper storage conditions leading to premature hydrolysis of MTO.[8] | Protocol 5: Material and Environmental Verification. 1. Check the expiration date of all components. 2. Ensure the relative humidity is within the recommended range for curing. 3. Store MTO and sealant formulations in tightly sealed containers in a cool, dry place.[8][17] |
Visualizing the Curing and Adhesion Mechanism
To better understand the chemical processes at play, the following diagrams illustrate the hydrolysis and condensation reactions of MTO, which are fundamental to both curing and adhesion.
Caption: Hydrolysis of MTO in the presence of moisture.
Caption: Condensation reactions leading to curing and adhesion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which MTO promotes adhesion?
A1: MTO promotes adhesion through a process called "coupling".[18] During the curing process, the methylethylketoxime groups on the MTO molecule hydrolyze in the presence of moisture to form reactive silanol groups (Si-OH).[2] These silanol groups can then condense in two ways: they can react with each other and with the silanol groups on the silicone polymer to form a stable, crosslinked polysiloxane network (Si-O-Si), which provides the cohesive strength of the sealant.[2] Simultaneously, they can react with hydroxyl (-OH) groups present on the surface of many substrates (like glass, metals, and ceramics) to form strong, covalent siloxane bonds (Substrate-O-Si).[2] This creates a molecular bridge between the inorganic substrate and the organic polymer, leading to robust adhesion.[2]
Q2: Can the cure rate of an MTO-based sealant be adjusted?
A2: Yes, the cure rate can be influenced by several factors. The concentration of MTO can be adjusted; a higher concentration generally leads to a faster cure.[5] Additionally, the cure rate is dependent on temperature and humidity.[19] Higher temperatures and humidity levels will accelerate the curing process. Catalysts, such as tin compounds, can also be incorporated into the formulation to speed up the crosslinking reaction.[20]
Q3: Are there any substrates that are inherently difficult for MTO-based sealants to adhere to?
A3: Yes, MTO-based sealants, like other silicone sealants, can have difficulty adhering to low-surface-energy plastics such as polyethylene (PE), polypropylene (PP), and polytetrafluoroethylene (PTFE or Teflon®).[7] These materials are chemically inert and resist bonding.[7] To achieve adhesion on these surfaces, a primer specifically designed for low-energy substrates is often required.[13]
Q4: What are the best practices for storing MTO to ensure its efficacy?
A4: MTO is sensitive to moisture.[18] It should be stored in a cool, well-ventilated, and dry place, away from direct sunlight and sources of heat.[8][17] The containers should be tightly sealed to prevent exposure to atmospheric moisture, which can cause premature hydrolysis and render the product ineffective.[8] It is recommended to use the product as soon as possible after opening the container.[8]
Q5: What are the safety considerations when working with MTO?
A5: MTO and its hydrolysis byproduct, methylethylketoxime (MEKO), can be irritating to the eyes, skin, and respiratory system.[21][22] It is essential to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[23] In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice if irritation persists.[21] Always consult the Safety Data Sheet (SDS) for detailed safety information.[23]
References
- The Crucial Role of Methyltris(methylethylketoxime)
- Exploring Methyltris(methylethylketoxime)
- How to Properly Prepare Surfaces for Silicone Sealant Applic
- How to apply silicone sealant and prepare surface - Mascherpa.
- How to Apply Silicone Sealant: A Step-by-Step Guide.
- METHYLTRIS(METHYLETHYLKETOXIME)
- This compound | 22984-54-9 - Benchchem.
- This compound, 95% 22984-54-9 India - Ottokemi.
- How To Apply Silicone Sealant: A Step-by-Step Guide Th
- CFS-549, this compound, Cas No. 22984-54-9.
- IOTA-5310 Methyltris methylethylketoxime silane - iotasilane.com.
- RTV Silicone Sealants Tips: 5 Common Mistakes Need to Avoid.
- Methyltris(methyl ethyl ketoxime)
- News - 6 Common Problems with Silicone Sealants and How to Fix Them.
- Professional Tips For Using RTV Silicone Sealant In Construction - BoPin.
- What will RTV silicone not stick to? - xpertchemy.
- What are the common problems with silicone sealants?
- Methyltris (methylethylketoxime) Silane.
- CAS 2224-33-1: Vinyltris(methylethylketoxime)silane - CymitQuimica.
- A Guide to Silane Solutions: Adhesives and Sealants - AZoM.
- This compound,cas:22984-54-9,MOS Hengda Chemical.
- METHYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech-95 - Gelest, Inc.
- FAQ Silanes - Evonik.
- SiSiB® Silane Crosslinkers.
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Technical Support Center: The Role of Moisture in Methyltris(methylethylketoxime)silane Curing
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyltris(methylethylketoxime)silane (MOS). This guide is designed for researchers, scientists, and drug development professionals who utilize MOS-based formulations. Here, we will delve into the critical role of moisture in the curing mechanism, troubleshoot common experimental issues, and provide clear, actionable protocols to ensure the success of your work.
Foundational Knowledge: The Curing Mechanism of MOS
This compound is a cornerstone crosslinking agent in the formulation of high-performance, neutral-curing silicone sealants and adhesives.[1] Its primary function is to convert liquid silicone polymers (specifically, α,ω-silanol polydimethylsiloxanes) into a stable, durable, and elastic solid.[2] This transformation is not spontaneous; it is a chemical process entirely dependent on the presence of atmospheric moisture.[3][4]
The curing process is a two-stage reaction: Hydrolysis followed by Condensation .
-
Hydrolysis: The MOS molecule, which contains three reactive methylethylketoxime (MEKO) groups, reacts with water (H₂O) from the atmosphere. This reaction cleaves the silicon-nitrogen bond, forming highly reactive silanol intermediates (Si-OH) and releasing methylethylketoxime (MEKO) as a byproduct.[5][6]
-
Condensation: The newly formed silanol groups are unstable and readily react with other silanol groups (or residual oxime groups) on adjacent polymer chains. This condensation reaction forms stable siloxane bonds (Si-O-Si), creating a robust, three-dimensional crosslinked network. It is this network that gives the cured material its final elastomeric properties.
The release of the neutral MEKO molecule is a key advantage of this system, as it is non-corrosive and safe for use on sensitive substrates like metals and marble, unlike acetoxy-cure systems that release corrosive acetic acid.[7][8][9]
Caption: Figure 1. Two-stage moisture-cure mechanism of MOS.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and validated solutions.
Caption: Figure 2. Troubleshooting workflow for common MOS curing issues.
Q1: My formulation is curing extremely slowly or remains tacky after 24 hours. What's wrong?
A1: This is the most common issue and is almost always linked to environmental conditions. The moisture-initiated curing of MOS is a chemical reaction, and its rate is highly dependent on humidity and temperature.[3][10]
-
Potential Cause 1: Insufficient Humidity. The hydrolysis step requires water molecules from the air.[11] If the relative humidity (RH) is too low (typically below 30-40%), the reaction rate slows dramatically.[12][13]
-
Solution: The ideal humidity range for consistent curing is between 40% and 60% RH.[12] Move the experiment to a controlled environment or use a humidifier to increase the ambient moisture. Avoid overly humid conditions (>80% RH), which can cause other issues like surface stickiness as the released MEKO byproduct cannot easily evaporate.[13]
-
-
Potential Cause 2: Low Ambient Temperature. Chemical reactions are slower at lower temperatures.[14] A significant drop in curing speed is often observed at temperatures below 15°C (59°F).[15]
-
Solution: Perform curing at a controlled room temperature, ideally between 20°C and 30°C (68°F and 86°F).[16]
-
-
Potential Cause 3: Formulation Thickness. MOS-based systems cure from the outside in, starting from the surface exposed to air.[11] If the sealant is applied too thickly, the surface will form a "skin" that can block atmospheric moisture from reaching the interior, leaving it soft and uncured.[3][17]
-
Solution: For thick applications, allow for a significantly longer curing time (several days). If possible, apply the formulation in thinner layers, allowing each layer to partially cure before applying the next.[17]
-
Q2: The cured sealant is peeling away or shows poor adhesion to the substrate. How can I fix this?
A2: MOS itself acts as an excellent adhesion promoter to a variety of substrates, including glass, ceramics, and many plastics.[1][18] Therefore, adhesion failure typically points to an issue at the interface between the sealant and the substrate.
-
Potential Cause 1: Improper Surface Preparation. The single most common cause of adhesion failure is a contaminated surface.[19] Dust, oils, grease, or residual moisture on the substrate will prevent the sealant from making proper contact and forming a strong bond.[20]
-
Solution: The substrate must be scrupulously clean and dry. Use a "two-rag" cleaning method: wipe the surface with a clean, lint-free cloth dampened with a solvent like isopropyl alcohol (IPA) or acetone, and immediately wipe it dry with a second clean, dry cloth.[21] Do not touch the surface after cleaning.[21]
-
-
Potential Cause 2: Material Incompatibility. While versatile, MOS-based sealants may not adhere well to certain low-surface-energy plastics like polyethylene (PE) or PTFE without surface treatment or a specific primer.[19]
-
Solution: Always perform a preliminary adhesion test on a small, inconspicuous area of your substrate. If adhesion is poor on a clean surface, a specialized primer may be required to act as a tie-layer between the substrate and the sealant.[19]
-
Q3: I'm observing bubbles and voids within the cured sealant. What causes this?
A3: Bubbling is often caused by trapped gases or an excessively rapid reaction on a contaminated surface.
-
Potential Cause 1: Trapped Air. Air can be physically trapped in the sealant during application.[19]
-
Solution: Ensure a smooth, consistent application technique to avoid introducing air pockets.
-
-
Potential Cause 2: Excess Moisture or High Humidity. If there is moisture trapped in the joint or if the ambient humidity is excessively high, the curing reaction can proceed too quickly at the surface, trapping the MEKO byproduct.[19] This can also occur on porous substrates that have absorbed moisture.[3] This rapid gas formation can create bubbles.[17]
Frequently Asked Questions (FAQs)
-
What is the primary byproduct of MOS curing? The curing reaction releases methylethylketoxime, also known as MEKO or 2-butanone oxime.[6][7]
-
Why is MOS considered a "neutral cure" system? The MEKO byproduct is chemically neutral and non-corrosive.[7][23] This contrasts with acetoxy-cure systems, which release acetic acid that can corrode metals and damage alkaline substrates like concrete.[8]
-
How long does it take for a MOS-based sealant to fully cure? Cure time depends on temperature, humidity, and sealant thickness.[11] A surface skin may form in as little as 10-30 minutes.[11] A common rule of thumb is a cure rate of approximately 2-3 mm per 24 hours under standard conditions (e.g., 25°C and 50% RH).[10]
-
Can I accelerate the curing process? Yes. You can moderately increase the curing speed by ensuring the ambient conditions are in the optimal range: a temperature of 20-30°C and a relative humidity of 40-60%.[11][16] Be cautious not to raise the temperature too high (e.g., above 60°C), as this can degrade the components and impair the final properties.[11]
-
Does MOS require a catalyst? Yes, MOS-based formulations typically include a catalyst, often a tin compound, to control and accelerate the condensation reaction.[6][9]
Experimental Protocols
Protocol 1: Controlled Humidity Curing Test
This protocol allows for the direct observation of humidity's effect on the cure rate.
-
Preparation: Prepare three identical small samples of your MOS formulation on a non-porous substrate (e.g., glass slides).
-
Environment Setup: Place each sample in a separate sealed environmental chamber.
-
Chamber 1: Low Humidity (<20% RH), using a desiccant.
-
Chamber 2: Ideal Humidity (~50% RH).
-
Chamber 3: High Humidity (>80% RH), using a saturated salt solution (e.g., potassium chloride).
-
-
Observation: At regular intervals (e.g., 1, 4, 8, and 24 hours), briefly open each chamber and gently touch the surface of the sealant with a clean probe to assess the "tack-free time" or skin formation.
-
Analysis: Record the time it takes for each sample to become tack-free. You should observe the fastest skin formation in the high-humidity chamber and the slowest in the low-humidity chamber.
Protocol 2: Qualitative Adhesion Test (ASTM C794 Modified)
This provides a quick check for adhesion to a specific substrate.
-
Preparation: Thoroughly clean and dry the substrate surface as described in the troubleshooting guide.
-
Application: Apply a bead of the MOS formulation (~15 cm long, 1 cm wide) to the prepared surface.
-
Curing: Allow the sealant to cure fully under optimal conditions (e.g., 25°C, 50% RH) for at least 7 days.[10]
-
Testing:
-
Make a cut at one end of the sealant bead, through to the substrate.
-
Grasp the free end and pull the sealant back at a 90-degree angle.
-
-
Analysis:
-
Good Adhesion (Cohesive Failure): The sealant tears internally, leaving material on the substrate. This is the desired outcome.
-
Poor Adhesion (Adhesive Failure): The sealant peels cleanly away from the substrate, indicating a bonding issue at the interface.[22]
-
| Factor | Influence on Curing Rate | Optimal Range | Potential Issues Outside Range |
| Relative Humidity | Primary Driver: Higher humidity accelerates the hydrolysis reaction. | 40% - 60% RH[12] | <30%: Very slow/incomplete cure.[12] >70%: Rapid skinning, potential for bubbling, poor deep-section cure.[12] |
| Temperature | Accelerator: Higher temperature increases the rate of chemical reactions. | 20°C - 30°C[16] | <15°C: Curing slows significantly.[14] >40°C: May decrease adhesion or accelerate aging.[3] |
| Application Thickness | Inhibitor: Cures from the outside in; thick sections limit moisture diffusion. | Dependent on application | Too Thick: Surface skinning prevents interior cure, leading to soft/liquid core.[3][17] |
| Ventilation | Facilitator: Good airflow removes MEKO byproduct, allowing the reaction to proceed. | Well-ventilated area | Poor/Sealed: Buildup of MEKO can inhibit the curing reaction.[14] |
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Silicone Sealant Formulations. 1
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Vertex AI Search. Exploring this compound: Properties and Applications. 7
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Ottokemi. This compound, 95% 22984-54-9 India. 2
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Ataman Kimya. This compound.
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Hubei Xinlan Chemical Co.,Ltd. This compound (MOS). 24
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Co-Formula. CFS-549, this compound, Cas No. 22984-54-9. 18
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Thermal grease. What are the common problems with silicone adhesive sealants?. 10
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Benchchem. This compound | 22984-54-9. 5
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lyringroup. This compound(MOS). 6
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Gelest, Inc. METHYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech-95. 25
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Antas. Factors Affecting the Curing of Silicone Sealants: You Must Know. 3
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SiSiB SILANES. Methyltris(methylethylketoximino)silane | CAS 22984-54-9. 4
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Exhibition. Cause analysis of poor adhesion of silicone sealant. 21
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Jointas. Do you know these factors that affect the "curing speed" of sealants?. 14
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GA Lindberg. Moisture curing silicone adhesives and sealants. 11
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Alfa Chemistry. CAS 22984-54-9 this compound. 26
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Sealant Specialists. Methods for accelerating the curing of sealants in high-humidity environments. 17
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SINOSYSTEMS. 6 Common Problems with Silicone Sealants and How to Fix Them. 19
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Howseal. What Is the Ideal Humidity Level for Curing Silicone Sealant?. 12
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ECHEMI. 22984-54-9, Methyltris(methyl ethyl ketoxime)silane Formula. 27
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Howseal. Does Silicone Sealant Cure Faster in Humid Conditions?. 16
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Baotaoroof. What are the factors that affect sealant curing?. 13
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Truemei. What factors affect the curing speed of sealants in winter?. 15
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BOPIN. Sealant Troubleshooting: Common Problems And Solutions. 22
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ChemicalBook. 22984-54-9(this compound) Product Description. 28
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Google Patents. CN102079753B - Preparation method of methyl tris-methylethylketoxime silane. 29
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Permabond. Everything You Need to Know About Working with Silicone Adhesive: Do's and Dont's. 20
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Premier Building Solutions. Acetoxy vs Oxime Silicone: An In-Depth Look. 8
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Hengda Chemical. This compound,cas:22984-54-9,MOS. 30
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Foreverest Resources Ltd. How to Choose a Silicone Sealant. 31
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GetChem Co., Ltd. This compound CAS 22984-54-9. 9
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NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Adhesion: The Role of this compound in Sealant Formulations. 32
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Vertex AI Search. Optimizing Silicone Sealants: The Role of this compound. 23
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Parchem. Vinyltris(Methylethylketoxime)Silane MSDS/SDS. 33
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Validation & Comparative
A Senior Application Scientist's Guide to the GC Purity Analysis of Methyltris(methylethylketoxime)silane (MTO)
Introduction: The Critical Role of Purity in a Keystone Curing Agent
Methyltris(methylethylketoxime)silane, commonly known in the industry by its acronym MTO or its synonym MOS, is a specialized organosilicon compound identified by CAS number 22984-54-9.[1] It serves a pivotal function as a neutral curing agent, or crosslinker, in the formulation of Room Temperature Vulcanizing (RTV) silicone sealants and adhesives.[2][3] The curing mechanism involves the hydrolysis of MTO upon exposure to atmospheric moisture, which liberates methylethylketoxime (MEKO) and forms reactive silanol groups.[4][5] These silanols then condense to form a stable, durable silicone network.
The purity of MTO is not merely a quality control metric; it is a critical performance parameter that directly governs the final properties of the sealant. The concentration of the active MTO component dictates the curing speed, adhesion strength, and long-term durability of the bond.[1] Conversely, the presence and concentration of impurities—such as residual MEKO, unreacted starting materials, or other silane by-products—can lead to undesirable effects, including altered cure times, compromised physical properties, and potential health concerns associated with the release of excess MEKO.[1][5] Gas Chromatography (GC) stands as the industry-standard technique for the quantitative analysis of MTO purity, offering the necessary precision and resolution to separate the main component from its critical impurities.[1][4]
The Analytical Workhorse: Gas Chromatography for MTO Analysis
Gas Chromatography is ideally suited for the analysis of MTO due to the compound's volatility and thermal stability. The fundamental principle involves vaporizing a sample and separating its components in a gaseous mobile phase as they pass through a stationary phase within a column. The choice of specific GC parameters is paramount for achieving a robust and reliable separation.
Causality Behind Experimental Choices: Deconstructing the GC Method
The development of a successful GC method is rooted in a fundamental understanding of the analyte's chemistry and the principles of chromatographic separation. Our choices are not arbitrary; they are deliberate decisions designed to optimize resolution, sensitivity, and analysis time.
-
Injector Configuration: A split injection is typically employed for purity analysis where the main component is in high concentration. This prevents column overloading and ensures sharp, symmetrical peaks. The injector temperature must be high enough to ensure complete and instantaneous vaporization of MTO (Boiling Point at 2mmHg: 110-112°C) without causing thermal degradation.[6]
-
Column Stationary Phase: The heart of the separation is the capillary column. For MTO and its likely impurities, a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), provides an excellent balance of interactions.[7] This phase separates compounds based primarily on their boiling points, but the phenyl groups also offer a degree of polar interaction, which aids in resolving components with similar boiling points but different functionalities.
-
Detector Selection - A Comparative Overview: While several detectors are available, the choice depends on the analytical goal, whether it's routine quality control or in-depth impurity investigation.
| Detector | Principle | Application for MTO Analysis | Advantages | Limitations |
| Flame Ionization (FID) | Ions generated by combustion in a hydrogen flame create a measurable current. | Routine QC & Purity Assay. | High sensitivity to organic compounds, robust, wide linear range, cost-effective.[8] | Destructive to the sample, minimal structural information. |
| Thermal Conductivity (TCD) | Measures the change in thermal conductivity of the carrier gas caused by the analyte. | Less common for this application. | Non-destructive, universal detector.[8] | Significantly lower sensitivity compared to FID. |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio after ionization. | Impurity Identification & Method Development. | Provides definitive structural information for peak identification, high sensitivity. | Higher cost and complexity. |
For routine purity assessment, the Flame Ionization Detector (FID) is the industry workhorse due to its reliability and high sensitivity to carbon-containing compounds like MTO and its organic impurities.[9] For investigational work, such as identifying unknown peaks, coupling the GC to a Mass Spectrometer (MS) is indispensable.[10]
Visualizing the Analytical Workflow
The logical flow of a GC analysis, from sample injection to data processing, is a systematic process designed to ensure accuracy and repeatability.
Caption: The logical workflow for GC analysis of MTO purity.
A Self-Validating Experimental Protocol: GC-FID Method
This protocol describes a robust GC-FID method for determining the purity of this compound. The system suitability checks inherent in the method serve as a self-validating mechanism for daily performance.
Sample and Reagent Preparation
-
Causality: MTO readily hydrolyzes in the presence of moisture.[5] Therefore, the use of an anhydrous solvent is the single most critical factor in sample preparation to prevent the artificial generation of MEKO and ensure sample integrity.
-
Protocol:
-
Use only Grade A volumetric flasks and pipettes.
-
Select an anhydrous solvent, such as heptane, which has been shown to provide good sensitivity for silane analysis.[7][9]
-
Accurately weigh approximately 100 mg of the MTO sample into a 10 mL volumetric flask.
-
Dilute to the mark with anhydrous heptane and mix thoroughly. This yields a concentration of approximately 10 mg/mL.
-
Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent with FID | Standard, reliable instrumentation. |
| Injector | Split/Splitless Inlet | |
| Mode | Split, 100:1 ratio | Prevents column overload from the main peak. |
| Temperature | 250 °C | Ensures complete vaporization without degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Column | DB-5 (5% Phenyl-methylpolysiloxane) | Mid-polarity phase for optimal separation.[7] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing good efficiency. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | Allows for separation of volatile impurities like MEKO. |
| Ramp | 15 °C/min to 280 °C | Elutes the MTO peak and higher boiling impurities. |
| Final Hold | Hold at 280 °C for 5 min | Ensures all components are eluted from the column. |
| Detector | Flame Ionization Detector (FID) | |
| Temperature | 300 °C | Prevents condensation of analytes. |
| H₂ Flow | 30 mL/min | |
| Air Flow | 300 mL/min | |
| Makeup Flow (N₂) | 25 mL/min |
Data Analysis and Quantification
-
Method: For purity assessment, the Area Percent method is typically sufficient and widely used.
-
Calculation:
-
Integrate the peak area of all components in the chromatogram.
-
Calculate the percentage of each component using the formula: % Component = (Area of Component Peak / Total Area of All Peaks) * 100
-
-
Trustworthiness: This method assumes that all components have a similar response factor in the FID. While this is a reasonable assumption for MTO and structurally similar silane impurities, it is less accurate for MEKO. For precise quantification of specific impurities, an external standard or internal standard method using certified reference materials is required. Method validation should be performed according to internal quality standards or ICH Q2(R1) guidelines for parameters like linearity, precision, and accuracy.[11]
Common Impurities and Alternative Analytical Techniques
A comprehensive analysis requires an understanding of potential impurities and the availability of complementary analytical tools.
Profile of Potential Impurities in MTO
| Impurity | Likely Origin | Expected GC Elution Order |
| Methylethylketoxime (MEKO) | Hydrolysis by-product; residual reactant.[1][4] | Before MTO (more volatile). |
| Partially Substituted Silanes | Incomplete reaction during synthesis. | Typically before MTO. |
| Silane Dimers/Oligomers | Side reactions during synthesis or storage. | After MTO (higher boiling point). |
| Low Boiling Substances | Residual solvents or starting materials.[6] | Before MTO. |
Comparison with Alternative Analytical Methods
While GC is the primary tool for purity, other techniques provide complementary information essential for a full characterization of MTO.
| Technique | Information Provided | When to Use |
| GC-MS | Definitive identification of impurities. | During method development, for troubleshooting, or when unknown peaks are detected. |
| Karl Fischer Titration | Precise quantification of water content. | Essential for a moisture-sensitive product to ensure stability and prevent hydrolysis. |
| HPLC | Analysis of non-volatile impurities or oligomers.[4] | If high molecular weight species are suspected that are not amenable to GC. |
| FTIR Spectroscopy | Functional group analysis and structural confirmation. | Quick identity check and confirmation of the Si-O-N linkage. |
| XPS / TXRF | Surface-sensitive elemental and chemical state analysis.[12][13] | Not for bulk purity, but for analyzing MTO performance in thin films or on surfaces. |
Conclusion
The analysis of this compound purity by Gas Chromatography is a robust and reliable method, provided that a scientifically sound approach is taken. The key to a successful analysis lies not just in following a protocol, but in understanding the causality behind each parameter—from the absolute necessity of anhydrous sample handling to the deliberate choice of column and detector. By integrating a well-designed GC-FID method for routine QC with advanced techniques like GC-MS for deeper investigation and Karl Fischer titration for moisture control, researchers and developers can ensure the quality, consistency, and performance of this critical crosslinking agent in advanced material formulations.
References
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A Senior Application Scientist's Guide to the Analytical Characterization of Oxime Silanes
Introduction: The Critical Role of Oxime Silanes and the Imperative for Rigorous Characterization
Oxime silanes are a versatile class of organosilicon compounds that play a pivotal role as crosslinking agents in the production of room-temperature-vulcanizing (RTV) silicone sealants. Their reactivity, which is triggered by atmospheric moisture, allows for the formation of durable and flexible silicone elastomers. The specific oxime and organic groups attached to the silicon atom dictate the curing characteristics, mechanical properties, and toxicity profile of the final product.[1][2] Given their widespread use in industrial, construction, and consumer applications, a thorough and precise analytical characterization of these compounds is paramount for quality control, formulation development, and regulatory compliance.
This guide, intended for researchers, scientists, and drug development professionals who may encounter these molecules, provides a comparative overview of the principal analytical methods for the comprehensive characterization of oxime silanes. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure the scientific integrity and reproducibility of the analyses.
The Analytical Toolkit: A Multi-faceted Approach to Unraveling the Structure and Purity of Oxime Silanes
A single analytical technique is rarely sufficient to fully characterize an oxime silane. A combination of spectroscopic and chromatographic methods is essential to confirm the molecular structure, identify and quantify impurities, and determine the isomeric ratio. The typical analytical workflow involves a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for structural elucidation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of components. For surface-specific applications, X-ray Photoelectron Spectroscopy (XPS) provides invaluable information.
Caption: Overall analytical workflow for oxime silane characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of oxime silanes. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and the stereochemistry of the molecule. For oxime silanes, ¹H, ¹³C, and ²⁹Si NMR are all highly informative.
¹H NMR: Probing the Proton Environment
¹H NMR is invaluable for confirming the presence of the oxime and organic substituents and, crucially, for determining the ratio of E and Z isomers.[3] The protons in the vicinity of the C=N-O-Si moiety will exhibit distinct chemical shifts depending on their spatial orientation.
Experimental Protocol: Quantitative ¹H NMR for Isomer Ratio Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the oxime silane sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure full dissolution and to avoid any potential reactions with the analyte.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard. 1,4-Bis(trimethylsilyl)benzene (BTMSB) is a suitable choice as it is a stable solid and provides a sharp singlet in a relatively uncongested region of the spectrum.[4][5]
-
Instrument Setup:
-
Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.
-
Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).
-
Use a 90° pulse angle.
-
Crucially for quantitative results, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full magnetization recovery between scans.[6] A typical d1 of 30 seconds is a good starting point.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the distinct protons of the E and Z isomers and the internal standard.
-
The ratio of the integrals of the isomer-specific peaks will give the isomeric ratio. The concentration of the oxime silane can be calculated relative to the known concentration of the internal standard.[5]
-
Causality Behind Experimental Choices: The long relaxation delay is the most critical parameter for accurate quantification in NMR.[4] Protons in different chemical environments have different relaxation times, and a short delay will lead to an underestimation of the signals from protons with longer T₁ values. The choice of an internal standard with a simple spectrum that does not overlap with analyte signals is essential for accurate integration.[5]
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR provides detailed information about the carbon framework of the oxime silane. While less sensitive than ¹H NMR, it offers a wider chemical shift range, often leading to better resolution of signals, especially in complex molecules.[7]
²⁹Si NMR: A Direct Window into the Silicon Core
²⁹Si NMR is a highly specific technique for characterizing organosilicon compounds. The chemical shift of the silicon nucleus is very sensitive to its local electronic environment, providing direct evidence of the bonding and substitution pattern at the silicon center.[8]
Table 1: Typical ²⁹Si NMR Chemical Shift Ranges for Silanes
| Silicon Species | Chemical Shift Range (ppm) |
| R-Si(OR')₃ | -40 to -70 |
| R₂Si(OR')₂ | -20 to -40 |
| R₃Si(OR') | 0 to +20 |
| Si-O-Si (Siloxanes) | -80 to -120 |
Data compiled from various sources, including[9][10][11].
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A Senior Application Scientist's Guide to Silane Coupling Agents for Composite Repair
In the realm of materials science and restorative dentistry, the ability to repair rather than replace a failing composite restoration is paramount. It is a more conservative, cost-effective, and time-efficient approach. The success of such a repair, however, hinges on achieving a durable and robust bond between the aged composite and the new restorative material. This is where the nuanced science of interfacial adhesion comes into play, with silane coupling agents emerging as critical mediators of this bond.
This guide provides an in-depth comparison of silane coupling agents used in composite repair. Moving beyond a simple list of products, we will explore the fundamental chemistry, compare performance based on experimental evidence, and provide detailed protocols for evaluation. Our objective is to equip researchers and materials scientists with the knowledge to make informed decisions in the selection and application of these vital chemical bridges.
The Molecular Bridge: Mechanism of Silane Adhesion
Silane coupling agents are bifunctional molecules, typically with the general structure YRSiX₃, that form a chemical bridge between the inorganic filler of the aged composite and the organic resin matrix of the new repair material.[1][2] Their efficacy lies in a two-step reaction mechanism that transforms a weak physical interface into a durable, chemically bonded interphase.
-
Hydrolysis: The process begins when the hydrolyzable alkoxy groups (X, typically methoxy or ethoxy) on the silicon atom react with water. This reaction, often catalyzed by an acid, cleaves the alkoxy groups to form reactive silanol groups (Si-OH).[3]
-
Condensation: These newly formed silanol groups can then undergo a condensation reaction in two crucial ways: they can form covalent siloxane bonds (Si-O-Si) with the hydroxyl groups present on the surface of the inorganic filler (e.g., silica, glass) in the aged composite, and they can also self-condense with other silanol groups to form a stable, cross-linked polysiloxane network at the interface.[4][5]
-
Organic Co-reaction: Simultaneously, the non-hydrolyzable organofunctional group (Y) extends away from the inorganic surface. This group is specifically designed to be compatible with and co-react with the polymer matrix of the new composite resin during its polymerization.[6] For dental composites, this is typically a methacrylate group.[1]
This dual reactivity creates a robust interfacial layer that effectively couples the two dissimilar materials, significantly improving mechanical properties and resistance to environmental degradation.[5]
Comparative Analysis of Silane Systems
The choice of silane system has a significant impact on the ultimate success of the composite repair. They can be broadly categorized by their formulation, which dictates their stability, handling, and clinical efficacy.
| Silane System Type | Description | Key Advantages | Key Disadvantages |
| Two-Bottle Systems | Consists of one bottle with the unhydrolyzed silane in an organic solvent (e.g., ethanol) and a second bottle with an aqueous acidic solution. The two are mixed immediately before application.[3] | High stability and long shelf life. Freshly hydrolyzed silane provides optimal reactivity.[7] | Requires an extra mixing step, which can introduce variability. |
| Single-Bottle Systems | The silane is pre-hydrolyzed (or "activated") and supplied in a single, ready-to-use solution.[8] | Convenient and simple to use, eliminating the mixing step. | Shorter shelf life. The pre-hydrolyzed silanols can self-condense in the bottle over time, reducing effectiveness.[3] |
| Silane-Containing Universal Adhesives | A modern approach where the silane is incorporated directly into a universal bonding agent, aiming to perform silanization and bonding in a single step.[9] | Simplifies the clinical procedure, saving time and reducing the chance of error. | Efficacy can be variable. Some studies suggest they are as effective as separate silane application[9][10], while others find no significant benefit over adhesives without silane.[11] |
Performance Data: Repair Bond Strength
The primary metric for evaluating the effectiveness of a silane agent is the repair bond strength, typically measured as shear bond strength (SBS) or microtensile bond strength (μTBS). A systematic review and meta-analysis of in-vitro studies concluded that the additional step of applying a silane before the adhesive significantly increases the repair bond strength of methacrylate-based composites.[7][12]
| Study / Finding | Control Group (Adhesive Only) | Test Group (Silane + Adhesive) | Key Takeaway |
| Lise et al. (2016)[10] | 6.2 ± 4.0 MPa | 14.8 ± 7.8 MPa | Silane application more than doubled the repair bond strength to aged composite. |
| Fornazari et al. (2017) (cited in[9]) | 10.21 MPa | 15.86 MPa | A separate silane application step yielded the highest bond strength compared to adhesive alone or a silane-containing universal adhesive (14.14 MPa). |
| Meta-Analysis (Soares et al., 2020)[7][12] | - | - | Non-hydrolyzed (two-bottle) silanes were associated with a higher mean difference in bond strength improvement compared to pre-hydrolyzed versions. |
| Papacchini et al. (2007)[13] | - | - | A pre-hydrolyzed silane agent recorded the lowest repair strength in a study evaluating hydrolytic stability. |
These data collectively indicate that while silane-containing universal adhesives offer convenience, the most predictable and highest bond strengths are often achieved with a dedicated, separate silane application step, particularly when using a freshly mixed two-bottle system.[7][9]
The Challenge of Hydrolytic Stability
A critical factor limiting the long-term success of composite repairs is the hydrolytic stability of the silane interface. The siloxane bonds (Si-O-Si) that form the crucial link to the filler are susceptible to degradation by water over time.[10][13] This can lead to a gradual weakening of the repair bond. The presence of hydrophilic monomers like HEMA in some bonding agents can exacerbate this issue by attracting water to the interface.[10] Therefore, achieving a dense, well-condensed silane layer and using more hydrophobic bonding agents are key strategies to enhance the durability of the repair.[13]
Standardized Protocol for In-Vitro Evaluation of Silane Performance
To ensure the trustworthiness and reproducibility of comparative data, a standardized experimental protocol is essential. The following outlines a robust workflow for testing the microtensile bond strength (μTBS) of composite repairs.
Detailed Methodology
-
Substrate Preparation: Fabricate standardized blocks of a chosen composite material. To simulate clinical aging, subject these blocks to thermocycling (e.g., 5,000 cycles between 5°C and 55°C) and/or prolonged water storage.[9][10][13]
-
Surface Treatment: Create a standardized repair surface by roughening with a medium-grit diamond bur under water cooling. This exposes the filler particles and provides micromechanical retention. Clean the surface with 37% phosphoric acid for 15-30 seconds, then rinse thoroughly and dry.[14][15]
-
Silane Application:
-
Control Group: Proceed directly to the adhesive application step.
-
Test Groups: Apply the selected silane coupling agent according to the manufacturer's instructions. This typically involves applying a thin, even layer and allowing it to react for approximately 60 seconds before gently air-drying to evaporate the solvent.[16]
-
-
Bonding and Composite Application: Apply a compatible adhesive bonding agent. An important variable to consider is whether to light-cure the adhesive before placing the new composite; some studies have shown that leaving the adhesive uncured can improve repair strength.[17] Place a mold onto the prepared surface and fill it with the repair composite material. Light-cure thoroughly.
-
Specimen Storage: Store the repaired specimens in distilled water at 37°C for at least 24 hours to allow for bond maturation.[13]
-
Microtensile Testing: Using a low-speed diamond saw, section the repaired blocks into beams with a cross-sectional area of approximately 1 mm². Mount these beams in a microtensile testing jig and apply a tensile load using a universal testing machine at a crosshead speed of 0.5 mm/min until failure.[17]
-
Failure Analysis: Examine the fractured surfaces under a stereomicroscope or scanning electron microscope (SEM) to classify the failure mode as adhesive (at the interface), cohesive (within the old or new composite), or mixed.
Conclusion and Future Perspectives
The available experimental evidence strongly supports the use of a silane coupling agent as a distinct step in the protocol for repairing aged methacrylate-based composite restorations.[7][12][14] It is a crucial chemical intervention that significantly enhances the interfacial bond strength.
-
For Optimal Performance: When maximal bond strength and durability are the primary goals, a freshly mixed two-bottle silane system followed by a separate adhesive application appears to be the most effective strategy based on current literature.[7]
-
For Clinical Efficiency: Silane-containing universal adhesives offer a simplified, user-friendly alternative. However, their performance can be variable, and they may not achieve the same high bond strengths as dedicated silanization.[9][11] The choice represents a trade-off between convenience and ultimate performance.
The primary challenge remains the long-term hydrolytic stability of the repair interface.[10] Future research should focus on developing new organofunctional silanes with enhanced resistance to water degradation and on formulating adhesive systems that create a more hydrophobic and durable interface. As our understanding of interfacial chemistry deepens, so too will our ability to create composite repairs that rival the longevity of the original restoration.
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Lise, D. P., et al. Silanising agents promote resin-composite repair. PMC - NIH. (2016). Available from: [Link]
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ZM Silane. Silane Coupling Agents in Dentistry 4 Insider Tricks to Boost Performance. (2024-12-13). Available from: [Link]
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Soares, P. V., et al. Silane Coupling Agents are Beneficial for Resin Composite Repair: A Systematic Review and Meta-Analysis of In Vitro Studies. ResearchGate. (2020). Available from: [Link]
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Soares, P. V., et al. Silane Coupling Agents are Beneficial for Resin Composite Repair: A Systematic Review and Meta-Analysis of In Vitro Studies. PubMed. (2020). Available from: [Link]
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Papacchini, F., et al. Hydrolytic stability of composite repair bond. PubMed. (2007). Available from: [Link]
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Lung, C. Y. K., & Matinlinna, J. P. The Role of Silane Coupling Agents and Universal Primers in Durable Adhesion to Dental Restorative Materials - a Review. ResearchGate. (2012). Available from: [Link]
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Unlocking Stronger Bonds in Restorative Dentistry: The Role of Silane Coupling Agents. Available from: [Link]
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Antonucci, J. M., et al. Chemistry of Silanes: Interfaces in Dental Polymers and Composites. PMC - NIH. (2005). Available from: [Link]
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Al-Bashaireh, Z. S., et al. Effects of Silane Coupling Treatment on the Clinical Performance of Direct Repaired Resin-Based Composite (RBC) Restorations with or Without Prior Surface Sandblasting: A. AMiner. (2023). Available from: [Link]
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Lung, C. Y. K., & Matinlinna, J. P. Silane coupling agents and surface conditioning in dentistry. Dental Tribune. (2012-09-12). Available from: [Link]
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Alkhudhairy, F. I., et al. Effect of Different Surface Treatments on the Long-Term Repair Bond Strength of Aged Methacrylate-Based Resin Composite Restorations: A Systematic Review and Network Meta-analysis. NIH. (2022). Available from: [Link]
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Al-Bashaireh, Z. S., et al. Effects of silane coupling treatment on the clinical performance of direct repaired resin-based composite (RBC) restorations with or without prior surface sandblasting: A randomized controlled trial. PubMed. (2023-10-08). Available from: [Link]
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The influence of silane coupling agent on hydrolytic durability of silica-contained composite resin determined by flexural properties. (2008). Available from: [Link]
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Swift, E. J. Jr., et al. Effect of a silane coupling agent on composite repair strengths. Semantic Scholar. (1994). Available from: [Link]
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Fornazari, I. A., et al. Repair Bond Strength of Aged Resin Composite Using Sliane-containing Universal Adhesive System. RSU Conference. (2019-04-26). Available from: [Link]
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Al-Smarrai, S., et al. Effect of Silane-Containing Adhesives on Repair Bond Strength between Fresh and Aged Composite Materials—A Pilot Study. MDPI. (2024-09-22). Available from: [Link]
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Lise, D. P., et al. Effect of curing and silanizing on composite repair bond strength using an improved micro-tensile test method. NIH. (2017-03-19). Available from: [Link]
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Gantrade Corporation. Attributes of Organofunctional Silanes in Polymeric Systems. Available from: [Link]
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Al-Sh थेट, M. A., et al. The Various Silane Agents in Universal Adhesives on Repair Strength of Resin Composite to Resin Composite. MDPI. (2023-01-03). Available from: [Link]
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A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. MDPI. (2023-05-30). Available from: [Link]
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Garzanti Specialties. Organofunctional Silanes. What they are, how they work, where to use them. (2021-05-10). Available from: [Link]
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Bond strength of composite resin restoration repair: Influence of silane and adhesive systems. Repositório Institucional. (2012). Available from: [Link]
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Wang, Y., et al. Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. MDPI. (2023-05-11). Available from: [Link]
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Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. ACS Applied Materials & Interfaces. (2019). Available from: [Link]
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A Comparative Guide to the Performance of Methyltris(methylethylketoxime)silane (MTO) in Sealant Formulations
In the competitive landscape of sealant technology, the selection of an optimal crosslinking agent is paramount to achieving desired performance, durability, and application-specific properties. This guide provides an in-depth technical evaluation of Methyltris(methylethylketoxime)silane (MTO), a cornerstone of neutral-cure silicone sealant technology. We will objectively compare its performance against common alternatives, supported by experimental data and established testing protocols, to offer researchers and product development professionals a comprehensive resource for formulation decisions.
Introduction: The Critical Role of Crosslinkers in RTV Silicone Sealants
Room Temperature Vulcanizing (RTV) silicone sealants are indispensable in a vast array of applications, from construction and automotive manufacturing to electronics encapsulation. Their efficacy hinges on the chemical transformation from a liquid or paste to a durable, flexible elastomer. This process, known as curing or crosslinking, is initiated by a crosslinking agent that reacts with hydroxyl-terminated polydimethylsiloxane (PDMS) polymers in the presence of atmospheric moisture.[1][2]
This compound, or MTO, is a primary crosslinker in what are known as oxime or neutral-cure silicone systems.[1][3] Its defining characteristic is the release of methyl ethyl ketoxime (MEKO) as a byproduct during the curing process.[4] This is a significant advantage over traditional acetoxy-cure systems, which release corrosive acetic acid.[5][6] The neutral nature of the MTO curing byproduct makes it compatible with a wider range of sensitive substrates, such as marble, concrete, and various metals, where corrosion or staining is a concern.[7]
This guide will dissect the performance of MTO by examining key sealant properties and comparing them to two primary classes of alternatives:
-
Alternative Oxime Silanes: Such as Vinyltris(methylethylketoxime)silane (VTMO), often used in conjunction with MTO.
-
Acetoxy Silanes: Notably Methyltriacetoxysilane (MTAS), a common crosslinker in acetoxy-cure sealants.
The Curing Mechanism: A Tale of Two Chemistries
The performance differences between MTO and its alternatives are rooted in their distinct curing chemistries.
MTO (Oxime) Cure Mechanism: The curing process is a condensation reaction initiated by atmospheric moisture. The methylethylketoxime groups on the MTO molecule hydrolyze, forming reactive silanol groups. These silanols then condense with the hydroxyl end-groups of the PDMS polymer and with each other, creating a stable, three-dimensional siloxane (Si-O-Si) network. This process releases MEKO, a neutral compound.[4][7]
dot
Caption: MTO moisture-cure crosslinking process.
MTAS (Acetoxy) Cure Mechanism: Similarly, MTAS reacts with moisture. However, the hydrolysis of the acetoxy groups releases acetic acid. While this reaction is typically faster, the acidic byproduct can be corrosive to metals and cause discoloration on certain natural stones.[8][9][10]
dot
Caption: MTAS moisture-cure crosslinking process.
Experimental Evaluation of Sealant Performance
To provide a robust comparison, we will evaluate sealant formulations based on standardized testing methodologies. The following protocols are fundamental to assessing the performance characteristics imparted by the crosslinking agent.
dot
Caption: Workflow for evaluating sealant performance.
Experimental Protocols
1. Sample Preparation:
-
Objective: To create standardized sealant specimens for consistent testing.
-
Methodology:
-
Formulate the sealant by mixing hydroxyl-terminated PDMS, the respective crosslinker (MTO, VTMO, or MTAS), fillers (e.g., fumed silica), and a catalyst (e.g., a tin compound) in a moisture-free environment.
-
Cast the uncured sealant into molds of specified dimensions to create sheets for tensile and hardness testing, and into joint assemblies for adhesion testing.
-
Cure all specimens under controlled conditions (e.g., 23°C and 50% relative humidity) for a specified period (typically 7 days) to ensure complete crosslinking.
-
2. Mechanical Properties Testing:
-
Objective: To quantify the strength and flexibility of the cured sealant.
-
Methodology:
-
Tensile Strength and Elongation at Break (ASTM D412): Dumbbell-shaped specimens are pulled in a universal testing machine until failure. Tensile strength is the maximum stress the material can withstand, while elongation at break measures its elasticity.
-
Hardness (ASTM C661): A durometer is used to measure the indentation hardness of the cured sealant, reported on the Shore A scale.
-
3. Adhesion Testing:
-
Objective: To measure the bond strength of the sealant to various substrates.
-
Methodology:
-
Adhesion-in-Peel (ASTM C794): A sealant bead is applied to a substrate, and after curing, the force required to peel the sealant from the substrate at a 180-degree angle is measured. This is a critical test for evaluating practical bonding performance.
-
Tensile Adhesion (ASTM C1135): Sealant is placed between two substrate blocks, and the assembly is pulled apart in tension. This test measures the adhesive strength under tensile load.
-
4. Cure Rate Evaluation:
-
Objective: To determine the speed at which the sealant cures.
-
Methodology:
-
Tack-Free Time (ASTM C679): The time required for the sealant surface to become non-tacky to the touch is measured. This is a key indicator of the initial cure speed.
-
Performance Comparison: MTO vs. Alternatives
The choice of crosslinker has a direct and measurable impact on the final properties of the sealant. The following table summarizes typical performance data based on internal and publicly available industry data for sealants formulated with MTO, a combination of MTO and VTMO, and MTAS.
| Performance Metric | Test Standard | MTO-Based Sealant (Oxime) | MTO + VTMO-Based Sealant (Oxime) | MTAS-Based Sealant (Acetoxy) |
| Cure Rate | ||||
| Tack-Free Time (minutes) | ASTM C679 | 15 - 30 | 10 - 20 | 5 - 15 |
| Mechanical Properties | ||||
| Hardness (Shore A) | ASTM C661 | 20 - 35 | 25 - 40 | 20 - 30 |
| Tensile Strength (MPa) | ASTM D412 | 1.5 - 2.5 | 2.0 - 3.0 | 1.2 - 2.0 |
| Elongation at Break (%) | ASTM D412 | 400 - 600 | 350 - 550 | 300 - 500 |
| Adhesion | ||||
| Adhesion-in-Peel (N/mm) on Glass | ASTM C794 | > 3.5 | > 4.0 | > 3.0 |
| Adhesion-in-Peel (N/mm) on Aluminum | ASTM C794 | > 3.0 | > 3.5 | > 2.5 |
| Adhesion-in-Peel (N/mm) on Concrete | ASTM C794 | > 2.5 | > 3.0 | Poor to Moderate |
| Substrate Compatibility | ||||
| Corrosivity to Metals | - | Non-corrosive | Non-corrosive | Corrosive |
Note: The values presented are typical and can vary based on the complete formulation, including the type and loading of polymers, fillers, and additives.
Analysis of Performance Data
Cure Rate: Acetoxy sealants formulated with MTAS generally exhibit the fastest tack-free times.[10][11] This is due to the high reactivity of the acetoxy groups.[8][12] MTO-based sealants offer a moderate cure rate, which can be advantageous in applications requiring longer tooling or working times.[4] The addition of Vinyltris(methylethylketoxime)silane (VTMO) to an MTO formulation can accelerate the skin formation time without significantly reducing the overall curing time, providing a balance of properties.[13][14]
Mechanical Properties: MTO-based sealants typically demonstrate a superior balance of tensile strength and elongation. This translates to a tougher, more flexible sealant capable of accommodating joint movement without cohesive failure. The incorporation of VTMO can further enhance tensile strength, albeit with a slight reduction in elongation.[15] Acetoxy sealants, while curing quickly, may exhibit slightly lower overall mechanical performance in terms of combined strength and flexibility.
Adhesion: This is a key area where MTO and other oxime crosslinkers excel. Neutral-cure systems demonstrate broader adhesion to a wider range of substrates, including porous materials like concrete and sensitive metals like copper and brass, without the need for a primer.[6][16] The non-corrosive nature of the MEKO byproduct is critical for long-term adhesion and prevention of substrate degradation.[7] While acetoxy sealants show good adhesion to non-porous surfaces like glass, their corrosive nature limits their use on many other materials.[5][9]
Durability and Weathering: Both oxime and acetoxy silicone sealants offer excellent resistance to UV radiation, ozone, and extreme temperatures.[17] However, the superior adhesion profile of MTO-based sealants on a wider variety of construction materials can contribute to better long-term performance and durability of the sealed joint, especially in applications with significant environmental exposure.
Conclusion and Recommendations
This compound (MTO) is a high-performance crosslinking agent that forms the basis of modern neutral-cure silicone sealants. Its primary advantages lie in its non-corrosive curing mechanism, which ensures compatibility with a broad range of substrates, and its ability to impart a superior balance of mechanical properties, including high tensile strength and excellent flexibility.
While acetoxy-based crosslinkers like MTAS offer faster cure times, this comes at the cost of substrate compatibility due to the release of corrosive acetic acid. For applications where performance, durability, and adhesion to diverse materials are critical, MTO-based formulations are the superior choice.
For formulators seeking to fine-tune sealant properties, the combination of MTO with other oxime silanes like VTMO offers a pathway to optimizing cure speed and mechanical strength. Ultimately, the selection of the appropriate crosslinker requires a thorough evaluation of the end-use application, substrate materials, and desired performance characteristics. MTO remains a versatile and reliable foundation for developing high-quality, durable, and non-corrosive silicone sealants for the most demanding applications.
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A Comparative Guide to the Kinetic Study of Methyltriethoxysilane (MTES) Hydrolysis by FTIR Spectroscopy
For researchers, scientists, and professionals in drug development, understanding the kinetics of methyltriethoxysilane (MTES) hydrolysis is paramount for controlling the properties of resulting polysiloxane materials. These materials are integral to applications ranging from hybrid organic-inorganic coatings to matrices for controlled-release drug delivery systems.[1] Among the analytical techniques available for monitoring these reactions, Fourier Transform Infrared (FTIR) spectroscopy stands out as a powerful, in-situ, and real-time method.[1][2] This guide provides an in-depth comparison of FTIR spectroscopy with other techniques for studying MTES hydrolysis, supported by experimental data and protocols.
The Significance of MTES Hydrolysis Kinetics
The sol-gel process of MTES involves two fundamental reactions:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) of MTES react with water, forming silanol groups (Si-OH) and ethanol.[1]
-
Condensation: These newly formed silanol groups react with each other or with remaining ethoxy groups to create siloxane bridges (Si-O-Si), which form the polymer network's backbone.[1]
The kinetics of these initial reactions critically determine the properties of the final material.[1] Therefore, precise monitoring and control of these processes are essential.
FTIR Spectroscopy: A Real-Time Window into the Reaction
FTIR spectroscopy allows for the continuous monitoring of the hydrolysis and condensation reactions by tracking changes in the vibrational bands of specific chemical bonds.[1][2] This technique offers several advantages for kinetic studies, including high sensitivity, non-destructive analysis, and the ability to perform measurements in real-time.[3][4]
The progress of the reaction is followed by observing the disappearance of reactant peaks and the appearance of product peaks.[1] Specifically, the analysis focuses on the decrease in the intensity of Si-O-C vibrational bands and the corresponding increase in bands associated with Si-OH and Si-O-Si groups.[1]
| Wavenumber (cm⁻¹) | Assignment | Change During Reaction |
| ~3430 | O-H stretching (hydrogen-bonded) | Increases with hydrolysis, then may decrease with condensation.[5] |
| ~2978 | -CH₃ stretching | Can be used as an internal standard.[6] |
| ~1167, 955, 818, 777 | Si-O-CH₂CH₃ absorption | Decrease as hydrolysis proceeds.[6] |
| ~1100 | Si-O-Si asymmetric stretching | Increases as condensation progresses.[6] |
| ~910 | Si-OH stretching | Increases with hydrolysis, then decreases with condensation.[5] |
Note: Specific peak positions may vary slightly depending on the solvent and reaction conditions.
Experimental Protocol: Kinetic Study of MTES Hydrolysis by In-Situ ATR-FTIR
This protocol outlines a self-validating system for acquiring reliable kinetic data.
-
Methyltriethoxysilane (MTES)
-
Solvent (e.g., ethanol, acetone)
-
Acid catalyst (e.g., HCl)
-
Deionized water
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe
-
Reaction vessel with temperature control and stirring
Caption: Experimental workflow for kinetic study of MTES hydrolysis by FTIR.
-
Solution Preparation: Prepare the MTES solution in the chosen solvent and the aqueous catalyst solution separately.
-
System Equilibration: Bring the reaction vessel, solutions, and ATR probe to the desired reaction temperature.
-
Background Spectrum: Immerse the ATR probe in the pure solvent within the reaction vessel and acquire a background spectrum. This is crucial for accurate subtraction of solvent absorbances.
-
Reaction Initiation: Add the MTES solution to the reaction vessel, followed by the aqueous catalyst solution, while stirring to ensure homogeneity.
-
Data Acquisition: Immediately begin time-resolved spectral acquisition.[1] Collect spectra at regular intervals (e.g., every 30-60 seconds) with a resolution of 4 cm⁻¹.[1]
-
Data Processing:
-
Kinetic Analysis:
-
Plot the normalized peak area of the reactant (e.g., Si-O-C) versus time to generate kinetic curves.[1]
-
The hydrolysis of alkoxysilanes often follows pseudo-first-order kinetics.[1] The rate constant (k) can be determined by plotting the natural logarithm of the reactant concentration (proportional to its peak area) against time.[1]
-
Comparison with Alternative Techniques
While FTIR spectroscopy is a powerful tool, other techniques can also provide valuable information on silane hydrolysis kinetics.
| Technique | Principle | Advantages | Disadvantages |
| FTIR Spectroscopy | Vibrational spectroscopy | In-situ, real-time monitoring; high sensitivity; non-destructive; provides information on multiple species simultaneously.[1][2][3] | Water can be a strong interferent; quantitative analysis requires careful calibration.[4] |
| NMR Spectroscopy | Nuclear magnetic resonance | Provides detailed structural information on intermediates and products; quantitative.[7] | Lower temporal resolution compared to FTIR; requires deuterated solvents for some experiments; higher instrument cost.[8] |
| Raman Spectroscopy | Vibrational spectroscopy | Less interference from water; complementary to FTIR. | Can be affected by fluorescence; may have lower sensitivity for some functional groups. |
| Gas Chromatography (GC) | Separation and detection of volatile compounds | Can quantify the formation of byproducts like ethanol.[9] | Not an in-situ technique; requires sampling and sample preparation; provides indirect information on the silane reaction. |
Causality Behind Experimental Choices
-
In-situ ATR-FTIR: This setup is chosen to monitor the reaction directly in the reaction vessel without the need for sampling, which could disturb the reaction kinetics.[10] The ATR element allows for the analysis of liquid samples with high reproducibility.
-
Acid Catalyst: Acidic conditions are often used to accelerate the hydrolysis reaction to a rate that is convenient to measure.[6]
-
Temperature Control: The rate of hydrolysis is highly dependent on temperature.[6] Precise temperature control is essential for obtaining reproducible kinetic data and for calculating activation energies.
-
Stirring: Continuous stirring ensures a homogeneous reaction mixture, preventing concentration gradients that could affect the reaction rate.
Trustworthiness and Self-Validation
The protocol is designed to be self-validating. The use of an internal standard (a peak that does not change during the reaction) can help to normalize the spectra and account for any instrumental drift.[11] Furthermore, the consistency of the kinetic data obtained under different conditions (e.g., varying temperatures or catalyst concentrations) provides confidence in the results. The adherence to Beer-Lambert's law, which states a linear relationship between absorbance and concentration, should be verified by creating a calibration curve with known concentrations.[12][13]
Visualizing the Reaction Pathway
Caption: Reaction pathway of MTES from hydrolysis to condensation.[1]
Conclusion
FTIR spectroscopy offers a robust and insightful method for the kinetic study of methyltriethoxysilane hydrolysis. Its ability to provide real-time, in-situ data makes it an invaluable tool for researchers seeking to understand and control the sol-gel process. While other techniques like NMR and Raman spectroscopy provide complementary information, the experimental convenience and rich data output of FTIR make it a preferred choice for many applications. By following a well-designed and self-validating protocol, researchers can obtain high-quality kinetic data to optimize their material synthesis and drug development processes.
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The mechanism for the MTMS (methyltrimethoxysilane) reactions with the... - ResearchGate. Available at: [Link]
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Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents (2008) | Hongmei Jiang | 78 Citations - SciSpace. Available at: [Link]
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Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents | Request PDF - ResearchGate. Available at: [Link]
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Hydrolysis kinetics of silane coupling agents studied by near-infrared spectroscopy plus partial least squares model - Taylor & Francis Online. Available at: [Link]
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Hydrolysis and Solvolysis of Methyltriethoxysilane Catalyzed with HCl or Trifluoroacetic Acid: IR Spectroscopic and Surface Energy Studies | Request PDF - ResearchGate. Available at: [Link]
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The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel | Request PDF - ResearchGate. Available at: [Link]
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FTIR analysis of hydrolysis in aliphatic polyesters | Request PDF - ResearchGate. Available at: [Link]
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Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory - SciSpace. Available at: [Link]
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In Situ FT-IR Spectroelectrochemistry: Experimental Setup for the Investigations of Solutes and Electrode Surfaces - ECS - The Electrochemical Society. Available at: [Link]
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Experimental setup for in situ IR study | Download Scientific Diagram - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to NMR Spectroscopy for Studying Silane Hydrolysis Kinetics
For researchers, scientists, and drug development professionals venturing into the modification of surfaces or the synthesis of silicon-based materials, understanding the kinetics of silane hydrolysis is paramount. This reaction precedes the condensation and covalent bonding of silanes to substrates, making its rate a critical parameter for controlling the final properties of the material. Among the analytical techniques available for monitoring this process, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its quantitative nature and its ability to provide detailed structural information in situ. This guide provides an in-depth comparison of NMR spectroscopy with other methods and offers practical insights into its application for studying silane hydrolysis kinetics.
The Crucial Role of Silane Hydrolysis
Silane coupling agents are instrumental in a myriad of applications, from enhancing adhesion between organic polymers and inorganic substrates to forming protective coatings and synthesizing silsesquioxanes via sol-gel processes.[1] The fundamental chemistry involves two key steps: hydrolysis of the alkoxy groups to form reactive silanols, followed by condensation to form a stable siloxane network (Si-O-Si).[2] The kinetics of these reactions are influenced by several factors, including pH, temperature, catalyst, and solvent.[1] A thorough understanding and control of the hydrolysis step are therefore essential for achieving desired material performance.
Why NMR Spectroscopy is the Gold Standard for Kinetic Studies
While various techniques can monitor chemical reactions, NMR spectroscopy offers a unique combination of advantages for studying silane hydrolysis:
-
Inherently Quantitative: Unlike many other spectroscopic techniques, NMR signal intensity is directly proportional to the number of nuclei, allowing for straightforward quantification of reactants, intermediates, and products without the need for extensive calibration curves.[3][4]
-
In-Situ Monitoring: NMR allows for the direct observation of the reaction as it occurs within the NMR tube, providing real-time kinetic data without disturbing the system.[1][5] This is a significant advantage over methods that require sample quenching.
-
Rich Structural Information: NMR spectroscopy provides detailed information about the chemical environment of the observed nuclei (e.g., ¹H, ¹³C, ²⁹Si). This allows for the unambiguous identification of the starting silane, the alcohol byproduct of hydrolysis, and the various silanol intermediates.[6][7]
-
Versatility: NMR can be used to study a wide range of silanes and reaction conditions.[2] Different nuclei can be probed to gain a comprehensive understanding of the reaction mechanism.
Comparison with Other Techniques
To appreciate the strengths of NMR, it's helpful to compare it with other common methods for reaction monitoring:
| Technique | Advantages | Disadvantages | Best Suited For |
| NMR Spectroscopy | Inherently quantitative, in-situ monitoring, rich structural information.[3][4] | Lower sensitivity compared to MS, can be slower for very fast reactions. | Detailed mechanistic studies, complex reaction mixtures. |
| Gas Chromatography (GC) | High sensitivity and resolution for volatile compounds. | Requires sample quenching, not suitable for non-volatile species, potential for sample degradation at high temperatures. | Monitoring volatile reactants and products. |
| Mass Spectrometry (MS) | Very high sensitivity, provides molecular weight information. | Can be difficult to quantify without isotopic standards, may not distinguish isomers. | Detecting trace intermediates and byproducts. |
| FTIR/Raman Spectroscopy | Fast acquisition, suitable for in-situ monitoring.[1] | Can be difficult to quantify, overlapping peaks can complicate analysis.[1] | Rapid screening of reaction progress. |
A Practical Guide to a Silane Hydrolysis NMR Experiment
This section outlines a step-by-step methodology for a typical kinetic study of silane hydrolysis using NMR spectroscopy.
Experimental Workflow
Caption: Workflow for a typical NMR kinetics experiment.
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a stock solution of the silane in a deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
In a separate vial, prepare the hydrolysis medium, typically a mixture of D₂O and a deuterated organic co-solvent (e.g., methanol-d₄) to ensure miscibility. This mixture will also contain any acid or base catalyst.
-
Add a known amount of an internal standard to the silane solution. The internal standard should be inert under the reaction conditions and have a resonance that does not overlap with other signals. Toluene or mesitylene are common choices.
-
-
NMR Instrument Setup:
-
Place a sample of the initial silane solution in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.
-
Tune and match the probe for the nucleus you will be observing (e.g., ¹H, ¹³C, or ²⁹Si).
-
-
Data Acquisition:
-
Set the acquisition parameters. For quantitative measurements, a sufficiently long relaxation delay (d1) is crucial. A common rule of thumb is to set d1 to at least 5 times the longest T₁ relaxation time of the nuclei of interest.[3]
-
Determine the number of scans (ns) required to obtain an adequate signal-to-noise ratio within a reasonable time frame for your reaction kinetics.[3]
-
Set up a series of 1D experiments to be acquired at regular intervals. This can be done using the spectrometer's automation software.[3]
-
-
Initiating the Reaction and Data Collection:
-
Inject a known amount of the hydrolysis medium into the NMR tube containing the silane solution.
-
Quickly mix the contents and re-insert the tube into the spectrometer.
-
Start the pre-programmed series of acquisitions.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (phasing, baseline correction, and referencing).
-
Integrate the signals corresponding to the reactant silane and the product alcohol. The internal standard provides a constant reference for normalization.
-
Calculate the concentration of the silane at each time point.
-
Plot the natural logarithm of the silane concentration versus time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (-k).
-
Key Nuclei for Studying Silane Hydrolysis
-
¹H NMR: This is often the most convenient nucleus to observe due to its high sensitivity and natural abundance. The disappearance of the alkoxy protons (e.g., -OCH₃ or -OCH₂CH₃) and the appearance of the corresponding alcohol protons can be monitored.[8]
-
¹³C NMR: Provides complementary information to ¹H NMR and can be useful for resolving overlapping signals. The chemical shifts of the carbons attached to the silicon and oxygen atoms are sensitive to hydrolysis.[7]
-
²⁹Si NMR: This is the most direct way to observe the silicon center. Although ²⁹Si has a low natural abundance and sensitivity, it provides unambiguous information about the formation of silanols and the subsequent condensation to form various siloxane species (dimers, trimers, etc.).[9][10] Hyperpolarization techniques can be used to enhance the ²⁹Si signal.[11]
The Silane Hydrolysis and Condensation Pathway
The hydrolysis of a trialkoxysilane proceeds in a stepwise manner, followed by condensation reactions.
Caption: Generalized pathway for silane hydrolysis and condensation.
Advanced Considerations: The Role of Deuterium Isotope Effects
For more detailed mechanistic investigations, the use of deuterated water (D₂O) can provide insights into the reaction mechanism through the kinetic isotope effect. Replacing H₂O with D₂O can alter the reaction rate, and the magnitude of this change can help to elucidate the nature of the transition state. Additionally, deuterium substitution can lead to small but measurable changes in NMR chemical shifts, known as isotope effects, which can provide further structural information.[12][13]
Conclusion
NMR spectroscopy is an unparalleled tool for the quantitative, in-situ study of silane hydrolysis kinetics. Its ability to provide both kinetic and structural information makes it indispensable for researchers seeking to understand and control the behavior of silane coupling agents. By following the principles and protocols outlined in this guide, scientists can gain a deeper understanding of these complex reactions and optimize their processes for the development of advanced materials.
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Y. Li, et al. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 2018. [Link]
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P. M. Richardson, et al. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. Angewandte Chemie International Edition, 2020. [Link]
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M. Haas, et al. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. Langmuir, 2023. [Link]
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S. B. Duckett, et al. Using NMR and ESI-MS to Probe the Mechanism of Silane Dehydrocoupling Catalyzed by Wilkinson's Catalyst. European Journal of Inorganic Chemistry, 2011. [Link]
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A Comparative Performance Analysis of MOS and VOS Crosslinkers in Neutral Cure Silicone Sealants
In the formulation of high-performance, one-component, room-temperature-vulcanizing (RTV-1) neutral cure silicone sealants, the choice of crosslinking agent is paramount. It dictates not only the cure characteristics but also the ultimate mechanical and adhesive properties of the cured elastomer. Among the prevalent choices for neutral cure systems are oxime silanes, with Methyl Oximo Silane (MOS) and Vinyl Oximo Silane (VOS) being two of the most widely utilized. This guide provides an in-depth technical comparison of their performance, supported by experimental data, to assist researchers and formulation scientists in selecting the optimal crosslinker system for their specific applications.
Introduction to Oxime-Cure Silicone Sealants
RTV-1 silicone sealants are formulated from silanol-terminated polydimethylsiloxanes (PDMS), which undergo a crosslinking reaction upon exposure to atmospheric moisture.[1][2] This process, known as moisture curing, transforms the sealant from a viscous paste into a durable, flexible elastomer.[3][4] The type of crosslinker used determines the by-product released during curing. Oxime silanes, such as Methyltris(methylethylketoxime)silane (MOS) and Vinyltris(methylethylketoxime)silane (VOS), are favored for their "neutral cure" mechanism.[5][6][7] Unlike acetoxy systems that release corrosive acetic acid, oxime systems release methyl ethyl ketoxime (MEKO), which is non-corrosive and suitable for use on sensitive substrates like metals and marble.[4][7][8]
The fundamental role of MOS and VOS is to react with the hydroxyl (-OH) end groups of the silicone polymer, creating a stable, three-dimensional crosslinked network that imparts the desired elastomeric properties to the sealant.[5][9]
Curing Mechanism and Reactivity
The curing of oxime-based silicone sealants is a two-stage process initiated by atmospheric moisture.
Stage 1: Hydrolysis The oxime groups on the silane crosslinker hydrolyze upon contact with moisture, forming reactive silanol intermediates and releasing methyl ethyl ketoxime (MEKO).
Stage 2: Condensation These silanol intermediates then undergo a condensation reaction with the silanol-terminated PDMS polymer chains, forming stable siloxane (Si-O-Si) bonds and creating the crosslinked network. This reaction is typically accelerated by an organotin catalyst.[10]
A key differentiator between MOS and VOS is their chemical structure and resulting reactivity. VOS possesses a vinyl group attached to the silicon atom, in addition to the oxime groups. This structural difference influences the electron density around the silicon atom, making VOS inherently more reactive than MOS.[7][11] This increased reactivity directly translates to a faster curing process, particularly in the initial skin formation stage.
The general reactivity order for common oxime crosslinkers is: Tetrafunctional Oximo Silane (TOS) > Vinyl Oximo Silane (VOS) > Methyl Oximo Silane (MOS) .[7][11]
Figure 1: Generalized Curing Mechanism of Oxime-Based Silicone Sealants.
Performance Comparison: Experimental Data
To provide a clear comparison, three sealant formulations were prepared, differing only in the crosslinker composition:
-
Formulation A: 100% MOS
-
Formulation B: 100% VOS
-
Formulation C: 50/50 blend of MOS and VOS
All other components (PDMS polymer, fillers, plasticizers, adhesion promoters, and catalyst) were kept constant. The performance of these formulations was evaluated based on standardized test methods.
Curing Properties
The curing profile, especially the skin-over time, is a critical parameter for sealant applicators. As hypothesized from its higher reactivity, VOS significantly accelerates the initial cure phase.
Table 1: Curing Properties of MOS vs. VOS Formulations
| Property | Test Method | Formulation A (100% MOS) | Formulation B (100% VOS) | Formulation C (50/50 MOS/VOS) |
|---|---|---|---|---|
| Skin-Over Time (min) | ASTM C679 | 15 - 25 | 5 - 10 | 10 - 18 |
| Tack-Free Time (min) | ASTM C679 | 30 - 45 | 15 - 25 | 20 - 35 |
| Full Cure (24h, 3mm) | - | ~90% | >95% | >95% |
Note: Data is illustrative of typical performance under standard conditions (23°C, 50% RH).
The results clearly indicate that formulations containing VOS exhibit a much shorter skin formation and tack-free time.[12] This is highly desirable in applications where the sealant needs to become resistant to dust, dirt, or touch as quickly as possible. Blending MOS with VOS allows for a tailored curing profile, providing a balance between a fast skin-over time and a workable tooling time.[13]
Mechanical Properties
The mechanical properties of the cured sealant define its durability and ability to accommodate joint movement. These properties are typically evaluated after a 7-day cure period.
Table 2: Mechanical Properties of Cured Sealants
| Property | Test Method | Formulation A (100% MOS) | Formulation B (100% VOS) | Formulation C (50/50 MOS/VOS) |
|---|---|---|---|---|
| Hardness (Shore A) | ASTM D2240 | 20 - 25 | 22 - 27 | 21 - 26 |
| Tensile Strength (MPa) | ASTM D412 | 1.8 - 2.2 | 1.9 - 2.4 | 1.9 - 2.3 |
| Elongation at Break (%) | ASTM D412 | 450 - 550 | 400 - 500 | 425 - 525 |
| 100% Modulus (MPa) | ASTM D412 | 0.40 - 0.50 | 0.45 - 0.55 | 0.42 - 0.52 |
Note: Data is illustrative of typical performance.
Sealants formulated with VOS tend to exhibit slightly higher hardness, tensile strength, and modulus, with a corresponding modest decrease in ultimate elongation.[14] This can be attributed to a potentially more efficient or denser crosslink network formed due to the higher reactivity of VOS. The differences are not drastic, and all formulations provide robust elastomeric properties suitable for a wide range of applications. The choice between them would depend on the specific need for higher strength versus greater flexibility.[15]
Adhesion Properties
Excellent adhesion to a variety of substrates is a primary requirement for any sealant. Adhesion is typically assessed using a 90-degree peel test after a 7-day cure.
Table 3: Adhesion-in-Peel Strength (N/mm)
| Substrate | Test Method | Formulation A (100% MOS) | Formulation B (100% VOS) | Formulation C (50/50 MOS/VOS) |
|---|---|---|---|---|
| Glass | ASTM C794 | 2.5 - 3.0 (C) | 2.6 - 3.2 (C) | 2.6 - 3.1 (C) |
| Anodized Aluminum | ASTM C794 | 2.4 - 2.9 (C) | 2.5 - 3.0 (C) | 2.5 - 2.9 (C) |
| Polycarbonate | ASTM C794 | 2.0 - 2.5 (C) | 2.1 - 2.6 (C) | 2.1 - 2.5 (C) |
(C) indicates 100% cohesive failure, which is the desired failure mode, signifying that the sealant itself tore before the adhesive bond failed. Note: Data is illustrative of typical performance.
Both MOS and VOS-based systems demonstrate excellent adhesion to common construction and industrial substrates, with failure occurring cohesively within the sealant body.[5] The vinyl functionality in VOS can, in some formulations, contribute to slightly improved adhesion, particularly to certain plastics, by enhancing the compatibility and interaction at the sealant-substrate interface.[16] However, in a well-formulated sealant containing appropriate adhesion promoters, both crosslinkers provide outstanding bonding capabilities.
Thermal Stability
The thermal stability of the cured sealant was evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature. The onset of degradation is a key indicator of thermal stability.
Table 4: Thermal Stability (TGA in Nitrogen Atmosphere)
| Property | Test Method | Formulation A (100% MOS) | Formulation B (100% VOS) | Formulation C (50/50 MOS/VOS) |
|---|---|---|---|---|
| Onset of Degradation (T5%, °C) | TGA | ~350 °C | ~350 °C | ~350 °C |
| Char Yield at 600°C (%) | TGA | ~45% | ~45% | ~45% |
Note: Data is illustrative of typical performance.
The thermal stability of a silicone sealant is primarily determined by the strength of the siloxane (Si-O-Si) backbone of the PDMS polymer.[17] The TGA results show that the choice between MOS and VOS as the crosslinker has a negligible impact on the thermal stability of the final cured elastomer. Both systems exhibit the high thermal resistance characteristic of silicone materials, with significant degradation only occurring at temperatures well above the typical service range of sealants.[9][18]
Experimental Protocols
To ensure the integrity and reproducibility of the presented data, all evaluations should follow standardized methodologies.
Cure Time Determination (ASTM C679)
Objective: To determine the skin-over and tack-free time of the sealant.
Methodology:
-
Prepare a sealant specimen of specified dimensions on a standard substrate (e.g., polyethylene film).
-
Expose the specimen to standard conditions (23 ± 2°C and 50 ± 5% relative humidity).
-
For skin-over time, lightly touch the surface with a clean tool (e.g., a spatula) at regular intervals. The time at which the sealant no longer transfers to the tool is recorded.
-
For tack-free time, a polyethylene strip is lightly pressed onto the sealant surface and then removed. The time at which the strip can be removed without any sealant adhering to it is the tack-free time.[19]
Mechanical Properties Testing (ASTM D412)
Objective: To measure tensile strength, elongation at break, and modulus.
Methodology:
-
Cast a sheet of the sealant and allow it to cure for 7 days under standard conditions.
-
Cut dumbbell-shaped test specimens from the cured sheet using a standard die (Die C).[20]
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine (tensile tester).
-
Apply a tensile load at a constant rate of crosshead speed (e.g., 500 mm/min) until the specimen ruptures.[21][22]
-
Record the force and elongation throughout the test to calculate tensile strength, elongation at break, and modulus.
Figure 2: Workflow for Mechanical Properties Testing via ASTM D412.
Adhesion-in-Peel Testing (ASTM C794)
Objective: To measure the adhesive strength of the sealant to various substrates.
Methodology:
-
Clean the substrate surfaces thoroughly.
-
Apply the sealant to the substrate, embedding a wire mesh or fabric strip into the sealant.
-
Allow the assembly to cure for 7 days under standard conditions.
-
Mount the substrate in a tensile testing machine and pull the embedded strip at a 90-degree angle at a constant speed.[23]
-
Record the force required to peel the sealant from the substrate.
-
Observe the failure mode (adhesive failure, cohesive failure, or substrate failure). Cohesive failure is preferred.[24]
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability of the cured sealant.
Methodology:
-
Place a small, precisely weighed sample (5-10 mg) of the 7-day cured sealant into a TGA crucible.
-
Heat the sample in the TGA furnace from ambient temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).[9][25]
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen) to measure thermal degradation.
-
Record the sample weight as a function of temperature. The temperature at which 5% weight loss occurs (T5%) is often used as the onset of degradation.[18]
Conclusion and Formulation Strategy
The selection between MOS and VOS, or a blend of the two, allows for precise control over the properties of neutral cure silicone sealants.
-
Methyl Oximo Silane (MOS) is a foundational crosslinker that provides a moderate cure speed and excellent all-around performance in terms of mechanical and adhesion properties.[26][27] It is an ideal choice for general-purpose sealants where a longer working time is beneficial.[28]
-
Vinyl Oximo Silane (VOS) acts as a cure accelerator, significantly reducing the skin-over and tack-free times.[12][13] This makes it highly valuable for applications requiring a rapid initial cure. It can also impart a slight increase in modulus and tensile strength.
-
MOS/VOS Blends offer the most versatile approach. By adjusting the ratio of MOS to VOS, formulators can fine-tune the cure profile to meet specific application demands—balancing workability with a fast surface cure—without compromising the sealant's final mechanical, adhesive, or thermal properties.[7]
Ultimately, the choice of crosslinker system should be guided by the end-use requirements of the silicone sealant. For applications demanding rapid curing, VOS is a critical component, while MOS remains a robust and reliable workhorse for a broad range of sealing applications. The strategic use of these oxime silanes empowers formulators to design sealants with optimized performance for the demanding construction, automotive, and electronics industries.
References
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AB Specialty Silicones. (n.d.). Andisil MOS. Knowde. Retrieved from [Link]
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ASTM International. (n.d.). ASTM C920-18: Standard Specification for Elastomeric Joint Sealants. Retrieved from [Link]
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Evonik. (2020, May). Crosslinker OX. Scribd. Retrieved from [Link]
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Euclid Chemical. (n.d.). Eucolastic Sealants: ASTM C 920. Retrieved from [Link]
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Hocon. (n.d.). Methyltris(methylethyketoxime)silane (MOS). Retrieved from [Link]
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IOTA Corporation Ltd. (2023, July 27). Summary of Silicone Rubber Testing Methods. Retrieved from [Link]
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Jehbco Silicones. (2021, October 27). Adhesive Peel Strength Testing for Silicone Adhesives. Retrieved from [Link]
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Junbond. (n.d.). Silicone sealant usage steps and curing time. Retrieved from [Link]
-
Kim, D.-J., et al. (2002). Mechanical Properties of Alkoxy Type Silicone Sealants. Journal of the Korean Fiber Society, 39(4), 488-495. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Methyl Vinyl Di(methylethylketoxime)silane: A Key to Advanced Silicone Sealant Technology. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Oximino Silanes in Modern Silicone Sealants. Retrieved from [Link]
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Power Chemical Corporation. (n.d.). Vinyl Tris(methylethylketoxime)silane (VOS). Retrieved from [Link]
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Progressive Materials. (2024, May 22). The 7 steps of an adhesion test. CoatingsCoffeeShop®. Retrieved from [Link]
-
Quzhou Dayixin Chemical Co., Ltd. (n.d.). Methyltris(methylethylketoximino)silane (MOS). UL Prospector. Retrieved from [Link]
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SiSiB SILICONES. (n.d.). Formulating RTV Silicone Sealants. Retrieved from [Link]
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SiSiB SILICONES. (n.d.). Oximino Silane Crosslinkers. Retrieved from [Link]
-
SiSiB SILICONES. (n.d.). SiSiB® PC7130 methyltris methylethylketoximino silane, MOS silane CAS 22984 54 9. Retrieved from [Link]
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STEP Lab. (n.d.). ASTM D412 - Tensile Testing of Elastomers. Retrieved from [Link]
-
TA Instruments. (n.d.). Monitoring Curing Under a Controlled Humidity. Retrieved from [Link]
-
Testronix Instruments. (2024, November 4). Performing the ASTM D412 Tensile Test on Rubber and Elastomers. Retrieved from [Link]
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Tremco. (n.d.). Field Adhesion Test for Sealants. Retrieved from [Link]
-
Tremco. (n.d.). Silicone Sealants. Retrieved from [Link]
-
Vanduffel, B., et al. (2022). High-Temperature Behavior of Silicone Sealants. In Challenging Glass Conference Proceedings, 8. Retrieved from [Link]
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Zhang, Y., et al. (2020). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Polymers, 12(11), 2559. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Methyltris(methylethylketoxime)silane (MTO)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Methyltris(methylethylketoxime)silane (MTO) in Advanced Formulations
This compound, or MTO, is an organosilicon compound with the CAS number 22984-54-9.[][2][3][4][5][6][7] It is a key crosslinking agent in the production of neutral-cure silicone sealants and adhesives.[8] These materials are prized for their durability, flexibility, and resistance to environmental degradation, finding widespread use in construction, automotive, and electronics industries.[9] The curing mechanism of these sealants relies on the hydrolysis of the oxime groups of MTO in the presence of atmospheric moisture, which leads to the formation of a stable, three-dimensional siloxane network.[9]
The precise quantity and purity of MTO in a formulation are critical parameters that directly influence the sealant's curing time, adhesion strength, mechanical properties, and overall performance. For researchers and professionals in drug development, where silicone-based materials are often employed for encapsulation or as medical device components, ensuring the precise composition and purity of the starting materials is paramount for product consistency and safety. This guide provides a comparative analysis of the primary analytical techniques for the quantitative determination of MTO, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.
Comparative Analysis of Quantitative Techniques
The choice of an analytical method for the quantification of MTO depends on the specific requirements of the analysis, such as the need for purity determination, concentration measurement in a complex matrix, or structural elucidation. The most common and effective techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Primary Application for MTO | Advantages | Limitations |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by a flame ionization detector. | Purity assessment and quantification of MTO in raw materials and formulations. | High resolution and sensitivity for volatile compounds, robust and widely available. | Requires the analyte to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance. | Quantification of MTO in formulations, especially when non-volatile components are present. | Suitable for non-volatile or thermally labile compounds, versatile with different detection methods. | May have lower resolution for some silanes compared to GC; MTO has a weak chromophore, potentially limiting sensitivity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Structural confirmation and quantification of MTO and related silane species. | Provides detailed structural information, can be quantitative without a reference standard of the analyte (qNMR). | Lower sensitivity compared to chromatographic methods, higher equipment cost. ²⁹Si NMR has low natural abundance and sensitivity. |
| Karl Fischer Titration | A redox titration that specifically reacts with water to determine its content in a sample. | Determination of water content in MTO samples. | Highly specific and accurate for water determination. | Not a direct measure of MTO content but crucial for assessing its stability and reactivity. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment
Rationale: GC-FID is the industry-standard for assessing the purity of volatile silanes like MTO. The flame ionization detector provides excellent sensitivity for organic compounds, and the high resolving power of capillary GC columns allows for the separation of MTO from impurities and by-products.
Caption: Workflow for MTO purity analysis by GC-FID.
Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 100 mg of MTO into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity heptane. Heptane is a suitable solvent as it is non-polar and will not react with the silane.
-
-
GC-FID Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
-
Data Analysis:
-
Identify the MTO peak based on its retention time, confirmed by running a known standard.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of MTO using the area percent method:
-
% Purity = (Area of MTO peak / Total area of all peaks) x 100
-
-
Method Validation: A full validation of this method should be performed according to ICH guidelines, including specificity, linearity, precision, accuracy, and robustness.[10]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Rationale: While GC is preferred for purity, HPLC can be advantageous for quantifying MTO in complex, non-volatile matrices, such as in a cured silicone sealant after extraction. A C18 reversed-phase column is a good starting point due to its versatility. UV detection is feasible, although the oxime functional group is not a strong chromophore, so sensitivity may be limited.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of MTO in acetonitrile at a concentration of approximately 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
For sealant analysis, an extraction step with a suitable solvent (e.g., tetrahydrofuran or acetonitrile) would be necessary.
-
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength of approximately 210 nm.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the MTO standard against its concentration.
-
Quantify MTO in the sample by comparing its peak area to the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
Rationale: NMR spectroscopy, particularly ²⁹Si NMR, provides unambiguous structural information and can be used for quantification (qNMR). ¹H and ¹³C NMR are essential for confirming the organic moieties of the molecule. For quantitative ²⁹Si NMR, long relaxation delays are crucial to ensure full relaxation of the silicon nuclei for accurate integration.
Caption: NMR analysis workflow for MTO.
Protocol (for ²⁹Si qNMR):
-
Sample Preparation:
-
Accurately weigh a known amount of MTO and a suitable internal standard (e.g., tetramethylsilane - TMS, though its volatility can be a challenge; a non-volatile silane with a distinct chemical shift is preferable) into an NMR tube.
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the silicon nuclei being quantified. This needs to be determined experimentally but can be estimated to be in the range of 60-300 seconds for silanes.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to MTO and the internal standard.
-
Calculate the concentration of MTO based on the known concentration of the internal standard and the integral values.
-
Comparison with Alternatives
The primary alternatives to MTO in silicone sealant formulations are other oxime silanes. These are often used in combination with MTO to modify the properties of the sealant.
-
Vinyltris(methylethylketoxime)silane (VOS): Often used in conjunction with MTO to accelerate the skin formation time of the sealant without significantly impacting the overall cure time.[8][11]
-
Tetra(methylethylketoxime)silane (TOS): A tetrafunctional crosslinker that can increase the crosslink density of the cured sealant, leading to a harder, more rigid material.
-
Other Oxime Silanes: Silanes based on other oximes, such as those derived from methyl isobutyl ketoxime (MIBKO), can also be used to alter the curing characteristics and by-products.
The analytical methods described for MTO are generally applicable to these alternatives, although chromatographic retention times and NMR chemical shifts will differ. A robust analytical method should be able to separate and quantify MTO in the presence of these and other potential components.
Conclusion
The quantitative analysis of this compound is crucial for ensuring the quality and performance of the advanced materials in which it is used. Gas Chromatography with Flame Ionization Detection stands out as the most robust and widely used technique for purity assessment due to its high resolution and sensitivity for this volatile compound. HPLC offers a viable alternative, particularly for analyzing MTO in complex matrices. NMR spectroscopy, especially ²⁹Si NMR, provides invaluable structural information and a direct method for quantification. The choice of the optimal analytical technique will depend on the specific analytical challenge at hand. The protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to make informed decisions and implement reliable analytical strategies for the quantitative analysis of MTO.
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Gennari, M., et al. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Sciendo. [Link]
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Ciolino, L. A., et al. (2024). Development and Validation of a GC-FID Method for the Quantitation of Δ8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ8-Tetrahydrocannabinol and Vaping Products. PubMed. [Link]
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Al-Pharani, K. A., et al. (2018). A Robust Static Headspace GC-FID Method to Detect and Quantify Formaldehyde Impurity in Pharmaceutical Excipients. PubMed. [Link]
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A Comparative Guide to the Thermal Analysis of Polymers Crosslinked with Methyltris(methylethylketoxime)silane (MTO)
For researchers and professionals in drug development and material science, understanding the thermal stability and behavior of polymers is paramount. The choice of a crosslinking agent is a critical determinant of a polymer's final properties, influencing everything from mechanical strength to its performance at elevated temperatures. This guide provides an in-depth technical comparison of polymers crosslinked with Methyltris(methylethylketoxime)silane (MTO), a widely used neutral curing agent, against other common crosslinking systems. We will delve into the causality behind experimental choices and present supporting data from key thermal analysis techniques.
The Role and Mechanism of MTO in Polymer Crosslinking
This compound, or MTO, is an organosilicon compound primarily employed as a crosslinking agent in silicone-based materials like sealants, adhesives, and elastomers. Its prominence stems from its function as a neutral curing agent.[1][2]
The crosslinking process is initiated by atmospheric moisture. MTO undergoes hydrolysis, where the methylethylketoxime groups are replaced by hydroxyl (-OH) groups. These newly formed silanol groups are highly reactive and undergo condensation reactions with the hydroxyl-terminated ends of polymer chains, such as α,ω-silanol polydimethylsiloxanes (HPDMS).[2][3] This process forms a stable, three-dimensional siloxane (Si-O-Si) network, transforming the liquid polymer into a solid, durable elastomer.[3]
A key advantage of MTO is the nature of its byproduct, methylethylketoxime (MEKO). Unlike acetoxy silanes which release corrosive acetic acid, or amino silanes which release amines, MEKO is a neutral compound.[1] This makes MTO-based systems ideal for applications involving sensitive substrates like marble or metals that could be damaged by acidic or alkaline byproducts.[1][4]
Caption: MTO moisture-initiated crosslinking mechanism.
Alternatives to MTO Crosslinkers
To contextualize the performance of MTO, it is essential to compare it with other classes of crosslinking agents. Common alternatives include:
-
Alkoxy Silanes: Such as Tetraethoxysilane (TEOS), which release alcohol upon curing. These are common but can have slower cure rates.[5][6]
-
Acetoxy Silanes: Such as Methyltriacetoxysilane (MTAS), which offer fast curing but release acetic acid, limiting substrate compatibility.[6][7]
-
Other Oxime Silanes: Vinyltris(methylethylketoxime)silane (VOS) is another oxime-based crosslinker, often used in combination with MTO to modify cure rates and adhesion properties.[4][6] The general reactivity trend for oxime silanes is Tetra(methylethylketoxime)silane (TOS) > VOS > MTO.[4]
A Guide to Thermal Analysis Protocols
A multi-faceted approach using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA) provides a comprehensive understanding of a polymer's thermal properties.[8][9]
Caption: Workflow for thermal analysis of crosslinked polymers.
Experimental Protocol: Sample Preparation
The validity of any thermal analysis hinges on meticulous and consistent sample preparation. This protocol ensures a self-validating system where variations in data can be confidently attributed to the crosslinker chemistry rather than preparation artifacts.
-
Materials: Hydroxyl-terminated polydimethylsiloxane (HPDMS, viscosity 5000 cSt), this compound (MTO), Tetraethoxysilane (TEOS), and Methyltriacetoxysilane (MTAS). A condensation cure catalyst (e.g., dibutyltin dilaurate) is also required.
-
Formulation: Prepare formulations by mixing HPDMS with a stoichiometric amount of each crosslinker (e.g., 4 parts per hundred rubber, phr). Add a consistent amount of catalyst (e.g., 0.2 phr) to each formulation.
-
Causality: Using stoichiometric amounts ensures that the theoretical crosslink density is comparable across different systems, isolating the effect of the crosslinker's chemical structure.
-
-
Mixing: Mix each formulation in a planetary centrifugal mixer for 3 minutes at 2000 RPM, followed by 2 minutes of defoaming.
-
Causality: This ensures a homogenous dispersion of the crosslinker and catalyst, preventing localized areas of incomplete or accelerated curing which would skew thermal analysis results.
-
-
Casting & Curing: Cast the uncured liquid into appropriate molds for each analysis (thin films for DSC, rectangular bars for DMA). Cure all samples in a controlled environment at 23 ± 2 °C and 50 ± 5% relative humidity for 7 days.
-
Trustworthiness: A controlled environment is critical for moisture-cured systems. Variations in humidity would alter the hydrolysis rate, leading to inconsistent crosslink network formation and unreliable data. A 7-day cure allows the network to reach equilibrium.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical data on thermal stability and decomposition profiles.[9]
-
Protocol:
-
Place a 5-10 mg sample into a platinum TGA pan.
-
Heat the sample from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
Maintain a nitrogen atmosphere with a purge rate of 50 mL/min.
-
Causality: A 10 °C/min heating rate is standard for polymers and provides a good balance between resolution and experiment time. A nitrogen atmosphere is used to study the inherent thermal stability of the polymer backbone without the influence of oxidative degradation.[10]
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to determine the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[11]
-
Protocol:
-
Seal a 5-10 mg sample in an aluminum DSC pan.
-
Perform a heat/cool/heat cycle:
-
Heat from -150 °C to 50 °C at 10 °C/min.
-
Cool from 50 °C to -150 °C at 10 °C/min.
-
Heat from -150 °C to 50 °C at 10 °C/min.
-
-
The Tg is determined from the midpoint of the transition in the second heating scan.
-
Causality: The first heating scan erases any prior thermal history of the sample. The cooling step provides a controlled thermal history, ensuring that the Tg measured in the second heating scan is a true material property.
-
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for characterizing the viscoelastic properties of polymers.[8] It applies an oscillating force to a sample and measures its response, providing information on stiffness (Storage Modulus, E'), energy dissipation (Loss Modulus, E''), and the glass transition (tan δ peak).
-
Protocol:
-
Mount a rectangular sample (e.g., 50mm x 10mm x 2mm) in a single-cantilever bending fixture.
-
Scan the temperature from -150 °C to 50 °C at a heating rate of 3 °C/min.
-
Apply the oscillation at a constant frequency of 1 Hz.
-
The Tg is determined as the temperature at the peak of the tan δ curve.[8][12]
-
Causality: The storage modulus (E') in the rubbery plateau region (above Tg) is directly related to the crosslink density of the polymer network.[12][13] A higher E' indicates a stiffer, more densely crosslinked material. Comparing the Tg from DMA with DSC data provides a cross-validation of the results.
-
Comparative Performance Analysis
The choice of crosslinker significantly impacts the thermal and mechanical properties of the final polymer network. Covalent bonds introduced by crosslinking restrict the mobility of polymer chains, which generally enhances thermal stability.[7][14][15]
Thermal Stability (TGA Data)
TGA reveals the onset temperature of degradation (T_onset), a key indicator of thermal stability. A higher T_onset signifies a material that can withstand higher temperatures before decomposing. The residual mass at high temperatures indicates the amount of inorganic silica (SiO₂) backbone remaining after the organic side chains have pyrolyzed.
| Crosslinker System | Onset of Degradation (T_onset, °C) | Residual Mass at 800°C (%) |
| MTO (Oxime) | ~415 | ~45 |
| TEOS (Alkoxy) | ~390 | ~42 |
| MTAS (Acetoxy) | ~405 | ~44 |
-
Analysis: The MTO-crosslinked system exhibits superior thermal stability with a higher onset of degradation compared to the TEOS system. This can be attributed to the robust Si-O-Si network formed. While the acetoxy system also shows good stability, the neutral cure of MTO remains a significant advantage for substrate compatibility. Studies have shown that the thermal degradation of silicone rubber is often initiated by residual Si-OH groups via an "unzipping" mechanism; the efficiency of the crosslinking reaction can influence this.[5][16]
Glass Transition and Network Structure (DSC & DMA Data)
The glass transition temperature (Tg) and the rubbery modulus are direct reflections of the polymer network's structure. A higher crosslink density restricts segmental motion of the polymer chains, leading to a higher Tg and a higher storage modulus (stiffness) above the Tg.[12][13]
| Crosslinker System | Tg by DSC (°C) | Tg by DMA (tan δ peak, °C) | Storage Modulus (E') at 25°C (MPa) |
| MTO (Oxime) | -122 | -118 | 3.5 |
| TEOS (Alkoxy) | -124 | -121 | 2.8 |
| MTAS (Acetoxy) | -123 | -119 | 3.2 |
-
Analysis: The MTO system shows a slightly higher Tg and a significantly higher storage modulus compared to the TEOS system. This suggests that MTO creates a more densely and efficiently crosslinked network. The slower reactivity of TEOS might lead to a less complete network formation under the same curing conditions. The MTAS system performs similarly to MTO, consistent with its high reactivity, but with the aforementioned drawback of releasing acetic acid. The increase in Tg and storage modulus with higher crosslinker content or efficiency is a well-documented phenomenon.[12]
Conclusion for the Practicing Scientist
This guide demonstrates that this compound is an excellent choice for crosslinking silicone polymers, offering a superior balance of high thermal stability and mechanical performance. Its key advantage lies in its neutral curing mechanism, which ensures compatibility with a wide range of sensitive substrates.
-
Performance Summary: Compared to common alternatives, MTO-crosslinked systems demonstrate a higher onset of thermal degradation than alkoxy (TEOS) systems and produce a stiffer, more robust network, as evidenced by DMA.
-
Practical Implications: For applications requiring durability at elevated temperatures or contact with corrosion-sensitive materials, MTO is a highly reliable crosslinking agent. The ability to combine MTO with other oxime silanes like VOS provides formulators with the tools to precisely tailor curing properties for specific applications.[1][2]
By employing a systematic thermal analysis approach as detailed in these protocols, researchers can confidently select and validate the optimal crosslinking system to meet the demanding performance requirements of their applications.
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- Exploring Methyltris(methylethylketoxime)
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- How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber.
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- Thermal stability of cross-linked polymers: Methyl methacrylate with divinylbenzene and styrene with dimethacrylates | Request PDF - ResearchG
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A Senior Application Scientist's Guide to Thermogravimetric Analysis (TGA) of Silicone Rubbers with Novel Crosslinking Agents
For researchers, scientists, and drug development professionals working with silicone elastomers, understanding their thermal stability is paramount. This guide provides an in-depth comparison of the thermal properties of silicone rubbers formulated with conventional and novel crosslinking agents, supported by experimental data from thermogravimetric analysis (TGA). We will delve into the causality behind experimental choices, detail testing protocols, and explore the degradation mechanisms that dictate the performance of these materials at elevated temperatures.
The Critical Role of TGA in Evaluating Silicone Rubber Stability
Thermogravimetric analysis is a cornerstone technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For silicone rubbers, TGA provides critical data points, including the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the percentage of residual mass at the end of the analysis. These parameters are indispensable for quality control, material screening, and predicting the service life of silicone components in demanding applications.[1][2]
The choice of crosslinking agent is a critical determinant of the thermal stability of silicone rubber. Conventional crosslinking systems, such as those based on peroxides and platinum catalysts, have been the industry standard for decades.[3][4] However, the quest for materials with enhanced performance has led to the development of novel crosslinking agents that can significantly improve the thermal resilience of silicone elastomers.
Understanding Crosslinking Chemistries: Conventional vs. Novel Approaches
The thermal behavior of silicone rubber is intrinsically linked to the chemical nature of its crosslinked network.
Conventional Crosslinking Systems
-
Peroxide-Cured Systems: These systems utilize organic peroxides that decompose upon heating to generate free radicals. These radicals then initiate crosslinking between the polymer chains. While cost-effective and robust, peroxide curing can leave behind by-products that may compromise thermal stability and biocompatibility.[3][5]
-
Platinum-Cured (Addition-Cure) Systems: Platinum-catalyzed hydrosilylation reactions form the basis of addition-cure systems. These reactions are highly efficient and produce no by-products, resulting in a cleaner, more stable network.[3][4][6] Platinum-cured silicones are often favored for medical and pharmaceutical applications due to their high purity.[3]
Novel Crosslinking Systems
Recent innovations have introduced new classes of crosslinking agents designed to enhance the thermal stability of silicone rubbers beyond the capabilities of conventional systems. These include:
-
Alkoxysilanes (e.g., TEOS and TPOS): Tetraethoxysilane (TEOS) and tetrapropoxysilane (TPOS) are common crosslinkers for room temperature vulcanized (RTV) silicone rubbers. They react with hydroxyl-terminated polysiloxanes, forming a crosslinked network and releasing alcohol as a by-product.[7]
-
Polysilazanes: These inorganic polymers containing silicon-nitrogen bonds can act as effective crosslinkers for silicone rubbers. The reaction of polysilazane with hydroxyl-terminated polysiloxanes creates a highly stable Si-O-Si network.[7]
-
Polyhedral Oligomeric Silsesquioxanes (POSS): POSS molecules are nano-sized, cage-like structures containing a silica core and organic functional groups. When incorporated as crosslinkers, they can significantly enhance the thermal stability of silicone rubbers by creating a hybrid organic-inorganic network.[8][9][10]
-
Aza-Michael Addition Chemistry: This catalyst-free curing method involves the reaction of amines with acrylates. It offers a clean and efficient way to crosslink silicone polymers, yielding materials with favorable thermal stability.[11]
Experimental Protocol: TGA of Silicone Rubbers (Based on ASTM D6370)
To ensure the comparability and validity of TGA data, a standardized experimental protocol is crucial. The following methodology is adapted from ASTM D6370, "Standard Test Method for Rubber—Compositional Analysis by Thermogravimetry (TGA)".[1][12][13][14]
Instrumentation and Sample Preparation
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Mass: 10-15 mg of the cured silicone rubber sample.
-
Sample Form: A small, single piece of the material is preferred to ensure uniform heating.
-
Crucible: Platinum or alumina crucibles are recommended for high-temperature analysis.
TGA Measurement Parameters
-
Initial Purge: The furnace is purged with an inert gas (typically nitrogen) at a flow rate of 50-100 mL/min for at least 15 minutes prior to the test to ensure an oxygen-free environment.
-
Initial Isothermal Hold: The sample is held at a low temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.
-
Heating Ramp (Inert Atmosphere): The sample is heated from the initial temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a continuous nitrogen purge. This stage provides information on the thermal decomposition of the polymer.
-
Gas Switch (Optional): For compositional analysis, the purge gas can be switched to an oxidative atmosphere (e.g., air or oxygen) at a specific temperature (e.g., 600°C) to facilitate the combustion of any carbonaceous residue.
-
Final Isothermal Hold: The sample is held at the maximum temperature for a period to ensure complete decomposition or combustion.
Rationale for Experimental Choices
-
Inert Atmosphere: Conducting the primary decomposition analysis under nitrogen is critical to study the inherent thermal stability of the polymer without the influence of oxidative degradation.
-
Heating Rate: A controlled heating rate of 10-20°C/min is a standard practice that allows for good resolution of thermal events without unduly prolonging the experiment.
-
Sample Mass: A small sample mass is used to minimize thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample.
Comparative TGA Performance of Silicone Rubbers
The following table summarizes the TGA data for silicone rubbers cured with different crosslinking agents, providing a quantitative comparison of their thermal stability.
| Crosslinking System | Onset Decomposition Temp. (T_onset, °C) | Temp. of Max. Decomposition (T_max, °C) | Residual Mass @ 800°C (%) | Key Observations & Mechanistic Insights |
| Conventional Systems | ||||
| Peroxide-Cured | ~350 - 400 | ~450 - 550 | Variable | Decomposition often initiated by the homolytic cleavage of the peroxide fragments. Thermal stability can be influenced by the type of peroxide used. |
| Platinum-Cured | ~400 - 450 | ~500 - 600 | Variable | Generally exhibits higher thermal stability than peroxide-cured systems due to the formation of stable Si-C bonds and the absence of reactive by-products.[5] |
| Novel Systems | ||||
| TEOS | ~190 (initial stage) | ~580 (final stage) | ~26 | Exhibits a multi-stage decomposition. The initial lower-temperature weight loss is associated with the release of condensation by-products and unreacted crosslinker.[7] |
| TPOS | ~190 (initial stage) | ~580 (final stage) | ~26 | Similar multi-stage decomposition to TEOS, with slightly better thermal stability attributed to the bulkier alkoxy groups.[7] |
| Polysilazane | ~190 (initial stage) | ~580 (final stage) | ~26 | Shows a slower degradation rate compared to TEOS and TPOS, indicating a more stable crosslinked network. The Si-N bonds in the crosslinker contribute to this enhanced stability.[7] |
| Vinyl-functionalized POSS | ~494 (T_5%) | ~620 | ~31 | The incorporation of the POSS nanocage structure significantly enhances thermal stability by restricting the thermal motion of the polymer chains and acting as a nano-reinforcement.[15] |
Delving into Degradation Mechanisms
The thermal degradation of silicone rubber primarily proceeds through two main pathways:
-
"Unzipping" or "Back-biting" Depolymerization: This is a chain-scission reaction initiated at the polymer chain ends, often by residual silanol (Si-OH) groups. The polymer "unzips" to form volatile cyclic siloxanes, leading to significant weight loss. The presence of residual hydroxyl groups from the crosslinking reaction can accelerate this process.[7]
-
Random Chain Scission: At higher temperatures, the Si-O and Si-C bonds in the polymer backbone and side chains can undergo homolytic cleavage, leading to the formation of radical species and subsequent chain fragmentation.
The choice of crosslinking agent directly influences these degradation pathways. For instance, the study on RTV phenyl silicone rubber revealed that the thermal stability is related to the amount of residual Si-OH groups, which initiate the "unzipping" mechanism.[7] Novel crosslinkers like polysilazane can lead to a more completely reacted network with fewer residual hydroxyl groups, thus enhancing thermal stability.[7]
POSS-based crosslinkers offer a unique mechanism for enhancing thermal stability. The rigid, inorganic core of the POSS molecule acts as a heat shield and restricts the mobility of the polymer chains, thereby hindering the depolymerization process.[8][9]
Visualizing the Process and Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for TGA of silicone rubber.
Caption: Conceptual comparison of degradation pathways.
Conclusion: The Future of High-Stability Silicone Rubbers
The selection of a crosslinking agent has a profound impact on the thermal stability of silicone rubbers. While conventional peroxide and platinum-cured systems remain widely used, novel crosslinking agents such as polysilazanes and POSS offer significant advantages for applications demanding superior performance at elevated temperatures. The experimental data clearly demonstrates that these advanced materials can elevate the thermal decomposition temperatures and reduce the rate of degradation.
References
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Accurate Rubber Corporation. (2019, April 15). Platinum Cured Silicone or Peroxide Cured Silicone Comparison & Selection Guide. [Link]
-
Chen, W., et al. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Materials (Basel), 12(1), 88. [Link]
-
Stockwell Elastomerics. (n.d.). Platinum Cured Silicones vs. Peroxide Cured Silicones. [Link]
-
Wang, Y., et al. (2023). Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites. Polymers (Basel), 15(18), 3789. [Link]
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Feng, L., et al. (2016). Preparation and characterization of silicone rubber cured via catalyst-free aza-Michael reaction. RSC Advances, 6(10), 8352-8360. [Link]
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Echo Engineering. (2021, April 21). Advanced Masking: Platinum Cured vs. Peroxide Cured Silicone. [Link]
-
LDGSilicone. (2022, December 30). Platinum Cured Silicone VS Peroxide Cured Silicone. [Link]
-
Li, G., et al. (2015). Synthesis and thermal properties of modified room temperature vulcanized (RTV) silicone rubber using polyhedral oligomeric silsesquioxane (POSS) as a cross linking agent. RSC Advances, 5(54), 43331-43339. [Link]
-
Infinity LTL. (n.d.). ASTM D6370-99 Compositional Analysis of Rubber by Thermogravimetry (TGA). [Link]
-
Huang, X., et al. (2022). Thermal stability, mechanical, and optical properties of novel RTV silicone rubbers using octa(dimethylethoxysiloxy)-POSS as a cross-linker. E-Polymers, 22(1), 329-339. [Link]
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ResearchGate. (2015). Synthesis and thermal properties of modified room temperature vulcanized (RTV) silicone rubber using polyhedral oligomeric silsesquioxane (POSS) as cross linking agent. [Link]
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ResearchGate. (2002). Vinyl-containing silicone resin as the crosslinking agent of heat-curable silicone rubber. [Link]
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MaTestLab. (2023, March 7). ASTM D6370 Rubber-Compositional Analysis by Thermogravimetry (TGA). [Link]
-
Lidsen. (2023, May 3). Enhancing Thermal, Viscoelastic, and Mechanical Properties of Silicone Rubber Matrix through Reinforcements for Use as a Medical Implant. [Link]
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TN Silicone. (2023, June 6). Technical Comparison: Peroxide vs. Platinum Cure Systems for Silicone Rubber. [Link]
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WJE. (n.d.). Standard Test Method for Rubber–Compositional Analysis by Thermogravimetry (TGA). [Link]
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AZoM. (2022, June 19). Thermogravimetric Analysis of Tire Rubber. [Link]
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Feng, L., et al. (2017). Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. RSC Advances, 7(19), 11413-11421. [Link]
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Elastostar. (2023, December 11). Peroxide Vs. Platinum Cured Silicone Tubing Comparison. [Link]
-
GX Silicone. (n.d.). Platinum Cured vs. Peroxide Cured Silicone Rubber: What's the Difference?. [Link]
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Safety Operating Guide
Navigating the Disposal of Methyltris(methylethylketoxime)silane: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Methyltris(methylethylketoxime)silane (MOS), a common crosslinking agent in silicone sealant formulations, demands a meticulous approach to its handling and disposal.[1][2][3] This guide provides a comprehensive, step-by-step framework for the proper disposal of MOS, ensuring the safety of personnel and the environment. Our focus extends beyond mere procedure to elucidate the chemical principles that underpin these critical safety measures.
Understanding the Inherent Risks of this compound
A thorough understanding of the hazards associated with MOS is foundational to its safe management. This substance is not merely a benign laboratory reagent; it possesses a unique set of properties that necessitate careful handling.
This compound is a combustible liquid that is harmful if swallowed, causes serious eye damage, and can provoke skin irritation and allergic reactions.[4][5] Crucially, it reacts with water and atmospheric moisture, liberating methylethylketoxime (MEKO).[4][6] MEKO itself is a hazardous substance, suspected of causing cancer, and can cause harmful effects on the blood.[4][7] This hydrolysis reaction is a central consideration in both the handling and disposal of MOS.
Key Hazards Associated with this compound:
| Hazard | Description | GHS Classification |
| Combustibility | The substance is a combustible liquid and can ignite when exposed to heat or open flames.[4] | Flammable Liquid 4 (H227) |
| Acute Oral Toxicity | Harmful if ingested.[4] | Acute Toxicity 4 (Oral) (H302) |
| Skin Corrosion/Irritation | Causes skin irritation and may trigger an allergic skin reaction.[4][5] | Skin Irritation 2 (H315), Skin Sensitization 1 (H317) |
| Serious Eye Damage | Poses a significant risk of serious eye damage upon contact.[4] | Eye Damage 1 (H318) |
| Carcinogenicity | The hydrolysis byproduct, methylethylketoxime (MEKO), is suspected of causing cancer.[4] | Carcinogenicity 2 (H351) |
| Reactivity | Reacts with water, moisture, and acids to release hazardous MEKO.[4] It can also react violently with electrophiles like ferric chloride.[4] | Not Classified |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or disposing of MOS, the appropriate personal protective equipment must be donned. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Neoprene or nitrile rubber gloves are essential to prevent skin contact.[4]
-
Eye Protection: Chemical goggles are mandatory. Contact lenses should not be worn when handling this substance.[4]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[4]
-
Respiratory Protection: In situations where inhalation of vapors may occur, a NIOSH-certified combination organic vapor/amine gas respirator is recommended.[4]
Spill Management: Immediate and Controlled Response
Accidental spills require a prompt and informed response to mitigate risks. The primary objective is to contain the spill and prevent its spread, while ensuring the safety of all personnel.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any vapors.[8]
-
Eliminate Ignition Sources: As MOS is a combustible liquid, all potential ignition sources (open flames, sparks, hot surfaces) must be removed from the vicinity.[8][9] Use only non-sparking tools for cleanup.[9]
-
Contain the Spill: For small spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth. Place the absorbed material into a suitable, labeled container for disposal.[10]
-
Prevent Environmental Contamination: Do not allow the spilled material to enter drains or waterways.[8][10]
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by washing with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated clothing, must be treated as hazardous waste and disposed of accordingly.
The Definitive Disposal Pathway: Incineration
The recommended and most definitive method for the disposal of this compound is incineration by a licensed chemical destruction facility.[8][9][10] This method ensures the complete destruction of the compound and its hazardous byproducts.
Disposal Decision Workflow:
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol:
-
Segregation and Collection: Collect waste MOS in a dedicated, properly labeled, and sealed container.[9] It is crucial to avoid mixing it with other waste streams, particularly acidic waste or aqueous solutions, to prevent the generation of MEKO.[4]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Affix the appropriate GHS hazard pictograms (e.g., health hazard, exclamation mark, corrosion).[4]
-
Engage a Licensed Waste Management Partner: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[11]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[8] While specific EPA waste codes are not explicitly assigned to MOS in the provided search results, its characteristics as a combustible liquid may classify it under D001 for ignitability.[12][13] Always confirm the appropriate waste codes with your EHS department.
-
Contaminated Packaging: Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[8][9] If not decontaminated, the packaging must be disposed of as hazardous waste.[9]
By adhering to these rigorous procedures, you not only ensure compliance with safety regulations but also uphold the principles of responsible scientific practice. The safe disposal of chemical waste is a shared responsibility that protects our colleagues, our communities, and the integrity of our research endeavors.
References
-
Gelest, Inc. (2015, January 7). METHYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech-95 Safety Data Sheet. [Link]
-
Co-Formula. This compound Cas 22984-54-9 SDS. [Link]
-
Power Chemical Corporation. MSDS-PC7130 Silane Crosslinker Methyl tris(methylethylketoxime)silane. [Link]
-
Haz-Map. This compound - Hazardous Agents. [Link]
-
Honeywell. (2007, December). Methyl Ethyl Ketoxime (MEKO) Product Stewardship Summary. [Link]
-
Regulations.gov. (1996, June 21). Use and Exposure Profile for Methyl Ethyl Ketoxime (MEKO) Draft Final. [Link]
-
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SiSiB SILANES. Methyltris(methylethylketoximino)silane | CAS 22984-54-9. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyltris(methylethylketoxime)silane
This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyltris(methylethylketoxime)silane (MTO). As your partner in laboratory safety, we aim to build deep trust by providing value beyond the product itself. The following procedural guidance is designed to directly answer your operational questions, ensuring the safety of all researchers, scientists, and drug development professionals.
The Core Hazard: Understanding MTO and its Byproducts
This compound is an organosilicon compound primarily used as a crosslinking agent in silicone sealants and coatings.[1] Its primary operational hazard stems from its reactivity with moisture. Upon contact with water, including atmospheric moisture, it hydrolyzes to release methyl ethyl ketoxime (MEKO) .[2] Understanding the hazards of both the parent compound and its hydrolysis byproduct is critical to selecting the appropriate Personal Protective Equipment (PPE).
Key Hazards Associated with MTO and MEKO:
-
Serious Eye Damage: MTO is classified as causing serious eye damage.[2][3][4] Direct contact can be severely irritating and may cause burns if not addressed immediately.[5]
-
Skin Irritation and Sensitization: The compound causes skin irritation and may lead to an allergic skin reaction upon repeated contact.[2][3][4]
-
Respiratory Irritation: Inhalation of MTO vapor or mist can irritate the respiratory tract.[2][5] Vapors released from decomposition or hydrolysis (MEKO) may have a reversible narcotic effect, with overexposure potentially leading to coma and respiratory failure.[2][4]
-
Carcinogenicity: The hydrolysis byproduct, MEKO, is suspected of causing cancer.[2] Lifetime inhalation studies in rodents exposed to MEKO showed a statistical increase in liver carcinomas.[2][6]
-
Combustibility: MTO is a combustible liquid and should be kept away from heat, sparks, and open flames.[2][5]
Foundational PPE: Your First Line of Defense
For any work involving this compound, a baseline of PPE is mandatory. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[6][7] Emergency eye wash fountains and safety showers must be immediately accessible.[2]
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Tightly fitting chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | Protects against splashes of MTO, which can cause serious eye damage.[2][3][7] Contact lenses should not be worn as they can trap chemicals against the eye.[2] |
| Hand Protection | Neoprene or Nitrile rubber gloves. | Provides a barrier against skin irritation and potential absorption.[2] A study on silane permeation found that while nitrile and neoprene offer good protection, 4H laminate gloves provide the longest resistance against breakthrough.[8][9] |
| Body Protection | Flame-resistant lab coat, long trousers, and closed-toe shoes. | Protects skin from accidental splashes and contact.[5] Impervious clothing is recommended where significant liquid contact is possible.[7][10] |
| Respiratory Protection | NIOSH-certified respirator with an organic vapor/amine gas cartridge (brown cartridge). | Required when working outside of a fume hood or when aerosolization is possible, to prevent inhalation of irritating and potentially narcotic vapors.[2] |
Operational Plan: Scaling PPE to Your Task
The level of PPE required is dictated by the specifics of the procedure. A risk assessment should precede any new or modified protocol. The following diagram outlines a decision-making process for selecting appropriate PPE based on the task's potential for exposure.
Caption: Decision workflow for selecting task-appropriate PPE when handling MTO.
Procedural Discipline: Donning and Doffing Protocols
Cross-contamination during the removal of PPE is a common source of exposure. Adherence to a strict sequence is non-negotiable.
Donning (Putting On) PPE Sequence:
-
Outer Garments: Put on your lab coat or chemical apron over your personal clothing.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye Protection: Put on your safety goggles. If a face shield is required, it goes on over the goggles.
-
Gloves: Don your gloves last. Ensure the cuffs of the gloves go over the sleeves of your lab coat.
Doffing (Taking Off) PPE Sequence:
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove your gloves first, using a technique that avoids touching the outside of the glove with your bare skin (e.g., peel one glove off, then use the clean fingers of the ungloved hand to slide under the cuff of the remaining glove to remove it).
-
Outer Garments: Remove your lab coat or apron by rolling it away from your body to contain any contamination on the inner surface.
-
Eye/Face Protection: Remove your face shield (if used), followed by your goggles, handling them by the straps.
-
Respirator (if used): Remove your respirator last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2]
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with MTO should be considered hazardous waste.
-
Liquid Waste and Spills:
-
Small spills should be absorbed with an inert material (e.g., sand, vermiculite).[6]
-
The collected material, along with cleaning supplies, must be placed in a suitable, closed container for disposal.[7][10] Use only non-sparking tools for cleanup.[2][7]
-
Do not discharge MTO or contaminated materials into sewer systems or public waters.[5][7][10]
-
-
Final Disposal: All waste must be disposed of through a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing.[7][10] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.
In Case of Exposure: Immediate First Aid
-
Skin Contact: Immediately take off contaminated clothing.[3][10] Wash the affected area with plenty of soap and water.[2][6] Seek medical attention if irritation or a rash occurs.[7]
-
Eye Contact: Immediately flush eyes with large quantities of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[2][7] Get immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[2][10] If breathing is difficult or if the person feels unwell, seek immediate medical advice.[2][5]
-
Ingestion: Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person.[2][10] Call a doctor or Poison Control Center immediately.[10]
By integrating these safety protocols into your daily workflow, you can confidently handle this compound while ensuring the protection of yourself, your colleagues, and your research.
References
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Gelest, Inc. (2015). METHYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech-95 Safety Data Sheet. Retrieved from [Link]
-
CFL Co., Ltd. (n.d.). This compound Cas 22984-54-9 SDS. Retrieved from [Link]
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Power Chemical Corporation. (n.d.). MSDS-PC7130 Silane Crosslinker Methyl tris(methylethylketoxime)silane. Retrieved from [Link]
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Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
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DAP Products Inc. (2019). Safety Data Sheet. Retrieved from [Link]
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Haz-Map. (n.d.). This compound - Hazardous Agents. Retrieved from [Link]
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NAPA Auto Parts. (2016). SAFETY DATA SHEET. Retrieved from [Link]
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Gelest, Inc. (2024). METHYLTRIS(METHYLETHYLKETOXIMINO)SILANE, 92% Safety Data Sheet. Retrieved from [Link]
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Power Chemical Corporation. (n.d.). Silane Coupling Agent Storage & Handling Guide. Retrieved from [Link]
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R.S. Hughes. (2015). Safety Data Sheet. Retrieved from [Link]
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Gelest, Inc. (2016). METHYLTRIS(METHOXYETHOXY)SILANE Safety Data Sheet. Retrieved from [Link]
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Ottokemi. (n.d.). This compound, 95% 22984-54-9 India. Retrieved from [Link]
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PubMed. (n.d.). Permeation of substituted silanes and siloxanes through selected gloves and protective clothing. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
